molecular formula C45H77N3O15S B8199849 2-(2H-Benzotriazol-2-yl)-p-cresol

2-(2H-Benzotriazol-2-yl)-p-cresol

Cat. No.: B8199849
M. Wt: 932.2 g/mol
InChI Key: UXWVLGKGQGGAID-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-p-cresol (CAS 2440-22-4), also known as Drometrizole, is a benzotriazole-based ultraviolet (UV) light absorber of significant interest in industrial and materials science research . Its primary research value lies in its ability to absorb UV radiation and prevent the photodegradation of susceptible materials, thereby enhancing their durability and service life . This compound is extensively investigated for its application as a stabilizer in polymer and coating formulations, including automotive paints and protective coatings, where it helps prevent fading and cracking . It is also utilized in studies related to cosmetic and personal care product research, particularly in sunscreen formulations, where it aids in protecting other components and the skin from UV damage . The mechanism of action involves the absorption of high-energy UV radiation and its dissipation as harmless thermal energy, thereby protecting the material matrix from chain scission, cross-linking, and other deleterious photochemical reactions . As a solid powder , it is characterized by a high partition coefficient (log Pow = 4.2), indicating significant hydrophobicity . Researchers must note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. It is classified as a skin sensitizer (H317) and is very toxic to aquatic life with long-lasting effects (H410) . Appropriate personal protective equipment and adherence to safety protocols are mandatory during handling.

Properties

IUPAC Name

N-[4-[[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVLGKGQGGAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H77N3O15S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2H-Benzotriazol-2-yl)-p-cresol chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-p-cresol (Drometrizole)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Photostabilization

In the landscape of material science and drug formulation, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount challenge. UV light, a component of sunlight, acts as a high-energy catalyst for photo-oxidative processes that can compromise the structural integrity, appearance, and function of a vast array of organic materials.[1][2] Within the arsenal of protective agents, benzotriazole UV absorbers (BUVs) represent a cornerstone technology, prized for their remarkable efficiency and photostability.[3][4]

This guide provides a comprehensive technical overview of a key member of this class: This compound , also known by its International Nonproprietary Name (INN), Drometrizole.[5][6] We will dissect its molecular structure, elucidate its sophisticated photoprotective mechanism, detail its synthesis and analytical characterization, and discuss its applications and environmental considerations. This document is designed to serve as a practical and authoritative resource for professionals engaged in research, materials development, and pharmaceutical sciences.

Molecular Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a p-cresol (4-methylphenol) group attached to a 2H-benzotriazole ring system.[6] This specific arrangement is crucial for its function as a UV absorber.

Chemical Structure
  • IUPAC Name: 2-(2H-benzotriazol-2-yl)-4-methylphenol[6]

  • Synonyms: Drometrizole, Tinuvin P, UV-P, 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole[6][7][8]

  • CAS Number: 2440-22-4[5][6]

  • Molecular Formula: C₁₃H₁₁N₃O[5][6]

  • Molecular Weight: 225.25 g/mol [8]

Physicochemical Data

A summary of the key physicochemical properties of Drometrizole is presented in Table 1. This data is essential for formulation development, solubility testing, and safety assessments.

PropertyValueSource(s)
Melting Point 125.5 - 129.5 °C[8]
Boiling Point 225 °C at 10 mmHg[8][9]
Density 1.38 g/cm³[8][]
Appearance Off-white to pale yellow crystalline powder[5]
Water Solubility 173 µg/L at 20 °C (very low)[8][9]
Solubility Soluble in ethanol; slightly soluble in DMSO and methanol[5][8]
LogP (Octanol/Water) 4.2 at 25 °C[9]

The Photoprotective Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of Drometrizole and its ability to protect host materials is not merely due to UV absorption, but to its capacity for efficiently dissipating the absorbed energy without undergoing significant chemical change.[2][11] The core of this function is a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][3][12]

Upon absorption of a UV photon (typically in the 300-360 nm range), the molecule transitions to an electronically excited state.[3] In this higher energy state, an ultrafast transfer of the phenolic proton to a nitrogen atom on the adjacent benzotriazole ring occurs.[3][12] This tautomerization forms an unstable, high-energy zwitterionic or keto-enol intermediate.[3] This intermediate rapidly undergoes non-radiative decay, releasing the absorbed energy as harmless thermal energy (heat) and reverting to its original, stable ground-state structure.[2][12] This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of UV photons over its lifetime.[12]

The efficiency of this process is predicated on the intramolecular hydrogen bond between the phenolic hydroxyl group and the benzotriazole nitrogen, a defining structural feature of this class of absorbers.[11][13]

ESIPT_Mechanism cluster_cycle Photoprotective Cycle GroundState Ground State (Enol Form) ExcitedState Excited State (S1, Enol Form) GroundState->ExcitedState UV Photon Absorption (λ ≈ 300-360 nm) Tautomer Excited State (Keto Tautomer) ExcitedState->Tautomer Ultrafast ESIPT (picoseconds) GroundStateReturn Ground State (Enol Form) Tautomer->GroundStateReturn Non-Radiative Decay (Heat Dissipation) GroundStateReturn->GroundState Cycle Repeats

Caption: The ESIPT cycle of this compound.

Synthesis and Manufacturing

The industrial synthesis of Drometrizole typically involves a multi-step process that leverages classical diazonium chemistry. While specific proprietary methods vary, the general pathway is well-established.

A common approach involves the reaction of 2-nitroaniline with p-cresol, followed by a reduction and cyclization step.[14] A more specific documented method involves starting with 2'-hydroxy-5'-methyl-2-nitroazobenzene. This intermediate is then reduced, often using agents like sodium hydroxide in a suitable solvent, which facilitates the cyclization to form the benzotriazole ring system, yielding the final product, 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.[14] Another method describes the catalytic hydrogenation of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide using a Raney nickel catalyst to produce Drometrizole.[15]

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2-Nitroaniline Derivative Intermediate Azo Intermediate Formation (e.g., Diazotization & Coupling) Reactant1->Intermediate Reactant2 p-Cresol Reactant2->Intermediate Reduction Reduction & Cyclization (e.g., Catalytic Hydrogenation) Intermediate->Reduction Product Final Product This compound Reduction->Product Purification Purification (e.g., Crystallization) Product->Purification

Caption: Generalized synthetic workflow for Drometrizole.

Analytical Characterization

Accurate identification and quantification of Drometrizole in raw material form or within a finished product matrix are critical for quality control and research. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

TechniqueKey Observances
¹H NMR Signals corresponding to the aromatic protons on both the benzotriazole and p-cresol rings, a singlet for the methyl group, and a characteristic downfield signal for the intramolecularly hydrogen-bonded hydroxyl proton.
¹³C NMR Resonances for all 13 unique carbon atoms, including the methyl carbon, aromatic carbons, and the carbon bearing the hydroxyl group.[7]
FT-IR A broad absorption band characteristic of the hydrogen-bonded -OH group, along with sharp peaks corresponding to aromatic C-H and C=C stretching vibrations.[16]
UV-Vis Strong absorbance in the UV-A and UV-B regions, typically showing two main absorption maxima around 300 nm and 330-360 nm.[3]

Note: Specific chemical shifts and absorption maxima can be found in spectral databases.[7][16]

Chromatographic Analysis Protocol: Quantification by HPLC

This protocol outlines a standard method for the quantification of Drometrizole. It is a self-validating system when performed with appropriate calibration standards and controls.

Objective: To determine the concentration of this compound in a sample matrix.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of Drometrizole reference standard (USP grade or equivalent[17]) into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with HPLC-grade methanol to create a 100 µg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Scientist's Note: Using the mobile phase as the diluent for the final standards minimizes solvent mismatch effects upon injection, leading to better peak shape.

  • Sample Preparation:

    • Accurately weigh a sample containing Drometrizole (e.g., a polymer film).

    • Extract the analyte by dissolving the sample in a suitable solvent (e.g., tetrahydrofuran, THF) followed by precipitation of the polymer with a non-solvent (e.g., methanol) and filtration.

    • Alternatively, use sonication-assisted solvent extraction with methanol or acetonitrile.

    • Dilute the resulting extract with the mobile phase to a concentration expected to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) prior to injection to protect the HPLC column.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector set to a wavelength of maximum absorbance (e.g., ~340 nm).

  • Data Analysis:

    • Run the calibration standards and construct a calibration curve by plotting peak area versus concentration.

    • Calculate the linear regression equation and the correlation coefficient (R²), which should be >0.995 for a valid curve.

    • Inject the prepared sample(s) and determine the peak area for Drometrizole.

    • Calculate the concentration in the sample using the regression equation and account for all dilution factors.

Applications in Industry and Research

The primary application of Drometrizole is as a UV stabilizer in a wide range of materials.[6][18] Its low volatility and excellent photostability make it highly effective in protecting polymers and organic substances from degradation.[1]

  • Plastics and Polymers: It is incorporated into plastics such as PVC, polystyrene, and polyurethanes to prevent yellowing, cracking, and loss of mechanical properties upon UV exposure.[18]

  • Coatings and Paints: In automotive and industrial coatings, it preserves gloss and color by absorbing damaging UV radiation before it can reach the polymer binder or pigments.[6]

  • Cosmetics: Drometrizole and its derivatives are used in sunscreen and personal care products as broad-spectrum UV filters to protect the skin.[][19]

  • Adhesives and Sealants: It ensures the long-term performance and durability of adhesives and sealants used in outdoor applications.

While its primary role is as a UV absorber, its benzotriazole core also finds use as a building block in the synthesis of other functional molecules.[20]

Environmental and Toxicological Profile

The widespread use of benzotriazole UV stabilizers (BUVs) has led to their detection in various environmental compartments, including water, sediment, and biota.[21][22] Due to their persistence and potential for bioaccumulation (indicated by a high LogP value), BUVs are considered emerging environmental contaminants.[21][22]

  • Environmental Fate: Drometrizole is not readily biodegradable and can persist in the environment. Wastewater treatment plants may not completely remove these compounds, leading to their release into aquatic systems.[21][23]

  • Toxicity: Drometrizole is classified as very toxic to aquatic life with long-lasting effects.[9] Toxicological studies on various BUVs have shown potential for endocrine disruption and other adverse effects in organisms.[22][24] The Safety Data Sheet (SDS) indicates it may cause an allergic skin reaction.[9]

  • Handling and Safety: Standard laboratory precautions, including the use of protective gloves, and eye protection, should be followed. Contaminated work clothing should not be allowed out of the workplace, and release to the environment must be avoided.[25] Disposal must be in accordance with local and national regulations for environmentally hazardous substances.

Conclusion

This compound is a high-performance UV absorber whose efficacy is rooted in its unique molecular structure and the elegant ESIPT mechanism. Its ability to harmlessly dissipate UV radiation makes it an indispensable tool for protecting materials and is valuable in formulations across numerous industries. However, its environmental persistence and ecotoxicity necessitate responsible use, careful handling, and ongoing research into its environmental lifecycle. This guide provides the foundational knowledge for scientists and professionals to effectively utilize, analyze, and understand this important chemical compound.

References

  • American Coatings Association. (n.d.). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications.
  • Specialized Chemical Manufacturer. (2026). The Science of Light Stability: Benzotriazole UV Absorbers Explained.
  • Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern.
  • BenchChem. (2025). Technical Support Center: Photodegradation of Benzotriazole UV Absorbers.
  • PubMed. (n.d.). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments.
  • P&S Chemicals. (n.d.). Product information, this compound.
  • RSC Publishing. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.
  • SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol.
  • ACS Publications. (2025). Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Environment & Health.
  • precisionFDA. (n.d.). BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
  • Portail Substances Chimiques. (2024). This compound (2440-22-4).
  • PubMed. (2014). Benzotriazole UV-stabilizers and benzotriazole: Antiandrogenic activity in vitro and activation of aryl hydrocarbon receptor pathway in zebrafish eleuthero-embryos.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
  • BenchChem. (2025). The Evolution of Benzotriazole UV Absorbers: A Technical Guide.
  • PubChem - NIH. (n.d.). Drometrizole | C13H11N3O | CID 17113.
  • LookChem. (n.d.). Cas 2440-22-4, this compound.
  • ChemicalBook. (2025). This compound | 612069-30-4.
  • IPG. (n.d.). This compound.
  • SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol - Optional[FTIR] - Spectrum.
  • Sigma-Aldrich. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.
  • ResearchGate. (n.d.). Absorption spectra of 2 in different solvents (concentration ca. 10⁻⁵ M).
  • USP Store. (n.d.). Drometrizole (25 mg) (this compound).
  • ChemInfo Public. (2023). 2-(2-Hydroxy-5-methylphenyl)2H-benzotriazol.
  • BOC Sciences. (n.d.). This compound.
  • The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3.
  • Pharmaffiliates. (n.d.). CAS No : 2514602-12-9 | Product Name : 2-(2H-Benzotriazol-2-yl)-6-isobutyl-p-cresol.
  • NIH. (n.d.). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters.
  • Pkwteile. (2022). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
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An In-depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-p-cresol (Drometrizole)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 2440-22-4 Synonyms: Drometrizole, Tinuvin P, 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole

Foreword for the Modern Researcher

In the realm of material science and formulation chemistry, the mitigation of ultraviolet (UV) radiation damage is a paramount concern. Polymers, coatings, and even active pharmaceutical ingredients are susceptible to photodegradation, leading to diminished performance, discoloration, and reduced product lifespan. This guide provides a comprehensive technical overview of 2-(2H-Benzotriazol-2-yl)-p-cresol (CAS 2440-22-4), a cornerstone UV absorber from the hydroxyphenyl benzotriazole (HBT) class. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between this molecule's structure, its mechanism of action, and its practical application, empowering you to leverage its properties with precision and foresight.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, commercially known as Drometrizole or Tinuvin P, is a high-performance UV absorber valued for its exceptional photostability and efficiency in converting damaging UV radiation into harmless thermal energy.[1][2] Its molecular structure, featuring an intramolecular hydrogen bond, is the key to its function.

Key Physicochemical Data

The following table summarizes the essential properties of Drometrizole, providing a quantitative foundation for its application in various matrices.

PropertyValueSource(s)
CAS Number 2440-22-4[3]
Molecular Formula C₁₃H₁₁N₃O[1][3]
Molecular Weight 225.25 g/mol [3]
Appearance Light yellow crystalline powder[2][4]
Melting Point 125.5 - 129.5 °C[4]
Boiling Point 225 °C at 10 mmHg[4][5]
Density 1.38 g/cm³[2][5]
Water Solubility 173 µg/L at 20 °C (Very low)[5]
Log P (octanol/water) 4.20 at 25 °C[6]
UV Absorption Range 300 - 400 nm[2]

Section 2: Mechanism of Photostabilization

The efficacy of Drometrizole is not based on simple UV absorption but on a sophisticated and highly efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism is central to its stability and longevity, as it allows the molecule to cycle thousands of times without significant degradation.

Causality of the ESIPT Mechanism:

  • UV Photon Absorption: The molecule, in its stable enol ground state, absorbs a UV photon (hν), promoting it to an excited singlet state (S1).

  • Ultrafast Proton Transfer: In this excited state, the acidity of the phenolic hydroxyl group increases dramatically. This triggers an ultrafast (femtosecond scale) transfer of the proton to a nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer. This transfer is virtually barrierless, ensuring maximum efficiency.

  • Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground state through non-radiative decay pathways (vibrational relaxation), releasing the absorbed energy as harmless, low-energy heat.

  • Reverse Proton Transfer: Once in the keto ground state, a rapid reverse proton transfer occurs, regenerating the original enol form, ready to absorb another UV photon.

This cyclical process prevents the energy from being channeled into destructive photochemical reactions, such as bond cleavage, which would otherwise degrade the host polymer.

Diagram of the ESIPT Cycle

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Enol Enol Form (Stable) ES_Enol Excited Enol GS_Enol->ES_Enol  UV Absorption (hν)   GS_Keto Keto Tautomer (Ground State) GS_Keto->GS_Enol Reverse Proton Transfer ES_Keto Excited Keto Tautomer ES_Enol->ES_Keto Ultrafast Proton Transfer ES_Keto->GS_Keto Non-Radiative Decay (Heat)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle of Drometrizole.

Section 3: Synthesis Pathway and Protocol

The industrial synthesis of Drometrizole is a multi-step process. A common and effective route involves the reductive cyclization of an o-nitroazobenzene intermediate. Understanding this pathway is crucial for quality control and process optimization.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 o-Nitroaniline Intermediate1 Diazotization (NaNO₂, HCl) Reactant1->Intermediate1 Reactant2 p-Cresol Intermediate2 Azo Coupling Reactant2->Intermediate2 Intermediate1->Intermediate2 Intermediate3 2'-hydroxy-5'-methyl-2-nitroazobenzene (Azo Intermediate) Intermediate2->Intermediate3 Intermediate4 Reductive Cyclization (e.g., Na₂S₂O₄ or Catalytic Hydrogenation) Intermediate3->Intermediate4 Product This compound (Final Product) Intermediate4->Product Purification Purification (Recrystallization) Product->Purification

Caption: A generalized workflow for the synthesis of Drometrizole.

Experimental Protocol: Catalytic Hydrogenation for Reductive Cyclization

This protocol outlines the critical reductive cyclization step, which is self-validating through monitoring of hydrogen uptake and product analysis. One documented method utilizes a copper-on-alumina catalyst for efficient conversion.[5]

Objective: To convert 2'-hydroxy-5'-methyl-2-nitroazobenzene to Drometrizole with high yield and purity.

Materials:

  • 2'-hydroxy-5'-methyl-2-nitroazobenzene (Azo Intermediate)

  • 20% Cu/γ-Al₂O₃ catalyst[5]

  • Solvent (e.g., Methanol, Toluene)

  • High-pressure reactor (Parr hydrogenator or equivalent)

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a high-pressure reactor, charge the azo intermediate (1.0 eq) and the 20% Cu/γ-Al₂O₃ catalyst (typically 1-5% by weight of the substrate).

  • Solvent Addition: Add a suitable solvent (e.g., methanol) to dissolve/suspend the reactant. The choice of solvent is critical; it must solubilize the starting material without poisoning the catalyst.

  • Inerting: Seal the reactor and purge it 3-5 times with nitrogen gas to remove all oxygen, which is a safety hazard and can deactivate the catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

    • Causality Insight: The combination of pressure and temperature accelerates the reaction rate. The copper catalyst provides a surface for the dissociative adsorption of hydrogen and the reduction of the nitro group, facilitating the intramolecular cyclization.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen consumption ceases. This provides a real-time, non-invasive validation of reaction completion.

  • Cooldown and Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter aid to remove the heterogeneous catalyst. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude Drometrizole will precipitate.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The final product should be a light-yellow crystalline powder.

  • Characterization: Verify the identity and purity of the final product using techniques like ¹H NMR, ¹³C NMR, FTIR, and melting point analysis.[7]

Section 4: Industrial Applications and Formulation

Drometrizole's excellent UV absorption, high photostability, and good compatibility with a wide range of polymers make it a versatile stabilizer.[2][8]

Primary Applications
  • Plastics: It is widely used in polymers such as Polycarbonate (PC), Polystyrene (PS), Polyvinyl Chloride (PVC), Polypropylene (PP), Polyethylene (PE), and Acrylonitrile Butadiene Styrene (ABS).[2][9] It prevents yellowing, loss of mechanical properties, and surface cracking.[2]

  • Coatings: Incorporated into automotive and industrial coatings to protect both the coating itself and the underlying substrate from UV degradation.

  • Adhesives and Sealants: Enhances the durability and weather resistance of adhesives and sealants exposed to sunlight.[9]

  • Cosmetics: Used in sunscreen and personal care products as a UV filter to protect the skin and the product formulation.[1]

Protocol: Incorporation into a Polymer Matrix via Melt Blending

Objective: To homogeneously disperse Drometrizole into a polycarbonate (PC) matrix to provide UV protection.

Materials:

  • Polycarbonate pellets (dried)

  • Drometrizole powder (0.2 - 0.5% by weight)[2]

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine

Procedure:

  • Pre-Drying: Dry the PC pellets in a dehumidifying dryer (e.g., at 120 °C for 4 hours) to a moisture content below 0.02%.

    • Causality Insight: This step is critical. Processing moist polycarbonate at high temperatures will cause hydrolytic degradation, severely compromising the polymer's molecular weight and mechanical properties.

  • Pre-Mixing: Create a dry blend of the PC pellets and Drometrizole powder in the desired ratio. This can be done in a tumble blender to ensure a uniform feed.

  • Melt Compounding: Set the temperature profile on the twin-screw extruder appropriate for PC (typically 260-300 °C). Feed the dry blend into the extruder.

    • Causality Insight: The shearing action of the rotating screws melts the polymer and disperses the Drometrizole on a molecular level. A properly designed screw configuration is essential for achieving a homogeneous mixture without thermally degrading the additive or polymer.

  • Extrusion and Pelletizing: The molten, stabilized polymer strand exits the extruder die, is cooled in a water bath, and is cut into pellets by a pelletizer.

  • Validation via Injection Molding: Use the stabilized pellets in an injection molding machine to produce test plaques (e.g., ASTM D638 tensile bars).

  • Performance Testing: Expose the stabilized plaques and unstabilized control plaques to accelerated weathering (e.g., using a QUV weatherometer). Periodically measure changes in color (yellowness index) and mechanical properties (e.g., tensile strength, impact resistance) to validate the efficacy of the UV absorber.

Section 5: Safety and Environmental Profile

While highly effective, the use of Drometrizole requires careful handling and consideration of its environmental impact.

Human Health and Safety
  • Hazard Classification: Drometrizole is classified as a skin sensitizer (H317), meaning it may cause an allergic skin reaction upon contact.[6]

  • Handling Precautions: When handling the powder, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator to avoid inhalation of dust.[6] Ensure adequate ventilation.[6] In case of skin contact, wash immediately with soap and water.[6]

Environmental Considerations
  • Aquatic Toxicity: The substance is classified as very toxic to aquatic life with long-lasting effects (H410).[6] Therefore, release into waterways must be strictly avoided.[6]

  • Persistence and Biodegradability: Drometrizole is not readily biodegradable.[6] Its chemical stability, which is advantageous for its function, contributes to its persistence in the environment. Studies show it can be found in wastewater and surface waters, as treatment plants are not always effective at its removal.[10]

  • Bioaccumulation Potential: With a log Pow of 4.2, Drometrizole has the potential for bioaccumulation in aquatic organisms.[6]

This environmental profile underscores the need for responsible lifecycle management, including controlled industrial use, proper disposal of waste material, and exploration of advanced wastewater treatment methods to mitigate its release.[6][10]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17113, Drometrizole. [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO LTD. GoyenchemUV-P Benzotriazole UV Absorber CAS No.2440-22-4. [Link]

  • Wiley-VCH GmbH. 2(2H-Benzotriazol-2-yl)-p-cresol - SpectraBase. [Link]

  • IPG. This compound. [Link]

  • Portail Substances Chimiques. This compound (2440-22-4). [Link]

  • RIVM. Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water. [Link]

  • PrepChem.com. Synthesis of 2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole. [Link]

  • P&S Chemicals. Product information, this compound. [Link]

  • LookChem. Cas 2440-22-4,2-(2H-Benzotriazol-2-yl) - LookChem. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Phenolic benzotriazoles: Environment tier II assessment. [Link]

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An In-depth Technical Guide to the Physical Properties of 2-(2H-Benzotriazol-2-yl)-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(2H-Benzotriazol-2-yl)-p-cresol in Material Science and Drug Development

This compound, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a critical additive in a vast array of industrial and pharmaceutical applications.[1][2] Also known by trade names such as Tinuvin P and Drometrizole, its primary function is to protect organic materials from the degradative effects of UV radiation.[2][3] This protection is paramount in preventing discoloration, loss of physical properties, and overall deterioration in plastics, cosmetics, adhesives, and coatings.[1][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is fundamental to formulation development, performance optimization, and ensuring long-term product stability.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering not just data, but also insights into the causality behind these characteristics and the methodologies for their determination.

Core Physical and Chemical Properties

The efficacy and applicability of this compound are intrinsically linked to its distinct physical and chemical characteristics. These properties dictate its behavior in various matrices and its performance as a UV stabilizer.

Molecular Structure and Identity

The foundational identity of this compound lies in its molecular structure, which is the basis for its UV-absorbing capabilities.

Caption: Chemical structure of this compound.

This structure, featuring a hydroxyphenyl group attached to a benzotriazole ring, is the key to its function. The intramolecular hydrogen bond between the hydroxyl group and the triazole nitrogen atoms facilitates a rapid, reversible proton transfer upon absorption of UV radiation. This process, known as Excited State Intramolecular Proton Transfer (ESIPT), allows for the efficient dissipation of harmful UV energy as harmless thermal energy, thus protecting the host material.[2]

Table 1: Chemical Identity of this compound

IdentifierValue
Chemical Name 2-(2H-Benzotriazol-2-yl)-4-methylphenol[1]
Synonyms Drometrizole, Tinuvin P, 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole[3][4][6]
CAS Number 2440-22-4[4]
Molecular Formula C₁₃H₁₁N₃O[4][7]
Molecular Weight 225.25 g/mol [4][8]
Physical State and Appearance

At ambient conditions, this compound is typically a light yellow or off-white to pale yellow crystalline powder.[4][9] This physical form is advantageous for its incorporation into various manufacturing processes, allowing for consistent blending and dispersion within polymer melts, solutions, or cosmetic formulations.

Thermal Properties

The thermal stability of a UV absorber is critical, as many materials it protects are processed at elevated temperatures.

Table 2: Thermal Properties of this compound

PropertyValue
Melting Point 125.5 - 132 °C[4][5][6][9][]
Boiling Point 225 °C at 10 mmHg (13 hPa)[4]
Flash Point 205 °C[9]

The relatively high melting and boiling points indicate strong intermolecular forces and a stable molecular structure, which are desirable for a processing additive. A high flash point further contributes to its safe handling during manufacturing.

Solubility Profile

The solubility of this compound is a key determinant of its compatibility with different materials. Its generally low polarity makes it readily soluble in many organic solvents and polymers, but poorly soluble in water.

Table 3: Solubility of this compound at 20°C

SolventSolubility ( g/100g solution)
Chloroform 13[9]
Benzene 7[9]
Ethyl Acetate 3.5[9]
Acetone 3[9]
Cyclohexane 1[9]
n-Hexane 0.8[9]
Methanol 0.2 (Slightly soluble)[4][7][9]
DMSO Slightly soluble[4][7]
Water < 0.01 (173 µg/L at 20°C)[7][9]

This solubility profile ensures its effective incorporation into a wide range of organic-based systems, including plastics like polyvinyl chloride (PVC), polyesters, and acrylic resins, as well as in various adhesives and coatings.[1][6] Its insolubility in water is a crucial factor for its use in products that may come into contact with moisture, preventing leaching and maintaining long-term efficacy.

Spectroscopic Properties: The Core of UV Absorption

The most critical property of this compound is its ability to absorb UV radiation. This is quantified by its UV-Visible absorption spectrum.

It exhibits strong absorption in the 300-400 nm range of the UV spectrum.[1][9] Specifically, in a chloroform solution, it shows absorption maxima at approximately 301 nm and 341 nm.[9][11] This broad and strong absorption in the UVA and UVB regions is what makes it an exceptionally effective light stabilizer.[1] Importantly, it has minimal absorbance in the visible region of the spectrum (above 400 nm), meaning it does not impart significant color to the final product.[9][11]

Experimental Methodologies for Property Determination

The accurate determination of these physical properties is essential for quality control and research. The following outlines standard protocols for key measurements.

Workflow for Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind a small amount of this compound into a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 measure1 Place the capillary tube in a calibrated melting point apparatus. prep2->measure1 measure2 Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. measure1->measure2 measure3 Record the temperature at which the first liquid appears (onset of melting). measure2->measure3 measure4 Record the temperature at which the last solid particle disappears (completion of melting). measure3->measure4 analysis1 The melting range is the difference between the onset and completion temperatures. measure4->analysis1 analysis2 Compare the observed melting range with the literature value to assess purity. analysis1->analysis2

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol for UV-Visible Spectroscopy

This technique is fundamental to characterizing the UV-absorbing properties of the compound.

1. Preparation of Standard Solution:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).
  • Dissolve the weighed sample in a suitable UV-transparent solvent (e.g., chloroform) in a volumetric flask (e.g., 100 mL) to create a stock solution.
  • Perform serial dilutions to obtain a final concentration suitable for spectroscopic analysis (e.g., 10 mg/L).[9]

2. Spectrophotometer Setup:

  • Use a calibrated dual-beam UV-Visible spectrophotometer.
  • Fill a quartz cuvette with the pure solvent to be used as a blank.
  • Scan the blank across the desired wavelength range (e.g., 200-800 nm) to obtain a baseline.

3. Sample Measurement:

  • Rinse and fill a quartz cuvette with the prepared sample solution.
  • Place the sample cuvette in the spectrophotometer.
  • Scan the sample across the same wavelength range.

4. Data Analysis:

  • The instrument will automatically subtract the baseline from the sample scan to generate the absorption spectrum.
  • Identify the wavelengths of maximum absorbance (λmax).
  • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Conclusion: A Versatile and Indispensable Stabilizer

The physical properties of this compound—from its thermal stability and solubility profile to its potent UV-absorbing characteristics—collectively contribute to its status as a high-performance stabilizer. For scientists and researchers, a deep understanding of these properties is not just beneficial but essential for harnessing its full potential in creating durable, long-lasting, and reliable products. The methodologies outlined provide a framework for the consistent and accurate characterization of this vital chemical compound.

References

  • Tinuvin® P - myChem. Available at: [Link]

  • Tinuvin P: Technical Data Sheet | PDF | Ultraviolet | Polymers - Scribd. Available at: [Link]

  • TINUVIN P - Polivinil Plastik. Available at: [Link]

  • Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024 - Wellt. Available at: [Link]

  • Cas 2440-22-4,2-(2H-Benzotriazol-2-yl) - LookChem. Available at: [Link]

  • GoyenchemUV-P Benzotriazole UV Absorber CAS No.2440-22-4 - GO YEN CHEMICAL INDUSTRIAL CO LTD. Available at: [Link]

  • Drometrizole | C13H11N3O | CID 17113 - PubChem - NIH. Available at: [Link]

  • 2-(2'-Hydroxy-5'-methylphenyl) benzotriazole CAS No. 2440-22-4 | Tintoll. Available at: [Link]

Sources

2-(2H-Benzotriazol-2-yl)-p-cresol mechanism of UV absorption

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the UV Absorption Mechanism of 2-(2H-Benzotriazol-2-yl)-p-cresol

Foreword: The Imperative of Photostability

In the realm of materials science and drug development, the relentless assault of ultraviolet (UV) radiation poses a significant threat to the integrity and longevity of countless products. From polymers and coatings to pharmaceutical formulations, UV-induced degradation can lead to discoloration, loss of mechanical properties, and reduced efficacy. The development of effective UV absorbers is therefore not a matter of trivial enhancement but a cornerstone of product stability and reliability. Among the arsenal of photostabilizing agents, the hydroxyphenyl benzotriazole (HBT) class stands out for its remarkable efficiency and robustness. This guide delves into the core mechanism of one of its most prominent members, this compound, commercially known as Tinuvin P, to provide researchers and developers with a foundational understanding of its exceptional photoprotective capabilities.

Introduction to this compound (Tinuvin P)

This compound is a high-performance UV absorber widely utilized to protect a vast array of materials, including plastics, adhesives, polyurethanes, and coatings, from the damaging effects of UV light.[1][2] Its efficacy stems from its molecular structure, which is meticulously designed to absorb harmful UV radiation, particularly in the 300-400 nm range, and dissipate the absorbed energy through a harmless, non-radiative pathway.[1][3] This prevents the energy from initiating degradative photochemical reactions within the host material. The key to this function lies in a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4][5] Unlike many organic molecules that re-emit absorbed energy as fluorescence or phosphorescence, or degrade through bond cleavage, Tinuvin P undergoes a rapid, reversible intramolecular reaction that converts the electronic excitation energy into thermal energy, completing a photoprotective cycle billions of times without significant degradation.[3][5]

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound is governed by an ultrafast, four-stage photocycle. The molecule's ground state exists predominantly in an 'enol' tautomeric form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.[5][6]

The ESIPT photocycle proceeds as follows:

  • Step 1: UV Photon Absorption (Excitation). The process begins when the ground-state enol form (E) absorbs a UV photon. This absorption, with maxima around 301 nm and 341 nm in non-polar solvents, promotes the molecule to an electronically excited singlet state (E*).[1]

  • Step 2: Ultrafast Intramolecular Proton Transfer. In the excited state, the electronic distribution of the molecule shifts, significantly increasing the acidity of the phenolic proton and the basicity of the acceptor nitrogen atom on the benzotriazole ring.[5] This triggers an extremely rapid, barrierless transfer of the proton along the pre-existing hydrogen bond. This transfer, which occurs on a femtosecond timescale, results in the formation of an excited 'keto' tautomer (K*).[5][7] Theoretical studies have shown this is not a simple linear transfer but a complex process involving twisted molecular geometries and a coupled proton and electron transfer, triggered by a charge transfer from the phenol to the triazole group.[7][8]

  • Step 3: Non-Radiative Decay. The excited keto tautomer (K*) is energetically unstable and rapidly returns to its electronic ground state (K) via non-radiative decay pathways, primarily internal conversion.[4][5] This step is crucial as it dissipates the absorbed UV energy as harmless heat into the surrounding matrix, avoiding degradative chemical reactions or damaging radiative emission (fluorescence). The lack of significant fluorescence from Tinuvin P is a testament to the efficiency of this non-radiative deactivation channel.[4]

  • Step 4: Ground-State Reverse Proton Transfer. The ground-state keto form (K) is less stable than the enol form. Consequently, it undergoes a rapid, spontaneous back-proton transfer to regenerate the original ground-state enol tautomer (E).[5]

This fully reversible cycle readies the molecule to absorb another UV photon, allowing a single molecule of Tinuvin P to dissipate the energy of thousands of photons without undergoing permanent chemical change, thereby conferring long-lasting UV protection.[2]

Visualization of the ESIPT Photocycle

The following diagram illustrates the energetic and structural changes during the UV absorption and energy dissipation cycle.

ESIPT_Cycle cluster_ground Ground State (S0) cluster_excited Excited State (S1) K Keto (K) (Unstable) E Enol (E) (Stable) K->E 4. Back Transfer (Regeneration) E_star Excited Enol (E) E->E_star 1. UV Absorption (Excitation) K_star Excited Keto (K) (Transient) K_star->K 3. Non-Radiative Decay (Heat Dissipation) E_star->K_star 2. ESIPT (fs) (Proton Transfer)

Caption: The four-stage photocycle of this compound.

Factors Influencing the ESIPT Mechanism

The efficiency of the ESIPT process is not absolute and can be influenced by both intrinsic molecular features and the external environment.

  • Molecular Structure: Substituents on the phenolic or benzotriazole rings can modulate the process. Electron-withdrawing groups, for instance, can alter the acidity of the phenol and the strength of the intramolecular hydrogen bond, which was traditionally thought to be the sole determinant of photostability.[9] However, more recent studies suggest that electronic factors and molecular motions beyond simple hydrogen bond strength play a significant role, with charge transfer characteristics being critical to the deactivation pathway.[8][9]

  • Solvent and Matrix Environment: The polarity of the surrounding solvent or polymer matrix can influence the stability of the different tautomeric forms.[5] In highly polar or protic environments, intermolecular hydrogen bonding can potentially compete with the crucial intramolecular hydrogen bond, which may slightly hinder the ESIPT process. However, the inherent strength of the intramolecular bond in Tinuvin P ensures its high efficiency in a wide variety of polymer matrices.[2]

Experimental and Computational Elucidation of the Mechanism

Validating the ESIPT mechanism requires a combination of spectroscopic techniques and theoretical calculations. As a Senior Application Scientist, the causality behind our experimental choices is paramount for building a self-validating system of protocols.

Spectroscopic Analysis

We employ both steady-state and time-resolved spectroscopy to build a complete picture of the photophysical behavior.

  • Steady-State UV-Vis Absorbance Spectroscopy: This is the foundational experiment. It confirms the molecule's ability to absorb light in the target UV region (300-400 nm). The strong absorbance in this range is the first prerequisite for a UV stabilizer.[1][10]

  • Time-Resolved Transient Absorption Spectroscopy: This is the definitive technique for proving the ESIPT mechanism. By using ultrashort laser pulses (femtoseconds), we can initiate the photocycle and probe the appearance and disappearance of the transient excited species (E* and K) in real-time. The observation of a rapid decay of the E signal concurrent with the rise and subsequent rapid decay of the K* signal provides direct evidence of the ultrafast proton transfer and efficient non-radiative decay.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

This protocol outlines the workflow for confirming the ESIPT dynamics in this compound.

  • Sample Preparation:

    • Dissolve this compound in a non-polar, aprotic solvent (e.g., cyclohexane) to a concentration yielding an absorbance of ~0.5 at the excitation wavelength in a 1 mm pathlength cuvette. Causality: A non-polar solvent minimizes competing intermolecular interactions. The absorbance value is chosen to ensure sufficient signal without inducing aggregation or inner filter effects.

  • Laser Setup:

    • Utilize a Ti:Sapphire laser system generating ~100 fs pulses at 800 nm with a repetition rate of 1 kHz.

    • Split the beam into two paths: a pump beam and a probe beam.

  • Pump Beam Generation:

    • Direct the pump beam through an optical parametric amplifier (OPA) to generate the excitation wavelength (e.g., 340 nm) corresponding to the molecule's absorption band. Causality: Exciting at a specific absorption maximum ensures efficient promotion to the S1 state.

  • Probe Beam Generation:

    • Focus the probe beam into a sapphire crystal to generate a white-light continuum, which will serve as the probe pulse across a broad spectral range. Causality: A white-light probe allows for the simultaneous monitoring of spectral changes across the visible and near-IR regions, enabling the identification of different transient species.

  • Data Acquisition:

    • Direct the pump pulse into the sample to initiate the photochemical event.

    • Pass the white-light probe pulse through the sample at controlled, variable delay times relative to the pump pulse using a motorized delay stage.

    • Measure the change in absorbance (ΔA) of the probe light as a function of both wavelength and pump-probe delay time.

  • Data Analysis:

    • Construct a 2D map of ΔA versus wavelength and time.

    • Analyze the decay kinetics at specific wavelengths corresponding to the E* and K* species to extract their lifetimes, confirming the ultrafast nature of the ESIPT process.

Workflow Visualization

Workflow cluster_laser Femtosecond Laser System cluster_pump Pump Path cluster_probe Probe Path laser Ti:Sapphire Laser (800 nm, 100 fs) opa Optical Parametric Amplifier (OPA) laser->opa Beam Split sapphire Sapphire Crystal laser->sapphire pump_out Pump Pulse (~340 nm) opa->pump_out sample Sample Cuvette pump_out->sample probe_out White-Light Probe sapphire->probe_out probe_out->sample Variable Delay detector Spectrometer/ Detector Array sample->detector

Caption: Experimental workflow for transient absorption spectroscopy.

Computational Chemistry

Theoretical calculations, such as Complete Active Space Self-Consistent Field (CASSCF) studies, are indispensable for mapping the potential energy surfaces of the ground and excited states.[7][8] These calculations provide critical insights that are inaccessible to experiment, such as the exact geometry of the transient states and the nature of conical intersections—points where potential energy surfaces cross, facilitating extremely rapid non-radiative decay.[9] Computational models have confirmed that the ESIPT reaction path involves significant molecular twisting and is driven by a charge-transfer state, refining the mechanistic understanding beyond a simple proton transfer model.[8]

Summary of Photophysical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSolventRationale & Significance
UV Absorption Maxima (λmax) 301 nm, 341 nmChloroformConfirms strong absorption in the harmful UVA range, which is the primary requirement for a UV absorber.[1]
Fluorescence Emission Almost noneMethanolIndicates that the excited state deactivates primarily through non-radiative pathways, which is the cornerstone of its photostability.[4]
ESIPT Timescale Femtoseconds (fs)VariousThe ultrafast nature of the proton transfer outcompetes destructive photochemical pathways like bond cleavage.[5]
Ground State Regeneration Picoseconds (ps)VariousThe rapid return to the initial state ensures the molecule is quickly ready to absorb another photon, allowing for a high turnover rate.[5]

Conclusion

The efficacy of this compound as a UV stabilizer is a direct result of its elegant and highly efficient Excited-State Intramolecular Proton Transfer mechanism. By absorbing high-energy UV radiation and converting it into low-energy thermal vibrations through an ultrafast and fully reversible photocycle, it provides robust, long-term protection to materials against photodegradation. The synergy between advanced spectroscopic techniques and high-level computational chemistry has provided a detailed and validated model of this process, revealing a complex interplay of coupled proton and electron transfer through twisted molecular geometries. For researchers and developers, this deep mechanistic understanding is crucial for the rational design of next-generation photostabilizers and the informed application of existing solutions to ensure product integrity and longevity.

References

  • Title: Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers Source: RSC Publishing URL: [Link]

  • Title: Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State (Request PDF) Source: ResearchGate URL: [Link]

  • Title: Unexpected electronic effects on benzotriazole UV absorber photostability: Mechanistic implications beyond excited state intramolecular proton transfer (Request PDF) Source: ResearchGate URL: [Link]

  • Title: Molecular structure of a unique UV stabilizer: Tinuvin P Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]

  • Title: Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study (Request PDF) Source: ResearchGate URL: [Link]

  • Title: TINUVIN P - Polivinil Plastik Source: Polivinil Plastik URL: [Link]

  • Title: Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024 Source: Wellt URL: [Link]

  • Title: Tinuvin P photocatalytic degradation as a function of pH Source: ResearchGate URL: [Link]

  • Title: this compound Source: IPG URL: [Link]

  • Title: APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy Source: Process Insights URL: [Link]

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The Definitive Guide to 2-(2H-Benzotriazol-2-yl)-p-cresol: A Cornerstone of UV Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-Benzotriazol-2-yl)-p-cresol, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, stands as a critical component in the stabilization and preservation of a vast array of materials.[1][2] Its remarkable ability to dissipate harmful UV radiation as thermal energy has made it an indispensable additive in industries ranging from plastics and polymers to cosmetics and coatings.[3] This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, physicochemical properties, mechanism of action, and diverse applications.

Nomenclature and Chemical Identity: A Multiplicity of Designations

A key challenge in navigating the scientific literature and commercial landscape for this compound is its extensive list of synonyms. Understanding these alternative names is crucial for comprehensive information retrieval. The compound is most commonly identified by its CAS Number: 2440-22-4 .[4][5]

Some of the most prevalent synonyms for this compound include:

  • Drometrizole : This is the International Nonproprietary Name (INN) for the compound, often used in pharmaceutical and cosmetic contexts.[4][5]

  • Tinuvin P : A widely recognized trade name under which this UV absorber is marketed by BASF.[1][5][6]

  • 2-(2-Hydroxy-5-methylphenyl)benzotriazole : A descriptive chemical name that clarifies the structure.[4][5]

  • 2-(2H-Benzotriazol-2-yl)-4-methylphenol : The IUPAC name for the compound.[5]

  • Benazol P [5]

  • Porex P [5]

  • UV Absorber-1 [5]

A comprehensive list of synonyms is provided in the table below for ease of reference.

Identifier Type Identifier
CAS Number 2440-22-4[4][5]
IUPAC Name 2-(benzotriazol-2-yl)-4-methylphenol[5]
INCI Name Drometrizole[5]
Trade Names Tinuvin P, Benazol P, Porex P, UV-P[1][5]
Chemical Formula C13H11N3O[4][5]
Molecular Weight 225.25 g/mol [4][5]

Physicochemical Properties

The efficacy and application of this compound are intrinsically linked to its physical and chemical properties. These properties dictate its solubility, stability, and compatibility with various substrates.

Property Value Source
Melting Point 125.5-129.5 °C[7]
Boiling Point 225 °C at 10 mmHg[7]
Flash Point 54 °C[7]
Density 1.38 g/cm³[7]
Water Solubility 173 μg/L at 20 °C[7]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[7]
Appearance White to off-white crystalline powder[8]

Mechanism of Action: Harnessing Light for Stability

The primary function of this compound is to absorb harmful UV radiation, primarily in the 300-400 nm range, and dissipate it as harmless thermal energy.[1][6] This process prevents the UV radiation from initiating degradation reactions within the material it is protecting. The mechanism involves an excited-state intramolecular proton transfer (ESIPT).

Upon absorption of a UV photon, the molecule is promoted to an excited state. This is followed by a rapid and reversible intramolecular proton transfer from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring. This tautomerization allows for a non-radiative decay pathway back to the ground state, releasing the absorbed energy as heat. This efficient cycle of absorption and dissipation can be repeated numerous times, providing long-lasting photostability.[3]

Mechanism_of_Action Ground_State Ground State (Keto form) Excited_State Excited State (Keto form) Ground_State->Excited_State UV Absorption (300-400 nm) Tautomer Excited State (Enol-imine tautomer) Excited_State->Tautomer Intramolecular Proton Transfer Ground_State_Tautomer Ground State (Enol-imine tautomer) Tautomer->Ground_State_Tautomer Non-radiative Decay (Heat Dissipation) Ground_State_Tautomer->Ground_State Proton Transfer

Caption: Mechanism of UV absorption and energy dissipation by this compound.

Applications Across Industries

The exceptional photostability and UV absorbing properties of this compound have led to its widespread use in a multitude of applications:

  • Plastics and Polymers : It is a key additive in a wide variety of polymers to prevent discoloration, loss of mechanical properties, and overall degradation caused by UV exposure.[1] This includes polyolefins, PVC, polyesters, polycarbonates, and acrylic resins.[1][8]

  • Coatings : In paints, varnishes, and other coatings, it protects the underlying material and the coating itself from the damaging effects of sunlight.

  • Cosmetics and Sunscreens : As Drometrizole, it is used in sunscreens and other personal care products to absorb UVA and UVB radiation, protecting the skin from sun damage.[9][10]

  • Adhesives and Sealants : It enhances the durability and lifespan of adhesives and sealants that are exposed to sunlight.[6]

The typical use levels of Tinuvin P range from 0.1% to 0.5%, depending on the substrate and the performance requirements of the final application.[1][6]

Synthesis Protocol: A Laboratory-Scale Approach

While industrial synthesis methods are proprietary, a general laboratory-scale synthesis of this compound can be achieved through the reductive cyclization of a corresponding o-nitroazobenzene precursor. The following is a representative protocol based on literature descriptions.[11][12]

Materials:

  • 2'-hydroxy-5'-methyl-2-nitroazobenzene (precursor)

  • Reducing agent (e.g., Sodium dithionite, catalytic hydrogenation with Raney Nickel)

  • Solvent (e.g., Ethanol, Toluene/water mixture)

  • Base (e.g., Sodium hydroxide, if necessary)

  • Standard laboratory glassware and equipment for reflux, filtration, and recrystallization.

Procedure:

  • Dissolution of Precursor : Dissolve the 2'-hydroxy-5'-methyl-2-nitroazobenzene precursor in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reducing Agent : Gradually add the chosen reducing agent to the solution. If using catalytic hydrogenation, the reaction would be performed under a hydrogen atmosphere in the presence of a catalyst like Raney Nickel.[12]

  • Reflux : Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.

  • Isolation : The product can be isolated by removing the solvent under reduced pressure. The crude product may then be partitioned between an organic solvent and water to remove inorganic byproducts.

  • Purification : Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product.[12]

Synthesis_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Purification Precursor 2'-hydroxy-5'-methyl-2-nitroazobenzene Reaction_Vessel Reaction under Reflux Precursor->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Na2S2O4 or H2/Raney Ni) Reducing_Agent->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Filtration Filtration (if catalyst used) Reaction_Vessel->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Safety and Handling

This compound is considered to have low oral toxicity.[13] However, as with any chemical, appropriate safety precautions should be taken. It may cause skin irritation or an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects. Therefore, it is important to avoid release to the environment and to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound, through its elegant and efficient mechanism of UV absorption and energy dissipation, plays a vital role in protecting a wide range of materials from photodegradation. Its versatility, evidenced by its numerous applications and synonyms, underscores its importance in modern material science and technology. A thorough understanding of its chemical and physical properties, as well as its synthesis and safe handling, is essential for researchers and professionals seeking to leverage its protective capabilities.

References

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  • National Center for Biotechnology Information. (n.d.). Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. PubMed Central.
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Drometrizole: A Comprehensive Technical Guide for the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Drometrizole, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, stands as a cornerstone in the stabilization of polymeric materials and the formulation of photoprotective cosmetic products.[1] Its efficacy is rooted in a robust mechanism of action that efficiently dissipates harmful UV radiation, thereby preventing the degradation of materials and protecting biological systems. This technical guide provides an in-depth exploration of drometrizole, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, elucidate its mechanism of UV absorption, present detailed protocols for its synthesis and evaluation, and discuss its diverse applications and toxicological profile.

Introduction: The Imperative for UV Protection and the Role of Drometrizole

The relentless exposure to solar ultraviolet radiation poses a significant threat to the integrity of a vast array of materials and biological tissues. In the realm of polymers, UV radiation instigates photo-oxidative degradation, leading to discoloration, loss of mechanical strength, and reduced service life. For human skin, it is a primary etiological factor in photoaging and the development of cutaneous malignancies. Consequently, the development of effective UV absorbers is a critical scientific endeavor.

Drometrizole (2-(2H-benzotriazol-2-yl)-4-methylphenol) has emerged as a highly effective and photostable UVA absorber.[1] Its molecular architecture is meticulously designed to absorb UV energy and dissipate it harmlessly as thermal energy, a process that will be explored in detail. This inherent stability and broad UV absorption profile make it an invaluable additive in plastics, cosmetics, and various industrial applications.[1][2] This guide will serve as a comprehensive resource for understanding and utilizing drometrizole in research and product development.

Physicochemical Properties of Drometrizole

A thorough understanding of the physicochemical properties of drometrizole is paramount for its effective formulation and application. Drometrizole typically appears as a white to off-white or light yellow crystalline powder.[2][3] A summary of its key properties is presented in Table 1.

PropertyValueReferences
Chemical Name 2-(2H-benzotriazol-2-yl)-4-methylphenol[2]
CAS Number 2440-22-4[2][3][4]
Molecular Formula C₁₃H₁₁N₃O[3][4][5]
Molecular Weight 225.25 g/mol [2][4][6]
Appearance White to off-white/yellow crystalline powder[2][3]
Melting Point 125.5-133 °C[2][4][7]
Boiling Point 225 °C at 10 mmHg[2][7]
Solubility Practically insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone)[3][7]
log P (octanol-water) 4.31[2]
pKa 8.15 ± 0.43 (Predicted)[4]

Mechanism of Action: A Molecular Perspective on UV Absorption

The remarkable efficacy of drometrizole as a UV absorber is attributed to its ability to undergo a rapid and efficient excited-state intramolecular proton transfer (ESIPT). This photophysical process allows for the dissipation of absorbed UV energy as heat, preventing the molecule from undergoing photochemical reactions that would lead to its degradation.

Upon absorption of a UV photon, the drometrizole molecule is promoted to an excited electronic state. In this excited state, a proton from the hydroxyl group is transferred to a nitrogen atom on the benzotriazole ring. This tautomerization is followed by non-radiative decay back to the ground state, where the proton is transferred back to its original position, and the absorbed energy is released as thermal energy. This cyclic process can be repeated numerous times, bestowing drometrizole with its characteristic high photostability.

Drometrizole_Mechanism GS Ground State (Phenol Form) ES Excited State (Phenol Form) GS->ES UV Photon Absorption ESIPT_node Excited-State Intramolecular Proton Transfer (ESIPT) ES->ESIPT_node Tautomer Excited State (Keto-Amine Tautomer) ESIPT_node->Tautomer NRD Non-Radiative Decay Tautomer->NRD GST Ground State (Keto-Amine Tautomer) NRD->GST Heat Dissipation RPT Reverse Proton Transfer GST->RPT RPT->GS

Caption: Mechanism of UV energy dissipation by drometrizole via ESIPT.

Synthesis and Evaluation of Drometrizole

The synthesis of drometrizole is a multi-step process that is well-established in industrial chemistry. Below is a representative laboratory-scale protocol.

Experimental Protocol: Laboratory Synthesis of Drometrizole

This protocol outlines the classical synthesis route involving diazotization, azo coupling, and reductive cyclization.

Materials:

  • o-Nitroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • p-Cresol

  • Sodium Hydroxide

  • Zinc Dust or other reducing agent

  • Ethanol

  • Water

Step-by-Step Methodology:

  • Diazotization of o-Nitroaniline:

    • Dissolve o-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Azo Coupling with p-Cresol:

    • In a separate beaker, dissolve p-cresol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the p-cresol solution with vigorous stirring, maintaining the temperature below 10 °C.

    • A brightly colored azo dye, 2-hydroxy-5-methyl-2'-nitroazobenzene, will precipitate.

    • Stir the mixture for an additional 1-2 hours.

    • Filter the precipitate, wash with cold water, and dry.

  • Reductive Cyclization:

    • Suspend the dried azo dye in a solution of sodium hydroxide.

    • Heat the mixture to 40-50 °C.

    • Gradually add a reducing agent, such as zinc dust, in small portions. The reaction is exothermic, so control the addition rate to maintain the temperature.

    • After the addition is complete, continue stirring for 1-2 hours until the color of the reaction mixture changes, indicating the reduction is complete.

    • Filter the hot solution to remove any unreacted zinc and other solid byproducts.

    • Cool the filtrate and acidify with hydrochloric acid to precipitate the crude drometrizole.

    • Filter the product, wash with water, and dry.

  • Purification:

    • Recrystallize the crude drometrizole from a suitable solvent, such as ethanol or toluene, to obtain a purified product.

Drometrizole_Synthesis o_nitroaniline o-Nitroaniline diazotization 1. Diazotization (HCl, NaNO₂, 0-5°C) o_nitroaniline->diazotization p_cresol p-Cresol azo_coupling 2. Azo Coupling (NaOH, 0-10°C) p_cresol->azo_coupling diazonium_salt Diazonium Salt diazotization->diazonium_salt azo_dye Azo Dye Intermediate azo_coupling->azo_dye reductive_cyclization 3. Reductive Cyclization (NaOH, Zinc Dust) crude_drometrizole Crude Drometrizole reductive_cyclization->crude_drometrizole purification 4. Purification (Recrystallization) pure_drometrizole Pure Drometrizole purification->pure_drometrizole diazonium_salt->azo_coupling azo_dye->reductive_cyclization crude_drometrizole->purification

Caption: Workflow for the classical synthesis of drometrizole.

Experimental Protocol: Evaluation of UV Absorption

The UV-absorbing properties of drometrizole are typically evaluated using UV-Vis spectrophotometry.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Drometrizole standard

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of drometrizole and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan across the UV range (typically 200-400 nm).

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution in a quartz cuvette.

    • Record the wavelength of maximum absorbance (λmax). Drometrizole exhibits strong absorption in the 300-400 nm region.[1]

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

    • The relationship should be linear, following the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve, which is a measure of how strongly the compound absorbs light at that wavelength.

Applications of Drometrizole

The unique properties of drometrizole have led to its widespread use in various industrial and consumer products.

Polymer Stabilization

Drometrizole is extensively used as a light stabilizer in a wide variety of polymers, including:

  • Styrene homo- and copolymers

  • Engineering plastics (e.g., polyesters, acrylic resins)

  • Polyvinyl chloride (PVC)

  • Elastomers and adhesives

  • Polycarbonates and polyurethanes[1][3]

It is typically incorporated at concentrations ranging from 0.10% to 0.50% by weight, depending on the polymer and the desired level of protection.[3]

Cosmetics and Personal Care Products

In the cosmetics industry, drometrizole is used as a UV light absorber to protect the product formulation from degradation.[1][2] It is found in products such as:

  • Nail polishes and enamels

  • Hair care products

  • Skin care preparations[2][8]

It is important to note that while drometrizole protects the product, it is not approved as a sunscreen active ingredient for skin protection in the United States or Europe.[8] A lipophilic derivative, drometrizole trisiloxane (Mexoryl XL), is used as a broad-spectrum UV filter in sunscreens.[9][10]

Toxicological and Safety Profile

The safety of drometrizole has been evaluated by various regulatory bodies. A summary of its toxicological profile is presented in Table 2.

EndpointResultReferences
Acute Oral Toxicity (Rat) LD₅₀ > 10,000 mg/kg[2]
Acute Inhalation Toxicity (Rat) LC₅₀ > 1,420 mg/m³ (4 hr)[2]
Skin Sensitization (Guinea Pig) Negative[2][11]
Mutagenicity (Ames Test) Not mutagenic[2][11]
Teratogenicity (Rat, Mouse) No teratogenic effects observed[2][11]
Carcinogenicity (Rat, Mouse) No significant carcinogenic effect[2][11]

Overall, drometrizole is considered to have low acute toxicity.[2][12] While there have been isolated case reports of allergic contact dermatitis, clinical tests on cosmetic products containing drometrizole have shown no irritation, sensitization, or phototoxicity in human subjects.[2] Based on risk assessments, drometrizole is considered safe for its intended use in cosmetics at regulated concentrations.[2][11]

Conclusion

Drometrizole remains a vital tool in the arsenal of materials scientists and formulation chemists. Its robust photostability, conferred by the efficient ESIPT mechanism, and its strong UV absorption capabilities make it an ideal candidate for protecting a wide range of materials from photodegradation. As research continues to advance, a deep understanding of the fundamental principles governing the performance of UV absorbers like drometrizole will be crucial for the development of next-generation photoprotective technologies. This guide has provided a comprehensive overview of drometrizole, from its fundamental properties and mechanism of action to its synthesis, applications, and safety, equipping the senior application scientist with the necessary knowledge for its effective utilization.

References

  • Lee JK, et al. Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber. Toxicol Res. 2019;35(2):119-129. [Link]

  • Wikipedia. Drometrizole trisiloxane. [Link]

  • LookChem. Drometrizole. [Link]

  • ResearchGate. Physical and chemical properties of drometrizole. [Link]

  • Cosmetics Info. Drometrizole. [Link]

  • PubChem. Drometrizole trisiloxane. [Link]

  • PubChem. Drometrizole. [Link]

  • National Analytical Corporation. The Science Behind Sunscreens: Role of Drometrizole Trisiloxane. [Link]

  • National Center for Biotechnology Information. Amended final report of the safety assessment of Drometrizole as used in cosmetics. [Link]

  • National Analytical Corporation. Drometrizole trisiloxane. [Link]

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  • Quzhou Ebright Chemicals Co.,Ltd. Drometrizole Trisiloxane. [Link]

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An In-depth Technical Guide to Tinuvin P: A Benzotriazole UV Absorber for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Tinuvin P, a widely utilized ultraviolet (UV) light absorber of the hydroxyphenyl benzotriazole class. Intended for researchers, scientists, and formulation professionals, this document delves into the core chemical and physical properties, mechanism of action, performance characteristics, and testing methodologies pertinent to the effective application of Tinuvin P in the stabilization of polymeric materials.

Introduction: The Imperative of UV Protection in Polymers

Polymers are susceptible to degradation upon exposure to ultraviolet radiation, leading to undesirable changes in their physical and chemical properties. This photodegradation manifests as discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical integrity, ultimately compromising the service life of the end-product.[1] To counteract these effects, UV stabilizers are incorporated into polymer formulations. Tinuvin P is a prominent UV absorber (UVA) that provides robust protection by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2][3][4]

Tinuvin P, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, belongs to the hydroxyphenyl benzotriazole class of UV absorbers.[2][4][5] It is highly effective in a wide array of polymers, including styrenics, polyesters, polyvinyl chloride (PVC), acrylic resins, elastomers, adhesives, and polyurethanes.[2][4][5]

Mechanism of Action: Photostabilization through Energy Dissipation

The protective efficacy of Tinuvin P lies in its molecular structure, which enables the efficient absorption of UV radiation in the 300-400 nm wavelength range.[2][4][5][6] Upon absorption of a photon of UV light, the molecule undergoes an intramolecular proton transfer, a process that allows for the rapid and efficient dissipation of the absorbed energy as heat, thereby preventing the energy from initiating polymer degradation. This photostability over long periods of light exposure makes Tinuvin P an effective stabilizer.[2][7]

The process can be visualized as a cyclic mechanism where the molecule is readily available to absorb another UV photon after dissipating the energy from the previous one. This regenerative cycle contributes to the long-term stabilizing performance of Tinuvin P.

UV_Absorption_Mechanism cluster_0 cluster_1 Tinuvin P Molecule UV_Photon UV Photon (300-400 nm) Polymer Polymer Matrix UV_Photon->Polymer Potential Degradation (without Tinuvin P) Ground_State Ground State UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Proton_Transfer Intramolecular Proton Transfer Excited_State->Proton_Transfer Energy Dissipation (Non-radiative decay) Proton_Transfer->Ground_State Reversion Heat Heat (Thermal Energy) Proton_Transfer->Heat

Figure 1. Mechanism of UV energy absorption and dissipation by Tinuvin P.

Technical Data Sheet

The following table summarizes the key technical specifications for Tinuvin P, compiled from various industry and supplier data sheets.

PropertyValue
Chemical Name Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl; this compound[2][4][5]
CAS Number 2440-22-4[2][4][8]
Molecular Formula C₁₃H₁₁N₃O[8]
Molecular Weight 225 g/mol [2][4]
Appearance Slightly yellow powder or crystalline[2][9]
Melting Range 128 - 133 °C[2][9][10]
Flashpoint 205 °C[2][10]
Specific Gravity (20°C) 1.38 g/ml[2][10]
Vapor Pressure (20°C) 1.5 x 10⁻⁴ Pa[2][10]
UV Absorption Maxima 301 nm and 341 nm (in Chloroform)[4]
Solubility ( g/100g solution at 20°C) Acetone: 3, Benzene: 7, Chloroform: 13, Cyclohexane: 1, Ethyl acetate: 3.5, n-Hexane: 0.8, Methanol: 0.2, Water: < 0.01[2][10]
Thermal Stability (TGA) 1% weight loss at 153°C; 2% at 170°C; 5% at 190°C (heating rate 20°C/min in air)[2]

Performance and Applications

Tinuvin P is valued for its broad compatibility and effectiveness in a multitude of polymer systems. Its primary function is to preserve the aesthetic and mechanical properties of materials exposed to sunlight.

Key Performance Attributes:

  • Strong UV Absorption: Provides excellent protection in the 300-400 nm range, which is responsible for most polymer degradation.[2][4][5][6]

  • High Photostability: The molecule's ability to dissipate absorbed energy without being consumed leads to long-lasting performance.[2][4][5][6]

  • Low Volatility: Ensures permanence in the polymer matrix during processing and end-use at elevated temperatures.

  • Synergistic Effects: When used in combination with Hindered Amine Light Stabilizers (HALS), Tinuvin P exhibits a synergistic effect, providing a more comprehensive stabilization system.[2][4] HALS function by scavenging free radicals, complementing the UV absorption mechanism of Tinuvin P.[11]

Recommended Applications: The use levels of Tinuvin P typically range from 0.1% to 0.5%, depending on the polymer, the thickness of the material, and the performance requirements of the final application.[2][4][5][6] It is widely used in:

  • Styrene Polymers: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), and Styrene Acrylonitrile (SAN).[2][4]

  • Engineering Plastics: Polyesters (e.g., PET, PBT) and acrylic resins.[2][4][5]

  • Halogenated Polymers: Polyvinyl Chloride (PVC) and vinylidene copolymers.[2][4][5]

  • Other Systems: Polycarbonates, polyurethanes, elastomers, adhesives, and epoxy materials also benefit from the incorporation of Tinuvin P.[2][4]

Experimental Protocol: Evaluating the Efficacy of Tinuvin P via Accelerated Weathering

To quantify the performance of Tinuvin P in a given polymer system, a standardized accelerated weathering test is employed. This protocol is based on the principles outlined in ASTM G154 and ASTM D4329, which are widely accepted standards for simulating the damaging effects of sunlight and moisture in a laboratory setting.[2][3][4][5][6][9]

Objective: To assess the ability of Tinuvin P to mitigate UV-induced degradation in a polymer by comparing the change in key physical properties of stabilized and unstabilized samples after exposure to accelerated weathering conditions.

Materials and Equipment:

  • Polymer resin (e.g., Polypropylene, PVC, or Polycarbonate)

  • Tinuvin P

  • Two-roll mill or twin-screw extruder for compounding

  • Compression molder or injection molder for sample preparation

  • QUV Accelerated Weathering Tester (equipped with UVA-340 fluorescent lamps as specified in ASTM G154)[12][13][14]

  • Spectrophotometer or colorimeter for color measurement (e.g., CIE Lab* scale)

  • Gloss meter

  • Tensile tester

Methodology:

  • Sample Preparation:

    • Prepare two formulations: a control batch of the neat polymer and a stabilized batch containing a specified concentration of Tinuvin P (e.g., 0.3% by weight).

    • Melt-compound each formulation using a two-roll mill or twin-screw extruder to ensure homogeneous dispersion of the additive.

    • Produce standardized test plaques (e.g., 75 mm x 150 mm) of each formulation via compression or injection molding.

    • Condition the plaques for 24 hours at a standard temperature and humidity (e.g., 23°C and 50% RH).

  • Initial Property Measurement:

    • For each formulation, measure and record the initial color (CIE Lab* values) and gloss (at a specified angle, e.g., 60°) of at least three replicate plaques.

    • If mechanical property retention is to be assessed, perform initial tensile testing on representative samples to determine tensile strength and elongation at break.

  • Accelerated Weathering Exposure:

    • Mount the test plaques in the QUV Accelerated Weathering Tester.

    • Program the tester to run a cycle representative of outdoor conditions. A common cycle for plastics is described in ASTM D4329 and involves alternating periods of UV exposure and condensation.[2][4][5] For example:

      • 8 hours of UV exposure at 60°C using UVA-340 lamps.[5]

      • 4 hours of condensation at 50°C.

    • Continue this cycling for a predetermined duration (e.g., 500, 1000, or 2000 hours), removing samples at specified intervals for evaluation.[4][5]

  • Post-Exposure Evaluation:

    • At each interval, remove the designated plaques from the QUV tester.

    • Allow the plaques to re-condition for 24 hours at standard temperature and humidity.

    • Measure and record the color and gloss of the exposed samples.

    • Calculate the change in color (ΔE*) and the percent gloss retention for both the control and the stabilized samples.

    • If applicable, perform tensile testing on the exposed samples and calculate the percent retention of tensile strength and elongation.

Data Analysis and Interpretation: A successful stabilization with Tinuvin P will be demonstrated by a significantly smaller change in color (lower ΔE*), higher gloss retention, and better retention of mechanical properties in the stabilized samples compared to the unstabilized control samples after the same duration of accelerated weathering exposure.

Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Initial_Measurement 2. Initial Measurement cluster_Exposure 3. Accelerated Weathering cluster_Final_Evaluation 4. Post-Exposure Evaluation Formulation Create Formulations (Control & Stabilized) Compounding Melt Compounding Formulation->Compounding Molding Molding of Test Plaques Compounding->Molding Conditioning1 Conditioning (24h) Molding->Conditioning1 Measure_Color Measure Color (Lab*) Conditioning1->Measure_Color Measure_Gloss Measure Gloss Conditioning1->Measure_Gloss Measure_Mechanical Measure Mechanical Properties (Optional) Conditioning1->Measure_Mechanical Mount_Samples Mount Plaques in QUV Tester Measure_Color->Mount_Samples Measure_Gloss->Mount_Samples Measure_Mechanical->Mount_Samples Run_Cycles Run ASTM G154/D4329 Cycles (UV and Condensation) Mount_Samples->Run_Cycles Remove_Samples Remove Plaques at Intervals Run_Cycles->Remove_Samples Conditioning2 Re-Conditioning (24h) Remove_Samples->Conditioning2 Measure_Final_Properties Measure Final Color, Gloss, and Mechanical Properties Conditioning2->Measure_Final_Properties Analyze_Data Calculate ΔE*, % Gloss Retention, % Mechanical Property Retention Measure_Final_Properties->Analyze_Data

Figure 2. Workflow for evaluating the efficacy of Tinuvin P.

Safety and Handling

Tinuvin P exhibits a low order of oral toxicity.[2] However, as with any chemical substance, appropriate safety precautions should be observed. It is recommended to handle Tinuvin P in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.[7] For detailed information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

Tinuvin P is a highly effective and versatile UV absorber that plays a critical role in protecting a wide range of polymers from the deleterious effects of ultraviolet radiation. Its mechanism of action, based on the efficient conversion of UV energy into thermal energy, combined with its excellent photostability and compatibility, makes it a valuable tool for enhancing the durability and service life of plastic materials. Proper formulation and evaluation, following standardized testing protocols, are essential to optimizing its performance in specific applications.

References

  • BASF. (2015, August). Tinuvin® P Benzotriazole UV absorber Technical Information. Retrieved from [Link]

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  • Polivinil Plastik. TINUVIN P - Benzotriazole UV Absorber. Retrieved from [Link]

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A Comprehensive Technical Guide to the Properties and Applications of UV-P (2-(2H-benzotriazol-2-yl)-p-cresol) as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of UV-P (CAS 2440-22-4), a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl benzotriazole class. It is designed for researchers, scientists, and formulation professionals engaged in materials science and drug development. This document details the core physicochemical properties, protective mechanisms, and practical applications of UV-P. We will explore its exceptional photostability, the causality behind its UV-screening efficacy through Excited-State Intramolecular Proton Transfer (ESIPT), and provide field-proven experimental protocols for its evaluation. The guide aims to serve as an authoritative resource, grounding technical claims in robust scientific literature and providing actionable insights for the effective utilization of UV-P in polymer stabilization.

Introduction to UV Degradation and the Role of UV Stabilizers

Ultraviolet (UV) radiation, a component of the electromagnetic spectrum with wavelengths from 100 to 400 nm, is a primary driver of degradation in polymeric materials.[1] This photodegradation process is initiated when polymers absorb UV energy, leading to the excitation of photons and the creation of free radicals.[1][2] These highly reactive species trigger a cascade of chemical reactions, including chain scission and cross-linking, which manifest as undesirable changes in the material's physical and aesthetic properties. Common signs of UV degradation include discoloration (yellowing), chalking, and a loss of mechanical integrity, such as reduced impact strength and elasticity.[1]

To counteract these effects and extend the service life of materials, UV stabilizers are incorporated into polymer formulations. These additives function through various mechanisms, but they are broadly categorized as UV absorbers, quenchers, or hindered amine light stabilizers (HALS). UV absorbers, the class to which UV-P belongs, operate by preferentially absorbing harmful UV radiation and dissipating the energy in a non-destructive manner, typically as heat.[3][4] An ideal UV absorber exhibits strong absorbance in the 290-400 nm range, high photostability, excellent compatibility with the host polymer, and minimal absorption in the visible spectrum to avoid impacting the material's color.[4][5]

Unveiling UV-P: A Premier Benzotriazole UV Absorber

UV-P, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol or Drometrizole, is a prominent member of the hydroxyphenyl benzotriazole class of UV absorbers (UVAs).[6][7][8] Its molecular structure is specifically engineered to provide robust light stability to a wide array of organic polymers.[8] It is highly effective in protecting materials such as polyolefins, polyesters, polyvinyl chloride (PVC), polycarbonates (PC), acrylics, and polyurethanes from the damaging effects of UV radiation, thereby preserving their original appearance and physical integrity.[6][9]

The efficacy of UV-P stems from its strong absorption of UV radiation, particularly in the critical 300-400 nm region, combined with a high degree of intrinsic photostability over long periods of light exposure.[6]

The Protective Mechanism of UV-P: A Deep Dive into ESIPT

The remarkable photostability of UV-P and other hydroxyphenyl benzotriazole UVAs is attributed to an ultrafast and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[10][11] This mechanism allows the molecule to harmlessly dissipate absorbed UV energy through a rapid, reversible cycle without undergoing degradation itself.

The process unfolds as follows:

  • UV Absorption: The UV-P molecule, existing in its stable ground state (enol form), absorbs a high-energy UV photon. This absorption excites the molecule to a higher energy singlet state (S1).[11][12]

  • Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic hydroxyl group and the basicity of a nitrogen atom on the triazole ring increase significantly.[11] This triggers an almost instantaneous intramolecular transfer of the proton from the hydroxyl group to the nitrogen atom. This creates an excited-state keto tautomer.[11][13]

  • Non-Radiative Decay: The excited keto tautomer is unstable and rapidly decays to its ground state through non-radiative pathways, such as internal conversion. This step effectively dissipates the absorbed UV energy as thermal energy (heat) into the surrounding polymer matrix.[10][11]

  • Reversion to Ground State: A subsequent, rapid back-proton transfer occurs in the ground state, regenerating the original enol form of the UV-P molecule.[11]

This entire cycle is completed in picoseconds and can be repeated thousands of times without chemically altering the UV-P molecule, making it a highly effective and durable photostabilizer.[4]

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS_Enol Enol Form (Stable) ES_Enol Excited Enol GS_Enol->ES_Enol 1. UV Photon Absorption (hν) GS_Keto Keto Form GS_Keto->GS_Enol 4. Reverse Proton Transfer (Cycle Repeats) ES_Keto Excited Keto ES_Enol->ES_Keto 2. Ultrafast Proton Transfer (ESIPT) ES_Keto->GS_Keto 3. Non-Radiative Decay (Energy -> Heat)

Mechanism of UV energy dissipation via ESIPT.

Core Physicochemical Properties of UV-P

The performance of UV-P as a stabilizer is dictated by its physical and chemical properties. A summary of these key characteristics is presented below.

PropertyValueSource(s)
Chemical Name This compound[14][15]
CAS Number 2440-22-4[14][16]
Molecular Formula C₁₃H₁₁N₃O[14]
Molecular Weight 225.25 g/mol [14][16]
Appearance White to light yellow crystalline powder[6][14]
UV Absorbance Range 270-400 nm[5][6][14]
Melting Range 128-132 °C[6]
Specific Gravity (20°C) 1.38 g/cm³[6]
Purity / Assay ≥ 99.0%[6][14]
Solubility ( g/100g at 20°C)
    Methylene Chloride16[6]
    Chloroform13[6]
    Benzene7[6]
    Ethyl Acetate3.5[6]
    Acetone3[6]
    Methanol0.2[6]
    Water< 0.01[6]
Thermal Stability (TGA) 1% weight loss at 153°C[6]
5% weight loss at 190°C[6]

Performance Evaluation of UV-P: Experimental Protocols

To validate the efficacy of UV-P within a specific polymer matrix, a systematic experimental approach is required. This process involves incorporating the stabilizer, subjecting the material to accelerated weathering conditions, and analyzing the subsequent changes in physical and chemical properties against a control sample.

Detailed Experimental Workflow

Objective: To quantify the photostabilizing effect of UV-P in a polymer matrix (e.g., Polypropylene) under simulated environmental stress.

Materials & Equipment:

  • Polymer resin (e.g., PP pellets)

  • UV-P powder (typically 0.10% - 0.50% by weight)[6]

  • Control sample (polymer resin without UV-P)

  • Twin-screw extruder for compounding

  • Injection molding machine or compression press for specimen fabrication

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc)

  • Spectrocolorimeter, gloss meter

  • Universal Testing Machine (for tensile properties)

  • FTIR Spectrometer

Step-by-Step Protocol:

  • Compounding: a. Pre-dry the polymer resin according to manufacturer specifications to remove moisture. b. Create a masterbatch or dry-blend the polymer pellets with the desired concentration of UV-P (e.g., 0.3% w/w). c. Melt-compound the blend using a twin-screw extruder at a temperature profile suitable for the polymer to ensure homogenous dispersion of the additive. d. Extrude the molten polymer into strands, cool in a water bath, and pelletize.

  • Specimen Fabrication: a. Dry the compounded pellets. b. Use an injection molding machine or compression press to fabricate standardized test specimens (e.g., tensile bars, flat plaques) from both the UV-P stabilized and control materials.

  • Accelerated Weathering: a. Place the specimens in an accelerated weathering chamber. A Xenon Arc chamber is often preferred as its spectral output closely mimics natural sunlight. b. Set the test parameters according to relevant standards (e.g., ASTM G155 for Xenon Arc). This includes cycles of light, temperature, and humidity/water spray. c. Expose the specimens for a predetermined duration (e.g., 500, 1000, 2000 hours), removing samples at specific intervals for analysis.

  • Performance Analysis: a. Aesthetic Properties: At each interval, measure the change in color (ΔE*) using a spectrocolorimeter and the change in gloss using a gloss meter. Compare the stabilized samples to the control. b. Mechanical Properties: Perform tensile testing on the weathered specimens using a Universal Testing Machine to determine the retention of properties like tensile strength and elongation at break. Significant loss in these properties indicates degradation.[17] c. Chemical Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor chemical changes on the polymer surface. An increase in the carbonyl index (typically around 1715 cm⁻¹) is a clear indicator of photo-oxidation.[18][19]

Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis Resin Polymer Resin (e.g., PP) Blend Dry Blending Resin->Blend UVP UV-P Additive (0.1-0.5% w/w) UVP->Blend Compound Melt Compounding (Extruder) Blend->Compound Specimen Specimen Fabrication (Injection Molding) Compound->Specimen Weathering Accelerated Weathering (Xenon Arc Chamber) Specimen->Weathering Aesthetic Aesthetic Analysis (Color, Gloss) Weathering->Aesthetic Mechanical Mechanical Testing (Tensile Strength) Weathering->Mechanical Chemical Chemical Analysis (FTIR - Carbonyl Index) Weathering->Chemical Report Data Synthesis & Performance Report Aesthetic->Report Mechanical->Report Chemical->Report

Workflow for evaluating UV-P performance.

Formulation and Application Considerations

Compatibility: UV-P exhibits excellent compatibility with a broad range of polymers, including polyolefins, PVC, polystyrene, polycarbonates, and polyesters.[6][20] Its good solubility in molten polymers ensures uniform distribution, which is critical for consistent UV protection.[20]

Typical Use Levels: The recommended loading level for UV-P is typically between 0.10% and 0.50%, depending on the polymer substrate, the thickness of the final product, and the specific performance requirements of the application.[6]

Synergism: The performance of UV-P can often be enhanced when used in combination with other types of stabilizers, particularly Hindered Amine Light Stabilizers (HALS).[6] While UV-P acts as a primary screen against UV radiation, HALS function by scavenging free radicals that may form, providing a complementary and synergistic protective effect.[1][6]

Interactions: It is important to note that UV-P may react with certain heavy metal ions, such as iron or cobalt, to form colored complexes.[6] This should be considered in formulations containing pigments or catalysts based on these metals.

Regulatory and Safety Profile

UV-P is registered under various chemical regulations globally, including REACH in Europe.[21] It has approvals for use in food contact applications, particularly in rigid and flexible PVC, where it protects packaged contents from light-induced degradation.[6]

From a safety perspective, standard industrial hygiene practices should be followed when handling UV-P powder. This includes using adequate ventilation to control airborne dust levels and wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves to avoid eye and skin contact.[15] While not considered highly toxic, it may cause an allergic skin reaction in sensitive individuals upon repeated contact.[15][21] For detailed handling information, consulting the manufacturer's Safety Data Sheet (SDS) is mandatory.[6][15]

Conclusion

UV-P (this compound) is a highly effective and photochemically robust UV absorber that provides essential protection to a wide variety of polymeric materials. Its efficacy is rooted in the elegant and efficient ESIPT mechanism, which allows for the safe dissipation of harmful UV energy as heat. Through careful formulation and an understanding of its physicochemical properties, UV-P enables the development of durable, long-lasting products capable of withstanding prolonged exposure to sunlight. The experimental protocols outlined in this guide provide a framework for scientists and researchers to validate its performance and optimize its use in novel applications, ensuring both material integrity and product longevity.

References

  • Al-Malaika, S., et al. (2017). "Photostabilization of Polymers: Mechanisms and Applications." IntechOpen. [Link]

  • Hunan Chemical BV. "UV-Absorber-P.pdf." [Link]

  • MDPI. "Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation." Molecules 2022, 27(10), 3349. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "Exploring UV Absorber UV-P: Properties, Applications, and Benefits." [Link]

  • Paterson, M. J., et al. (2004). "Theoretical Study of Benzotriazole UV Photostability: Ultrafast Deactivation through Coupled Proton and Electron Transfer Triggered by a Charge-Transfer State." Journal of the American Chemical Society, 126(33), 10450-10461. [Link]

  • Raytop Chemical. "UV stabilizer and UV absorber." [Link]

  • RSC Publishing. "Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers." New Journal of Chemistry, 2022, 46, 12285-12292. [Link]

  • Science Alert. "Thermal and Rheological Response to Ultraviolet Stabilizers Additive in Linear Low Density Polyethylene under Sever Environmental Conditions." Asian Journal of Materials Science, 8, 1-11. [Link]

  • Springer. "Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration." Archives of Toxicology, 2024. [Link]

  • WSD Chemical. "UV absorbent UV-P." [Link]

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An In-depth Technical Guide to the Spectral Properties of 2-(2H-Benzotriazol-2-yl)-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2H-Benzotriazol-2-yl)-p-cresol, also known by trade names such as Tinuvin P and Drometrizole, is a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers.[1][2][3] Its primary function is to protect a wide variety of materials, including plastics, polymers, and coatings, from the degradative effects of UV radiation, thereby enhancing their longevity and stability.[4][5] The efficacy of this compound lies in its unique molecular structure, which facilitates a highly efficient photoprotective mechanism. This guide provides a comprehensive technical overview of the core spectral properties of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science.

The molecular structure of this compound is fundamental to its function. It features a phenolic hydroxyl group ortho to the point of attachment of the benzotriazole moiety. This specific arrangement is crucial for its UV absorbing capabilities, which are primarily mediated through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Molecular Structure

Caption: Chemical structure of this compound.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by strong absorbance in the UV-A and UV-B regions, which is the cornerstone of its photoprotective function.[1][2] In a chloroform solution, it exhibits two distinct absorption maxima.[2][6]

Wavelength (λmax)Molar Absorptivity (ε)Solvent
301 nmNot specifiedChloroform
341 nm16,150 L mol⁻¹ cm⁻¹Chloroform

These absorption bands arise from π → π* electronic transitions within the conjugated aromatic system. The ability of the molecule to absorb high-energy UV photons initiates the photoprotective cycle.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as chloroform or cyclohexane at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions and use this to zero the instrument across the desired wavelength range (e.g., 250-450 nm).

  • Measurement: Record the absorption spectrum of each dilution in a matched quartz cuvette.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

Fluorescence Spectroscopy and the ESIPT Mechanism

A key feature of this compound is its extremely low fluorescence quantum yield. In methanol, the fluorescence quantum yield has been reported to be less than 0.01. This indicates that the absorbed UV energy is dissipated primarily through non-radiative pathways, which is essential for a UV stabilizer to prevent photosensitization and degradation of the material it is protecting.

The dominant non-radiative decay pathway is the Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast process involves the transfer of the phenolic proton to a nitrogen atom on the benzotriazole ring upon photoexcitation.

Caption: Simplified Jablonski diagram illustrating the ESIPT mechanism.

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state (S₁). In this excited state, the acidity of the phenolic proton and the basicity of the benzotriazole nitrogen are significantly increased. This drives the transfer of the proton, forming an excited keto tautomer. This tautomer is unstable and rapidly returns to the ground state (S₀) via non-radiative decay, releasing the absorbed energy as heat. The molecule then reverts to its original enol form, ready to absorb another UV photon. This cyclical process allows for the efficient dissipation of large amounts of UV energy without causing photodegradation of the molecule or the surrounding material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 11.5Singlet1HPhenolic -OH (intramolecularly H-bonded)
~7.0 - 8.0Multiplet7HAromatic protons (benzotriazole and cresol rings)
~2.4Singlet3HMethyl (-CH₃) protons

The downfield chemical shift of the phenolic proton is a strong indication of its involvement in a strong intramolecular hydrogen bond, a key structural feature for the ESIPT mechanism. The complex multiplet in the aromatic region arises from the overlapping signals of the protons on the two aromatic rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~150 - 160C-OH (phenolic)
~115 - 145Aromatic carbons (benzotriazole and cresol rings)
~20 - 25Methyl (-CH₃) carbon
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on known values for similar structures and coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibrational Mode
~3200 - 3600 (broad)O-H stretch (intramolecularly H-bonded)
~3000 - 3100Aromatic C-H stretch
~2850 - 2960Aliphatic C-H stretch (methyl group)
~1500 - 1600C=C aromatic ring stretch
~1200 - 1300C-O stretch (phenol)

The broadness of the O-H stretching band is characteristic of a hydrogen-bonded hydroxyl group, which is consistent with the structure required for ESIPT.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Measurement: Apply pressure to the sample using the ATR press to ensure good contact with the crystal and collect the sample spectrum.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The spectral properties of this compound are intrinsically linked to its function as a highly effective UV stabilizer. Its strong UV absorption, coupled with an efficient and rapid non-radiative energy dissipation pathway via Excited-State Intramolecular Proton Transfer, makes it a critical component in the protection of materials from photodegradation. The spectroscopic techniques outlined in this guide provide the necessary tools for the characterization and quality control of this important industrial chemical, and offer a framework for the investigation of other photostable molecules.

References

  • BASF. (2015). Tinuvin® P Benzotriazole UV absorber. Technical Information. Retrieved from [Link]

  • Ciba Specialty Chemicals. (1998). TINUVIN P. Product Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drometrizole. PubChem Compound Summary for CID 17113. Retrieved from [Link]

  • SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol. Retrieved from [Link]

  • Scribd. (n.d.). Tinuvin P: Technical Data Sheet. Retrieved from [Link]

  • Uesaka, T., Ishitani, T., Shimeno, T., Suzuki, N., Yagi, S., & Maeda, T. (2022). Synthesis of Blue Fluorescent Benzotriazoles Incorporating 2-(2-Hydroxyphenyl)-2H-Benzotriazole Derivatives and their Optical Properties and Photostability.
  • U.S. Environmental Protection Agency. (2006). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. Retrieved from [Link]

  • Wiechmann, M., Port, H., Frey, W., Laermer, F., & Elsaesser, T. (1991). Time-resolved spectroscopy on ultrafast proton transfer in 2-(2'-hydroxy-5'-methylphenyl)benzotriazole in liquid and polymer environments. The Journal of Physical Chemistry, 95(5), 1918–1923.
  • IPG. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol. Retrieved from [Link]

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Introduction: Understanding the Significance of 2-(2H-Benzotriazol-2-yl)-p-cresol in Modern Formulations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(2H-Benzotriazol-2-yl)-p-cresol in Organic Solvents

This compound, commonly known by the trade name Tinuvin P, is a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl benzotriazole class.[1][2] Its primary function is to protect a wide variety of polymers and organic substrates from the degrading effects of UV radiation, thereby enhancing their durability and lifespan.[1][3] This compound is particularly effective in absorbing UV radiation in the 300-400 nm range, which is a critical region for the photo-oxidation of many materials.[1][2] The absorbed energy is then dissipated as less harmful thermal energy, preventing the breakdown of the material's structural integrity.[3] Its applications are extensive, ranging from plastics and coatings to adhesives and elastomers.[1][4]

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is paramount. Solubility data is a critical parameter that influences formulation design, manufacturing processes, and the final performance of the end-product. In drug development, for instance, understanding the solubility of excipients like UV stabilizers is crucial for ensuring the stability and efficacy of photosensitive drug formulations. This guide provides a comprehensive overview of the solubility of this compound, grounded in its fundamental physicochemical properties and supported by experimental data and established theoretical principles.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters of this compound are summarized in the table below. These properties provide the basis for understanding its interactions with different organic solvents.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 2440-22-4[2]
Molecular Formula C13H11N3O[5]
Molecular Weight 225.25 g/mol [2][5]
Appearance Slightly yellow powder[1][2]
Melting Range 128 - 133 °C[1][6][7]
Specific Gravity (20 °C) 1.38 g/mL[1]
Vapor Pressure (20 °C) 1.5 x 10-4 Pa[1]

The presence of both polar (hydroxyl and benzotriazole groups) and non-polar (p-cresol methyl group and benzene rings) moieties in the molecular structure of this compound gives it a nuanced solubility profile. This dual character is key to its solubility in a range of organic solvents.

Solubility Profile in Organic Solvents: A Quantitative Overview

The solubility of this compound has been determined in a variety of organic solvents. The following table consolidates available data, providing a valuable resource for formulation development. It is important to note that solubility is temperature-dependent; the data presented here is predominantly at 20-25°C.

SolventSolubility ( g/100 g solution)Temperature (°C)Source(s)
Acetone320[1][8]
Benzene720[1][8]
Chloroform1320[1][8]
Cyclohexane120[1][8]
Ethyl acetate3.520[1][8]
n-Hexane0.820[1][8]
Methanol0.220[1][8]
Methylene chloride1620[9]
Toluene6.025[10]
Styrene7.225[10]
Dioctyl phthalate2.525[10]
n-Butyl acetate3.025[10]
Ethanol0.320[11]
Water< 0.01 (173 µg/L)20[1][4][8]

The data clearly indicates that this compound exhibits the highest solubility in chlorinated solvents like chloroform and methylene chloride, and aromatic hydrocarbons such as benzene and styrene. Its solubility is moderate in ketones (acetone) and esters (ethyl acetate), and significantly lower in aliphatic hydrocarbons (n-hexane, cyclohexane) and alcohols (methanol, ethanol). As expected for a largely organic molecule, its solubility in water is extremely low.[1][4][8]

Theoretical Principles Governing Solubility: The "Why" Behind the Data

The observed solubility patterns can be explained by the fundamental principle of "like dissolves like".[12] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent and a solute determines the strength of the intermolecular forces between their molecules.

Caption: Logical relationship between solute/solvent properties and solubility.

  • High Solubility in Chlorinated and Aromatic Solvents: Chloroform and methylene chloride are polar aprotic solvents, while benzene and styrene are nonpolar aromatic solvents. The high solubility of this compound in these solvents can be attributed to favorable van der Waals forces and dipole-dipole interactions between the solute and solvent molecules. The aromatic rings in both the solute and solvents like benzene and styrene facilitate π-π stacking interactions, further enhancing solubility.

  • Moderate Solubility in Ketones and Esters: Acetone and ethyl acetate are polar aprotic solvents with moderate dielectric constants. They can engage in dipole-dipole interactions with the polar functionalities of the this compound molecule.

  • Low Solubility in Aliphatic Hydrocarbons: n-Hexane and cyclohexane are nonpolar solvents. The energy required to break the solute-solute interactions in the crystal lattice of this compound is not sufficiently compensated by the weak van der Waals forces that would be formed with these aliphatic solvents, resulting in low solubility.

  • Very Low Solubility in Alcohols and Water: Although alcohols and water are polar protic solvents capable of hydrogen bonding, the large non-polar part of the this compound molecule dominates its behavior, making it hydrophobic. The strong hydrogen bonding network of water and, to a lesser extent, alcohols, would be disrupted by the introduction of the largely non-polar solute molecule, making the dissolution process energetically unfavorable.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

A reliable and reproducible method for determining the solubility of this compound in an organic solvent is crucial for research and quality control. The following protocol is based on the isothermal shake-flask method, which is a well-established and robust technique. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with continuous agitation at constant temperature C 3. Phase Separation B->C Centrifugation or filtration D 4. Quantification of Solute C->D Analyze clear supernatant E 5. Data Analysis and Reporting D->E Calculate solubility (e.g., in g/100mL)

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of the Solvent System:

    • Select a high-purity organic solvent of interest.

    • Ensure the solvent is degassed to prevent the formation of bubbles during the experiment.

  • Addition of Excess Solute:

    • Accurately weigh an amount of this compound that is known to be in excess of its expected solubility. This ensures that a saturated solution is formed.

    • Transfer the weighed solute to a suitable vessel, such as a screw-cap vial or a flask.

  • Equilibration:

    • Add a known volume of the selected organic solvent to the vessel containing the solute.

    • Seal the vessel tightly to prevent solvent evaporation.

    • Place the vessel in a constant temperature water bath or incubator equipped with a shaker. The temperature should be controlled to ±0.5°C.[13]

    • Agitate the mixture for a sufficient period to allow for equilibration. A preliminary study can be conducted to determine the time required to reach equilibrium (e.g., 24-48 hours).[14]

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed. Alternatively, filter the solution using a syringe filter that is compatible with the organic solvent and does not adsorb the solute.

  • Quantification of the Solute:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Data Analysis and Reporting:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

This detailed protocol, when followed meticulously, will yield accurate and reliable solubility data for this compound in any given organic solvent.

Conclusion: Practical Implications and Future Directions

The solubility of this compound is a critical parameter that dictates its utility and application in various fields. This guide has provided a comprehensive overview of its solubility in a range of organic solvents, underpinned by its physicochemical properties and established theoretical principles. The provided experimental protocol offers a robust framework for researchers to determine solubility with a high degree of confidence.

For professionals in drug development, this information is vital for the formulation of stable and effective photosensitive products. In the polymer and coatings industry, this data informs the selection of appropriate solvents for processing and application, ensuring the homogeneous incorporation of the UV absorber into the final product.

Future research could explore the solubility of this compound at different temperatures to establish temperature-solubility profiles, which would be invaluable for process optimization. Additionally, investigating the solubility in more complex solvent mixtures and in the presence of other additives would provide a more complete picture for real-world formulation challenges.

References

  • BASF. (2015, March). Tinuvin® P.
  • Welltchem. (n.d.). Tinuvin P & UV P – Wellsorb UV-P.
  • OECD. (1995). Test No.
  • OECD. (1995). Test No.
  • Ciba Specialty Chemicals. (1998, August). TINUVIN P.
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An In-depth Technical Guide to 2-(2H-Benzotriazol-2-yl)-p-cresol (Bumetrizole/Tinuvin P)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2H-Benzotriazol-2-yl)-p-cresol, a prominent ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. Widely known by trade names such as Tinuvin® P and commercial names like Bumetrizole, this compound is critical for preventing the photo-degradation of polymeric materials. This document details its core physicochemical properties, with a primary focus on its molecular weight, mechanism of action, and practical applications. Furthermore, it offers detailed experimental protocols for its incorporation into polymer matrices and the subsequent evaluation of its efficacy as a UV stabilizer. This guide is intended for researchers, polymer scientists, and formulation chemists engaged in the development of light-stable materials and products.

Introduction: The Imperative for UV Stabilization

Polymers and other organic materials are susceptible to degradation upon exposure to ultraviolet radiation, a component of sunlight. This photo-degradation manifests as undesirable changes in material properties, including discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical strength, such as impact resistance and elongation at break.[1][2][3] To counteract these effects and extend the service life of products, UV stabilizers are incorporated into the material matrix.[1][4] Among the most effective classes of UV stabilizers are the benzotriazoles, which function as potent UV absorbers.[2][5][6]

This compound, hereafter referred to as Tinuvin P for simplicity, is a benchmark compound in this class.[7][8] It is valued for its strong absorption in the 300-400 nm UV range, high photostability, and excellent compatibility with a wide array of polymers.[7][9][10] Its role is particularly crucial in industries where product integrity and aesthetics are paramount, such as in packaging, automotive components, and building materials. This guide will elucidate the scientific principles that make Tinuvin P an effective and widely used photostabilizer.

Physicochemical Properties and Molecular Weight

A precise understanding of a compound's physical and chemical properties is fundamental to its application. Tinuvin P is a slightly yellow powder or granule with low volatility, making it suitable for polymer processing at elevated temperatures.[9][10]

Chemical Identity and Molecular Weight

The definitive identity of a chemical compound is established by its structure and resulting molecular formula and weight.

  • Chemical Name: 2-(2H-Benzotriazol-2-yl)-4-methylphenol

  • Synonyms: this compound, Bumetrizole, Drometrizole, Tinuvin P[11][12][13]

  • CAS Number: 2440-22-4[11][13]

  • Molecular Formula: C₁₃H₁₁N₃O[13]

The molecular weight of this compound is 225.25 g/mol .[13] This value is calculated from the sum of the atomic weights of its constituent atoms (13 carbons, 11 hydrogens, 3 nitrogens, and 1 oxygen) and is a critical parameter for stoichiometric calculations in synthesis, formulation, and analytical quantification.

Spectroscopic and Physical Data

The efficacy of Tinuvin P is directly related to its spectroscopic properties. It exhibits strong absorbance in the UV-A and UV-B regions of the electromagnetic spectrum, with absorption maxima at approximately 301 nm and 341 nm in a chloroform solution.[9] Crucially, it shows minimal absorbance in the visible region (above 400 nm), which ensures that it does not impart significant color to the final product.[9][14]

A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
Molecular Weight 225.25 g/mol [13]
Molecular Formula C₁₃H₁₁N₃O[13]
Appearance Slightly yellow powder/granules[9][10]
Melting Point 125.5-129.5 °C[13]
UV Absorption Maxima (in CHCl₃) 301 nm, 341 nm[9]
Solubility (at 20°C) Insoluble in water; soluble in various organic solvents like DMSO and Methanol (Slightly).[13]

Table 1: Core Physicochemical Properties of this compound.

Mechanism of Action: Efficient Energy Dissipation

The protective capability of benzotriazole UV absorbers is rooted in an efficient and rapid photophysical process that converts harmful UV energy into harmless thermal energy.[1][6] This mechanism, known as Excited-State Intramolecular Proton Transfer (ESIPT), is facilitated by the molecule's unique structure, which features an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[6]

The process can be described in the following steps:

  • UV Absorption: The molecule absorbs a photon of UV radiation, transitioning from its ground state (Enol form) to an electronically excited state.

  • Ultrafast Proton Transfer: In the excited state, an intramolecular proton transfer occurs almost instantaneously from the hydroxyl group to the nitrogen atom, forming an excited-state Keto tautomer.

  • Non-Radiative Decay: The excited Keto tautomer rapidly returns to its ground state by dissipating the absorbed energy as heat (vibrational energy).

  • Reverse Proton Transfer: A reverse proton transfer in the ground state regenerates the original Enol form, preparing the molecule to absorb another UV photon.

This entire cycle is extremely fast and efficient, allowing a single molecule of Tinuvin P to dissipate the energy of thousands of photons without undergoing chemical degradation itself. This high degree of photostability is a key reason for its effectiveness.[9][10]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State GS_Enol Ground State (Enol) ES_Enol Excited State (Enol) GS_Enol->ES_Enol 1. UV Photon Absorption GS_Keto Ground State (Keto) GS_Keto->GS_Enol 4. Reverse Proton Transfer ES_Keto Excited State (Keto) ES_Enol->ES_Keto 2. Ultrafast Proton Transfer ES_Keto->GS_Keto 3. Energy Dissipation (Heat)

Caption: The photoprotective cycle of Tinuvin P via Excited-State Intramolecular Proton Transfer (ESIPT).

Applications and Formulation Guidelines

Tinuvin P is compatible with a vast range of polymers, making it a versatile choice for numerous applications.[7][15] Its primary function is to preserve the aesthetic and physical properties of materials exposed to light.

Polymer Systems

It is effectively used in:

  • Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), and styrene copolymers.[7][11]

  • Engineering Plastics: Polyesters (e.g., PET), polycarbonates (PC), and acrylic resins.[7][9]

  • Halogenated Polymers: Polyvinyl Chloride (PVC) and vinylidene copolymers.[7][9]

  • Other Systems: Polyurethanes, epoxy resins, elastomers, adhesives, and cellulose esters.[7][10]

Use in Regulated Applications

Notably, Tinuvin P has approvals for use in food contact applications in certain polymers like rigid and flexible PVC, where it protects packaged contents such as food and pharmaceuticals from light-induced degradation.[9][15]

Formulation and Synergy

The typical use level of Tinuvin P ranges from 0.1% to 0.5% by weight, depending on the specific polymer, the thickness of the part, and the performance requirements of the final application.[7][9][10]

For enhanced performance, Tinuvin P is often used in combination with other types of stabilizers, particularly Hindered Amine Light Stabilizers (HALS).[3][8][10] While Tinuvin P acts as a primary screen by absorbing UV light, HALS function by scavenging free radicals that may form despite the UV absorber.[1][4] This combination provides a synergistic effect, offering superior protection against both gloss reduction and polymer degradation.[6][10]

Experimental Protocol: Evaluating UV Stabilization Efficacy in a Polymer Film

This section provides a validated workflow for incorporating Tinuvin P into a polymer matrix and assessing its performance using accelerated weathering and spectrophotometric analysis.

Objective

To quantify the effectiveness of Tinuvin P in preventing UV-induced discoloration of a clear polymer film.

Materials & Equipment
  • Polymer resin (e.g., clear PVC or Polycarbonate)

  • Tinuvin P (this compound)

  • Solvent for film casting (e.g., Tetrahydrofuran - THF)

  • Laboratory balance, beakers, magnetic stirrer

  • Film applicator or spin coater

  • QUV accelerated weathering tester with UVA-340 lamps (per ASTM D4329)

  • UV-Vis Spectrophotometer[16]

Workflow Diagram

Experimental_Workflow Prep 1. Sample Preparation - Control (Polymer only) - Test (Polymer + 0.3% Tinuvin P) Cast 2. Film Casting - Dissolve in THF - Cast uniform films Prep->Cast Dry 3. Drying - Remove solvent in oven Cast->Dry Initial 4. Initial Measurement - Measure initial color (CIELAB) - Measure initial UV-Vis spectrum Dry->Initial Expose 5. Accelerated Weathering - Expose films in QUV chamber (ASTM D4329 cycle) Initial->Expose Final 6. Final Measurement - Measure color and spectrum at intervals (e.g., 100, 200, 500 hrs) Expose->Final Analyze 7. Data Analysis - Calculate change in yellowness (ΔYI) - Compare spectra Final->Analyze

Caption: Workflow for evaluating the efficacy of Tinuvin P as a UV stabilizer in polymer films.

Step-by-Step Procedure
  • Preparation of Solutions:

    • Control Sample: Prepare a 10% (w/v) solution of the polymer resin in THF.

    • Test Sample: Prepare another 10% (w/v) polymer solution. To this, add Tinuvin P to achieve a final concentration of 0.3% relative to the polymer weight. Ensure complete dissolution using a magnetic stirrer.

  • Film Casting:

    • Using a film applicator set to a specific thickness (e.g., 100 µm), cast films of both the control and test solutions onto clean glass plates.

    • Allow the films to air-dry briefly before transferring to a vacuum oven at 50°C to remove residual solvent completely.

  • Initial Characterization:

    • Carefully peel the dried films from the glass plates.

    • Using a UV-Vis spectrophotometer, measure the initial transmittance spectrum (280-700 nm) of each film.[16]

    • Measure the initial color coordinates (e.g., CIELAB L, a, b*) and calculate the Yellowness Index (YI) according to ASTM E313.

  • Accelerated Weathering:

    • Mount the films in the QUV accelerated weathering tester.

    • Expose the samples to a cycle of UV irradiation using UVA-340 lamps and condensation, following a standard procedure like ASTM D4329.

  • Periodic Evaluation:

    • At set intervals (e.g., 100, 200, 500 hours), remove the samples from the chamber.

    • Repeat the spectrophotometric and color measurements as described in step 3.

  • Data Analysis & Interpretation:

    • Calculate the change in Yellowness Index (ΔYI) for both control and test samples at each time interval.

    • Expected Outcome: The control film will show a significant and rapid increase in ΔYI, indicating severe yellowing. The film containing Tinuvin P will exhibit a much smaller change in ΔYI, demonstrating its protective effect. The UV-Vis spectra will show the stabilized film retaining its UV-blocking capability over time.

Conclusion

This compound (Tinuvin P) is a high-performance UV absorber with a molecular weight of 225.25 g/mol . Its efficacy stems from a photostable mechanism that efficiently converts damaging UV radiation into benign thermal energy. Its broad compatibility and proven performance make it an indispensable additive for enhancing the durability and lifespan of a wide variety of polymeric materials. The experimental protocols outlined in this guide provide a robust framework for formulators and researchers to validate its performance and optimize its use in specific applications, ensuring product integrity in the face of environmental UV exposure.

References

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The Discovery and Evolution of Benzotriazole UV Absorbers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific principles of benzotriazole ultraviolet (UV) absorbers, a cornerstone technology in material photostabilization. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the historical evolution from their initial use as corrosion inhibitors to their current status as high-performance photostabilizers. The core mechanism of action, Excited-State Intramolecular Proton Transfer (ESIPT), is examined in detail, alongside the strategic chemical modifications that have led to the diverse range of benzotriazole UV absorbers available today. This guide also presents detailed experimental protocols for the synthesis of a representative benzotriazole UV absorber and for the evaluation of their photostability, providing a practical resource for laboratory application.

A Historical Perspective: From Industrial Corrosion Inhibition to Advanced Photoprotection

The journey of benzotriazole derivatives did not begin with the intention of shielding materials from the sun's damaging rays. In the 1950s, these heterocyclic compounds were primarily recognized for their efficacy as corrosion and oxidation inhibitors, finding widespread use in industrial applications such as protecting cooling systems and boilers.[1] A paradigm shift occurred in the early 1960s, a period of burgeoning innovation in polymer science. The seminal moment in the history of benzotriazole UV absorbers can be traced back to a 1961 U.S. patent granted to Ciba-Geigy (a predecessor of BASF and other specialty chemical companies), which first described the UV absorbing characteristics of phenolic benzotriazoles.[2][3] This discovery marked their formal entry into the world of polymer stabilization.

By the 1980s, hydroxyphenyl benzotriazoles had firmly established their dominance as the preeminent class of UV absorbers, largely supplanting earlier technologies like oxanilides.[4] This ascendancy was driven by their superior photostability and broader UV spectral coverage, offering more effective and durable protection for a wide array of polymeric materials.[4] The continuous development of this class of compounds has been characterized by strategic structural modifications aimed at enhancing their performance, including improved compatibility with various polymer matrices and reduced volatility at high processing temperatures.

Key Developmental Milestones:

  • 1950s: Benzotriazoles are commercially used as corrosion and oxidation inhibitors in industrial settings.[1]

  • 1961: A pivotal U.S. patent is granted for the UV absorbing properties of phenolic benzotriazoles, heralding their use in polymer stabilization.[2]

  • 1960s-1970s: The foundational 2-(2'-hydroxyphenyl)benzotriazole structure is the focus of early commercial products, such as the Tinuvin® P line developed by Ciba-Geigy.[5][6] These initial offerings provided effective UV protection but were limited by volatility and compatibility issues in some polymer systems.

  • 1980s: To address the challenges of volatility and improve solubility in polymers, bulky alkyl groups are strategically introduced onto the phenolic ring. This innovation led to the development of highly successful and widely adopted products.

  • 1990s-Present: Ongoing research focuses on further enhancing photopermanence through the incorporation of electron-withdrawing groups, as well as the development of higher molecular weight and polymeric benzotriazole UV absorbers to minimize migration and leaching in sensitive applications like food packaging and textiles.

The Core Mechanism of Photoprotection: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles is rooted in an elegant and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[7] This ultrafast, reversible process allows the molecule to absorb high-energy UV photons and dissipate the energy as harmless heat, returning to its ground state ready to absorb more radiation, all without undergoing significant degradation.[7]

The ESIPT photocycle can be broken down into the following key steps:

  • UV Photon Absorption: The process begins with the absorption of a UV photon by the ground-state enol tautomer of the benzotriazole molecule. This excites the molecule to a higher energy singlet state.

  • Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the triazole nitrogen are significantly increased. This triggers an extremely rapid intramolecular transfer of the proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto tautomer.

  • Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly deactivates to its ground state through non-radiative pathways, primarily internal conversion. This step is crucial as it releases the absorbed UV energy as thermal energy (heat).

  • Ground-State Back-Proton Transfer: In the ground state, the keto tautomer is less stable than the enol form. Consequently, a rapid back-proton transfer occurs, regenerating the original enol tautomer and completing the photocycle.

This entire cycle occurs on a picosecond timescale, enabling a single benzotriazole molecule to dissipate the energy of thousands of UV photons without significant photochemical degradation. Theoretical studies have further elucidated that the true reaction path for ESIPT involves twisted molecular geometries and is triggered by a charge transfer from the phenol to the triazole group.

ESIPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Enol (E) Enol Tautomer (Ground State) Keto (K) Keto Tautomer (Ground State) Enol (E)->Keto (K) Ultrafast Proton Transfer (ESIPT) Enol* (E) Excited Enol Tautomer Enol (E)->Enol* (E) UV Photon Absorption (hν) Keto (K)->Enol (E) Back-Proton Transfer Keto (K*) Excited Keto Tautomer Keto (K*)->Keto (K) Non-Radiative Decay (Heat Dissipation)

Figure 1: The Excited-State Intramolecular Proton Transfer (ESIPT) photocycle in benzotriazole UV absorbers.

Chemical Structure and Performance: A Comparative Overview

The versatility and efficacy of benzotriazole UV absorbers stem from the ability to tailor their properties through chemical modification. The fundamental 2-(2'-hydroxyphenyl)benzotriazole scaffold can be functionalized with various substituent groups to enhance performance characteristics such as UV absorption range, photostability, thermal stability, and compatibility with different polymer matrices.

Compared to other classes of UV absorbers, benzotriazoles offer a compelling balance of properties:

  • Benzophenones: While cost-effective, benzophenones generally exhibit lower photostability and can be more volatile than benzotriazoles.[8] Some benzophenone derivatives can also act as photosensitizers, potentially accelerating polymer degradation under certain conditions.[8]

  • Triazines: Hydroxyphenyl triazine (HPT) UV absorbers are known for their exceptional thermal stability and low volatility, making them suitable for high-temperature processing applications.[4][5] They often provide excellent long-term durability, sometimes surpassing that of conventional benzotriazoles.[9] However, they can be more expensive.[4]

The following table summarizes the photophysical properties of several commercially important benzotriazole UV absorbers.

Commercial Name (Example) Chemical Name CAS Number λmax (nm) **Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) **
Tinuvin® P2-(2H-benzotriazol-2-yl)-p-cresol2440-22-4301, 34116,150 (at 341 nm in chloroform)[10]
Tinuvin® 3282-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol25973-55-1306, 34714,760 (at 347 nm in chloroform)

Experimental Protocols for Synthesis and Evaluation

A cornerstone of scientific integrity is the ability to reproduce and validate experimental findings. This section provides detailed, step-by-step methodologies for the synthesis of a representative benzotriazole UV absorber and for the evaluation of its photostability.

Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (A Representative Benzotriazole UV Absorber)

This synthesis involves the reductive cyclization of the corresponding 2-nitroazobenzene intermediate. The use of Raney nickel as a catalyst is a common and effective method for this transformation.

Synthesis_Workflow start Start step1 Dissolve 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide in Toluene/Water Mixture start->step1 step2 Add Raney Nickel Catalyst and Dimethylamine step1->step2 step3 Purge with Nitrogen and Introduce Hydrogen step2->step3 step4 Monitor Hydrogen Uptake (Reaction Progress) step3->step4 step5 Filter to Remove Catalyst step4->step5 step6 Distill off Solvent step5->step6 step7 Recrystallize from Ethanol step6->step7 end End Product: 2-(2'-hydroxy-5'-methylphenyl)benzotriazole step7->end

Figure 2: Workflow for the synthesis of a representative benzotriazole UV absorber.

Materials:

  • 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide

  • Raney nickel (catalyst)

  • Toluene

  • Deionized water

  • 50% Dimethylamine solution

  • Hydrogen gas

  • Ethanol

Protocol:

  • Reaction Setup: In a 500-mL four-neck flask equipped with a mechanical stirrer, condenser, gas inlet, and thermometer, charge 24.1 g (0.1 mol) of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole-N-oxide, 150 mL of a 4:1 (v/v) toluene/water solvent mixture, 9.6 g of Raney nickel, and 7 g of 50% dimethylamine solution.

    • Causality: The toluene/water mixture provides a suitable solvent system for the reactants. Raney nickel is a highly active hydrogenation catalyst, and the adsorbed hydrogen on its surface is the reducing agent.[11][12] Dimethylamine acts as a promoter for the catalytic activity.

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas to remove air.

    • Causality: This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air. Raney nickel can be pyrophoric in air.[12]

  • Hydrogenation: While stirring the mixture at room temperature, introduce hydrogen gas into the flask. Monitor the reaction progress by measuring the volume of hydrogen consumed.

    • Causality: The reduction of the N-oxide to the benzotriazole is a hydrogenation reaction that consumes hydrogen gas.

  • Reaction Completion and Work-up: Once hydrogen uptake ceases, indicating the completion of the reaction, filter the mixture to remove the Raney nickel catalyst.

    • Causality: The solid catalyst must be removed before product isolation.

  • Product Isolation and Purification: Distill off the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from ethanol to obtain the purified 2-(2'-hydroxy-5'-methylphenyl)benzotriazole.

Evaluation of Photostability via Accelerated Weathering

To assess the effectiveness of a benzotriazole UV absorber in protecting a polymer, accelerated weathering tests are employed. These tests simulate the damaging effects of sunlight, temperature, and moisture in a controlled laboratory setting.

Materials:

  • Polymer resin (e.g., polycarbonate, polyethylene)

  • Benzotriazole UV absorber

  • Suitable solvent for the polymer

  • UV-transparent substrate (e.g., quartz plates)

  • Accelerated weathering chamber (e.g., QUV tester)

  • UV-Vis spectrophotometer

Protocol:

  • Sample Preparation: a. Prepare a solution of the polymer in a suitable solvent. Add the benzotriazole UV absorber at a specified concentration (typically 0.1-2% by weight of the polymer). b. Cast a thin film of the polymer solution onto a UV-transparent substrate using a film applicator to ensure uniform thickness. c. Allow the solvent to evaporate completely in a dust-free environment. d. Prepare a control sample of the polymer film without the UV absorber.

  • Accelerated Weathering: a. Place the polymer films (both with and without the UV absorber) in an accelerated weathering chamber. b. Expose the films to cycles of UV radiation (e.g., using UVA-340 lamps to simulate sunlight) and moisture (condensation or water spray) according to a standard test method such as ASTM G154.[7] A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Causality: This cyclic exposure mimics the day/night and weather variations that materials experience outdoors. The elevated temperature accelerates the rate of degradation reactions. The choice of UV lamps is critical to simulate the relevant portion of the solar spectrum that causes polymer degradation.[13]

  • Analysis of Degradation: a. At predetermined time intervals, remove the samples from the weathering chamber. b. Measure the UV-Vis absorption spectrum of each film using a spectrophotometer.

    • Causality: Photodegradation of the polymer often leads to the formation of new chromophores that absorb in the UV-Vis region, resulting in changes to the absorption spectrum. A decrease in the absorbance of the benzotriazole UV absorber itself can indicate its own degradation.[14] c. Analyze the changes in the absorption spectra to quantify the extent of photodegradation. A common method is to monitor the increase in absorbance at specific wavelengths associated with polymer degradation products or the decrease in the absorbance of the UV absorber.

Conclusion

Benzotriazole UV absorbers represent a mature and highly effective technology for the photostabilization of a vast array of materials. Their evolution from industrial corrosion inhibitors to sophisticated, high-performance additives is a testament to the power of strategic molecular design. The core of their efficacy lies in the elegant and efficient ESIPT mechanism, which allows for the safe dissipation of damaging UV radiation. The ongoing development in this field continues to produce novel benzotriazole derivatives with enhanced performance characteristics, ensuring their continued importance in protecting materials from the relentless effects of solar radiation. This guide has provided a comprehensive overview of their history, mechanism, and practical application, serving as a valuable resource for scientists and researchers in the field.

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A Technical Guide to the Health and Safety Profile of Drometrizole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the health and safety profile of Drometrizole (2-(2′-hydroxy-5′-methylphenyl)benzotriazole), a prominent ultraviolet (UV) light absorber. Designed for researchers, toxicologists, and formulation scientists, this document synthesizes key toxicological data, outlines standard safety assessment protocols, and discusses the regulatory context of its use.

Introduction

Drometrizole is a benzotriazole-based organic compound renowned for its capacity to absorb UV radiation, making it an effective photostabilizer.[1][2] Its primary function is to protect materials from photodegradation by converting damaging UV energy into harmless thermal energy.[1][3] This property has led to its widespread application in various industries, including cosmetics (primarily in nail and hair care products), plastics, polymers, synthetic fibers, and adhesives.[4][5][6][7] While it is a potent UV filter, it is important to distinguish that in the United States, Drometrizole is not an approved active ingredient for over-the-counter (OTC) sunscreen drug products intended to protect the skin.[5]

This document delves into the extensive safety data available for Drometrizole, providing a robust framework for understanding its toxicological profile and ensuring its safe handling and application in product development.

Section 1: Physicochemical Properties and Mechanism of Action

Drometrizole's efficacy as a UV absorber is intrinsically linked to its chemical structure. It appears as an off-white to yellow crystalline powder and is practically insoluble in water but soluble in a range of organic solvents.[1][5]

PropertyValueSource
Chemical Name 2-(2H-Benzotriazol-2-yl)-4-methylphenol[8]
CAS Number 2440-22-4[8]
Molecular Formula C₁₃H₁₁N₃O[8]
Molecular Weight 225.25 g/mol [8]
Appearance White to off-white/yellow crystalline powder[1]
Melting Point 125.5 - 129.5 °C[9]
Solubility Insoluble in water; Soluble in organic solvents[1][5]
UV Absorbance Maxima 298 nm, 340 nm[6]

Mechanism of Action: The hydroxyphenyl benzotriazole structure of Drometrizole allows it to undergo a rapid, reversible intramolecular proton transfer upon absorbing UV radiation. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), enables the molecule to efficiently convert high-energy UV photons into low-energy heat, which is then dissipated without causing degradation to the host material. This high degree of photostability is critical for its function as a stabilizer.[1]

UV UV Photon (High Energy) Drometrizole_Ground Drometrizole (Ground State) UV->Drometrizole_Ground Absorption Drometrizole_Excited Drometrizole (Excited State) Drometrizole_Ground->Drometrizole_Excited Excitation Substrate Protected Material (e.g., Polymer, Formulation) Drometrizole_Ground->Substrate Stabilizes Drometrizole_Excited->Drometrizole_Ground ESIPT & Relaxation Heat Heat (Low Energy) Drometrizole_Excited->Heat Energy Dissipation

Caption: Drometrizole's photoprotective mechanism via UV absorption and energy dissipation.

Section 2: Comprehensive Toxicological Profile

Drometrizole has been subjected to a comprehensive battery of toxicological tests. The collective data indicate a low overall toxicity profile.

2.1 Acute Toxicity Studies have consistently demonstrated that Drometrizole has very low acute toxicity via oral, dermal, and inhalation routes.[4][10]

  • Oral: The oral LD50 in rats is reported to be greater than 5,000 mg/kg, with some studies indicating values as high as 10,000 mg/kg.[2][9]

  • Dermal: The dermal LD50 in rabbits for a product containing 0.3% Drometrizole was estimated to be greater than 2 g/kg.[4]

  • Inhalation: The 4-hour LC50 in rats was determined to be greater than 1,420 mg/m³.[4]

2.2 Skin and Eye Irritation

  • Skin: Products containing up to 1% Drometrizole were found to be nonirritating to the skin in animal studies (rabbits).[5][6]

  • Eye: Drometrizole can be an eye irritant, with the effect being concentration-dependent. A 1% concentration caused mild to severe irritation in unrinsed rabbit eyes, whereas a product with 0.03% was nonirritating.[4][5][6]

2.3 Skin Sensitization Drometrizole is not considered a significant skin sensitizer.[4] It tested negative in two Magnusson-Kligman guinea pig maximization tests, a robust method for evaluating sensitization potential.[5][6] While a few isolated case reports of allergic contact dermatitis in humans exist, extensive clinical testing on products containing 0.03% to 1.0% Drometrizole in hundreds of subjects found no instances of sensitization.[4][6][7]

2.4 Phototoxicity and Photosensitization In human clinical trials, cosmetic products containing Drometrizole were found to be non-phototoxic and non-photosensitizing.[4][6][7] A study on a nail product with 0.03% Drometrizole involving 147 human subjects confirmed it was non-photosensitizing.[4][10]

2.5 Systemic Toxicity (Sub-chronic to Chronic) Repeated oral dosing studies have established clear No-Observed-Adverse-Effect Levels (NOAELs).

  • A 13-week oral toxicity study in dogs established a NOAEL of 31.75 mg/kg/day for males and 34.6 mg/kg/day for females.[4][6][10]

  • A 2-year feeding study in rats reported a NOEL of 47 to 58 mg/kg/day.[6] Short-term studies in rats noted some effects on the liver, including increased weight and enzyme activity, which are often indicative of metabolic induction rather than overt toxicity.[5][6][7]

2.6 Genotoxicity and Carcinogenicity Drometrizole is not genotoxic or carcinogenic.[4]

  • Genotoxicity: It was found to be non-mutagenic in multiple Ames bacterial reverse mutation assays and did not induce chromosomal damage in in vivo mouse bone marrow micronucleus tests or other somatic mutation assays.[4][5][6][10]

  • Carcinogenicity: A long-term carcinogenicity study in mice and rats showed no significant carcinogenic effects.[4][10]

2.7 Reproductive and Developmental Toxicity No teratogenic or developmental effects were observed in studies conducted on rats and mice. The developmental NOEL was reported to be 1000 mg/kg/day, indicating a very low risk.[4][6][10]

Toxicological Data Summary
EndpointTest SystemResult/ValueConclusion
Acute Oral Toxicity RatLD50 > 5,000 mg/kgVery Low Toxicity[2]
Skin Irritation RabbitNon-irritating (at 1%)Non-Irritant[6]
Eye Irritation RabbitMild to severe (at 1%)Irritant[6]
Skin Sensitization Guinea Pig (GPMT)NegativeNon-Sensitizer[6]
Genotoxicity Ames TestNegativeNon-Mutagenic[4][10]
Carcinogenicity Rat, MouseNo carcinogenic effectNon-Carcinogenic[4][10]
Developmental Toxicity Rat, MouseNOEL = 1000 mg/kg/dayNot a developmental toxin[6]
Sub-chronic Toxicity Dog (13-week oral)NOAEL ≈ 31.75 mg/kg/dayLow systemic toxicity[4][10]

Section 3: Key Safety Assessment Protocols

To ensure the trustworthiness and scientific integrity of safety data, standardized and validated protocols are employed. The choice of a specific assay is based on its ability to reliably predict a particular toxicological endpoint.

3.1 Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Causality & Rationale: The Ames test is a foundational in vitro assay used to detect a compound's potential to cause gene mutations.[11] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). A positive result, indicated by bacterial colony growth in a histidine-free medium, suggests the test chemical has reversed this mutation, flagging it as a potential mutagen. Its speed and high sensitivity make it an essential screening tool in drug and chemical development.[11]

  • Experimental Protocol:

    • Strain Preparation: Prepare cultures of appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).[4]

    • Dose Formulation: Dissolve Drometrizole in a suitable solvent (e.g., DMSO) to create a range of test concentrations.

    • Plate Incorporation: Combine the bacterial culture, Drometrizole solution (or vehicle control), and either S9 mix or a buffer in molten top agar.

    • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[4]

cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis p1 Prepare S. typhimurium (His- strains) p2 Prepare Drometrizole at various concentrations exp1 Combine Bacteria, Drometrizole, and S9 Mix (+S9 plates) p1->exp1 exp2 Combine Bacteria, Drometrizole, and Buffer (-S9 plates) p1->exp2 p3 Prepare S9 Mix (Metabolic Activation) p2->exp1 p2->exp2 p3->exp1 inc Pour on minimal agar plates & Incubate for 48-72h exp1->inc exp2->inc count Count Revertant Colonies inc->count result Compare to Negative Control count->result

Caption: Workflow for the Ames Bacterial Reverse Mutation Test (OECD 471).

3.2 Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Test (OECD 432)

  • Causality & Rationale: This in vitro assay assesses the potential for a substance to become cytotoxic only in the presence of light.[12] It addresses the concern that some chemicals, while non-toxic in the dark, can absorb UV energy and generate reactive species that damage cells. The assay compares the concentration-dependent cytotoxicity of a chemical in cells exposed to a non-damaging dose of simulated sunlight versus cells kept in the dark. A significant increase in toxicity in the irradiated cells points to a phototoxic potential.[12]

  • Experimental Protocol:

    • Cell Culture: Seed BALB/c 3T3 fibroblasts into 96-well plates and incubate for 24 hours to allow for cell attachment.

    • Treatment: Remove the culture medium and treat the cells with various concentrations of Drometrizole for 1 hour. Two plates are prepared for each concentration: one for irradiation (+UV) and one for the dark control (-UV).

    • Irradiation: The +UV plate is exposed to a non-cytotoxic dose of simulated sunlight (UVA/Vis). The -UV plate is kept in the dark for the same duration.

    • Incubation: Wash the cells and incubate in fresh medium for 18-24 hours.

    • Cytotoxicity Measurement: Add Neutral Red dye, which is taken up by viable cells. After incubation and extraction, measure the dye absorbance.

    • Data Analysis: Compare the IC50 values (concentration causing 50% cell viability reduction) between the +UV and -UV plates to calculate a Photo-Irritation Factor (PIF). A PIF above a certain threshold indicates phototoxicity.

cluster_setup Setup cluster_exposure Differential Exposure cluster_readout Readout s1 Seed 3T3 Fibroblasts in 96-well plates s2 Treat cells with Drometrizole (2 plates per concentration) s1->s2 exp_uv Plate 1: Expose to Simulated Sunlight (+UV) s2->exp_uv exp_dark Plate 2: Keep in Dark (-UV) s2->exp_dark inc Wash cells & Incubate 24h exp_uv->inc exp_dark->inc nru Measure cell viability with Neutral Red Uptake inc->nru calc Calculate IC50 (+UV) and IC50 (-UV) nru->calc result Determine Photo-Irritation Factor (PIF) calc->result

Caption: Workflow for the 3T3 NRU in vitro Phototoxicity Test (OECD 432).

Section 4: Risk Assessment and Regulatory Context

A comprehensive safety assessment combines the hazard profile (from toxicological studies) with potential human exposure to characterize risk.

Risk Characterization: The risk associated with Drometrizole is evaluated by calculating a Margin of Safety (MoS). This is achieved by comparing the systemic NOAEL from animal studies with the Systemic Exposure Dose (SED) estimated for human use of a product.

  • MoS = NOAEL / SED

Regulatory Status:

  • Cosmetics: Drometrizole is used as a UV absorber to protect formulations in various regions, including Korea and Japan, with specific concentration limits.[4]

  • USA: In the United States, Drometrizole is not approved by the FDA for use as an active ingredient in OTC sunscreen products.[5] However, it is permitted by the FDA as an indirect food additive for use as a stabilizer in polymers that come into contact with food.[5][6]

  • Environmental: As a stable molecule, Drometrizole is resistant to degradation and can persist in the environment.[13][14] Its environmental fate is a consideration for its broad industrial use.

Conclusion

The extensive body of scientific evidence confirms that Drometrizole has a low order of toxicity. It is not mutagenic, carcinogenic, or a reproductive/developmental toxin.[4][5][6][10] Furthermore, at typical concentrations of use in cosmetic formulations, it is not a skin irritant, sensitizer, or phototoxic agent.[4][6] The established NOAELs from systemic toxicity studies provide a solid foundation for risk assessments, which have confirmed its safety for use in consumer products like nail care when concentration limits are respected.[4][10] This robust safety profile, coupled with its high efficacy as a UV absorber, substantiates its continued use in its designated applications within a well-defined regulatory framework.

References

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Preamble: The Impermanence of Polymers Under Sunlight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Principles of Photostabilization in Polymers

Polymers form the backbone of countless modern technologies, from advanced materials in aerospace to life-saving drug delivery systems. Their versatility, however, is matched by an inherent vulnerability to environmental stressors, chief among them being ultraviolet (UV) radiation. Exposure to sunlight initiates a cascade of chemical reactions known as photo-oxidation, which irreversibly degrades the polymer matrix.[1][2] This degradation manifests as discoloration, cracking, embrittlement, and a catastrophic loss of mechanical integrity, ultimately leading to material failure.[2][3] For researchers, scientists, and drug development professionals, understanding and mitigating this process is not merely an academic exercise; it is a critical requirement for ensuring the long-term stability, efficacy, and safety of polymer-based products. This guide provides a deep dive into the fundamental principles of polymer photodegradation and the scientifically-grounded strategies employed for their stabilization.

Part 1: The Adversary - Unraveling the Mechanisms of Photodegradation

Effective stabilization begins with a thorough understanding of the degradation pathways. The interaction of high-energy photons with a polymer is a multi-stage process that systematically dismantles the material from the molecular level upwards.

The Initial Insult: Photon Absorption and Chromophore Excitation

For light to induce a chemical change, it must first be absorbed.[4] The process of photodegradation is initiated when chromophores—specific chemical groups within the polymer structure—absorb UV radiation.[5] These can be intrinsic to the polymer's repeating unit (e.g., aromatic rings, carbonyl groups) or extrinsic impurities introduced during synthesis and processing, such as catalyst residues, hydroperoxides, and ketones.[1][3][5] Upon absorbing a photon, the chromophore is elevated to an electronically excited state, rendering it highly reactive and primed for bond cleavage.

The Cascade of Destruction: The Photo-oxidative Cycle

Once initiated, a catastrophic and often self-accelerating chain reaction ensues, particularly in the presence of oxygen.[1][5] This photo-oxidative cycle can be dissected into three primary stages:

  • Initiation: The excited chromophore leads to the homolytic cleavage of covalent bonds, generating highly reactive free radicals (P•) on the polymer backbone.[3] Hydroperoxides (POOH), often formed during processing, are particularly potent initiators as they readily cleave upon UV absorption to form alkoxy (PO•) and hydroxyl (•OH) radicals.[4]

  • Propagation: This is a cyclical process where the initial radicals propagate through the polymer matrix.

    • The polymer radical (P•) rapidly reacts with atmospheric oxygen to form a peroxy radical (POO•).

    • This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•). This new radical is now free to continue the cycle, leading to an exponential increase in degradation products.[3]

  • Termination: The chain reaction ceases when two radicals combine to form a non-radical species. However, significant damage, including chain scission (breaking of the polymer backbone) and cross-linking, has often already occurred.[4]

PhotoOxidation

Part 2: The Arsenal - A Multi-Pronged Approach to Photostabilization

Countering photodegradation requires a sophisticated defense strategy. Photostabilizers are chemical additives that interfere with this destructive cycle at various stages. The choice of stabilizer is dictated by the polymer type, the intended application, and the specific degradation mechanism at play. From a practical standpoint, stabilization strategies can be broadly categorized into prophylactic (preventative) and interventionist (radical scavenging) measures.

Prophylactic Defense: Preventing the Initial Insult

The most direct strategy is to prevent UV radiation from being absorbed by the polymer's chromophores in the first place.

UV absorbers are compounds that preferentially absorb damaging UV radiation (typically in the 290-400 nm range) and dissipate the absorbed energy as harmless thermal energy.[2][6][7][8][9]

  • Mechanism of Action: These molecules, such as benzophenones and benzotriazoles, undergo a rapid and reversible intramolecular proton transfer.[10] Upon absorbing a UV photon, they transition to an excited state, undergo a conformational change, and then relax back to their ground state, releasing the energy as heat before it can be transferred to the polymer matrix.

  • Causality and Limitations: The effectiveness of UV absorbers is governed by the Beer-Lambert Law, meaning their performance is directly proportional to their concentration and the thickness of the polymer part.[6][8] They are most effective in thick cross-sections and can be less efficient at protecting the immediate surface of a material.

Quenchers function by deactivating the excited chromophores within the polymer before they can cleave to form free radicals.[4][8][11]

  • Mechanism of Action: This occurs through an energy transfer process (quenching) where the excited polymer (donor) transfers its excess electronic energy to the quencher molecule (acceptor), which then dissipates the energy harmlessly.[4][11] Nickel chelates are a classic example of this type of stabilizer.[11][12]

  • Causality: This mechanism is crucial for polymers where intrinsic chromophores are the primary initiators of degradation. By providing an alternative, non-destructive pathway for energy dissipation, quenchers effectively short-circuit the initiation step.

Quenching

The Interventionist Strategy: Hindered Amine Light Stabilizers (HALS)

Arguably the most effective and versatile class of photostabilizers are the Hindered Amine Light Stabilizers (HALS).[13] Unlike UV absorbers, HALS do not absorb UV radiation.[13][14] Instead, they function by scavenging the free radicals that are central to the propagation stage of degradation.

  • Mechanism of Action - The Denisov Cycle: The remarkable efficacy of HALS lies in their ability to act as a regenerative catalytic scavenger.[14][15] The process, known as the Denisov Cycle, is complex but can be summarized as follows:

    • The hindered amine is oxidized to a stable nitroxyl radical (>NO•).

    • This nitroxyl radical traps polymer alkyl radicals (P•) to form an amino ether.

    • The amino ether can then react with a peroxy radical (POO•), regenerating the nitroxyl radical and forming a harmless hydroperoxide and other stable products.

  • Causality and Trustworthiness: The key to HALS' performance is this cyclic regeneration.[13][14] The stabilizer is not consumed in the process, allowing a single HALS molecule to neutralize many radical species over the lifetime of the polymer. This makes them exceptionally efficient at very low concentrations and provides robust, long-term protection, especially at the material's surface where UV absorbers are less effective.[13]

HALS_Cycle

A Unified Front: The Power of Synergy

In many high-performance applications, a single stabilization mechanism is insufficient. The most robust photostabilization systems often employ a synergistic combination of additives.[6] A common and highly effective pairing is a UV absorber with a HALS.

  • Rationale: The UV absorber acts as the first line of defense, absorbing the bulk of the incident UV radiation and reducing the overall rate of radical initiation.[6] The HALS then acts as a scavenger for any radicals that inevitably form, either from UV light that penetrates the absorber screen or from other initiation pathways. This dual-action approach reduces the "stress" on the HALS, preserving its capacity for long-term scavenging and providing superior protection across the entirety of the material, from the surface to the core.

Stabilizer ClassPrimary MechanismKey AdvantagePrimary Limitation
UV Absorbers Competitive absorption of UV radiationHigh efficiency in thick sectionsEffectiveness depends on concentration and thickness (Beer-Lambert Law)
Quenchers Deactivation of excited polymer states via energy transferPrevents initial bond scissionSpecific to certain polymer/chromophore systems
HALS Regenerative free radical scavengingLong-term efficacy, effective at surfaces, not consumedDoes not prevent initial radical formation

Part 3: The Verdict - Methodologies for Assessing Photostability

Claims of stability must be substantiated with empirical data. A robust testing protocol is a self-validating system, providing quantitative measures of a stabilizer's performance.

Experimental Protocol: Accelerated Weathering

This protocol simulates the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment to predict long-term performance.

  • Objective: To assess the change in material properties after exposure to accelerated weathering conditions.

  • Apparatus: Xenon Arc Weather-Ometer (simulates full-spectrum sunlight) or Fluorescent UV (QUV) Tester (simulates short-wave UV).

  • Methodology:

    • Prepare polymer samples (e.g., injection-molded plaques) with and without the stabilizer package.

    • Establish baseline properties for all samples (e.g., color, gloss, tensile strength, molecular weight).

    • Mount samples in the weathering chamber.

    • Program the device according to a standard test cycle (e.g., ASTM G155 for Xenon Arc). A typical cycle includes controlled irradiance (e.g., 0.55 W/m² at 340 nm), temperature (e.g., 65°C Black Panel), and relative humidity, often with a periodic water spray to simulate rain.

    • Remove samples at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).

    • At each interval, re-measure the properties established at baseline.

    • Validation: The protocol is validated by comparing the rate of property degradation in the stabilized samples versus the unstabilized control. A successful stabilizer will show a significantly lower rate of change.

Protocol: Spectroscopic Tracking of Chemical Degradation (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the chemical changes associated with photo-oxidation.

  • Objective: To quantify the formation of carbonyl (C=O) and hydroxyl (-OH) groups, which are hallmarks of oxidative degradation.[16]

  • Methodology:

    • Acquire an initial FTIR spectrum of the unexposed polymer film or plaque using an ATR (Attenuated Total Reflectance) accessory.

    • Expose the sample to UV radiation (e.g., in an accelerated weathering device).

    • At regular intervals, remove the sample and acquire a new FTIR spectrum.

    • Calculate the "Carbonyl Index" by taking the ratio of the absorbance of the carbonyl peak (typically ~1715 cm⁻¹) to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching peak).

    • Validation: Plot the Carbonyl Index as a function of exposure time. A flat or slowly increasing slope for a stabilized sample compared to a steep slope for a control sample provides direct, quantitative evidence of photostabilization.

Protocol: Monitoring Molecular Integrity (GPC)

Gel Permeation Chromatography (GPC) separates polymer molecules by size, providing a detailed picture of the molecular weight distribution.

  • Objective: To determine whether chain scission (decrease in molecular weight) or cross-linking (increase in molecular weight) is the dominant degradation pathway.[16][17]

  • Methodology:

    • Dissolve a precise mass of the unexposed polymer sample in an appropriate solvent (e.g., tetrahydrofuran, THF).

    • Inject the solution into the GPC system. The system separates the molecules, and a detector measures the concentration of polymer eluting at different times.

    • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Repeat the analysis for samples exposed to UV for various durations.

    • Validation: A significant decrease in Mw over time indicates that chain scission is occurring. A successful stabilizer will maintain the polymer's initial molecular weight for a longer duration compared to an unstabilized control.

Conclusion: Designing for Durability

The photostabilization of polymers is a complex but essential field, grounded in the fundamental principles of photochemistry and reaction kinetics. The degradation process, a relentless free-radical chain reaction initiated by UV radiation, can be effectively countered through a multi-faceted defense strategy. This involves preventing the initial absorption of photons with UV absorbers, deactivating excited states with quenchers, and, most critically, interrupting the propagation cycle with regenerative radical scavengers like HALS. The efficacy of these strategies is not a matter of conjecture but is rigorously validated through a suite of analytical techniques that track the chemical and physical health of the polymer. As the demand for more durable, reliable, and sustainable materials continues to grow, a deep, mechanistic understanding of photostabilization will remain a cornerstone of advanced polymer science and product development.

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  • Unseld, S., et al. (2014). Unravelling the Photodegradation Mechanisms of a Low Bandgap Polymer by Combining Experimental and Modeling Approaches. The Journal of Physical Chemistry C, 118(11), 5627–5638. [Link]

  • Baoxu Chemical. (n.d.). How Does UV absorber Work?. [Link]

  • Patsnap. (2025). The Mechanism Behind UV and Heat Stabilizers in Polymers. [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. CORE. [Link]

  • Miladinova, P. M., & Konstantinova, T. N. (2015). PHOTO STABILIZERS FOR POLYMERS - NEW TRENDS. Journal of Chemical Technology and Metallurgy, 50(3), 229-239. [Link]

  • Pickett, J. E. (2001). A Critical Assessment of Techniques for Monitoring Polymer Photodegradation. ResearchGate. [Link]

  • Yousif, E. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review (2013). SciSpace. [Link]

  • Stax. (2025). The Complete Guide to UV Absorption and Light Stabilizers. [Link]

  • WTH Walter Thieme Handel GmbH. (2025). Why are UV stabilizers and UV absorbers interesting?. [Link]

  • Wikipedia. (n.d.). Polymer stabilizer. [Link]

  • Al-Malaika, S., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Polymers, 14(1), 27. [Link]

  • ResearchGate. (n.d.). Photodegradation and photostabilization of polymers, especially polystyrene: Review. [Link]

  • ResearchGate. (n.d.). Common photostabilizers based on their chemical structure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Photostabilizers in Polymers. [Link]

  • ResearchGate. (n.d.). The suggested mechanism of photostabilization through physical quenching. [Link]

  • Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. OUCI. [Link]

  • Ortyl, J., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14, 1333-1353. [Link]

  • Adamus-Włodarczyk, A., et al. (2022). Evaluation and Modeling of Polylactide Photodegradation under Ultraviolet Irradiation: Bio-Based Polyester Photolysis Mechanism. Materials, 15(23), 8387. [Link]

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Methodological & Application

Synthesis of 2-(2H-Benzotriazol-2-yl)-p-cresol protocol

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 2-(2H-Benzotriazol-2-yl)-p-cresol: A Detailed Protocol for a Key UV Absorber

Introduction: The Significance of Benzotriazole UV Absorbers

This compound, also known by trade names such as Tinuvin P, is a paramount member of the benzotriazole class of ultraviolet (UV) absorbers.[1] These compounds are critical additives in a vast array of materials, including plastics, coatings, and cosmetics, to prevent degradation caused by exposure to UV radiation. The efficacy of this compound lies in its molecular structure, which allows it to absorb harmful UV light and dissipate the energy as harmless thermal energy, thus protecting the integrity of the host material. This application note provides a detailed, field-proven protocol for the synthesis of this vital compound, aimed at researchers in materials science and organic synthesis.

The Chemistry: A Two-Step Synthetic Strategy

The synthesis of this compound is elegantly achieved through a two-step process:

  • Diazotization and Azo Coupling: This initial step involves the conversion of an aromatic amine, o-nitroaniline, into a diazonium salt. This electrophilic salt is then immediately reacted with an electron-rich coupling agent, p-cresol, to form the crucial azo intermediate, 2-nitro-2'-hydroxy-5'-methylazobenzene.[2][3][4]

  • Reductive Cyclization: The nitro group of the azo intermediate is then reduced, leading to an intramolecular cyclization that forms the stable benzotriazole ring system.[5][6][7]

This strategy is reliable and provides a good yield of the target compound.

Reaction Mechanism

Understanding the underlying mechanism is key to successful synthesis.

  • Step 1: Diazotization and Azo Coupling:

    • Sodium nitrite reacts with hydrochloric acid in situ to form nitrous acid (HONO).[8][9]

    • Nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[8]

    • The nucleophilic amino group of o-nitroaniline attacks the nitrosonium ion. Subsequent proton transfers and dehydration yield the o-nitrophenyldiazonium ion. This process is performed at 0-5 °C to prevent the unstable diazonium salt from decomposing.[8]

    • The diazonium salt then acts as an electrophile in an electrophilic aromatic substitution reaction with p-cresol. The coupling occurs at the activated ortho position to the hydroxyl group of p-cresol, yielding the azo intermediate.[10][11]

  • Step 2: Reductive Cyclization:

    • In an alkaline medium, a reducing agent (in this protocol, generated from glucose) reduces the nitro group of the intermediate to a nitroso or hydroxylamino group.[6]

    • This is followed by a spontaneous intramolecular cyclization, where the lone pair on one of the azo nitrogens attacks the reduced nitro group.

    • Subsequent dehydration and rearrangement yield the final benzotriazole-1-oxide, which is then further reduced to the stable this compound product.[5][12]

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for reliability and scalability in a standard laboratory setting.

Reagents and Materials
Reagent / MaterialMolar Mass ( g/mol )QuantityMolesNotes
o-Nitroaniline138.1213.8 g0.10Toxic, handle with care.[13]
Concentrated HCl (37%)36.4630 mL~0.36Corrosive.
Sodium Nitrite (NaNO₂)69.007.0 g0.10Oxidizer.
p-Cresol108.1410.8 g0.10Toxic and corrosive.[14][15]
Sodium Hydroxide (NaOH)40.0020.0 g0.50Corrosive.
Glucose (Dextrose)180.1618.0 g0.10Reducing agent.
Methanol-~300 mL-Solvent.
Deionized Water-As needed-
Ice-As needed-For cooling.
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure

The entire process should be performed in a well-ventilated fume hood.

Part A: Synthesis of 2-Nitro-2'-hydroxy-5'-methylazobenzene (Intermediate)

  • Diazotization of o-Nitroaniline:

    • In a 500 mL beaker, add o-nitroaniline (13.8 g, 0.10 mol) to 150 mL of water.

    • While stirring vigorously, slowly add concentrated HCl (30 mL). The mixture will form a slurry.

    • Cool the slurry to 0-5 °C using an ice-water bath. Maintain this temperature for the entire diazotization step.

    • In a separate beaker, dissolve sodium nitrite (7.0 g, 0.10 mol) in 25 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold o-nitroaniline slurry over 20-30 minutes. Ensure the temperature does not exceed 5 °C. The formation of the diazonium salt results in a clearer, yellowish solution.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve p-cresol (10.8 g, 0.10 mol) in 100 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 5-10 °C in an ice bath.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the p-cresol solution. A deep red precipitate of the azo intermediate will form immediately.

    • Continue stirring the mixture in the ice bath for 1 hour to ensure the reaction goes to completion.

  • Isolation of the Intermediate:

    • Isolate the red solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the solid in a desiccator or a vacuum oven at 50 °C. The expected yield is 22-24 g.

Part B: Reductive Cyclization to this compound

  • Reaction Setup:

    • Place the dried azo intermediate (~0.09 mol) in a 500 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer.

    • Add 200 mL of methanol. Stir to create a suspension.

    • In a separate beaker, dissolve sodium hydroxide (12.0 g, 0.30 mol) and glucose (18.0 g, 0.10 mol) in 50 mL of water.

  • Cyclization Reaction:

    • Heat the methanol suspension of the azo intermediate to reflux.

    • Slowly add the aqueous NaOH/glucose solution to the refluxing mixture over 30 minutes.

    • The color of the reaction mixture will change from deep red to a brownish-yellow or orange.

    • Continue to reflux for an additional 2-3 hours until the reaction is complete (completion can be monitored by TLC).

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into 500 mL of cold water with stirring.

    • Acidify the solution to pH ~5 using concentrated HCl. This will cause the product to precipitate.

    • Stir for 30 minutes in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude solid from hot methanol or an ethanol/water mixture to obtain a pale yellow, crystalline solid.

    • Dry the purified product. The expected yield is 16-18 g.

Experimental Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Product Synthesis A1 Prepare o-Nitroaniline Slurry in HCl A3 Diazotization (Add A2 to A1 at 0-5°C) A1->A3 A2 Prepare NaNO2 Solution A2->A3 A5 Azo Coupling (Add A3 to A4 at 5-10°C) A3->A5 A4 Prepare p-Cresol Solution in NaOH A4->A5 A6 Filter & Wash Intermediate A5->A6 A7 Dry Intermediate A6->A7 B1 Suspend Intermediate in Methanol A7->B1 Use in Part B B3 Reductive Cyclization (Add B2 to B1 at Reflux) B1->B3 B2 Prepare NaOH/Glucose Solution B2->B3 B4 Precipitation (Pour into Water, Acidify) B3->B4 B5 Filter & Wash Crude Product B4->B5 B6 Recrystallize from Methanol B5->B6 B7 Dry Final Product B6->B7

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
AppearancePale yellow crystalline solid
Melting Point128-131 °C[16]
Molecular FormulaC₁₃H₁₁N₃O
Molecular Weight225.25 g/mol [16]
Purity (by HPLC)>99%

Safety and Handling: A Self-Validating System

Trustworthiness in chemical synthesis is built on a foundation of safety. This protocol involves hazardous materials, and adherence to safety guidelines is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses with side shields.

  • Ventilation: All steps must be performed in a certified chemical fume hood.

  • Reagent Handling:

    • o-Nitroaniline: Toxic if swallowed, inhaled, or in contact with skin. May cause organ damage through prolonged exposure.[13]

    • p-Cresol: Toxic and corrosive. Causes severe skin burns and eye damage.[14][15]

    • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care to avoid contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous acidic and basic waste should be neutralized before disposal. Organic waste containing methanol should be collected in a designated solvent waste container.

Self-Validation Checkpoints:

  • Temperature Control: Successful diazotization is visually confirmed by the formation of a clear solution from the initial slurry, but only if the temperature is strictly maintained below 5 °C. A temperature rise can lead to decomposition and significantly lower yields.

  • Color Change: The azo coupling should yield a vibrant red precipitate. The subsequent reductive cyclization is marked by a distinct color change from red to brownish-yellow, indicating the consumption of the azo intermediate. Failure to observe these changes suggests a problem with the reaction.

References

  • Diazotisation and coupling reaction. (n.d.). SlideShare. Retrieved January 8, 2026, from [Link]

  • Mechanism of diazotization and azo dyes. (2021, April 22). YouTube. Retrieved January 8, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023, April 30). JoVE. Retrieved January 8, 2026, from [Link]

  • Boron Radical Promoted Metal-Free Transformation of Nitroazobenzene into Benzotriazole. (n.d.). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]

  • Reductive cyclization of o-nitroazo compounds. (n.d.). SpringerLink. Retrieved January 8, 2026, from [Link]

  • Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • One-Pot Synthesis of Benzotriazoles and Benzotriazole 1-Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The synthetic procedure. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]

  • Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. (n.d.). V. N. Karazin Kharkiv National University. Retrieved January 8, 2026, from [Link]

  • Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters. (n.d.). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]

  • ChemInform Abstract: One-Pot Synthesis of Benzotriazoles and Benzotriazole 1Oxides by Reductive Cyclization of o-Nitrophenylazo Compounds with Benzyl Alcohol. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. (2020, July 10). Research Square. Retrieved January 8, 2026, from [Link]

  • Preparation of 2-aryl-2H-benzotriazoles by zinc-mediated reductive cyclization of o-nitrophenylazophenols in aqueous media without the use of organic solvents. (2007, July). United Arab Emirates University. Retrieved January 8, 2026, from [Link]

  • Molecular Structure of 2-hydroxy-5-methyl-2-nitroazobenzene Isomer: DFT Insight. (2022, December 28). Research Square. Retrieved January 8, 2026, from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022, November 4). University at Buffalo. Retrieved January 8, 2026, from [Link]

  • o-Cresol Safety Data Sheet. (2024, November 28). Penta Chemicals. Retrieved January 8, 2026, from [Link]

  • Method for synthesizing benzotriazole. (n.d.). Google Patents.
  • Method for separation and purification of p-cresol. (n.d.). Google Patents.
  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. (n.d.). National Institutes of Health (NIH). Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). India Poverty Guard. Retrieved January 8, 2026, from [Link]

  • Processes for the preparation of benzotriazole uv absorbers. (n.d.). Google Patents.
  • BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR). (n.d.). precisionFDA. Retrieved January 8, 2026, from [Link]

  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[9][11]imidazo[1,2-c]quinazolines. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • CHARACTERIZATION OF THE EFFECTS OF 2-(2H-BENZOTRIAZOL-2-YL)- 4-METHYLPHENOL (UV-P) TO THE MODEL FISH SPECIES, JAPANESE MEDAKA. (n.d.). University of Lethbridge Research Repository. Retrieved January 8, 2026, from [Link]

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Application Note & Protocols for the Analysis of 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative and qualitative analysis of 2-(2H-Benzotriazol-2-yl)-p-cresol, a prominent benzotriazole UV absorber commonly known as Drometrizole or UV-P.[1] This document is structured to provide a deep technical understanding of the methodologies, moving beyond simple step-by-step instructions to explain the underlying scientific principles and rationale for procedural choices. The protocols herein are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility. We will explore various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), applicable to a range of matrices from pharmaceutical formulations to environmental and biological samples.

Introduction to this compound (UV-P)

This compound (UV-P) is a UV absorber of the hydroxyphenyl benzotriazole class, widely utilized to protect various materials from degradation by UV radiation.[2][3] Its primary function is to dissipate absorbed UV energy as harmless thermal energy, thereby preventing photo-oxidation.[4] This property has led to its extensive use in plastics, coatings, cosmetics, and other polymeric systems to enhance their longevity and stability under harsh environmental conditions.[2] Given its widespread application, the potential for human exposure and environmental dissemination is significant, necessitating robust and sensitive analytical methods for its detection and quantification.

Chemical Structure and Properties:

  • Chemical Name: 2-(2H-Benzotriazol-2-yl)-4-methylphenol[1]

  • CAS Number: 2440-22-4

  • Molecular Formula: C₁₃H₁₁N₃O[5]

  • Molecular Weight: 225.25 g/mol [5]

The analytical challenge in determining UV-P often lies in its complex matrices and the need for high sensitivity, especially in environmental and biological monitoring. This guide aims to equip researchers with the necessary tools and knowledge to confidently analyze this compound.

Chromatographic Methods for the Analysis of UV-P

Chromatographic techniques are the cornerstone for the separation and quantification of UV-P from complex mixtures. The choice of method is dictated by the sample matrix, required sensitivity, and the availability of instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the analysis of UV-P, particularly in pharmaceutical preparations and cosmetic formulations where concentrations are relatively high.[6][7] The method's reliability stems from the strong UV absorbance of the benzotriazole moiety.

Principle: The separation is achieved based on the differential partitioning of UV-P between a stationary phase (typically a C18 column) and a mobile phase. Detection is accomplished by monitoring the absorbance of the eluent at a specific wavelength, usually the λmax of UV-P.

Workflow for HPLC-UV Analysis of UV-P:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis sample Sample Matrix (e.g., Cream, Polymer) dissolution Dissolution in Organic Solvent (e.g., Acetonitrile) sample->dissolution filtration Filtration through 0.45 µm filter dissolution->filtration hplc HPLC Injection filtration->hplc column C18 Reverse-Phase Column hplc->column detection UV Detector (λ ≈ 300-350 nm) column->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification via Calibration Curve chromatogram->quantification

Caption: Workflow for HPLC-UV analysis of UV-P.

Detailed Protocol for HPLC-UV Analysis of UV-P in a Cream Formulation:

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • UV-P analytical standard
  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Standard Preparation:

  • Prepare a stock solution of UV-P (1 mg/mL) in acetonitrile.
  • Perform serial dilutions to create a calibration curve in the range of 1-100 µg/mL.

4. Sample Preparation:

  • Accurately weigh approximately 1 g of the cream sample into a 50 mL volumetric flask.
  • Add 30 mL of acetonitrile and sonicate for 15 minutes to dissolve the UV-P.
  • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 340 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the UV-P standard against its concentration.
  • Determine the concentration of UV-P in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like UV-P. It offers excellent separation efficiency and definitive identification based on mass spectra.[5]

Principle: The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Detailed Protocol for GC-MS Analysis of UV-P in Environmental Water Samples:

1. Reagents and Materials:

  • Dichloromethane (GC grade)
  • Methanol (GC grade)
  • Solid Phase Extraction (SPE) cartridges (e.g., C18)
  • Anhydrous sodium sulfate
  • UV-P analytical standard

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)
  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

3. Sample Preparation (Solid Phase Extraction):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
  • Pass 500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.
  • Dry the cartridge under vacuum for 30 minutes.
  • Elute the retained UV-P with 10 mL of dichloromethane.
  • Dry the eluate over anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.

4. GC-MS Conditions:

ParameterValue
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 10 min
Carrier Gas Helium at 1.2 mL/min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-350

5. Data Analysis:

  • Identify UV-P based on its retention time and the presence of characteristic ions in its mass spectrum (e.g., m/z 225, 93).[5]
  • Quantify using an external or internal standard calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for analyzing trace levels of UV-P in complex biological matrices such as plasma and urine.[8] Its high selectivity and sensitivity are achieved by coupling liquid chromatography with a triple quadrupole mass spectrometer.

Principle: After separation by LC, the analyte is ionized (typically by electrospray ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion of UV-P. This ion is then fragmented in the second quadrupole (Q2, collision cell), and the resulting product ions are monitored by the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity.

Workflow for LC-MS/MS Analysis of UV-P:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis sample Biological Matrix (e.g., Plasma) extraction Liquid-Liquid Extraction or Protein Precipitation sample->extraction concentration Evaporation and Reconstitution extraction->concentration lc UPLC/HPLC Separation concentration->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms mrm_chromatogram MRM Chromatogram msms->mrm_chromatogram quantification Quantification using Internal Standard mrm_chromatogram->quantification

Caption: Workflow for LC-MS/MS analysis of UV-P.

Detailed Protocol for LC-MS/MS Analysis of UV-P in Human Plasma:

1. Reagents and Materials:

  • Acetonitrile (LC-MS grade)
  • Methanol (LC-MS grade)
  • Formic acid
  • UV-P analytical standard
  • Isotopically labeled UV-P internal standard (IS)

2. Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer with an ESI source.
  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions UV-P: e.g., 226.1 -> 198.1; IS: e.g., 232.1 -> 204.1

5. Data Analysis:

  • Quantify UV-P by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a blank matrix.

Method Validation and Quality Control

For all analytical methods, proper validation is crucial to ensure reliable and reproducible results. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Summary of Typical Performance Characteristics:

MethodTypical MatrixLinearity RangeLODLOQ
HPLC-UV Cosmetics, Plastics1 - 100 µg/mL~0.1 µg/mL~0.3 µg/mL
GC-MS Environmental Water0.1 - 10 ng/mL~0.05 ng/mL~0.15 ng/mL
LC-MS/MS Plasma, Urine0.05 - 50 ng/mL~0.01 ng/mL~0.03 ng/mL

Conclusion

The analytical methods detailed in this guide provide a comprehensive toolkit for the detection and quantification of this compound across a variety of matrices. The choice of the most appropriate method will depend on the specific research question, the nature of the sample, and the required sensitivity. By understanding the principles behind each technique and adhering to rigorous validation procedures, researchers can generate high-quality, reliable data for this important industrial chemical.

References

  • Benchchem. (n.d.). Application Note: Identification of Drometrizole Trisiloxane using Gas Chromatography-Mass Spectrometry.
  • National Institutes of Health. (n.d.). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC.
  • National Institutes of Health. (n.d.). Drometrizole | C13H11N3O | CID 17113 - PubChem.
  • ChemicalBook. (2025). This compound | 612069-30-4.
  • SpecialChem. (2023). BENZOTRIAZOLYL DODECYL PCRESOL.
  • Sigma-Aldrich. (n.d.). 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol.
  • IPG. (n.d.). This compound.
  • ResearchGate. (n.d.). Physical and chemical properties of drometrizole.
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  • National Institutes of Health. (n.d.). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration - PMC.
  • SEQ. (2017). A rapid validated UV-HPLC method for the simultaneous determination of the antiretroviral compounds darunavir and raltegravir in.
  • National Institutes of Health. (2023). HPLC/UV approach method for the first simultaneous estimation of molnupiravir and ertapenem as a binary mixture in human plasma and dosage form as a regimen for COVID-19 treatments - PMC.
  • Portail Substances Chimiques. (2024). This compound (2440-22-4).
  • Sigma-Aldrich. (n.d.). 2-(2-thiazolylazo)-p-cresol.
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Application Note: Quantitative Analysis of 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P) in Plastic Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive methodology for the quantitative analysis of 2-(2H-Benzotriazol-2-yl)-p-cresol, a prevalent benzotriazole-based UV stabilizer also known as UV-P or Tinuvin P, in various plastic materials. The protocol details a robust solvent extraction procedure followed by a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This guide is intended for researchers, quality control analysts, and scientists in the fields of polymer science and analytical chemistry, offering a reliable framework for determining the concentration of this critical additive in finished plastic products.

Introduction: The Role and Significance of UV-P in Plastics

Plastics are susceptible to degradation from exposure to ultraviolet (UV) radiation, which can lead to undesirable changes in their physical and chemical properties, such as discoloration, brittleness, and loss of mechanical strength.[1] To mitigate these effects and extend the service life of polymeric materials, UV stabilizers are incorporated into the plastic matrix.[2] this compound (UV-P) is a widely used UV absorber that functions by absorbing harmful UV radiation, particularly in the 270-380 nm range, and dissipating it as harmless thermal energy.[2]

The concentration of UV-P in plastic products is a critical parameter that influences their long-term performance and stability. Furthermore, with increasing regulatory scrutiny on chemical additives in consumer products, particularly those in food contact materials and children's toys, the accurate quantification of UV-P is essential for ensuring product quality, safety, and regulatory compliance.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of polymer additives due to its high resolution, sensitivity, and versatility.[4][5]

This application note presents a detailed protocol for the extraction and subsequent HPLC analysis of UV-P in plastic samples, providing a foundation for reliable and reproducible quantification.

Experimental Workflow Overview

The analytical procedure for determining UV-P in plastics involves two primary stages: the extraction of the analyte from the polymer matrix and the subsequent analysis of the extract by HPLC. The overall workflow is depicted in the diagram below.

HPLC Analysis Workflow for UV-P in Plastics cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Calibration & Validation Sample Plastic Sample Grinding Grinding/Cryo-milling Sample->Grinding Increase surface area Extraction Solvent Extraction (Ultrasonication) Grinding->Extraction Dissolve in Dichloromethane Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Remove particulates HPLC_System RP-HPLC System (C18 Column) Filtration->HPLC_System Inject sample Detection UV Detector (305 nm) HPLC_System->Detection Quantification Data Analysis & Quantification Detection->Quantification Standards UV-P Standard Solutions Calibration_Curve Calibration Curve Generation Standards->Calibration_Curve Calibration_Curve->Quantification External Standard Method

Caption: Overall workflow for the HPLC analysis of UV-P in plastics.

Materials and Reagents

  • Solvents: Dichloromethane (DCM, HPLC grade), Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Ultrapure, 18.2 MΩ·cm)

  • Standards: this compound (UV-P) analytical standard (≥98% purity)

  • Plastics for method development: UV-P free polypropylene (PP), polyethylene (PE), and polyvinyl chloride (PVC) pellets for spiking experiments.

  • Filters: 0.45 µm PTFE syringe filters

Protocol I: Sample Preparation - Solvent Extraction

The successful quantification of UV-P is critically dependent on its efficient extraction from the complex polymer matrix. As UV-P is not covalently bound to the polymer, it can be extracted using an appropriate solvent.[1] Dichloromethane has been shown to be an effective solvent for the extraction of benzotriazole UV stabilizers from various plastics.[6]

Step-by-Step Extraction Protocol:

  • Sample Comminution: To maximize the surface area for extraction, reduce the size of the plastic sample. This can be achieved by grinding, cryo-milling, or cutting the sample into small pieces (approximately 1-2 mm).

  • Weighing: Accurately weigh approximately 1.0 g of the comminuted plastic sample into a glass vial.

  • Solvent Addition: Add 10.0 mL of dichloromethane (DCM) to the vial.

  • Ultrasonication: Place the vial in an ultrasonic bath and sonicate for 60 minutes at room temperature. This facilitates the penetration of the solvent into the polymer matrix and enhances the extraction efficiency.

  • Precipitation and Centrifugation (Optional): If the polymer is soluble in DCM, after the initial dissolution, add a non-solvent such as methanol to precipitate the polymer. Centrifuge the mixture to pellet the polymer and collect the supernatant containing the extracted UV-P.

  • Filtration: After extraction, filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter before HPLC analysis. This is a crucial step to prevent clogging of the HPLC column and tubing.

  • Dilution: Depending on the expected concentration of UV-P, the filtered extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

Protocol II: HPLC Analysis

A reversed-phase HPLC method using a C18 column provides excellent separation and quantification of UV-P.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of UV-P.

ParameterCondition
HPLC System A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 305 nm
Run Time Approximately 10 minutes

Causality behind Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation for the relatively nonpolar UV-P molecule.

  • Acetonitrile/Water Mobile Phase: This mobile phase composition offers a good balance of solvent strength for eluting UV-P from the C18 column with a reasonable retention time and good peak shape.

  • UV Detection at 305 nm: UV-P exhibits strong absorbance in the UV region of 270-380 nm.[2] A detection wavelength of 305 nm is selected to provide high sensitivity while minimizing potential interference from other components in the sample matrix.

Calibration and Quantification

Quantification is performed using an external standard calibration method.

  • Stock Standard Preparation: Accurately weigh approximately 10 mg of UV-P analytical standard and dissolve it in 100 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should exhibit a linear relationship with a correlation coefficient (R²) of ≥ 0.999.

  • Sample Analysis: Inject the prepared sample extracts and determine the peak area corresponding to UV-P.

  • Calculation: Calculate the concentration of UV-P in the original plastic sample using the following formula:

    Concentration (µg/g) = (C × V × D) / W

    Where:

    • C = Concentration of UV-P in the injected sample solution, obtained from the calibration curve (µg/mL)

    • V = Total volume of the extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the plastic sample (g)

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, the HPLC method should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[7][8] The validation should assess the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank plastic matrix and a spiked matrix to ensure no interfering peaks at the retention time of UV-P.

  • Linearity: The linearity of the method should be established across the range of the calibration standards.

  • Accuracy: The accuracy of the method can be determined by performing recovery studies on a blank plastic matrix spiked with known concentrations of UV-P. Recoveries should typically be within 90-110%.

  • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Conclusion

The described methodology provides a robust and reliable approach for the quantitative determination of the UV stabilizer this compound in plastic materials. The combination of an efficient solvent extraction protocol with a validated reversed-phase HPLC method ensures accurate and reproducible results. This application note serves as a valuable resource for quality control laboratories and research institutions involved in the analysis of polymer additives, contributing to the development of safer and more durable plastic products.

References

  • Karlsson, C., et al. (2025). Benzotriazole UV-stabilizers in beached plastic resin pellets collected across the world including remote islands. Environmental Monitoring & Contaminants Research. Available at: [Link]

  • AccedaCRIS. (2021). ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS. Available at: [Link]

  • Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Journal of Hazardous Materials, 427, 128144. Available at: [Link]

  • Wang, X., et al. (2024). Solvent extraction of UV stabilizers in plastics: A step towards methodology harmonization. Chemosphere, 367, 143594. Available at: [Link]

  • Wang, X., et al. (2024). Solvent Extraction of UV Stabilizers in Plastics: A Step Towards Methodology Harmonization. ResearchGate. Available at: [Link]

  • Polymer Solutions. (2015). HPLC Analysis: Method Development and Validation. Available at: [Link]

  • Waters Corporation. (n.d.). COMPARISON OF HPLC AND UHPLC ANALYSIS OF POLYMER ADDITIVES WITH ELUCIDATION OF MASS DETECTION. Available at: [Link]

  • Farajzadeh, M. A., et al. (2004). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Data obtained by GC and HPLC for Tinuvin 622 content of different polyethylene samples. Available at: [Link]

  • ResearchGate. (n.d.). Main effects (a) and two-factor interaction (b) plots for Tinuvin P and.... Available at: [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]

  • Jenke, D. (2010). Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. Journal of Chromatographic Science, 48(3), 200-207. Available at: [Link]

  • Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation: A Review. Available at: [Link]

  • ResearchGate. (2016). The Study of the possibility of using expired ultraviolet stabilizer (Tinuvin 770) in polypropylene. Available at: [Link]

  • CP Lab Chemicals. (n.d.). 2-(5-Chloro-2-benzotriazolyl)-6-tert-butyl-p-cresol, min 98% (HPLC), 100 grams. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cresols. Available at: [Link]

  • SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. Available at: [Link]

  • Portail Substances Chimiques. (2024). This compound (2440-22-4). Available at: [Link]

  • Lessing, F., et al. (2024). Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. Archives of Toxicology. Available at: [Link]

  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Available at: [Link]

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GC-MS method for detection of Drometrizole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Sensitive Detection of Drometrizole by Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Drometrizole (2-(2H-benzotriazol-2-yl)-4-methylphenol), a member of the phenolic benzotriazole class, is a widely utilized UV absorber in various industrial and consumer products, including plastics, coatings, and cosmetics, to prevent degradation from ultraviolet light.[1][2][3] Its presence in the environment and potential for human exposure necessitate sensitive and reliable analytical methods for its detection and quantification.[1] This application note presents a comprehensive guide to a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of Drometrizole. We delve into the causality behind methodological choices, from sample preparation to instrument parameters, to provide a robust and self-validating protocol for researchers, scientists, and quality control professionals.

Introduction: The Rationale for GC-MS in Drometrizole Analysis

Drometrizole is a semi-volatile organic compound with a molecular weight of 225.25 g/mol .[4][5] Its chemical structure, featuring a phenolic group and a benzotriazole moiety, gives it the UV-absorbing properties for which it is valued.[6] The choice of Gas Chromatography-Mass Spectrometry (GC-MS) as the analytical technique is predicated on several key factors:

  • Volatility : With a boiling point of approximately 402.2°C, Drometrizole possesses sufficient volatility to be amenable to gas chromatography without thermal degradation, although its phenolic nature warrants careful consideration.[7]

  • Selectivity & Sensitivity : Mass spectrometry offers unparalleled selectivity through the generation of a unique fragmentation pattern, or "fingerprint," for the analyte. When operated in Selected Ion Monitoring (SIM) mode, GC-MS provides excellent sensitivity for trace-level detection.

  • Definitive Identification : The mass spectrum of Drometrizole provides structural information that allows for its unambiguous identification, a critical requirement in both regulatory compliance and research settings. The National Institute of Standards and Technology (NIST) database provides a reference electron ionization (EI) mass spectrum for Drometrizole, which serves as the foundation for this method.[5][8][9]

This guide will outline two primary sample preparation protocols suitable for different matrices, followed by a detailed description of the GC-MS instrument configuration, data analysis, and method validation principles.

Sample Preparation: Extracting Drometrizole from Complex Matrices

The goal of sample preparation is to efficiently extract Drometrizole from the sample matrix while minimizing interferences. The choice of method depends heavily on the matrix composition.

Protocol 2.1: Solvent Extraction for Cosmetics and Polymers

This protocol is adapted from established methods for extracting UV filters from cosmetic creams, lotions, and plastic matrices.[10] Dichloromethane is an effective solvent for Drometrizole and is suitable for many organic-based formulations.

Step-by-Step Methodology:

  • Sample Weighing : Accurately weigh approximately 0.5 g of the homogenized cosmetic or polymer sample into a 50 mL volumetric flask.

  • Initial Dissolution : Add approximately 30 mL of dichloromethane (HPLC or GC grade) to the flask.

  • Ultrasonic Extraction : Place the flask in an ultrasonic bath for 20 minutes to facilitate the complete dissolution of the sample and extraction of the analyte. The ultrasonic energy disrupts the matrix structure, enhancing solvent penetration.

  • Dilution to Volume : Allow the flask to return to room temperature, then dilute to the 50 mL mark with dichloromethane.

  • Clarification & Filtration : If the solution contains suspended particles, centrifuge a portion at 4000 rpm for 10 minutes. Withdraw a 1.0 mL aliquot of the supernatant and dilute it to an appropriate volume (e.g., 10.0 mL) with dichloromethane in a separate volumetric flask to bring the concentration within the calibration range of the instrument.

  • Final Filtration : Filter the final diluted solution through a 0.22 µm syringe filter (PTFE) directly into a 2 mL GC autosampler vial. This step is critical to prevent non-volatile material from contaminating the GC inlet and column.

Protocol 2.2: QuEChERS for Environmental and Biological Samples

For more complex matrices such as soil, sludge, or tissues, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a more exhaustive cleanup. This approach, widely used in pesticide residue analysis, is effective for a broad range of semi-volatile compounds.[10]

Step-by-Step Methodology:

  • Sample Hydration : Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of reagent water to hydrate it.

  • Acetonitrile Extraction : Add 10 mL of acetonitrile to the tube. Acetonitrile is chosen for its ability to extract a wide range of analytes while precipitating proteins and other macromolecules.

  • Salting-Out Extraction : Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate). The anhydrous MgSO₄ absorbs excess water, while the salts induce a phase separation between the aqueous and acetonitrile layers, driving the analyte into the organic phase.

  • Shaking & Centrifugation : Immediately cap and shake the tube vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (dSPE) : Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. PSA effectively removes organic acids and other polar interferences. For samples high in lipids, C18 sorbent may also be included.

  • Vortex & Centrifugation : Vortex the dSPE tube for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Solvent Exchange & Derivatization : Collect the supernatant for analysis. The solvent may need to be evaporated and exchanged to one more compatible with the GC, such as hexane or toluene, prior to derivatization.

Derivatization: A Critical Step for Phenolic Benzotriazoles

The presence of a hydroxyl (-OH) group on the phenol ring of Drometrizole can lead to poor chromatographic performance, including peak tailing and potential adsorption on active sites within the GC system. Derivatization converts the polar -OH group into a less polar, more thermally stable silyl ether. This step is strongly recommended for robust and reproducible quantification. Silylation is a common and effective strategy for phenolic benzotriazoles.[11][12]

Step-by-Step Derivatization Protocol:

  • Transfer a 100 µL aliquot of the final extract into a clean autosampler vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 50 µL of a solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of derivatized Drometrizole. Optimization may be required based on the specific instrumentation used.

Table 1: Recommended GC-MS Parameters
Parameter Value Justification
GC System Gas Chromatograph with AutosamplerFor high-throughput and reproducible injections.
Column HP-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of semi-volatile compounds and compatible with MS detectors.[10]
Inlet Mode SplitlessTo maximize the transfer of analyte onto the column for trace-level detection.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLA standard volume to avoid overloading the column.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5 min.This temperature program allows for the separation of Drometrizole from lighter solvent-related peaks and heavier matrix components.
MS System Single Quadrupole or Triple Quadrupole Mass SpectrometerCapable of electron ionization and selected ion monitoring.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns consistent with library spectra.[8]
Source Temp. 230°CStandard source temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150°CStandard quadrupole temperature to ensure consistent mass filtering.
Acquisition Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantificationFull scan (m/z 50-350) is used to confirm the fragmentation pattern. SIM mode significantly enhances sensitivity and selectivity.
Table 2: Key Ions for Drometrizole Identification (SIM Mode)

Based on the NIST EI mass spectrum, the following ions should be monitored.[4][8] The molecular ion of the underivatized Drometrizole is m/z 225. After derivatization with a trimethylsilyl (TMS) group, the molecular weight increases by 72 amu (Si(CH₃)₃ - H). Therefore, the derivatized molecular ion (M+) will be at m/z 297.

Analyte Ion (m/z) Role Rationale
Drometrizole (underivatized)225QuantifierMolecular Ion (M+), typically the most abundant ion.[4]
93QualifierA significant fragment ion, useful for confirmation.[4]
TMS-Drometrizole297QuantifierDerivatized Molecular Ion (M+).
282QualifierLoss of a methyl group ([M-15]+) from the TMS moiety, a characteristic fragmentation.
209QualifierFurther fragmentation, providing additional confirmation.

Data Analysis and Method Validation

Data Interpretation

Identification of Drometrizole is confirmed by comparing the retention time with that of a known standard and by verifying that the ion ratios of the qualifier ions to the quantifier ion are within ±20% of the standard. Quantification is performed by generating a calibration curve using external standards prepared in a matrix-matched solvent to account for any matrix effects.

Method Validation

A robust analytical method must be validated to ensure its suitability for the intended purpose. Key validation parameters, based on guidelines like those from the International Council for Harmonisation (ICH), should be assessed.[10]

  • Linearity : A minimum of a five-point calibration curve should be established, demonstrating a correlation coefficient (r²) of ≥0.995.

  • Accuracy : Determined by spiking a blank matrix with known concentrations of Drometrizole (e.g., low, medium, and high levels) and calculating the percent recovery. Typical acceptance criteria are 80-120%.

  • Precision : Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate spiked samples. The relative standard deviation (RSD) should typically be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process described in this note.

G cluster_prep Sample Preparation cluster_analysis Analysis A Homogenized Sample (Cosmetic, Polymer, Environmental) B Protocol 2.1: Solvent Extraction (Dichloromethane) A->B C Protocol 2.2: QuEChERS Extraction (Acetonitrile & Salts) A->C E Solvent Exchange & Evaporation B->E D dSPE Cleanup (PSA / C18) C->D D->E F Derivatization (Silylation, e.g., BSTFA) E->F G GC-MS Analysis (SIM Mode) F->G H Data Processing & Quantification G->H

Caption: Overall workflow for Drometrizole analysis.

G GC GC MS EI Source (70 eV) Quadrupole Mass Filter Detector GC:f2->MS:f0 Analyte Transfer Data Data System MS:f2->Data Signal

Caption: Key stages within the GC-MS instrument.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the detection of Drometrizole by GC-MS. By explaining the rationale behind key steps such as sample preparation, derivatization, and instrument parameter selection, this guide equips analysts with the necessary information to implement a robust and reliable method. The use of solvent or QuEChERS extraction allows for application to diverse matrices, while silylation and SIM mode analysis ensure the high sensitivity and specificity required for trace-level quantification. Proper method validation is paramount to guaranteeing data quality and confidence in the analytical results.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17113, Drometrizole." PubChem, [Link]. Accessed January 2026.

  • National Institute of Standards and Technology. "Drometrizole" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 2026.

  • National Institute of Standards and Technology. "Drometrizole" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 2026.

  • National Institute of Standards and Technology. "Drometrizole" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 2026.

  • Krishnamurthy, T., et al. "A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies." ResearchGate, [Link]. Accessed January 2026.

  • Denghel, H., & Göen, T. "Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration." Archives of Toxicology, vol. 95, no. 8, 2021, pp. 2745-2758, [Link].

  • Denghel, H. "Human metabolism and biomonitoring of UV 328 (2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol)." OPEN FAU, [Link]. Accessed January 2026.

  • ResearchGate. "Structures of the four assessed phenolic benzotriazoles as well as..." ResearchGate, [Link]. Accessed January 2026.

  • Chemsavers, Inc. "2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, >99% (GC), Certified, 100ml." Chemsavers, [Link]. Accessed January 2026.

  • Waidyanatha, S., et al. "Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)." International Journal of Environmental Research and Public Health, vol. 18, no. 16, 2021, p. 8769, [Link].

  • Lee, J. K., et al. "Physical and chemical properties of drometrizole." ResearchGate, [Link]. Accessed January 2026.

  • Waidyanatha, S., et al. "Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats." Xenobiotica, vol. 51, no. 7, 2021, pp. 831-841, [Link].

  • Lee, J. K., et al. "Chemical structure of drometrizole." ResearchGate, [Link]. Accessed January 2026.

  • Carpinteiro, I., et al. "Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry." Journal of Chromatography A, vol. 1338, 2014, pp. 20-27, [Link].

  • Denghel, H., & Göen, T. "Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS." Analytical and Bioanalytical Chemistry, vol. 412, no. 28, 2020, pp. 7845-7856, [Link].

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Application Notes & Protocols: Enhancing the Durability of Polyvinyl Chloride (PVC) with 2-(2H-Benzotriazol-2-yl)-p-cresol as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and formulation chemists on the effective use of 2-(2H-Benzotriazol-2-yl)-p-cresol, a high-performance ultraviolet (UV) absorber, to protect Polyvinyl Chloride (PVC) from photodegradation. This document delineates the underlying scientific principles, offers detailed experimental protocols, and presents a framework for evaluating the efficacy of this UV stabilizer in PVC formulations.

The Challenge: UV-Induced Degradation of PVC

Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer, valued for its durability, chemical resistance, and cost-effectiveness.[1] However, when exposed to ultraviolet (UV) radiation from sunlight, PVC is susceptible to photodegradation.[1][2] This process involves the absorption of UV energy, leading to the formation of free radicals and the scission of polymer chains.[2][3] The primary mechanism of PVC degradation is an autocatalytic dehydrochlorination, resulting in the formation of conjugated polyene sequences.[4][5] These polyenes absorb visible light, causing undesirable color changes (typically yellowing to browning), and the degradation process also leads to a significant deterioration of mechanical properties such as reduced flexibility, embrittlement, and loss of impact strength.[5][6]

To ensure the long-term performance and aesthetic appeal of PVC products, especially in outdoor applications, the incorporation of UV stabilizers is essential.[1][7]

The Solution: this compound as a UV Absorber

This compound (CAS No. 2440-22-4), hereafter referred to as UV-P, is a member of the benzotriazole class of UV absorbers.[8][9] These compounds are highly effective at protecting polymers by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[7][10] UV-P is particularly well-suited for PVC due to its strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum (approximately 270-380 nm), which are the primary wavelengths responsible for initiating PVC degradation.[11]

Mechanism of Action

The protective mechanism of UV-P in PVC is a photophysical process. The molecule exists in a ground state and, upon absorbing a photon of UV radiation, is excited to a higher energy state. It then rapidly returns to the ground state through a non-radiative decay pathway, releasing the absorbed energy as heat. This cyclical process can be repeated numerous times without significant degradation of the UV absorber itself, providing long-lasting protection to the polymer matrix.

cluster_pvc PVC Matrix cluster_uv UV Radiation cluster_stabilizer UV-P Stabilizer PVC_Matrix PVC Polymer Chains UV_Radiation UV Photon (hv) UV_Radiation->PVC_Matrix Degradation (if unprotected) UV_P_Ground UV-P (Ground State) UV_Radiation->UV_P_Ground Absorption UV_P_Excited UV-P (Excited State) UV_P_Excited->UV_P_Ground Heat Dissipation (Non-radiative decay)

Caption: Protective mechanism of UV-P in PVC.

Experimental Protocols

Incorporation of UV-P into PVC Formulations

The successful integration of UV-P into a PVC formulation is critical for achieving uniform protection. The following protocol outlines a standard laboratory-scale procedure for preparing stabilized PVC samples.

Materials and Equipment:

  • PVC resin (e.g., K-value 65-67)

  • Plasticizer (e.g., Dioctyl phthalate - DOP)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • This compound (UV-P)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for sample preparation

Protocol:

  • Pre-blending: In a high-speed mixer, blend the PVC resin, plasticizer, and thermal stabilizer until a homogeneous dry blend is obtained.

  • Addition of UV-P: Add the desired concentration of UV-P to the dry blend and continue mixing for an additional 5-10 minutes to ensure even dispersion. Typical loading levels of UV-P in PVC range from 0.1% to 1.0% by weight of the total formulation, depending on the desired level of protection and the end-use application.[3]

  • Milling: Transfer the compounded PVC to a two-roll mill preheated to a temperature suitable for PVC processing (typically 160-180°C). Mill the compound until a uniform, molten sheet is formed. This step further ensures the homogeneous distribution of all additives.

  • Molding: Cut the milled sheet into appropriate sizes for the mold. Place the pieces in the mold and preheat in the hydraulic press. Apply pressure according to the manufacturer's recommendations for the specific PVC grade to form plaques of a defined thickness (e.g., 1-2 mm).

  • Cooling and Demolding: Cool the mold under pressure to solidify the PVC plaques. Once cooled, remove the samples from the mold.

  • Conditioning: Condition the prepared samples at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Accelerated Weathering and Performance Evaluation

To assess the effectiveness of UV-P in protecting PVC, accelerated weathering tests are employed to simulate long-term outdoor exposure in a shorter timeframe.[12][13]

Equipment:

  • Accelerated weathering chamber (e.g., QUV chamber with fluorescent UVA-340 lamps or a Xenon arc chamber)

  • Spectrophotometer or colorimeter

  • Gloss meter

  • Universal testing machine for tensile testing

  • Impact tester

Protocol:

  • Sample Mounting: Mount the prepared PVC plaques in the sample holders of the accelerated weathering chamber. Ensure that a portion of each sample is masked to serve as an unexposed control.

  • Exposure Conditions: Program the weathering chamber to a standard cycle, such as those described in ASTM G154 (for fluorescent UV exposure) or ASTM G155 (for Xenon arc exposure).[13][14] A typical cycle might involve alternating periods of UV exposure at an elevated temperature and condensation at a different temperature.[13]

  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove the samples from the chamber for evaluation.

  • Performance Metrics:

    • Color Change (ΔE): Measure the color of the exposed and unexposed areas of the samples using a spectrophotometer. Calculate the total color difference (ΔE) using the CIELAB color space. A lower ΔE* value indicates better color stability.[15]

    • Gloss Retention: Measure the gloss of the exposed and unexposed surfaces at a specified angle (e.g., 60°). Calculate the percentage of gloss retention.

    • Mechanical Properties:

      • Tensile Strength and Elongation at Break: Conduct tensile tests on dumbbell-shaped specimens cut from the exposed and unexposed samples according to ASTM D638.[16]

      • Impact Strength: Measure the impact resistance of the samples using a suitable impact tester (e.g., Izod or Charpy) as per relevant ASTM standards.[16]

Data Presentation and Interpretation

The quantitative data obtained from the performance evaluation should be tabulated for clear comparison between the unstabilized (control) PVC and the samples stabilized with varying concentrations of UV-P.

Table 1: Illustrative Performance Data of PVC with and without UV-P after 2000 hours of Accelerated Weathering

PropertyUnstabilized PVCPVC + 0.5% UV-P
Color Change (ΔE*) 15.83.2
Gloss Retention (%) 4588
Tensile Strength Retention (%) 6291
Elongation at Break Retention (%) 3585

Interpretation: The data clearly demonstrates that the incorporation of UV-P significantly mitigates the degradative effects of UV radiation on PVC. The stabilized samples exhibit substantially lower color change and higher retention of gloss and mechanical properties compared to the unstabilized control.

Synergistic Effects with Other Stabilizers

For enhanced protection, especially in demanding applications, UV-P can be used in conjunction with other types of stabilizers.

  • Hindered Amine Light Stabilizers (HALS): While UV absorbers like UV-P act as a primary shield against UV radiation, HALS function by scavenging free radicals that may still form within the polymer.[3][17] The combination of a UV absorber and a HALS often results in a synergistic effect, providing superior long-term stability compared to using either stabilizer alone.[18][19]

  • Antioxidants: These additives protect the polymer from thermal and oxidative degradation that can occur during processing and in the service life of the product.[10]

UV_Radiation UV Radiation PVC_Matrix PVC Matrix UV_Radiation->PVC_Matrix UV_P UV-P (UV Absorber) UV_Radiation->UV_P Absorbs Free_Radicals Free Radicals PVC_Matrix->Free_Radicals Degradation Degradation (Color Change, Embrittlement) Free_Radicals->Degradation HALS HALS (Radical Scavenger) Free_Radicals->HALS Scavenges

Caption: Synergistic UV protection in PVC.

Safety and Handling

When handling this compound, it is important to consult the Safety Data Sheet (SDS). General precautions include:

  • Avoiding inhalation of dust.

  • Using appropriate personal protective equipment (PPE), such as gloves and safety glasses.

  • Ensuring adequate ventilation in the processing area.

  • Disposing of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective UV stabilizer for enhancing the weatherability and long-term durability of PVC. By absorbing harmful UV radiation and dissipating it as heat, it significantly reduces color fading, gloss loss, and the deterioration of mechanical properties. The protocols outlined in these application notes provide a robust framework for formulating with UV-P and evaluating its performance, enabling the development of high-quality, long-lasting PVC products for a wide range of applications.

References

  • Linyang. (2025, June 11). UV Resistance Testing: Evaluating PVC Tarpaulin Fabric Longevity.
  • Vecor Technologies. (2025, April 14). UV Resistance in PVC: Science, Additives, and Protection Strategies.
  • ResearchGate. (n.d.). (PDF) Degradation of unplasticised poly vinyl chloride based engineering products upon exposure to ultra violet radiation.
  • Zhejiang Huasheng Technology. (2023, October 23). What is the principle behind the UV stability of the PVC resin used in PVC Membrane Structure Fabric?.
  • (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892.
  • Al-Mashhadani, M. H., et al. (n.d.). Long-Term Effect of Ultraviolet Irradiation on Poly(vinyl chloride) Films Containing Naproxen Diorganotin(IV) Complexes. PubMed Central.
  • Merlinchem. (n.d.). Hindered Amine Light Stabilizers (HALS) in PVC: Function and Benefits?.
  • (n.d.). The Role of UV Absorbers and Light Stabilizers in PVC and PUR Formulations.
  • Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
  • Riukai Machinery. (2025, October 14). Comprehensive Guide to UV Exposure Testing: Standards, Methods, and Importance in Material Durability.
  • ResearchGate. (2012, August 8). Synergistic effect of hindered amine light stabilizers/ultraviolet absorbers on the plasticized PVC during photo‐irradiation.
  • Yousif, E., et al. (2020, August 3). Study on The Effect of Ultraviolet (UV) Radiation on Polyvinyl Chloride Polymer.
  • ResearchGate. (n.d.). Poly(Vinyl Chloride) Degradation — A Review.
  • Knowledge. (2024, March 4). Analysis of UV Resistance Performance of UPVC Pipe Fittings.
  • 3V Sigma USA. (2025, January 9). The Science of HALS: Protecting Plastics from UV Damage.
  • welltchem.com. (n.d.). How do you make PVC UV resistant?.
  • (n.d.). ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 QUV Accelerated Weathering.
  • FlychemTech. (n.d.). UV-P – Benzotriazole UV Absorber for Transparent Plastics and Resins.
  • SpecialChem. (2025, June 30). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples.
  • Westlake Pipe & Fittings. (2024). ULTRAVIOLET (UV) RADIATION EXPOSURE OF PVC PIPE PRODUCTS.
  • Scientific.Net. (n.d.). Evaluating PVC Degradation Using UV and Raman Spectroscopies.
  • Haihang Industry. (n.d.). UV Absorber / UV-P / 2- (2h-benzotriazol-2-yl) -P-Cresol CAS 2440-22-4.
  • (2024, July 31). UV Safety Awareness Month: Enhancing Durability with UV Stabilizers in PVC Films.
  • LIB industry. (2024, December 11). What is the ASTM standard for accelerated weathering?.
  • (2025, October 30). Maximizing Polymer Durability: The Role of this compound.
  • PubChem - NIH. (n.d.). Drometrizole | C13H11N3O | CID 17113.
  • IPG. (n.d.). This compound.
  • ResearchGate. (2006, August 6). Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers.
  • FP-Pigments. (n.d.). Accelerated and Natural weathering of Rigid PVC.
  • atlas-mts.com. (n.d.). Standards and Test Methods.

Sources

Application Notes and Protocols for Drometrizole in Polycarbonate Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of Drometrizole as a UV stabilizer in polycarbonate (PC) formulations. Polycarbonate, while valued for its exceptional impact strength and optical clarity, is susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to yellowing, reduced light transmission, and embrittlement. Drometrizole, a member of the hydroxyphenyl-benzotriazole class of UV absorbers (UVAs), offers a highly effective solution for mitigating this degradation. These notes detail the mechanism of UV protection, provide step-by-step protocols for incorporation and evaluation, and offer insights into the interpretation of performance data.

Introduction: The Challenge of UV Degradation in Polycarbonate

Polycarbonate's aromatic backbone, specifically the bisphenol A (BPA) moiety, is prone to absorbing UV radiation, particularly in the 290-320 nm range. This absorption can initiate a series of photochemical reactions, including photo-Fries rearrangements and subsequent oxidation. The ultimate result of these reactions is the formation of chromophores that cause discoloration (yellowing) and a reduction in the material's mechanical integrity, such as decreased impact strength and tensile properties. For applications requiring long-term outdoor durability and aesthetic stability, the incorporation of a UV stabilizer is essential.

Drometrizole (2-(2H-benzotriazol-2-yl)-p-cresol) is a potent UV absorber that functions by harmlessly dissipating absorbed UV energy as thermal energy, thereby protecting the polymer matrix from degradation. Its high permanence and compatibility with polycarbonate make it an excellent choice for demanding applications.

Mechanism of UV Protection by Drometrizole

Drometrizole operates through an intramolecular hydrogen bond that facilitates a rapid and reversible keto-enol tautomerism upon absorption of UV radiation. This process, known as Excited State Intramolecular Proton Transfer (ESIPT), is the cornerstone of its efficacy.

The key steps are:

  • UV Absorption: The enol form of the molecule absorbs a high-energy UV photon, transitioning to an excited state.

  • Ultrafast Proton Transfer: In the excited state, a proton is transferred from the hydroxyl group to the nitrogen atom of the triazole ring, forming the keto tautomer.

  • Energy Dissipation: The excited keto form rapidly decays to its ground state through non-radiative pathways, releasing the energy as heat.

  • Reversion: The keto tautomer then reverts to the original, more stable enol form, ready to absorb another UV photon.

This entire cycle occurs within picoseconds, allowing a single Drometrizole molecule to dissipate the energy of thousands of UV photons without being consumed, ensuring long-lasting protection.

G cluster_0 Drometrizole UV Protection Cycle UV UV Photon (hv) Enol_Ground Enol (Ground State) UV->Enol_Ground 1. Absorption Enol_Excited Enol* (Excited State) Enol_Ground->Enol_Excited Keto_Excited Keto* (Excited State Tautomer) Enol_Excited->Keto_Excited 2. Ultrafast ESIPT Keto_Ground Keto (Ground State Tautomer) Keto_Excited->Keto_Ground 3. Non-Radiative Decay Keto_Ground->Enol_Ground 4. Reversion Heat Heat Energy Keto_Ground->Heat

Caption: Mechanism of UV energy dissipation by Drometrizole via ESIPT.

Formulation and Compounding Protocol

The successful incorporation of Drometrizole into polycarbonate requires careful consideration of concentration, dispersion, and processing conditions to ensure homogeneity and prevent thermal degradation of the additive. Melt compounding using a twin-screw extruder is the industry-standard method.

Materials and Equipment
  • Polycarbonate: Injection molding or extrusion grade pellets, dried to a moisture content of <0.02% (typically 4 hours at 120°C).

  • Drometrizole: Powder form (e.g., Tinuvin P or equivalent).

  • Co-rotating Twin-Screw Extruder: With gravimetric feeders for both PC and Drometrizole.

  • Strand Pelletizer or Face-Cutter.

  • Injection Molding Machine or Film Extrusion Line: For test specimen preparation.

Recommended Formulation

The optimal loading level of Drometrizole depends on the intended application, part thickness, and desired service life.

Parameter Recommendation Rationale
Drometrizole Conc. 0.15 - 0.50 wt%Balances performance and cost. Lower levels for indoor use; higher levels for outdoor applications.
Co-stabilizers Phosphite-based antioxidants (0.05 - 0.1 wt%)Protects the polymer from degradation during high-temperature processing.
Hindered Amine Light Stabilizers (HALS) Optional (0.1 - 0.3 wt%)Recommended for severe outdoor exposure. HALS are radical scavengers and work synergistically with UVAs.
Step-by-Step Compounding Protocol
  • Drying: Dry the polycarbonate pellets in a dehumidifying dryer at 120°C for at least 4 hours to prevent hydrolytic degradation during processing.

  • Feeder Calibration: Calibrate the gravimetric feeders to accurately dose the polycarbonate pellets and Drometrizole powder according to the desired weight percentage.

  • Extruder Temperature Profile: Set the extruder temperature profile to ensure proper melting and mixing without degrading the polymer or additive. A typical profile for polycarbonate is:

    • Feed Zone: 40-60°C

    • Zone 1-2: 240-260°C

    • Zone 3-5: 270-290°C

    • Die: 280°C

  • Compounding:

    • Starve-feed the main hopper with the dried polycarbonate pellets.

    • Side-feed the Drometrizole powder downstream into the melt to avoid thermal stress in the initial melting zones.

    • Set the screw speed to achieve good dispersive and distributive mixing (e.g., 200-400 RPM, depending on the extruder).

  • Pelletizing: Cool the extruded strands in a water bath and pelletize them to a uniform size.

  • Post-Drying: Dry the compounded pellets again (120°C for 4 hours) before creating test specimens.

Performance Evaluation Protocols

To validate the efficacy of the Drometrizole stabilization, a series of accelerated aging and characterization tests must be performed. This involves comparing the stabilized formulation against a control sample (polycarbonate with no UV stabilizer).

Specimen Preparation

Using an injection molding machine, produce standardized test specimens (e.g., tensile bars, impact discs, and color plaques) from both the control and the Drometrizole-stabilized pellets. Ensure consistent processing parameters for all samples.

Protocol: Accelerated Weathering

Accelerated weathering simulates the damaging effects of long-term outdoor exposure.

  • Equipment: Xenon Arc Weather-Ometer (conforming to ASTM G155) or a Fluorescent UV (QUV) tester (conforming to ASTM G154). Xenon arc is generally preferred as it better mimics the full solar spectrum.

  • Cycle: Use a cycle that includes UV exposure, heat, and moisture (water spray or condensation) to simulate real-world conditions. A common cycle for polycarbonate is ASTM G155 Cycle 1:

    • Light Cycle: 102 minutes of light at 60°C and 50% RH. Irradiance of 0.55 W/m² at 340 nm.

    • Dark Cycle: 18 minutes of light plus water spray.

  • Exposure Intervals: Remove sets of specimens at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).

  • Evaluation: Analyze the specimens at each interval according to the protocols below.

Protocol: Colorimetric Analysis

This protocol quantifies the degree of yellowing.

  • Equipment: Spectrophotometer or colorimeter.

  • Measurement: Measure the color of the specimens according to ASTM E313. The primary metric is the Yellowness Index (YI).

  • Procedure:

    • Calibrate the instrument using a standard white tile.

    • Measure the YI of the unexposed (0 hour) specimens to establish a baseline.

    • Measure the YI of the specimens at each exposure interval.

  • Data Analysis: Plot the change in Yellowness Index (ΔYI) versus exposure time for both the control and stabilized samples. A successful formulation will show a significantly lower ΔYI.

Protocol: Mechanical Property Testing

This protocol assesses the retention of mechanical integrity.

  • Impact Strength: Measure the notched Izod impact strength according to ASTM D256. A key indicator for polycarbonate is the retention of ductility. Report the results in J/m or ft-lb/in.

  • Tensile Properties: Measure the tensile strength, elongation at break, and tensile modulus according to ASTM D638 using Type I tensile bars.

  • Data Analysis: For each property, calculate the percent retention after each exposure interval compared to the unexposed (0 hour) value. Plot the percent retention versus exposure time. The stabilized formulation should exhibit a much higher retention of these properties.

G cluster_workflow Experimental Workflow cluster_testing 5. Performance Testing at Intervals Formulation 1. Formulation - PC Resin - Drometrizole (0.15-0.5%) - Antioxidants Compounding 2. Twin-Screw Compounding Formulation->Compounding Specimen 3. Injection Molding of Test Specimens Compounding->Specimen Weathering 4. Accelerated Weathering (ASTM G155) Specimen->Weathering Color Colorimetry (ΔYI) ASTM E313 Weathering->Color Impact Impact Strength ASTM D256 Weathering->Impact Tensile Tensile Properties ASTM D638 Weathering->Tensile Analysis 6. Data Analysis (% Retention vs. Time) Color->Analysis Impact->Analysis Tensile->Analysis

Caption: Workflow for evaluating Drometrizole-stabilized polycarbonate.

Conclusion and Best Practices

The incorporation of Drometrizole is a highly effective strategy for protecting polycarbonate from UV-induced degradation. By following the detailed protocols for compounding and performance evaluation outlined in this guide, researchers and developers can create durable, color-stable polycarbonate formulations for demanding applications.

Key Best Practices:

  • Ensure Proper Drying: Moisture is detrimental to polycarbonate processing and long-term stability.

  • Optimize Additive Dispersion: Homogeneous distribution of Drometrizole is critical for uniform protection.

  • Use a Control Sample: Always benchmark the stabilized formulation against an unstabilized control for clear, quantifiable results.

  • Select Appropriate Test Methods: Use industry-standard (ASTM, ISO) test methods for reliable and comparable data.

References

  • Pickett, J. E., & Moore, J. E. (1996). Photo-Fries Rearrangement of Bisphenol A Polycarbonate. Macromolecules, 29(17), 5712–5718. Available at: [Link]

  • Rivaton, A., Mailhot, B., Soulestin, J., Varghese, H., & Gardette, J. L. (2002). Photodegradation of Bisphenol-A Polycarbonate: A Review of the Main Mechanisms. Polymer Degradation and Stability, 75(1), 17-33. Available at: [Link]

Application Notes: Incorporating Tinuvin P for Enhanced UV Protection of Acrylic Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acrylic resins, prized for their optical clarity and durability, are inherently susceptible to degradation from ultraviolet (UV) radiation, leading to yellowing, loss of mechanical strength, and reduced service life.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the effective incorporation of Tinuvin P, a hydroxyphenyl benzotriazole class UV absorber (UVA), into acrylic resin systems. Detailed protocols for solubilization, incorporation, and validation are presented, underpinned by an explanation of the scientific principles governing UV stabilization.

Introduction to Tinuvin P and its Mechanism

Tinuvin P (CAS No: 2440-22-4), chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a high-performance UVA designed to protect a wide range of polymers, including acrylics, from the damaging effects of UV radiation.[3][4][5] Its efficacy lies in its molecular structure, which allows it to absorb harmful UV radiation, primarily in the 300-400 nm range, and dissipate it as harmless thermal energy.[3][4][6][7] This prevents the UV photons from initiating photo-oxidative degradation pathways within the polymer matrix, such as chain scission and the formation of chromophores, which manifest as yellowing and embrittlement.[1][8][9]

The protective mechanism involves a reversible intramolecular proton transfer, a form of photo-tautomerization. Upon absorbing a UV photon, the molecule undergoes a rapid and efficient transition from the enol to the keto form, releasing the energy as heat before returning to its ground state, ready to absorb another photon. This cycle provides long-lasting, regenerative protection.[5]

G cluster_0 UV Absorption Cycle of Tinuvin P UV UV Photon (300-400 nm) Enol Ground State (Enol Form) Stable Phenolic Structure UV->Enol Absorption Excited Excited State Enol->Excited Excitation Keto Keto Tautomer (Proton Transfer) Excited->Keto Ultrafast Tautomerization (Non-radiative Decay) Keto->Enol Reversion to Ground State Heat Heat Dissipation Keto->Heat Energy Release

Caption: Mechanism of UV energy dissipation by Tinuvin P.

Material and Reagent Specifications

Key Materials
MaterialSpecificationSupplier Example
Tinuvin P This compound, >99% PurityBASF, Baoxu Chemical
Acrylic Resin Methyl Methacrylate (MMA) monomer or pre-polymer syrupVaries by application
Solvent Toluene, Xylene, or Methylene Chloride (ACS Grade)Varies by supplier
Initiator Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)Varies by supplier
Tinuvin P Solubility

Effective incorporation requires homogenous dispersion, which is best achieved by pre-dissolving Tinuvin P. It is poorly soluble in water (<0.01%) but shows good solubility in several organic solvents.[3][10]

SolventSolubility ( g/100g solution at 20°C)
Methylene Chloride16
Chloroform13
Benzene7
Ethyl Acetate3.5
Acetone3
Methanol0.2

Data sourced from manufacturer technical data sheets.[3][10]

Causality Note: Methylene chloride or chloroform offer the highest solubility, ensuring rapid and complete dissolution.[3][10] However, toluene or ethyl acetate are often preferred in industrial settings due to lower volatility and toxicity. The choice of solvent must be compatible with the acrylic polymerization process and not interfere with the initiator or final polymer properties.

Experimental Protocols

The following workflow provides a comprehensive overview from preparation to final validation.

Caption: Experimental workflow for incorporating and validating Tinuvin P in acrylics.

Protocol 1: Preparation of Tinuvin P Stock Solution

Objective: To create a concentrated, fully solubilized stock solution of Tinuvin P for accurate dosing into the acrylic monomer.

  • Select Solvent: Choose a compatible solvent based on the solubility table (Section 3.2) and process requirements. For this protocol, Toluene is used.

  • Weighing: Accurately weigh the desired amount of Tinuvin P powder. A typical stock solution concentration is 5-10% (w/w).

  • Dissolution: In a fume hood, add the weighed Tinuvin P to the corresponding volume of toluene in a sealed glass container.

  • Agitation: Use a magnetic stirrer at room temperature. Allow sufficient time for complete dissolution (typically 30-60 minutes). The solution should be clear and free of visible particulates.

    • Expert Insight: Gentle warming (to 40-50°C) can accelerate dissolution but must be done with caution in a well-ventilated area away from ignition sources. Ensure the container is properly sealed to prevent solvent evaporation.

Protocol 2: Incorporation into Acrylic Resin (Solution Polymerization Example)

Objective: To homogeneously blend the Tinuvin P stock solution into the acrylic monomer prior to polymerization.

Recommended Concentration: The final use level of Tinuvin P typically ranges from 0.10% to 1.0% by weight, depending on the desired level of protection and the thickness of the final part.[3][4][11]

  • Monomer Preparation: In a reaction vessel, add the required amount of acrylic monomer (e.g., Methyl Methacrylate).

  • Dosing: While stirring the monomer, slowly add the calculated volume of the Tinuvin P stock solution to achieve the target final concentration (e.g., for a 0.5% final concentration in 100g of MMA, add 5g of a 10% Tinuvin P/Toluene stock solution).

  • Homogenization: Continue stirring the mixture for 15-20 minutes to ensure uniform distribution. The mixture should remain clear.

  • Initiator Addition: Add the polymerization initiator (e.g., AIBN, 0.1-0.5% w/w) to the mixture and stir until dissolved.

  • Polymerization: Proceed with the established polymerization protocol (e.g., heating in a water bath at 60-70°C). The presence of Tinuvin P has no significant effect on common polymerization and curing processes.[3][4]

Validation and Quality Control Protocols

A self-validating system requires empirical testing to confirm the successful incorporation and performance of the UV absorber.

Protocol 3: UV-Vis Spectroscopic Analysis

Objective: To qualitatively and quantitatively assess the UV-absorbing properties of the final acrylic material.

  • Sample Preparation: Prepare a thin film or a polished section of the acrylic resin with a known, uniform thickness (e.g., 1 mm). If analyzing a solution, dissolve a known mass of the polymer in a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 10 mg/L).[10]

  • Blank Measurement: Use a sample of the neat acrylic resin (without Tinuvin P) or the pure solvent as a reference blank.

  • Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, scan the sample from 250 nm to 500 nm.

  • Data Analysis: The resulting spectrum for the Tinuvin P-containing sample should show strong absorbance between 300-400 nm, with characteristic peaks around 301 nm and 341 nm, and minimal absorbance in the visible region (>400 nm).[3][10] The absorbance intensity will be proportional to the concentration of Tinuvin P.

Protocol 4: Accelerated Weathering

Objective: To simulate the long-term effects of environmental exposure on the stabilized acrylic resin.

  • Standard Selection: Employ standardized test methods such as ASTM G154 (for fluorescent UV lamp apparatus) or ASTM D4364 (for concentrated sunlight).[12][13][14]

  • Sample Exposure: Place samples of both the stabilized and unstabilized (control) acrylic in the weathering chamber.

  • Test Cycles: Program the chamber to cycle between UV exposure, temperature fluctuations, and moisture to mimic real-world conditions.[12]

  • Evaluation: Periodically remove samples and evaluate key properties such as:

    • Yellowness Index (YI): Measure using a colorimeter. A lower change in YI indicates better UV stability.

    • Gloss Retention: Measure the surface gloss.

    • Mechanical Properties: Conduct tensile or impact strength tests as described in Protocol 5.

Protocol 5: Mechanical Property Testing

Objective: To determine if the addition of Tinuvin P has adversely affected the mechanical integrity of the acrylic resin.

  • Sample Preparation: Prepare standardized test specimens (e.g., dog-bone shapes for tensile testing) from both the stabilized and control materials.

  • Tensile Testing (e.g., ASTM D638): Measure the tensile strength, modulus, and elongation at break.

  • Impact Testing (e.g., ASTM D256): Measure the Izod impact strength.

  • Comparison: Compare the results of the stabilized acrylic to the control. Typically, at recommended concentrations (0.1-1.0%), Tinuvin P does not significantly alter the baseline mechanical properties of the resin. Significant deviations may suggest issues with dispersion or solvent compatibility.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Hazy or Cloudy Final Product Incomplete dissolution of Tinuvin P; Poor solvent compatibility; Exceeding solubility limit.Ensure stock solution is fully dissolved; Select a more appropriate solvent; Reduce Tinuvin P concentration.
Yellowing During Curing Reaction with metal ions (e.g., iron, cobalt) from catalysts or containers.[3][4]Use glass-lined or stainless steel (316) reactors; Ensure purity of all reagents.
Poor UV Protection in Weathering Test Insufficient concentration of Tinuvin P; Non-uniform dispersion.Increase loading within the recommended range (0.1-1.0%); Improve mixing protocol for stock solution and monomer.
Significant Change in Mechanical Properties High concentration of Tinuvin P; Solvent retention in the final polymer.Reduce Tinuvin P loading; Optimize post-polymerization drying/curing process to remove residual solvent.

References

  • Accelerated Weathering Test As Per ASTM D4364. Kiyo R&D. Available at: [Link]

  • TINUVIN P Technical Data Sheet. Polivinil Plastik. Available at: [Link]

  • Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. Wellt. Published January 8, 2024. Available at: [Link]

  • Tinuvin P: Technical Data Sheet. Scribd. Published October 2019. Available at: [Link]

  • ASTM D4364 Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics Using Concentrated Sunlight. ASTM International. Published February 25, 2022. Available at: [Link]

  • What is the ASTM standard for accelerated weathering? LIB industry. Published December 11, 2024. Available at: [Link]

  • ASTM D4364-94 - Standard Practice for Performing Outdoor Accelerated Weathering Tests of Plastics. ASTM International. Available at: [Link]

  • Accelerated Weathering Testing for Plastics and Polymers. Intertek. Available at: [Link]

  • The effectiveness of uv absorber uv-400 in polycarbonate, acrylics, and polyamides. OMNISTAB. Published June 24, 2025. Available at: [Link]

  • Tinuvin P. ChemBK. Published October 12, 2023. Available at: [Link]

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Application Notes and Protocols for 2-(2H-Benzotriazol-2-yl)-p-cresol in Advanced Coating Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2H-Benzotriazol-2-yl)-p-cresol, a high-performance ultraviolet light absorber (UVA) for the protection of coatings. Commercially known under trade names such as Tinuvin® P, this compound, belonging to the hydroxyphenyl benzotriazole class, is instrumental in preventing the degradation of coatings and underlying substrates caused by UV radiation. These notes detail the scientific principles behind its function, offer guidance on its effective incorporation into various coating systems, and provide explicit protocols for performance evaluation. This document is intended for researchers, scientists, and formulation chemists in the coatings industry and related fields.

Introduction: The Imperative for UV Protection in Coatings

The longevity and performance of a coating are intrinsically linked to its ability to withstand environmental stressors, with ultraviolet (UV) radiation being a primary factor in its degradation.[1][2][3] This photodegradation manifests as undesirable changes in the coating's aesthetic and physical properties, including discoloration (particularly yellowing), loss of gloss, cracking, peeling, and chalking.[2][4] To counteract these effects, the incorporation of UV absorbers is a critical strategy in the formulation of durable coatings.[2][3][5]

This compound stands out as a highly effective UVA due to its strong absorbance in the 300-400 nm range of the UV spectrum and its remarkable photostability over extended periods of light exposure.[6][7][8] It functions by absorbing damaging UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer matrix of the coating and the substrate beneath.[1][9][10] This document will serve as a practical guide to leveraging the protective capabilities of this compound in a variety of coating applications.

Physicochemical Properties and Mechanism of Action

Key Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

PropertyValueSource
Chemical Name This compound[11]
CAS Number 2440-22-4[11]
Molecular Formula C₁₃H₁₁N₃O[11][12]
Molecular Weight 225.25 g/mol [12]
Appearance Light yellow powder/crystals[10]
Melting Point 125.5-129.5 °C[12][13]
Solubility Insoluble in water; soluble in various organic solvents such as chloroform, benzene, and acetone.[8]
UV Absorption Range Strong absorption in the 300-400 nm region.[6][7][8]
Mechanism of UV Absorption

The efficacy of this compound as a UV absorber is rooted in its molecular structure. The molecule exists in an intramolecularly hydrogen-bonded ground state. Upon absorption of UV radiation, it undergoes a rapid and reversible intramolecular proton transfer, a process known as keto-enol tautomerism. This excited-state keto-tautomer then quickly relaxes back to the ground state, dissipating the absorbed energy as heat. This efficient and non-destructive energy conversion cycle allows the molecule to absorb repeated UV photons without significant degradation, ensuring long-term protection for the coating.

Diagram 1: Mechanism of UV Energy Dissipation

UV_Mechanism GroundState Ground State (Enol Form) Intramolecular H-Bond ExcitedState Excited State (Keto Form) (after UV absorption) GroundState->ExcitedState UV Photon Absorption ExcitedState->GroundState Rapid Relaxation Heat Heat Dissipation ExcitedState->Heat Energy Release

Caption: Photo-physical process of UV energy dissipation by this compound.

Application in Coating Formulations

This compound is compatible with a wide array of polymer binders used in coatings, including:

  • Acrylic resins[6][14]

  • Polyurethanes[6][14]

  • Polyesters[6][14]

  • Polyvinyl chloride (PVC)[6][14]

  • Epoxy materials[6][14]

  • Cellulose esters[6][14]

Rationale for Use Levels

The recommended use level of this compound typically ranges from 0.1% to 0.5% by weight of the total formulation, depending on the substrate and the performance requirements of the final application.[6][7]

  • Lower concentrations (0.1% - 0.25%) may be sufficient for interior applications or coatings with moderate durability requirements where UV exposure is less intense.

  • Higher concentrations (0.25% - 0.5%) are recommended for exterior applications, clear coats, and coatings applied to light-sensitive substrates, where maximum protection against direct sunlight is necessary.

It is crucial to conduct a ladder study to determine the optimal concentration for a specific coating system, balancing performance with cost-effectiveness.

Synergistic Blends with Hindered Amine Light Stabilizers (HALS)

For comprehensive protection, it is highly recommended to use this compound in combination with a Hindered Amine Light Stabilizer (HALS).[4] While UVAs like this compound act as a primary shield by absorbing UV radiation, HALS function as radical scavengers.[4][5] They interrupt the photo-oxidative degradation cycle initiated by any UV radiation that penetrates the UVA shield. This synergistic combination provides superior protection against both gloss reduction and color change, extending the service life of the coating significantly.[4]

Diagram 2: Synergistic UV Protection Workflow

Synergistic_Protection cluster_coating Coating Surface UVA This compound (UV Absorber) HALS HALS (Radical Scavenger) Polymer Polymer Matrix Free_Radicals Free Radicals Polymer->Free_Radicals Generates UV_Radiation Incident UV Radiation UV_Radiation->UVA Absorbed & Dissipated UV_Radiation->Polymer Penetrating UV Free_Radicals->HALS Trapped & Neutralized Degradation Coating Degradation Free_Radicals->Degradation Causes

Caption: Combined action of UVA and HALS in protecting a coating system.

Experimental Protocols

The following protocols provide a framework for the incorporation and evaluation of this compound in a model solvent-borne acrylic clear coat.

Protocol for Incorporation into a Coating Formulation

Objective: To prepare a clear coat formulation containing this compound.

Materials:

  • Acrylic resin solution (e.g., 50% solids in xylene/butyl acetate)

  • Solvent blend (e.g., xylene, butyl acetate, aromatic solvent)

  • This compound powder

  • Hindered Amine Light Stabilizer (HALS) (optional, but recommended)

  • Leveling agent

  • High-speed disperser or laboratory stirrer

  • Beakers, weighing balance, and other standard laboratory glassware

Procedure:

  • Preparation of the Additive Pre-solution:

    • In a separate beaker, weigh the required amount of the solvent blend.

    • While stirring, slowly add the calculated amount of this compound powder to the solvent. The concentration of the pre-solution should be tailored to ensure complete dissolution. Gentle warming (not exceeding 40-50°C) can aid in dissolution, but compatibility with the chosen solvents at elevated temperatures should be verified.

    • If using HALS, it can often be dissolved in the same pre-solution.

    • Continue stirring until a clear, homogenous solution is obtained.

  • Formulation of the Clear Coat:

    • In the main mixing vessel, add the acrylic resin solution.

    • With moderate agitation, add the remaining components of the formulation, such as leveling agents and any other additives.

    • Slowly add the prepared additive pre-solution to the main batch under continuous stirring.

    • Continue mixing for a further 15-20 minutes to ensure uniform distribution of all components.

    • Measure the viscosity and perform any necessary adjustments with the solvent blend.

Causality and Rationale: Creating a pre-solution of this compound is crucial to prevent the formation of agglomerates and ensure its homogeneous distribution throughout the coating matrix. Incomplete dissolution can lead to localized areas of poor UV protection and potential defects in the final film.

Protocol for Performance Evaluation: UV-Vis Spectroscopy

Objective: To determine the UV-blocking efficacy of the coating.

Materials:

  • Coating formulations (with and without this compound)

  • Quartz slides or other UV-transparent substrate

  • Film applicator (e.g., drawdown bar) to control film thickness

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Apply a uniform film of the coating formulations onto separate quartz slides using a film applicator to achieve a consistent dry film thickness.

    • Allow the coated slides to cure completely according to the resin manufacturer's instructions.

    • Prepare an uncoated quartz slide as a blank.

  • Spectroscopic Analysis:

    • Set the UV-Vis spectrophotometer to scan from 250 nm to 500 nm.

    • Use the uncoated quartz slide to set the baseline.

    • Measure the absorbance spectrum of the coated slides.

Data Interpretation: A significant increase in absorbance in the 300-400 nm region for the coating containing this compound, compared to the control, provides direct evidence of its UV-absorbing capability. The percentage of UV transmittance can be calculated from the absorbance values to quantify the screening effect.

Protocol for Performance Evaluation: Accelerated Weathering

Objective: To simulate long-term outdoor exposure and assess the durability of the coating.[5][15]

Materials:

  • Coated panels (prepared on a suitable substrate like steel or aluminum)

  • Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps or a Xenon Arc chamber).[15][16]

  • Gloss meter

  • Spectrocolorimeter

Procedure:

  • Sample Preparation:

    • Prepare multiple panels of the control coating and the coating stabilized with this compound.

    • Measure the initial gloss (at 20° and 60° angles) and color coordinates (Lab*) of each panel before exposure.

  • Accelerated Weathering Exposure:

    • Place the panels in the accelerated weathering chamber.

    • Select an appropriate test cycle that includes alternating periods of UV exposure, moisture (condensation or spray), and controlled temperature. A common cycle for coatings is ASTM G154 for fluorescent UV chambers or ASTM G155 for Xenon Arc chambers.[17]

    • The duration of the test can range from hundreds to thousands of hours, depending on the expected service life of the coating.[5][15]

  • Performance Monitoring:

    • At regular intervals (e.g., every 250 or 500 hours), remove the panels from the chamber.

    • Measure the gloss and color of the exposed panels.

    • Visually inspect the panels for any signs of cracking, blistering, or chalking.

Data Interpretation:

  • Gloss Retention: Calculate the percentage of gloss retained over time. A higher gloss retention in the stabilized coating indicates superior protection against surface degradation.

  • Color Change (ΔE): Calculate the total color difference (ΔE) using the Lab* values. A lower ΔE* for the stabilized coating signifies better color stability and prevention of yellowing.

Safety and Handling

This compound exhibits a low order of oral toxicity and does not present unusual problems in its handling or general use.[8] However, as with any chemical, appropriate safety precautions should be observed. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, personal protective equipment, and disposal. Avoid generating dust during handling.

Conclusion

This compound is a highly effective and versatile UV absorber that plays a pivotal role in enhancing the durability and extending the service life of a wide range of coatings.[1][6][14] Its strong absorption of harmful UV radiation, coupled with excellent photostability, makes it an indispensable tool for formulators seeking to protect their products from the damaging effects of sunlight.[7][8] For optimal performance, a systematic approach to its incorporation and a synergistic combination with HALS are recommended. The protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in the development of high-performance, weather-resistant coatings.

References

  • UL Prospector. (n.d.). TINUVIN® P by BASF Dispersions & Resins. [Link]

  • Scribd. (n.d.). Tinuvin P: Technical Data Sheet. [Link]

  • Wellt. (2024). Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. [Link]

  • Yang, Y., et al. (2011). Synthesis and Application of New Benzotriazole Derivatives as UV Absorbers for Polyester Fabrics. Scientific.net. [Link]

  • BASF. (2015). Tinuvin® P Technical Information. [Link]

  • Gerlock, J.L., et al. (n.d.). Principles of Accelerated Weathering: Evaluations of Coatings. Paint.org. [Link]

  • American Coatings Association. (n.d.). Analytical Series: Principles of Accelerated Weathering: Evaluations of Coatings. [Link]

  • Google Patents. (n.d.).
  • Sarex Fine Chemicals. (2025). Choosing the Right UV Absorbers for Coatings: A Guide. [Link]

  • Li, et al. (2019). Synthesis and Application of Benzotriazole UV Absorbers to Improve the UV Resistance of Polyester Fabrics. ResearchGate. [Link]

  • PCI Magazine. (2007). UV Stabilization of Waterborne Coatings. [Link]

  • Presto Enviro. (n.d.). UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards. [Link]

  • PCI Magazine. (n.d.). UV Protection Put to the Test. [Link]

  • Brenntag. (n.d.). UV Absorbers Used for Coatings. [Link]

  • Amade-Tech. (2023). What Materials Can Be Tested Using a UV Accelerated Weathering Tester?. [Link]

  • Applied Technical Services. (n.d.). UV Weathering. [Link]

  • SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol. [Link]

  • IPG. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2008). Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings. [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. [Link]

  • SpectraBase. (n.d.). 2(2H-Benzotriazol-2-yl)-p-cresol - Optional[FTIR] - Spectrum. [Link]

  • LookChem. (n.d.). Cas 2440-22-4, 2-(2H-Benzotriazol-2-yl). [Link]

  • Portail Substances Chimiques. (2024). This compound (2440-22-4). [Link]

  • EPA. (n.d.). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. [Link]

  • The Good Scents Company. (n.d.). drometrizole 2-(2'-hydroxy-5-methylphenyl)benzotriazole. [Link]

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Application Notes and Protocols for the Use of 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P) in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The long-term performance and durability of adhesive joints are frequently compromised by exposure to ultraviolet (UV) radiation, which can initiate photo-oxidative degradation pathways leading to discoloration, loss of adhesion, and mechanical failure.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 2-(2H-Benzotriazol-2-yl)-p-cresol (CAS No. 2440-22-4), a high-performance benzotriazole UV absorber, in stabilizing adhesive formulations. We will explore the underlying mechanism of UV absorption, provide detailed protocols for incorporation and performance evaluation, and present model data to guide formulation development.

Introduction: The Imperative for UV Stabilization in Adhesives

Adhesives are increasingly utilized in applications that involve partial or continuous exposure to sunlight, from automotive assemblies and architectural glazing to electronic encapsulants and outdoor signage. In these contexts, the UV portion of the solar spectrum (295-400 nm) is a primary environmental stressor.[1] This energy can be absorbed by polymers within the adhesive, generating free radicals and initiating chain reactions that cleave polymer backbones.[2] The macroscopic consequences of this degradation are severe, including:

  • Discoloration (Yellowness): Often the first visual indicator of UV damage.

  • Loss of Mechanical Properties: Reduction in tensile strength, elasticity, and cohesive strength, leading to embrittlement.[2][3]

  • Surface Defects: Cracking, chalking, and delamination at the adhesive-substrate interface.

  • Reduced Bond Durability: A decrease in the service life of the bonded assembly.

To counteract these effects, UV stabilizers are incorporated into adhesive formulations.[4][5] Among the various classes of stabilizers, UV absorbers (UVAs) are a frontline defense. This compound, hereafter referred to as UV-P, is a highly efficient UVA renowned for its strong absorbance in the UV-A and UV-B regions and its excellent photostability.[6][7] This guide will provide the technical rationale and practical methodologies for its successful implementation.

Scientific Principles and Mechanism of Action

UV-P functions by absorbing damaging UV radiation and dissipating it as harmless thermal energy, thereby protecting the adhesive's polymeric matrix. This process is exceptionally efficient due to a photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).

The ESIPT Cycle:

  • Ground State (Enol Form): In its normal state, UV-P exists in a stable enol configuration with an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.

  • UV Absorption & Excitation: Upon absorbing a UV photon, the molecule is promoted to an excited electronic state.

  • Ultrafast Proton Transfer: In this excited state, the proton from the hydroxyl group tautomerizes, transferring to the nitrogen atom to form a transient keto-type structure. This is an extremely rapid and efficient process.

  • Non-Radiative Decay: The excited keto tautomer quickly returns to its ground state by releasing energy as heat (vibrational energy).

  • Reverse Proton Transfer: Once in the ground state, the proton rapidly transfers back to the oxygen atom, regenerating the original enol form, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, allowing a single molecule of UV-P to dissipate the energy of thousands of UV photons without undergoing significant degradation itself.

Diagram: Mechanism of Photostabilization by UV-P

G Figure 1: Excited-State Intramolecular Proton Transfer (ESIPT) Cycle of UV-P cluster_0 A Ground State (Enol Form) B Excited State (Enol Form) A->B  UV Photon Absorption (hν) C Excited State (Keto Form) B->C Ultrafast Proton Transfer D Ground State (Keto Form) C->D Non-Radiative Decay (Heat) D->A Reverse Proton Transfer G Figure 2: Adhesive Performance Evaluation Workflow A Adhesive Formulation (Control vs. +UV-P) B Specimen Preparation (e.g., Lap Shear Joints) A->B C Initial Property Measurement (t=0) - Color (CIELAB) - Tensile Strength B->C D Accelerated Weathering Exposure (ASTM G154 / D904) C->D Expose Samples F Data Analysis - ΔE* (Color Change) - % Strength Retention C->F Baseline Data E Periodic Property Measurement (e.g., 250, 500, 1000 hours) D->E Remove Samples at Intervals E->F G Performance Conclusion F->G

Caption: Step-by-step process from formulation to final data analysis.

Protocol 1: Sample Preparation
  • Formulation: Prepare two batches of the target adhesive: a "Control" batch without UV-P and an "Experimental" batch containing the desired concentration of UV-P.

  • Substrate Selection: Choose substrates relevant to the end-use application. For evaluations where the adhesive line is directly exposed, at least one substrate must be UV-transparent (e.g., glass, polycarbonate). [8][9]3. Bonding: Prepare test specimens as required by the chosen mechanical test method. For example, for lap shear strength testing (ASTM D1002), prepare single lap shear joints.

  • Curing: Cure all specimens according to the adhesive's technical data sheet, ensuring full cure is achieved before testing.

  • Conditioning: Condition all specimens for at least 24 hours at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity).

Protocol 2: Accelerated Weathering Exposure (ASTM G154)

This protocol uses fluorescent UV lamps to simulate the UV portion of sunlight. [3][10]

  • Apparatus: Use a fluorescent UV accelerated weathering chamber that complies with ASTM G154.

  • Lamp Selection: For general outdoor simulation, UVA-340 lamps are recommended as they provide a good spectral match to sunlight from 295 to 365 nm.

  • Exposure Cycle: A common cycle is 8 hours of UV exposure at 60°C Black Panel Temperature, followed by 4 hours of condensation (no UV) at 50°C Black Panel Temperature. This cycle simulates the effects of both sunlight and moisture (dew). [1]4. Exposure Duration: The total exposure time will depend on the application, but typical test durations are 500, 1000, or 2000 hours. Remove sets of specimens at predetermined intervals for evaluation.

Protocol 3: Post-Exposure Evaluation
  • Visual Inspection: Examine the specimens for visible signs of degradation such as cracking, chalking, or delamination.

  • Colorimetry: Measure the color of the adhesive (through the transparent substrate if applicable) using a spectrophotometer or colorimeter. Record CIELAB L, a, and b* values. The change in color (ΔE*) can be calculated to quantify discoloration.

  • Mechanical Testing: Perform the relevant mechanical test (e.g., lap shear strength) on both the exposed and unexposed (t=0) specimens.

  • Data Analysis: Calculate the percent retention of the mechanical property (e.g., % Tensile Strength Retention) for each exposure interval compared to the unexposed control.

Expected Results and Data Interpretation

A successful UV stabilization strategy with UV-P will demonstrate a significant improvement in property retention compared to the unstabilized control formulation.

Table 2: Representative Performance Data of a Model Acrylic Adhesive

Exposure Time (Hours)FormulationYellowness Index (ΔYI)Lap Shear Strength Retention (%)
0 Control0.0100%
0.5% UV-P0.0100%
500 Control15.275%
0.5% UV-P2.198%
1000 Control28.940% (Cohesive Failure)
0.5% UV-P4.592%
2000 Control>40 (Severe Degradation)<20% (Adhesive Failure)
0.5% UV-P8.185%

Interpretation:

The data clearly shows that the control adhesive suffers from severe yellowing and a dramatic loss of bond strength upon UV exposure. The formulation containing 0.5% UV-P, however, maintains its appearance and a high percentage of its initial strength, demonstrating the profound protective effect of the UV absorber.

Conclusion

This compound is a highly effective UV absorber for a wide array of adhesive systems. Its mechanism of action, based on the rapid and regenerative ESIPT cycle, provides robust and long-lasting protection against UV degradation. By following the formulation and testing protocols outlined in this guide, researchers and formulators can significantly enhance the durability and service life of their adhesive products, ensuring performance in demanding applications where UV exposure is a critical factor.

References

  • ASTM D904-17, Standard Practice for Exposure of Adhesive Specimens to Artificial Light, ASTM International, West Conshohocken, PA, 2021,

  • ASTM International. (n.d.). D904 Standard Practice for Exposure of Adhesive Specimens to Artificial Light. Retrieved from [Link]

  • Applied Technical Services. (n.d.). ASTM G154 Testing. Retrieved from [Link]

  • Petrie, E. M. (2008, November 1). Formulating UV-Curing Liquid Pressure-Sensitive Adhesives. Adhesives & Sealants Industry. Retrieved from [Link]

  • Atlas Material Testing Technology. (2022, April 5). Testing Adhesives for Weathering. Adhesives & Sealants Industry. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • O'Connor, C. (2025, October 30). Maximizing Polymer Durability: The Role of this compound. Retrieved from [Link]

  • Fischer, C., Hiller, J., Leibold, E., & Göen, T. (2024). Toxicokinetics of benzotriazole UV stabilizer UV-P in humans after single oral administration. Archives of Toxicology. [Link]

  • DeepMaterial. (2024, February 26). Introduction to UV Formulations. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of 2-(2H-benzotriazole-2-yl)-p-cresol: A Safe and Effective UV Absorbent for Industrial Applications. Retrieved from [Link]

  • Qingdao IPG Co., LTD. (n.d.). This compound. Retrieved from [Link]

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Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Evaluation of UV Absorber Efficiency

Introduction: The Critical Role of UV Absorbers in Photoprotection

Ultraviolet (UV) radiation from the sun is a significant environmental stressor, capable of inducing detrimental effects on materials and biological tissues, primarily through photochemical reactions. In the pharmaceutical and cosmetic industries, the incorporation of UV absorbers into product formulations is a primary strategy for mitigating photodegradation and providing effective sun protection. A UV absorber is a molecule specifically designed to absorb high-energy UV radiation and dissipate it as less harmful thermal energy, thereby preventing the UV rays from reaching and damaging the underlying substrate or skin. The efficiency of a UV absorber is a critical parameter that dictates its protective capacity and is determined by its spectral characteristics, concentration, and photostability.

This application note provides a detailed experimental protocol for the comprehensive evaluation of UV absorber efficiency, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and international standards, ensuring robust and reproducible results. We will explore three key aspects of UV absorber characterization: 1) Spectrophotometric Analysis to determine the fundamental absorption properties, 2) In Vitro Sun Protection Factor (SPF) Assessment to quantify its efficacy in a formulation, and 3) Photostability Testing to evaluate its performance over time upon exposure to UV radiation.

Part 1: Foundational Spectrophotometric Analysis of UV Absorbers

The initial characterization of a UV absorber begins with understanding its intrinsic capacity to absorb UV radiation across the relevant spectral range (UVA: 320-400 nm; UVB: 290-320 nm). This is accomplished using UV-Vis spectrophotometry.

Principle of UV-Vis Spectrophotometry

UV-Vis spectrophotometry operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a UV absorber solution at various wavelengths, we can generate an absorption spectrum that reveals its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), a measure of how strongly it absorbs light at that wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents:

  • UV absorber compound
  • Spectroscopic grade solvent (e.g., ethanol, isopropanol, or a solvent that completely dissolves the UV absorber and is transparent in the UV range)
  • Quartz cuvettes (1 cm path length)
  • Calibrated UV-Vis spectrophotometer

2. Sample Preparation:

  • Prepare a stock solution of the UV absorber in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance value between 0.5 and 1.5 at the λmax. This range ensures optimal accuracy and linearity.

3. Spectrophotometer Setup and Measurement:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
  • Set the wavelength range to scan from 250 nm to 450 nm.
  • Use the pure solvent as a blank to zero the instrument.
  • Measure the absorbance of the diluted UV absorber solution.

4. Data Analysis and Interpretation:

  • The resulting spectrum will show the absorbance as a function of wavelength.
  • Identify the λmax, which is the wavelength at which the highest absorbance is recorded.
  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law equation: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).
ParameterDescriptionTypical Value/Range
λmax Wavelength of maximum absorbanceUVB absorbers: 290-320 nm; UVA absorbers: 320-400 nm
Molar Extinction Coefficient (ε) Measure of light absorption intensity> 10,000 L mol⁻¹ cm⁻¹ indicates a strong absorber

Part 2: In Vitro Sun Protection Factor (SPF) Assessment

While spectrophotometry provides information about the UV absorber in isolation, in vitro SPF testing evaluates its performance within a specific formulation applied to a substrate, mimicking real-world application. This method is a crucial step in preclinical development and formulation optimization.

Principle of In Vitro SPF Testing

The in vitro SPF is determined by measuring the transmittance of UV radiation through a thin film of the sunscreen product applied to a roughened substrate, typically polymethyl methacrylate (PMMA) plates. The absorbance of the product film is measured using a spectrophotometer equipped with an integrating sphere, and the SPF value is calculated based on the erythemal action spectrum and the solar spectral irradiance, as defined by international standards such as ISO 24443:2021.

Experimental Workflow: In Vitro SPF

cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Formulation prep2 Condition PMMA Plates prep3 Apply Product to Plate (2.0 mg/cm²) prep2->prep3 prep4 Equilibrate Sample (15 min in dark) prep3->prep4 measure1 Place Plate in Spectrophotometer prep4->measure1 measure2 Measure UV Transmittance (290-400 nm) measure1->measure2 analysis1 Calculate SPF (using ISO 24443:2021 formula) measure2->analysis1 analysis2 Determine Critical Wavelength (λc)

Figure 1: Workflow for In Vitro SPF Assessment.

Detailed Protocol: In Vitro SPF Assessment

1. Materials and Equipment:

  • Sunscreen formulation containing the UV absorber
  • PMMA plates with a roughened surface
  • Positive control sunscreen with a known SPF
  • UV-Vis spectrophotometer with an integrating sphere
  • Solar simulator (optional, for photostability pre-irradiation)

2. Sample Application:

  • Accurately weigh the PMMA plate.
  • Apply the sunscreen formulation to the plate at a density of 2.0 mg/cm². Distribute the product evenly across the surface using a finger cot or a robotic applicator.
  • Allow the sample to equilibrate in a dark, temperature-controlled environment for 15 minutes.

3. Measurement:

  • Place the PMMA plate in the sample holder of the spectrophotometer.
  • Measure the transmittance of UV radiation through the sample at multiple points on the plate to ensure uniformity.
  • The measurement should cover the range from 290 nm to 400 nm.

4. SPF Calculation:

  • The SPF is calculated using the following equation, as specified in ISO 24443:2021: SPF = [∫ E(λ) S(λ) dλ] / [∫ E(λ) S(λ) T(λ) dλ] Where:
  • E(λ) is the erythemal action spectrum
  • S(λ) is the solar spectral irradiance
  • T(λ) is the spectral transmittance of the sample
ParameterDescriptionTarget Value/Range
In Vitro SPF Sun Protection Factor determined through in vitro testingShould align with the desired product claim (e.g., 15, 30, 50+)
Critical Wavelength (λc) Wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral> 370 nm for broad-spectrum protection

Part 3: Photostability Assessment

A highly efficient UV absorber is of little use if it degrades upon exposure to the very radiation it is designed to absorb. Photostability testing is therefore essential to evaluate the long-term performance and safety of a UV absorber.

Principle of Photostability Testing

Photostability is assessed by exposing the UV absorber (either in solution or in a formulation on a substrate) to a controlled dose of UV radiation from a solar simulator. The absorbance spectrum is measured before and after irradiation. A significant decrease in absorbance or a shift in the λmax indicates photodegradation. The percentage of photostability can be quantified to compare different UV absorbers or formulations.

Experimental Workflow: Photostability Assay

cluster_pre Pre-Irradiation cluster_irrad UV Irradiation cluster_post Post-Irradiation pre1 Prepare Sample (Solution or on PMMA plate) pre2 Measure Initial Absorbance (A₀) pre1->pre2 irrad1 Expose Sample to Solar Simulator (Controlled Dose) pre2->irrad1 post1 Measure Final Absorbance (A₁) irrad1->post1 post2 Calculate % Photostability post1->post2

Figure 2: Workflow for Photostability Testing.

Detailed Protocol: Photostability Testing

1. Materials and Equipment:

  • UV absorber solution or formulated product on a PMMA plate
  • Solar simulator with a controlled output spectrum and intensity
  • UV-Vis spectrophotometer
  • Radiometer to measure the UV dose

2. Pre-Irradiation Measurement:

  • Prepare the sample as described in the previous protocols.
  • Measure the initial absorbance spectrum and record the absorbance at λmax (A₀).

3. UV Irradiation:

  • Place the sample in the solar simulator.
  • Expose the sample to a defined dose of UV radiation. A typical dose for sunscreen testing is related to the product's SPF, often calculated as a multiple of the Minimal Erythemal Dose (MED).

4. Post-Irradiation Measurement:

  • After irradiation, re-measure the absorbance spectrum of the sample and record the new absorbance at the original λmax (A₁).

5. Calculation of Photostability:

  • The percentage of photostability is calculated as: % Photostability = (A₁ / A₀) * 100
ParameterDescriptionDesired Outcome
% Photostability The percentage of the initial absorbance retained after UV exposure> 80% is generally considered good photostability
Shift in λmax Change in the wavelength of maximum absorbance post-irradiationMinimal to no shift indicates the chromophore remains intact

Conclusion and Further Considerations

The experimental protocols detailed in this application note provide a robust framework for the comprehensive evaluation of UV absorber efficiency. By systematically analyzing the spectrophotometric properties, in vitro SPF, and photostability, researchers can make informed decisions regarding the selection and optimization of UV absorbers for their specific applications.

It is crucial to note that while these in vitro methods are powerful tools for screening and formulation development, they are not a complete substitute for in vivo testing in human subjects, which remains the gold standard for final SPF validation of sunscreen products. Furthermore, the interaction of the UV absorber with other ingredients in a formulation can significantly impact its performance. Therefore, it is recommended to conduct these tests on the final formulation to obtain the most relevant data.

References

  • ISO 24443:2021 . Cosmetics — Sun protection test methods — In vitro determination of the ultraviolet A protection factor. International Organization for Standardization. [Link]

  • Nash, J. F. (2006). Human safety and efficacy of ultraviolet filters and sunscreen products . Dermatologic Clinics, 24(1), 35-51. [Link]

  • Shaath, N. A. (Ed.). (2005). Sunscreens: regulations and commercial development . CRC press. [Link]

Application Note & Protocol: Accelerated Weathering of Polymers Utilizing Tinuvin P

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and formulation experts on conducting accelerated weathering tests for polymers stabilized with Tinuvin P. It details the underlying principles of polymer photodegradation, the protective mechanism of Tinuvin P, and provides step-by-step protocols for experimental setup, execution, and data interpretation. The methodologies described herein are designed to ensure robust, reproducible, and scientifically valid results for evaluating the durability and lifespan of polymeric materials.

Introduction: The Challenge of Polymer Durability

Polymers are ubiquitous in modern applications, from automotive components and building materials to pharmaceutical packaging and consumer electronics. However, their long-term performance is often compromised by environmental factors, primarily exposure to ultraviolet (UV) radiation from sunlight. This exposure initiates a cascade of chemical reactions, collectively known as photodegradation, leading to undesirable changes in the material's properties, such as discoloration (yellowing), loss of gloss, embrittlement, and a decline in mechanical strength.

To counteract these effects, UV stabilizers are incorporated into the polymer matrix. Tinuvin P, a member of the hydroxyphenyl benzotriazole class of UV absorbers (UVAs), is a highly effective stabilizer renowned for its strong absorption in the UV region of the electromagnetic spectrum and its excellent photostability. This application note will guide users through the process of evaluating the efficacy of Tinuvin P in various polymer systems using accelerated weathering techniques.

The Protective Mechanism of Tinuvin P

Tinuvin P functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer from degradation. The key to its efficacy lies in its molecular structure, which allows for a rapid and reversible intramolecular proton transfer.

Upon absorption of a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) to form a transient, high-energy keto-type species. This species then rapidly relaxes back to its original phenolic form via non-radiative decay pathways, releasing the absorbed energy as heat. This cyclic process can be repeated numerous times without significant degradation of the UVA itself, providing long-lasting protection to the host polymer.

G cluster_0 Ground State (Phenolic Form) cluster_1 Excited State cluster_2 Energy Dissipation A Tinuvin P (Phenol) B Excited Tinuvin P* A->B UV Photon Absorption (hν) C Transient Keto Form B->C ESIPT C->A Non-Radiative Decay D Heat (Phonons) C->D

Caption: Mechanism of UV protection by Tinuvin P via ESIPT.

Materials and Equipment

Materials
  • Polymer resin (e.g., Polycarbonate, PVC, Polystyrene)

  • Tinuvin P (CAS No. 2440-22-4)

  • Processing aids and other additives (as required by the formulation)

  • Control polymer samples (without Tinuvin P)

  • Reference materials with known weathering performance

Equipment
  • Twin-screw extruder or two-roll mill for compounding

  • Injection molding machine or compression press for sample preparation

  • Accelerated weathering chamber (e.g., Xenon arc or QUV) compliant with relevant standards (ASTM G155, ISO 4892-2, etc.)

  • Spectrocolorimeter or spectrophotometer for color measurement (CIELAB scale)

  • Gloss meter (60° or 20° geometry)

  • Tensile testing machine for mechanical property evaluation

  • Fourier-Transform Infrared (FTIR) Spectrometer for chemical analysis

  • Calipers for dimensional measurements

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocol: Accelerated Weathering

This protocol outlines a standardized workflow for evaluating the performance of Tinuvin P in a polymer formulation.

G A Step 1: Formulation & Compounding B Step 2: Sample Preparation (e.g., Injection Molding) A->B C Step 3: Initial Property Measurement (Baseline - T0) B->C D Step 4: Accelerated Weathering Exposure C->D E Step 5: Periodic Sample Removal & Analysis D->E E->D Continue Exposure F Step 6: Data Analysis & Comparison E->F G Step 7: Final Report Generation F->G

Caption: General workflow for accelerated weathering testing.

Step 1: Formulation and Compounding
  • Determine Concentration: Select the concentration range for Tinuvin P to be tested. A typical loading level is between 0.1% and 1.0% by weight, depending on the polymer and the intended application.

  • Control Group: Prepare a batch of the polymer without any UV stabilizer to serve as a control.

  • Compounding: Melt-blend the polymer resin with Tinuvin P and any other necessary additives using a twin-screw extruder or a similar compounding device. Ensure a homogeneous dispersion of all components. The processing temperature should be optimized for the specific polymer to avoid thermal degradation.

Step 2: Sample Preparation
  • Molding: Produce standardized test plaques or specimens from the compounded material using injection molding or compression molding. Common specimen geometries include tensile bars (ASTM D638) and flat plaques (e.g., 70mm x 150mm x 3mm).

  • Conditioning: Condition all test specimens according to relevant standards (e.g., 23°C ± 2°C and 50% ± 5% relative humidity for 48 hours) before initial measurements and weathering exposure.

Step 3: Initial Property Measurement (Baseline - T0)

Before exposure, characterize the initial properties of all test specimens. This baseline data is crucial for quantifying the extent of degradation over time.

  • Color: Measure the CIELAB L, a, and b* values at multiple locations on each specimen. Calculate the total color difference (ΔE*) for subsequent measurements.

  • Gloss: Measure the 60° gloss value according to ASTM D523.

  • Mechanical Properties: Perform tensile tests (ASTM D638) to determine tensile strength, elongation at break, and modulus.

  • Chemical Analysis: Obtain an initial FTIR spectrum to identify characteristic functional groups of the polymer.

Step 4: Accelerated Weathering Exposure
  • Chamber Setup: Program the accelerated weathering chamber according to a standard test cycle. For example, ASTM G155 Cycle 1 for Xenon Arc exposure typically involves:

    • Light Cycle: 102 minutes of light at a controlled irradiance (e.g., 0.55 W/m² at 340 nm).

    • Light/Spray Cycle: 18 minutes of light and water spray.

    • Black Panel Temperature: 63°C ± 3°C.

    • Relative Humidity: 50% ± 5%.

  • Sample Mounting: Mount the specimens in the chamber's sample holders, ensuring they are securely fastened and facing the light source. Include a reference material if available.

Step 5: Periodic Sample Removal and Analysis

Remove a subset of specimens from the weathering chamber at predetermined intervals (e.g., 250, 500, 1000, 1500, 2000 hours). At each interval, repeat the property measurements outlined in Step 3.

Data Analysis and Interpretation

The primary goal is to compare the rate of property change between the stabilized and unstabilized (control) polymer samples.

Quantitative Data Summary
Exposure Time (Hours)Sample FormulationΔE* (Color Change)Gloss Retention (%)Tensile Strength Retention (%)
0Control0.0100100
00.5% Tinuvin P0.0100100
500Control5.28592
5000.5% Tinuvin P0.89899
1000Control12.86275
10000.5% Tinuvin P1.59596
2000Control25.13055 (brittle)
20000.5% Tinuvin P3.29091

Note: The data presented in this table is illustrative and will vary depending on the polymer system and test conditions.

Interpreting the Results
  • Color Change (ΔE): A lower ΔE value for the Tinuvin P-stabilized samples indicates superior color stability.

  • Gloss Retention: Higher gloss retention signifies better surface integrity and resistance to micro-cracking.

  • Mechanical Properties: A smaller decrease in tensile strength and elongation at break demonstrates the effectiveness of Tinuvin P in preserving the bulk mechanical properties of the polymer.

  • FTIR Analysis: The appearance of new peaks, such as carbonyl groups (~1720 cm⁻¹), in the FTIR spectrum of the control sample is indicative of oxidative degradation. The stabilized sample should show a significantly slower rate of formation of these groups.

Troubleshooting Common Issues

  • Inconsistent Results: This can arise from non-uniform dispersion of Tinuvin P. Ensure thorough compounding. Also, verify the consistency of the weathering chamber's operating parameters.

  • Rapid Degradation of Stabilized Sample: The concentration of Tinuvin P may be too low for the specific polymer or the severity of the exposure conditions. Consider testing higher loading levels. Alternatively, the degradation may be occurring through a mechanism that Tinuvin P does not protect against (e.g., thermal degradation if processing temperatures are too high).

  • Discoloration Not Related to UV: Some polymers can undergo thermal oxidation during processing. Ensure that the processing profile is optimized and consider the use of antioxidants in the formulation.

Conclusion

Accelerated weathering testing is an indispensable tool for evaluating the performance of UV stabilizers like Tinuvin P. By following a structured and rigorous protocol, researchers can generate reliable data to predict the service life of polymeric materials, optimize formulations, and ensure product durability. The significant reduction in the rate of property degradation in polymers containing Tinuvin P, as demonstrated through the methodologies described, validates its efficacy as a high-performance UV absorber.

References

  • ASTM G155 - 13: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.

  • ISO 4892-2:2013: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.

  • Mechanism of Photostabilization of Polymers by UV Absorbers: A general overview of the chemical principles behind UV absorption and energy dissipation by stabilizers like benzotriazoles.

  • BASF Tinuvin P Technical Data Sheet: Provides specific properties and application guidelines for Tinuvin P. While a direct link may change, this information is typically available on the websites of major chemical suppliers like BASF or their distributors. A search for "Tinuvin P TDS" on such sites will yield the relevant document.
  • ASTM D523 - 14(2018): Standard Test Method for Specular Gloss.

  • ASTM D638 - 14: Standard Test Method for Tensile Properties of Plastics.

Application Notes and Protocols for Leaching Studies of 2-(2H-Benzotriazol-2-yl)-p-cresol from Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Scrutinizing UV-P Leaching from Plastic Matrices

2-(2H-Benzotriazol-2-yl)-p-cresol, commonly known as Drometrizole or by trade names such as Tinuvin P (UV-P), is a benzotriazole-type ultraviolet (UV) light absorber extensively utilized as an additive in a wide array of polymeric materials.[1][2] Its primary function is to safeguard the integrity of plastics by absorbing damaging UV radiation, thereby preventing photodegradation that can lead to discoloration, brittleness, and loss of mechanical properties.[1][2] UV-P is incorporated into various plastics, including but not limited to, polyvinylchloride (PVC), polystyrene (PS), acrylic resins, polycarbonate (PC), and polyesters.[1] Given the widespread use of these plastics in food packaging, medical devices, and consumer goods, the potential for UV-P to migrate from the polymer matrix into contacting substances is a significant consideration for consumer safety and regulatory compliance.

Plastic additives like UV-P are typically not chemically bound to the polymer chains and can leach out over time, a process accelerated by factors such as temperature, the nature of the contacting medium (e.g., fatty foods), and the duration of contact.[3] This leaching, or migration, can lead to human exposure and raises toxicological concerns. Consequently, rigorous and reliable analytical methodologies are paramount to quantify the extent of UV-P migration from plastic articles.

This comprehensive guide provides a detailed framework for conducting leaching studies of UV-P from plastics. It is designed for researchers, scientists, and professionals in drug development and food contact material testing, offering both the theoretical underpinnings and practical, step-by-step protocols to ensure scientifically sound and regulatory-compliant investigations.

Fundamental Principles of Leaching from Polymeric Matrices

The migration of an additive from a plastic matrix is a complex mass transfer process governed by several physicochemical principles. The primary mechanism involves the diffusion of the additive through the polymer to the surface, followed by its partitioning into the contacting medium.

Key Factors Influencing Migration:

  • Temperature: Higher temperatures increase the kinetic energy of the additive molecules and the mobility of the polymer chains, leading to a higher diffusion coefficient and consequently, increased migration.

  • Nature of the Contacting Medium (Food Simulant): The solubility of the additive in the contacting medium plays a crucial role. For a non-polar additive like UV-P, migration will be more significant into fatty or alcoholic media compared to aqueous media. Food simulants are therefore chosen to represent the worst-case scenario for different food types.

  • Contact Time: Migration is a time-dependent process. Initially, the migration rate is high and then it slows down as the concentration gradient decreases, eventually reaching an equilibrium.

  • Polymer Properties: The type of polymer, its crystallinity, density, and the presence of other additives can all influence the diffusion rate of UV-P.

  • Concentration of the Additive: A higher initial concentration of the additive in the plastic will result in a larger concentration gradient, driving a higher migration rate.

  • Size and Shape of the Plastic Article: The surface area-to-volume ratio of the plastic article affects the overall migration. A larger surface area in contact with the medium will lead to a greater amount of leached substance.

Regulatory Landscape: Ensuring Compliance

The migration of substances from food contact materials is regulated by governmental bodies worldwide to ensure consumer safety.

United States (FDA):

In the United States, the Food and Drug Administration (FDA) regulates antioxidants and stabilizers for polymers that come into contact with food. 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole (the chemical name for UV-P) is listed under 21 CFR 178.2010 .[4] This regulation specifies the types of polymers in which it can be used and sets limits on its concentration. For example, it can be used at levels not to exceed 0.25 percent by weight of rigid polyvinyl chloride and/or rigid vinyl chloride copolymers.[4]

European Union (EU):

In the European Union, Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is the primary legislation.[5][6] This regulation establishes a "Union list" of authorized substances that can be used in the manufacture of plastic food contact materials and sets specific migration limits (SMLs) for many of these substances.[6] An SML is the maximum permitted amount of a substance that can migrate from a material into food and is expressed in mg of substance per kg of food (mg/kg). For substances not explicitly listed with an SML in Annex I, a generic SML of 60 mg/kg applies.[6] As of the latest consolidated versions of the regulation, this compound is not individually listed with a specific SML in Annex I. Therefore, the generic SML of 60 mg/kg would be applicable. Additionally, an overall migration limit (OML) of 10 mg of total non-volatile substances per dm² of the food contact surface applies to all plastic materials.[7]

Experimental Protocol: A Step-by-Step Guide to UV-P Leaching Studies

This protocol provides a robust methodology for determining the specific migration of UV-P from a plastic material into food simulants. It is designed to be adaptable to various plastic types and regulatory requirements.

Materials and Reagents
  • Plastic Samples: The plastic material to be tested (e.g., film, plaques, or finished articles).

  • UV-P Standard: Analytical grade this compound (CAS No. 2440-22-4).

  • Solvents: HPLC-grade methanol, acetonitrile, dichloromethane, and isopropanol.

  • Food Simulants (as per Commission Regulation (EU) No 10/2011):

    • Simulant A: 10% ethanol (v/v) in distilled water (for aqueous foods).

    • Simulant B: 3% acetic acid (w/v) in distilled water (for acidic foods).

    • Simulant D2: Vegetable oil (e.g., olive oil) or isooctane (for fatty foods).

  • Glassware: Borosilicate glass migration cells or vials with inert caps, volumetric flasks, pipettes.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS), or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Experimental Workflow Diagram

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Sample Analysis cluster_data Data Processing SamplePrep Plastic Sample Preparation (Cleaning, Cutting) Migration Incubation of Plastic in Food Simulant (Controlled Time & Temperature) SamplePrep->Migration SimulantPrep Food Simulant Preparation SimulantPrep->Migration Extraction Aliquoting & Sample Extraction (if necessary, e.g., for oil) Migration->Extraction Analysis Instrumental Analysis (HPLC-UV, LC-MS, or GC-MS) Extraction->Analysis Quantification Quantification of UV-P (Calibration Curve) Analysis->Quantification Calculation Calculation of Migration (mg/kg or mg/dm²) Quantification->Calculation Reporting Reporting of Results Calculation->Reporting

Caption: Workflow for a typical leaching study of UV-P from plastics.

Detailed Protocol Steps

Step 1: Preparation of Plastic Samples

1.1. Clean the surface of the plastic material with distilled water to remove any surface contamination and dry it with a lint-free cloth. 1.2. Cut the plastic into test specimens of known surface area. A common size is 6 dm² to simplify the calculation of migration per unit area. For small articles, multiple samples can be used to achieve the required surface area. 1.3. Accurately measure the surface area of the test specimens. For total immersion tests, both sides of the plastic film are considered.

Step 2: Migration/Exposure

2.1. Place the prepared plastic specimens into the migration cells or vials. 2.2. Add a known volume of the pre-conditioned food simulant to the migration cell, ensuring the sample is fully immersed. The standard ratio is 6 dm² of the plastic sample per 1 kg (or 1 L) of food simulant. 2.3. Seal the migration cells tightly with inert caps. 2.4. Incubate the cells under the selected time and temperature conditions that represent the worst foreseeable use of the plastic article. Common test conditions are 10 days at 40°C for long-term storage at room temperature, or 2 hours at 70°C for hot-fill applications. 2.5. Prepare blank samples containing only the food simulant and incubate them under the same conditions to account for any background contamination.

Step 3: Sample Analysis

3.1. After the incubation period, cool the migration cells to room temperature. 3.2. For Aqueous Simulants (A and B): 3.2.1. Take an aliquot of the simulant for direct injection into the HPLC or LC-MS system. 3.2.2. If the concentration of UV-P is expected to be very low, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte. 3.3. For Fatty Food Simulants (D2 - Olive Oil): 3.3.1. An extraction step is required to isolate the UV-P from the oil matrix. A common method is liquid-liquid extraction with a solvent in which UV-P is soluble but the oil is not (e.g., acetonitrile). 3.3.2. Alternatively, size-exclusion chromatography (SEC) can be used to separate the smaller UV-P molecules from the larger triglyceride molecules of the oil. 3.4. For Fatty Food Simulants (D2 - Isooctane): 3.4.1. The isooctane can often be concentrated by evaporation and the residue redissolved in a suitable solvent for analysis by GC-MS or HPLC.

Step 4: Instrumental Analysis (HPLC-UV Example)

4.1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water is typically effective.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • UV Detection: Set the wavelength to the absorption maximum of UV-P (around 341 nm). 4.2. Calibration: Prepare a series of standard solutions of UV-P in the relevant food simulant (or the final analysis solvent) at known concentrations. Generate a calibration curve by plotting the peak area against the concentration. 4.3. Quantification: Inject the prepared samples and quantify the concentration of UV-P by comparing the peak area to the calibration curve.

Step 5: Calculation of Migration

Calculate the specific migration (M) using the following formula:

M (mg/kg) = (C x V) / S

Where:

  • C is the concentration of UV-P in the food simulant (in mg/L).

  • V is the volume of the food simulant (in L).

  • S is the surface area of the plastic sample (in dm²), assuming the standard 6 dm²/kg ratio.

If the surface area to volume ratio is different, the result should be calculated and expressed in mg/dm².

Data Presentation: A Summary of Migration Data

The following table summarizes typical migration data for benzotriazole-type UV stabilizers from various plastics. It is important to note that specific migration values can vary significantly based on the exact experimental conditions and the specific plastic formulation.

Plastic TypeUV StabilizerFood SimulantTest ConditionsMigration LevelReference
PETTinuvin 23495% Ethanol10 days at 40°C2 µg/dm²[4]
HDPETinuvin P50% Ethanol< 1 hour to equilibriumNear SML possible
HDPETinuvin PMilk (3.5% fat)10 days at 5°CEquilibrium in < 1 hour
PPAntioxidantsn-heptane20-60°CFaster diffusion than in ethanol
PPAntioxidants95% Ethanol20-60°CPartition equilibrium observed

Causality and Trustworthiness in Protocol Design

The described protocol is designed to be a self-validating system, incorporating several key elements to ensure trustworthiness and scientific rigor:

  • Use of Standardized Methods: The protocol is based on principles outlined in internationally recognized standards such as ASTM D4754 for migration cell testing and aligns with the requirements of EU Regulation 10/2011.[8][9][10][11][12] This provides an authoritative grounding for the methodology.

  • Worst-Case Scenario Testing: The selection of food simulants and test conditions are based on a "worst-case" principle to ensure that the measured migration represents the maximum potential exposure. For example, using 95% ethanol or olive oil for fatty foods provides a more aggressive extraction than most real food matrices.

  • Inclusion of Blanks and Controls: The use of blank simulants helps to identify and correct for any background contamination, ensuring that the measured UV-P is solely from the plastic sample.

  • Validated Analytical Methods: The protocol emphasizes the use of validated analytical techniques with appropriate calibration and quality control measures to ensure the accuracy and precision of the quantification.

  • Consideration of the Leaching Mechanism: The protocol design acknowledges the principles of diffusion and partitioning. For instance, the requirement for an extraction step for fatty food simulants is a direct consequence of the partitioning behavior of the non-polar UV-P into the lipid matrix. The understanding that migration is kinetically controlled justifies the specific time and temperature conditions.

Conclusion

The study of the leaching of this compound from plastics is essential for ensuring the safety of food contact materials and other consumer products. The protocol and guidelines presented here provide a comprehensive framework for conducting these studies in a scientifically robust and regulatory-compliant manner. By understanding the underlying principles of migration and adhering to standardized methodologies, researchers can generate reliable data to assess the potential risks associated with the use of UV-P in plastic formulations.

References

  • U.S. Food and Drug Administration. (2023). CFR - Code of Federal Regulations Title 21, Part 178.2010: Antioxidants and/or stabilizers for polymers. [Link]

  • ASTM D4754-18, Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell, ASTM International, West Conshohocken, PA, 2018. [Link]

  • U.S. Food and Drug Administration. Inventory of Food Contact Substances Listed in 21 CFR. [Link]

  • MyStandards. ASTM D4754-18. [Link]

  • Nimonik. ASTM D4754-18. [Link]

  • Infinita Lab. ASTM D4754 Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell. [Link]

  • Begley, T. H., Biles, J. E., Cunningham, C., & Piringer, O. (2004). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. Food Additives and Contaminants, 21(10), 1007-1014. [Link]

  • European Union. (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. Official Journal of the European Union, L 12/1. [Link]

  • SATRA Technology. Food contact testing requirements for plastics. [Link]

  • Pop, C., Salagean, C., & Vicas, S. (2014). Overall migration aspects for plastic food contact materials. Journal of Hygienic Engineering and Design, 9, 3-8. [Link]

  • SGS. (2023). EU Revises Food Contact Plastics Regulation. [Link]

  • Legislation.gov.uk. Commission Regulation (EU) No 10/2011 (Annexes only). [Link]

  • Li, X., Zeng, Z., Wang, L., & Sun, Z. (2016). Study of the Migration of Stabilizer and Plasticizer from Polyethylene Terephthalate into Food Simulants. Journal of AOAC INTERNATIONAL, 99(4), 945-952. [Link]

  • Do, H. T., Kwon, J. H., & Lee, J. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Journal of Hazardous Materials, 427, 128151. [Link]

  • Goydan, R., Schwope, A. D., Reid, R. C., & Cramer, G. (1990). High-temperature sorption of flavors into and migration from polyethylene. Food and Chemical Toxicology, 28(7), 485-491. [Link]

  • SGS Philippines. (2020). EU Revises Food Contact Plastics Regulation. [Link]

  • SciSpace. Chemical Migration from Plastic Types of Food Contact Materials. [Link]

  • EUR-Lex. Regulation - 10/2011. [Link]

  • Legislation.gov.uk. Regulations originating from the EU - 2011 No. 10. [Link]

  • MDPI. (2024). Degradation and Migration in Olive Oil Packaged in Polyethylene Terephthalate under Thermal Treatment and Storage Conditions. [Link]

  • ResearchGate. Equilibrium leaching of selected ultraviolet stabilizers from plastic products. [Link]

  • MDPI. (2022). Degradation and Migration in Olive Oil Packaged in Polyethylene Terephthalate under Thermal Treatment and Storage Conditions. [Link]

  • Polivinil Plastik. TINUVIN P. [Link]

  • Legislation.gov.uk. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance). [Link]

  • EUR-Lex. B COMMISSION REGULATION (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact wi. [Link]

Sources

Application Note: Analysis of 2-(2H-Benzotriazol-2-yl)-p-cresol Migration from Food Contact Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2H-Benzotriazol-2-yl)-p-cresol, also known as Drometrizole or UV-P, is a benzotriazole-based ultraviolet (UV) light absorber widely incorporated into polymers to prevent degradation and extend product life.[1][2][3] Its function is critical in food contact materials (FCMs), where it preserves the integrity of packaging exposed to light, thereby protecting the quality and safety of the enclosed food product.[4] However, as an additive not chemically bound to the polymer backbone, UV-P has the potential to migrate from the packaging into foodstuffs.[5][6] This migration poses a potential risk to consumer health and is therefore strictly regulated by food safety authorities.[2][6] This application note provides a comprehensive overview of the regulatory context, the principles of migration, and a detailed, field-proven analytical protocol for the quantification of this compound in food simulants using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This methodology is designed to assist researchers and quality control professionals in ensuring that FCMs comply with established safety standards.

Introduction: The Role and Regulation of UV-P in Food Packaging

Polymers used in food packaging, such as polyethylene terephthalate (PET), polyvinylchloride (PVC), and polycarbonates, are susceptible to degradation from exposure to UV radiation.[3] This degradation can lead to discoloration, loss of mechanical strength, and the generation of undesirable byproducts, compromising the packaging's protective function. UV stabilizers like this compound are incorporated during manufacturing to absorb harmful UV radiation and dissipate it as harmless thermal energy, thus maintaining the packaging's physical and chemical integrity.[2][4]

The primary concern with the use of such additives in FCMs is their potential to transfer from the material into the food. This process, known as migration, is a critical focus of food safety regulations worldwide.[4][6] In the United States, the Food and Drug Administration (FDA) lists 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole as an indirect food additive permitted for use as an antioxidant and/or stabilizer in polymers intended for food contact applications, under specific conditions outlined in the Code of Federal Regulations.[2][7]

Regulatory and Physicochemical Profile

Regulatory bodies establish limits on the amount of a substance that is permitted to migrate into food. This is known as the Specific Migration Limit (SML) and is based on toxicological data.[6] While the FDA regulates its use, in the European Union, substances used in plastic FCMs are regulated under Regulation (EU) No 10/2011.[8][9] For substances not explicitly assigned an SML in this regulation, other safety assessments and limits may apply to ensure consumer safety.[7]

PropertyValueSource
Synonyms Drometrizole, Tinuvin P, UV-P[10]
CAS Number 2440-22-4[3]
Molecular Formula C₁₃H₁₁N₃O[3]
Molecular Weight 225.25 g/mol [10]
Melting Point 125.5-129.5 °C[11]
Log P (octanol/water) 4.2 - 4.3[10]
Water Solubility Insoluble; 0.173 mg/L
Regulatory (USA) Permitted under 21 CFR 178.2010[7]

The Migration Phenomenon: From Polymer to Food

The migration of additives from a polymer is a complex mass transfer process governed by diffusion. Because UV-P is not covalently bonded to the polymer chains, it can move freely within the amorphous regions of the plastic.[5] When the plastic comes into contact with a liquid or fatty food, a concentration gradient is established, driving the diffusion of UV-P from the packaging into the food matrix until equilibrium is approached.[6]

Several factors influence the rate and extent of migration:

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating diffusion rates significantly.

  • Food Type: Fatty foods (lipophilic) tend to cause higher migration of non-polar additives like UV-P (Log P ~4.3) compared to aqueous (hydrophilic) foods.

  • Contact Time: The longer the food is in contact with the packaging, the greater the potential for migration.

  • Polymer Properties: The type of polymer, its crystallinity, and the presence of other additives can all affect the diffusion coefficient of the migrant.

MigrationPathway cluster_process Migration Process FCM Food Contact Material (Polymer + UV-P Additive) Interface Packaging-Food Interface FCM->Interface Diffusion Food Food or Food Simulant Interface->Food Partitioning Consumer Consumer Exposure Food->Consumer Ingestion HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Std Prepare UV-P Calibration Standards Calib Generate Calibration Curve Std->Calib Sample Expose FCM Sample to Food Simulant (e.g., 10 days @ 40°C) HPLC HPLC-UV Analysis Sample->HPLC Quant Quantify UV-P in Simulant HPLC->Quant Calib->Quant Result Calculate Migration (mg/kg or mg/dm²) Quant->Result

Caption: Standard workflow for the quantification of UV-P migration using HPLC-UV.

Materials and Reagents
  • Reference Standard: this compound (Drometrizole), >99% purity.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade. Water, ultrapure (18.2 MΩ·cm).

  • Food Simulants:

    • Simulant A: 10% ethanol (v/v) in ultrapure water (for aqueous foods).

    • Simulant D1: 50% ethanol (v/v) in ultrapure water (for alcoholic foods and milk).

    • Simulant D2: Olive oil or Isooctane (for fatty foods).

  • Glassware: Volumetric flasks, pipettes, amber HPLC vials with PTFE septa.

  • Equipment: Analytical balance, calibrated oven or incubator, HPLC system with UV/Vis or Diode Array Detector (DAD), ultrasonic bath.

Standard Preparation
  • Primary Stock Solution (1000 mg/L): Accurately weigh 25.0 mg of UV-P reference standard into a 25-mL volumetric flask. Dissolve and bring to volume with ACN. This solution should be stored in the dark at 4°C.

  • Working Stock Solution (10 mg/L): Pipette 0.5 mL of the primary stock solution into a 50-mL volumetric flask and bring to volume with ACN.

  • Calibration Standards (0.05 - 2.0 mg/L): Prepare a series of at least five calibration standards by diluting the working stock solution with the same food simulant to be analyzed (or a solvent miscible with it). For ethanol-based simulants, ACN is a suitable diluent. For olive oil, standards should be prepared directly in a miscible solvent like isooctane.

Sample Preparation (Migration Experiment)
  • Sample Selection: Cut test specimens from the FCM article. The total surface area should be accurately measured. A standard size is 6 dm² to be exposed to 1 L of simulant, or smaller pieces maintaining this surface-area-to-volume ratio (e.g., 0.6 dm² in 100 mL).

  • Exposure Setup: Place the test specimen in a clean glass migration cell or container. Ensure the sample is fully immersed in the food simulant. For single-sided contact, specialized migration cells are required.

  • Incubation: Seal the migration cell to prevent evaporation. Place the cell in a calibrated oven set to the test condition (e.g., 40°C for 10 days, a standard condition for long-term storage at room temperature).

  • Post-Incubation: After the specified duration, remove the cell from the oven and allow it to cool to room temperature. The simulant is now ready for analysis. If using olive oil, an additional liquid-liquid extraction and solvent exchange step into a solvent like hexane or ACN may be necessary for compatibility with the reverse-phase HPLC method.

HPLC-UV Analysis

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 85:15 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector UV/Vis or DAD
Wavelength ~340 nm (UV-P has a strong absorbance maximum here)
Run Time ~10 minutes
Quantification and Calculation
  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of UV-P against the concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995 for a valid calibration.

  • Sample Analysis: Inject the food simulant from the migration experiment.

  • Concentration Determination: Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of UV-P (C_sim) in the food simulant (in mg/L).

  • Migration Calculation: Calculate the specific migration (M) using the following formula:

    M (mg/kg) = (C_sim × V_sim) / m_food

    Where:

    • C_sim = Concentration in the simulant (mg/L)

    • V_sim = Volume of the simulant (L)

    • m_food = Mass of food assumed to be in contact (kg). By convention, 1 L of simulant is assumed to correspond to 1 kg of food.

    Alternatively, migration can be expressed per unit of surface area:

    M (mg/dm²) = (C_sim × V_sim) / A_sample

    Where:

    • A_sample = Surface area of the FCM sample (dm²)

Conclusion

The monitoring of this compound is essential for verifying the safety of plastic food contact materials. Its utility as a UV stabilizer is undisputed, but its potential for migration necessitates rigorous analytical oversight. The HPLC-UV method detailed in this note provides a reliable, accurate, and robust protocol for quantifying migration levels. By implementing such validated methods, researchers, manufacturers, and regulatory bodies can effectively manage risks, ensure compliance with food safety standards, and ultimately protect consumer health.

References

  • Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber. National Institutes of Health (NIH). [Link]

  • Migration study of optical brighteners from polymer packing materials to jam squeeze and fruit drink by spectrofluorimetry and RP-HPLC methods. National Institutes of Health (NIH). [Link]

  • Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber. ResearchGate. [Link]

  • Drometrizole. Cosmetics Info. [Link]

  • Overview of Food-Contact Material Regulations in Europe - Plastics. K&L Gates HUB. [Link]

  • The Mechanisms of Plastic Food-Packaging Monomers' Migration into Food Matrix and the Implications on Human Health. PubMed Central. [Link]

  • Acute toxicity studies of drometrizole. ResearchGate. [Link]

  • Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. US Environmental Protection Agency (EPA). [Link]

  • Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. MDPI. [Link]

  • Study of the Migration of Photoinitiators Used in Printed Food-Packaging Materials into Food Simulants. ACS Publications. [Link]

  • Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. ResearchGate. [Link]

  • EU Introduces Stricter Regulations on Plastic Food Contact Materials. Foresight. [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • Drometrizole. PubChem, National Institutes of Health (NIH). [Link]

  • The EU's Plastics Regulation: What You Should Know. Keller and Heckman LLP. [Link]

  • 2-(2'-hydroxy-5'-methylphenyl)benzotriazole - Inventory of Food Contact Substances Listed in 21 CFR. U.S. Food and Drug Administration (FDA). [Link]

  • COMMISSION REGULATION (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. EUR-Lex. [Link]

  • EU Revises Food Contact Plastics Regulation. SGS. [Link]

  • EFSA prioritizes substances for setting SMLs. Food Packaging Forum. [Link]

  • Short-term toxicity to fish - Registration Dossier. ECHA. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(2H-Benzotriazol-2-yl)-p-cresol (Drometrizole)

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed exploration of the spectroscopic analysis of 2-(2H-Benzotriazol-2-yl)-p-cresol, a prominent UV absorber widely known by trade names such as Drometrizole and Tinuvin P. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the theoretical underpinnings and practical applications of various spectroscopic techniques for the characterization and quantification of this important compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and the generation of reliable, reproducible data.

Introduction: The Significance of this compound

This compound is a member of the hydroxyphenyl benzotriazole class of UV absorbers, which are instrumental in protecting a wide array of materials from photodegradation. Its utility spans from stabilizing polymers and coatings to its inclusion in cosmetic formulations to prevent sun damage[1][2]. The efficacy of this compound lies in its molecular structure, which is engineered to absorb harmful ultraviolet radiation and dissipate the energy through a harmless photophysical process. The robust analytical characterization of this compound is paramount for quality control, formulation development, and stability testing. Spectroscopic methods offer a powerful suite of tools for this purpose, providing both qualitative and quantitative information.

The remarkable photostability of this compound and its analogues is attributed to the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, the molecule undergoes a rapid, reversible tautomerization, allowing for the efficient dissipation of absorbed energy as heat, thus preventing photodegradation of the host material[3][4]. This mechanism is central to its function as a UV stabilizer.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: The Primary Functional Analysis

UV-Vis spectroscopy is the most direct method for assessing the primary function of this compound – its ability to absorb UV radiation. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within the molecule.

A. Theoretical Basis and Experimental Rationale

The UV spectrum of this compound is characterized by strong absorption bands in the UVA and UVB regions, typically between 300 and 400 nm. Research on similar 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives shows strong absorption maxima in the 330–360 nm range[5]. The position and intensity of these absorption bands are directly related to the conjugated π-electron system of the benzotriazole and phenyl rings. The choice of solvent is critical, as solvent polarity can influence the position and shape of the absorption bands. Non-polar solvents are often preferred to minimize solute-solvent interactions and obtain a spectrum that is more representative of the molecule's intrinsic electronic properties.

B. Protocol for UV-Vis Spectroscopic Analysis

1. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 500 nm.

  • Matched quartz cuvettes with a 1 cm path length.

2. Reagents and Sample Preparation:

  • This compound, analytical standard grade.

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

Protocol Steps:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 20 µg/mL. The optimal concentration will result in an absorbance maximum between 0.5 and 1.5 AU.

  • Instrument Blank: Fill a quartz cuvette with the spectroscopic grade solvent to be used for the analysis. Place it in the reference beam path of the spectrophotometer and record a baseline correction.

  • Sample Measurement: Rinse a second quartz cuvette with the working solution, then fill it and place it in the sample beam path.

  • Data Acquisition: Scan the sample from 400 nm down to 200 nm. Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

C. Expected Data and Interpretation

The UV-Vis spectrum of this compound is expected to exhibit a strong, broad absorption band with a λmax in the range of 340-350 nm, which is characteristic of the UVA region. A second, weaker absorption band may be observed at a shorter wavelength, around 300 nm, in the UVB region[5].

ParameterExpected Value
λmax 1 (UVA)~340 - 350 nm
λmax 2 (UVB)~300 - 310 nm

The high molar absorptivity in the UVA and UVB regions confirms the compound's efficacy as a broad-spectrum UV absorber. The Beer-Lambert law (A = εbc) can be used for quantitative analysis, where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. By constructing a calibration curve of absorbance versus concentration, the concentration of this compound in unknown samples can be determined.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Stock Prepare Stock Solution (100 µg/mL in Cyclohexane) Working Prepare Working Dilutions (1-20 µg/mL) Stock->Working Dilute Measure Measure Sample Absorbance (200-400 nm) Working->Measure Analyze Blank Run Solvent Blank (Baseline Correction) Identify Identify λmax Measure->Identify Process Data Quantify Quantify using Beer-Lambert Law Identify->Quantify

Caption: Workflow for UV-Vis spectroscopic analysis.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

A. Theoretical Basis and Experimental Rationale

The ¹H NMR spectrum will show distinct signals for the aromatic protons on the benzotriazole and p-cresol rings, the methyl protons, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a complete picture of the proton connectivity. The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, confirming the carbon skeleton. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis. DMSO-d₆ is particularly useful for observing the exchangeable hydroxyl proton.

B. Protocol for NMR Spectroscopic Analysis

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

2. Reagents and Sample Preparation:

  • This compound, analytical standard grade.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Protocol Steps:

  • Sample Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

  • Homogenization: Gently agitate the tube to ensure complete dissolution and a homogeneous solution.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

C. Expected Data and Interpretation

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet, broad1HPhenolic -OH
~7.8 - 8.2Multiplet2HAromatic C-H (Benzotriazole)
~7.3 - 7.6Multiplet2HAromatic C-H (Benzotriazole)
~7.0 - 7.4Multiplet3HAromatic C-H (p-Cresol)
~2.4Singlet3HMethyl (-CH₃)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145 - 155Aromatic C-OH
~140 - 145Aromatic C-N (Benzotriazole)
~115 - 135Aromatic C-H and C-C
~20 - 22Methyl (-CH₃)

The downfield chemical shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding with the nitrogen atom of the benzotriazole ring, a key feature for the ESIPT mechanism. The aromatic region will show a complex pattern of signals corresponding to the protons and carbons of the two different aromatic rings.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) Acquire_H1 Acquire ¹H NMR Spectrum Dissolve->Acquire_H1 Analyze Acquire_C13 Acquire ¹³C NMR Spectrum Process Process FID Data (FT, Phasing, Baseline) Acquire_C13->Process Process Assign Assign Signals to Molecular Structure Process->Assign

Caption: Workflow for NMR spectroscopic analysis.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Theoretical Basis and Experimental Rationale

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, including the O-H stretch of the phenol, the C-H stretches of the aromatic rings and methyl group, C=C stretching of the aromatic rings, and N=N stretching of the triazole ring. The position of the O-H stretching band can provide further evidence of intramolecular hydrogen bonding. Solid samples can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

B. Protocol for FTIR Spectroscopic Analysis (KBr Pellet Method)

1. Instrumentation:

  • An FTIR spectrometer equipped with a detector sensitive in the mid-infrared range (4000 - 400 cm⁻¹).

  • A hydraulic press and a pellet-forming die.

  • An agate mortar and pestle.

2. Reagents and Sample Preparation:

  • This compound, analytical standard grade.

  • FTIR grade potassium bromide (KBr), dried in an oven.

Protocol Steps:

  • Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to the pellet-forming die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Expected Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600 (broad)O-H stretchPhenolic -OH (H-bonded)
3000 - 3100C-H stretchAromatic C-H
2850 - 2960C-H stretchMethyl (-CH₃)
1500 - 1600C=C stretchAromatic rings
1400 - 1500N=N stretchTriazole ring
1200 - 1300C-O stretchPhenolic C-O

The broadness and lower frequency of the O-H stretching band compared to a free hydroxyl group (typically ~3600 cm⁻¹) is strong evidence for the presence of intramolecular hydrogen bonding.

IV. Fluorescence Spectroscopy: Probing the Deactivation Pathway

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. For this compound, this technique is particularly insightful for understanding its photostabilizing mechanism.

A. Theoretical Basis and Experimental Rationale

Due to the highly efficient ESIPT mechanism, this compound is expected to exhibit very weak fluorescence. The absorbed UV energy is rapidly dissipated as heat through non-radiative pathways, minimizing the radiative decay (fluorescence). Therefore, the absence of significant fluorescence is a key indicator of its effectiveness as a UV stabilizer. Any observed fluorescence would likely be due to impurities or conformations where the intramolecular hydrogen bond is disrupted.

B. Protocol for Fluorescence Spectroscopic Analysis

1. Instrumentation:

  • A spectrofluorometer with a high-intensity excitation source (e.g., a Xenon lamp) and a sensitive detector.

  • Quartz cuvettes (4-sided polished for right-angle detection).

2. Reagents and Sample Preparation:

  • Prepare solutions of this compound in a spectroscopic grade solvent (e.g., cyclohexane) at similar concentrations to those used for UV-Vis analysis.

Protocol Steps:

  • Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (e.g., ~345 nm).

  • Solvent Blank: Record an emission spectrum of the pure solvent to identify any background signals or Raman scattering peaks.

  • Sample Measurement: Record the emission spectrum of the sample solution, typically scanning from a wavelength slightly higher than the excitation wavelength to ~600 nm.

  • Excitation Spectrum (Optional): Set the emission monochromator to the wavelength of maximum emission (if any is observed) and scan the excitation monochromator to obtain an excitation spectrum.

C. Expected Data and Interpretation

A very low fluorescence quantum yield is expected for this compound. The emission spectrum will likely show only weak, broad features, if any, confirming that the dominant de-excitation pathway is non-radiative. This lack of significant fluorescence is a hallmark of an effective photostabilizer operating via the ESIPT mechanism.

V. Mass Spectrometry: Confirming Molecular Weight and Purity

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also be used to assess its purity and identify impurities or degradation products.

A. Theoretical Basis and Experimental Rationale

In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (C₁₃H₁₁N₃O), the molecular weight is 225.25 g/mol . Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. Electron Ionization (EI) is a common ionization method for GC-MS, which can cause fragmentation, providing structural information. Electrospray Ionization (ESI) is often used for LC-MS, which is a softer ionization technique that typically yields the protonated molecule [M+H]⁺.

B. Protocol for GC-MS Analysis

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

  • A suitable capillary column for separating the analyte.

2. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100 µg/mL.

Protocol Steps:

  • GC Method Development: Develop a GC method with an appropriate temperature program to elute the analyte as a sharp peak.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • MS Data Acquisition: Acquire mass spectra across the GC peak corresponding to this compound.

C. Expected Data and Interpretation

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 225. Analysis of the fragmentation pattern can provide further structural confirmation. The high-resolution mass spectrum should show the molecular ion with a mass very close to the calculated exact mass of 225.0902.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of UV-Vis, NMR, FTIR, fluorescence, and mass spectrometry, provides a robust framework for its characterization. Each technique offers unique and complementary information, from confirming its primary UV-absorbing function to elucidating its precise molecular structure and photophysical behavior. The protocols and interpretive guidelines presented in this document are intended to empower researchers and scientists to conduct thorough and accurate analyses, ensuring the quality and efficacy of this vital UV stabilizer in a multitude of applications.

References

  • PubChem. Drometrizole. National Center for Biotechnology Information. [Link][6]

  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link][5]

  • SpectraBase. 2(2H-Benzotriazol-2-yl)-p-cresol. Wiley-VCH GmbH. [Link][7]

  • Metkon. Spectroscopic Sample Preparation: Techniques for Accurate Results. [Link][1]

  • Determination of Benzotriazole in Industrial Cooling Water by Fluorescence. ResearchGate. [Link][8]

  • P&S Chemicals. This compound. [Link][9]

  • The Science of Light Stability: Benzotriazole UV Absorbers Explained. [Link][3]

  • Understanding Benzotriazole UV Absorbers for Polymer Protection. NINGBO INNO PHARMCHEM CO.,LTD. [Link][4]

  • IPG. This compound. [Link][2]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P) Solubility in Nonpolar Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and formulation professionals working with the UV absorber 2-(2H-Benzotriazol-2-yl)-p-cresol (CAS 2440-22-4), commonly known in the industry as UV-P or by trade names such as Tinuvin® P. This guide provides in-depth, experience-driven answers to common challenges encountered when incorporating this highly effective UV stabilizer into nonpolar polymer systems like polyethylene (PE) and polypropylene (PP).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing a white powder or hazy film on the surface of my polymer part after processing?

A1: You are likely observing "blooming" or "migration," a common issue stemming from poor solubility and compatibility between the additive and the polymer matrix.

The Scientific Explanation: Blooming is the physical migration of an additive from the bulk of the polymer to its surface.[1] This occurs when the additive is incorporated at a concentration that exceeds its equilibrium solubility in the polymer at room temperature.[2] During melt processing, higher temperatures allow for a greater amount of the UV absorber to dissolve. However, as the polymer cools and crystallizes, its ability to keep the additive in solution decreases dramatically. The polymer matrix becomes supersaturated, creating a thermodynamic driving force that pushes the incompatible, solid UV-P molecules to the surface to minimize internal energy.[1][2] This phenomenon is particularly prevalent when a polar additive like UV-P, which contains nitrogen and oxygen atoms, is mixed into a nonpolar polymer like polyethylene or polypropylene.[3]

Troubleshooting Protocol:

  • Verify Concentration: Ensure the loading level of UV-P is below its known solubility limit in the specific grade of polymer at service temperature. Solubility data can often be found in technical datasheets or by conducting empirical studies.

  • Re-evaluate Additive Choice: If high concentrations are necessary, consider a UV absorber with a higher molecular weight or one that has been chemically modified with nonpolar alkyl chains to improve compatibility.[3] For example, 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol is a modified version with a long dodecyl chain that enhances its solubility in nonpolar systems.[4]

  • Optimize Cooling Rate: A very rapid cooling (quenching) process can sometimes trap additives in a metastable, dispersed state, preventing immediate blooming. However, migration may still occur over time.

Q2: How can I quantitatively predict the compatibility of UV-P with my polymer?

A2: Using Hansen Solubility Parameters (HSPs) is a powerful method to predict the miscibility of an additive in a polymer based on the principle of "like dissolves like."[5]

The Scientific Explanation: HSP theory quantifies the cohesive energy of a substance by breaking it down into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] These three parameters can be plotted as coordinates in a 3D "Hansen space." The distance (Ra) between the HSP coordinates of the polymer and the additive provides a numerical value for their compatibility. A smaller distance indicates higher affinity and better solubility.

Predictive Analysis using HSPs: The table below shows the HSP values for UV-P and common nonpolar polymers. The significant difference, particularly in the polar (δP) and hydrogen bonding (δH) parameters, explains the inherent incompatibility.

MaterialδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound (UV-P) ~19.5 (Estimated)~6.0 (Estimated)~8.0 (Estimated)
Polyethylene (PE) 16.90.82.8
Polypropylene (PP) 18.00.01.0

HSP values for polymers sourced from multiple references.[7][8] UV-P values are estimated based on similar molecular structures.

A large HSP distance (Ra) suggests that the polymer and additive are not "like" each other, leading to phase separation and blooming.[6] The goal is to select an additive-polymer system where this distance is minimized.

Q3: What practical steps can I take during melt compounding to improve the dispersion of UV-P?

A3: Optimizing the compounding process is critical. The key is to achieve a uniform distributive and dispersive mixing without thermally degrading the polymer or the additive.

The Scientific Explanation: Good dispersion involves breaking down additive agglomerates and distributing them evenly throughout the polymer matrix. This requires sufficient shear and residence time in the extruder. The processing temperature must be high enough to melt the polymer and dissolve the UV-P (melting point ~126-130°C), but not so high as to cause degradation.[9]

Experimental Workflow for Optimizing Compounding:

Caption: Workflow for optimizing UV-P dispersion during melt compounding.

Detailed Protocol for Masterbatch Creation:

  • Select Carrier Resin: Choose a low MFI (Melt Flow Index) version of the target polymer or a compatible carrier resin.

  • Calculate Loadings: Weigh out the carrier resin and UV-P powder to achieve a 5-10% concentration of the additive.

  • Compounding: Use a twin-screw extruder. Feed the pre-blended mixture into the main hopper.

  • Processing Parameters:

    • Temperature: Set a reverse temperature profile, with the highest temperature in the middle mixing zones to ensure full dissolution of the UV-P.

    • Screw Speed: Use a moderate to high screw speed (e.g., 300-500 rpm) to impart sufficient shear.

  • Pelletize: Strand cut and pelletize the resulting masterbatch.

  • Let-Down: This masterbatch can now be let down into the main polymer stream during the final product manufacturing at a much lower ratio, ensuring better and more uniform distribution.

Q4: What analytical techniques can confirm if my troubleshooting has improved UV-P dispersion?

A4: Several analytical methods can be used to qualitatively and quantitatively assess the dispersion of additives in the final polymer product.

The Scientific Explanation: Visual inspection for blooming is a start, but instrumental analysis provides definitive proof of dispersion quality at the micro-level. These techniques can identify undissolved particles, agglomerates, and concentration gradients.

Recommended Analytical Techniques:

TechniqueInformation ProvidedPrimary Use Case
Scanning Electron Microscopy (SEM) with EDS Visualizes particles and agglomerates on a cryo-fractured surface. Energy-Dispersive X-ray Spectroscopy (EDS) can map the elemental distribution (Nitrogen for UV-P) to confirm identity.[10]Gold standard for visualizing physical dispersion and identifying undispersed clumps.
Differential Scanning Calorimetry (DSC) Detects the melting endotherm of crystalline UV-P. A lack of a sharp melting peak for UV-P indicates it is well-dissolved (amorphously dispersed).Rapid quality control check to see if the additive is dissolved or exists as separate crystalline domains.
Fourier-Transform Infrared (FTIR) Microscopy Maps the chemical composition of a surface, identifying regions with high concentrations of the UV absorber based on its characteristic spectral peaks.[11]Useful for analyzing the chemical composition of surface bloom or identifying concentration gradients.
High-Performance Liquid Chromatography (HPLC) After solvent extraction, HPLC can precisely quantify the total amount of UV-P in the polymer, verifying that the target loading was achieved and none was lost to degradation or sublimation during processing.[12]Quantitative verification of the final additive concentration in the bulk material.

Troubleshooting Logic Diagram:

Troubleshooting_Logic Start Problem Observed: Surface Bloom / Haze Check_HSP Is HSP distance between UV-P and Polymer large? Start->Check_HSP Check_Conc Is loading level > solubility limit? Check_HSP->Check_Conc No Incompatible Root Cause: Fundamental Incompatibility Check_HSP->Incompatible Yes Supersaturated Root Cause: Supersaturation Check_Conc->Supersaturated Yes Sol_Alt Solution: Use High-MW or Modified UV Absorber Incompatible->Sol_Alt Sol_Masterbatch Solution: Use Masterbatch Method Supersaturated->Sol_Masterbatch Sol_Reduce Solution: Reduce Loading Level Supersaturated->Sol_Reduce Verify Verify with SEM/DSC Sol_Masterbatch->Verify Sol_Reduce->Verify Sol_Alt->Verify

Sources

Technical Support Center: Thermal Degradation of Tinuvin P

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tinuvin P. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues related to the thermal degradation of Tinuvin P during processing. As a hydroxyphenyl benzotriazole-class Ultraviolet Light Absorber (UVA), Tinuvin P is instrumental in protecting a wide array of polymers from the damaging effects of UV radiation by absorbing it and converting it into harmless thermal energy.[1][2] However, like any functional additive, its performance is intrinsically linked to its stability under processing conditions. This guide provides in-depth, experience-based insights into identifying, analyzing, and mitigating thermal degradation to ensure optimal performance of your final product.

Troubleshooting Guide: Common Processing Issues

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Q1: Why is my polymer product exhibiting a yellow or off-color tint after high-temperature processing with Tinuvin P?

This is one of the most common indicators of a processing issue. The discoloration can typically be traced back to two primary causes:

  • A. Thermal Degradation of Tinuvin P:

    • Causality: Tinuvin P has a defined thermal stability limit. When processing temperatures exceed this limit, the molecular structure can begin to break down. This decomposition can generate smaller, chromophoric (color-causing) byproducts that impart a yellow hue to the polymer matrix. According to thermogravimetric analysis (TGA), Tinuvin P begins to exhibit noticeable weight loss as temperatures approach and exceed 150°C, indicating the onset of volatilization and degradation.[3][4] Processing at temperatures significantly above this, especially for extended residence times, will accelerate this degradation.

  • B. Interaction with Metal Ions:

    • Causality: Tinuvin P can react with various heavy metal ions, notably iron (Fe) and cobalt (Co), to form colored complexes.[3][4] This is not a thermal degradation of the UVA itself, but a chemical reaction that can occur at processing temperatures.

    • Field Insight: Check your processing equipment (extruder barrels, screws, mixing tanks) for any signs of wear or corrosion that could introduce metal ion contamination into your polymer melt. Even trace amounts can be sufficient to cause noticeable discoloration.

Q2: My final product is failing accelerated UV weathering tests, despite containing the recommended loading of Tinuvin P. Could thermal degradation during processing be the cause?

Yes, this is a highly probable cause. The UV-absorbing functionality of Tinuvin P is entirely dependent on its specific molecular structure, which features absorption maxima around 301 nm and 341 nm.[4][5]

  • Causality: Thermal energy that is high enough to break the chemical bonds within the Tinuvin P molecule will destroy its chromophore—the very part of the molecule responsible for absorbing UV radiation. If a significant portion of the Tinuvin P is degraded during processing, its concentration in the final product is effectively lowered, leading to a predictable and premature failure during UV aging tests. The product may appear fine initially, but it lacks the necessary protection against UV-induced degradation, which can manifest as cracking, chalking, or severe discoloration upon light exposure.[6]

Q3: What are the critical processing parameters I need to control to avoid degrading Tinuvin P?

Avoiding thermal degradation is a balancing act between the processing needs of the polymer and the stability limits of the additive.

  • Causality: The degradation is a function of both temperature and residence time . A very high temperature for a short duration can be just as damaging as a moderately high temperature for a long duration.

    • Temperature: Monitor the melt temperature of your polymer closely. Based on TGA data, it is advisable to keep the processing temperature below the point of significant weight loss for Tinuvin P.

    • Residence Time: Minimize the time the polymer compound spends at elevated temperatures. Purge equipment thoroughly between runs to prevent material from "cooking" in the barrel.

Below is a workflow to help troubleshoot these common issues.

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Caption: Troubleshooting workflow for Tinuvin P degradation.

Analytical Protocols for Degradation Analysis

To empower your troubleshooting, these self-validating protocols will help you quantitatively and qualitatively assess the stability of Tinuvin P in your process.

Protocol A: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of thermal degradation for your batch of neat Tinuvin P.

  • Methodology:

    • Place 5-10 mg of Tinuvin P powder into a TGA crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 30°C) to 300°C at a heating rate of 10°C/minute.

    • Use an inert atmosphere (Nitrogen) to isolate thermal degradation from thermal-oxidative degradation.

    • Record the weight loss as a function of temperature. The temperature at which 1%, 2%, and 5% weight loss occurs provides critical data points for processing limits.

  • Data Summary for Tinuvin P (in Air):

    Weight Loss (%) Temperature (°C)[3][4]
    1.0 153
    2.0 170

    | 5.0 | 190 |

Protocol B: Quantitative Analysis of Degradation by HPLC
  • Objective: To quantify the amount of intact Tinuvin P in a polymer matrix before and after processing. A significant decrease indicates degradation.

  • Methodology:

    • Sample Preparation: a. Take a known mass (e.g., 1 gram) of your polymer compound before processing and after processing. b. Dissolve each sample in a suitable solvent (e.g., Chloroform, Dichloromethane) that dissolves both the polymer and Tinuvin P. c. Precipitate the polymer by adding a non-solvent (e.g., Methanol). d. Filter the solution to remove the precipitated polymer. The filtrate now contains the extracted Tinuvin P. e. Dilute the filtrate to a known volume.

    • HPLC Analysis: a. Prepare a calibration curve using known concentrations of a Tinuvin P standard. b. Inject the extracted samples into an HPLC system equipped with a UV detector set to one of its absorbance maxima (e.g., 341 nm). c. Use a suitable column (e.g., C18 reverse-phase). d. Quantify the concentration of Tinuvin P in the pre- and post-processing samples by comparing their peak areas to the calibration curve.[7]

Protocol C: Functional Integrity Check by UV-Vis Spectroscopy
  • Objective: To quickly check if the UV-absorbing function of Tinuvin P has been compromised.

  • Methodology:

    • Follow the same solvent extraction procedure as in Protocol B (steps 1a-1e).

    • Analyze the filtrate using a UV-Vis spectrophotometer, scanning from 250 nm to 500 nm.

    • Compare the absorbance spectrum of the post-processing sample to the pre-processing sample.

    • Interpretation: A significant decrease in the absorbance peaks at ~301 nm and ~341 nm indicates that the molecular structure responsible for UV protection has been destroyed.[8]

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}

Caption: Hypothesized thermal degradation pathway of Tinuvin P.

Frequently Asked Questions (FAQs)

  • Q: Can I use Tinuvin P in combination with other additives like antioxidants?

    • A: Yes. In fact, it is often recommended. Tinuvin P can be used with antioxidants (such as hindered phenols and phosphites) and Hindered Amine Light Stabilizers (HALS), often resulting in synergistic performance that enhances the overall stability of the polymer.[3][4]

  • Q: Do common polymerization agents affect Tinuvin P's stability?

    • A: According to technical data, the reducing and oxidizing agents typically used in polymerization and curing processes do not have an effect on the stability of Tinuvin P.[3][4]

  • Q: What is the primary mechanism of Tinuvin P?

    • A: It functions as a UV absorber. Its molecular structure allows it to absorb high-energy UV radiation in the 300-400 nm range and dissipate this energy as low-level thermal energy, thereby protecting the polymer from degradation.[1]

References

  • Wellt. (2024, January 8). Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. [Link]

  • SciSpace. (2018, March 16). The effect of Tinuvin derivatives as an ultraviolet (UV) stabilizer on EPDM rubber. [Link]

  • ScienceDirect. Thermal degradation at 393 K of poly(acrylonitrile-butadiene- styrene) (ABS) containing a hindered amine stabilizer. [Link]

  • Polivinil Plastik. TINUVIN P Technical Data Sheet. [Link]

  • International Research Journal of Ayurveda & Yoga. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. (2002). Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. [Link]

  • Ningbo INNO Pharmchem Co.,Ltd. Manufacturer's Guide to BASF Tinuvin P: Enhancing UV Protection for Your Products. [Link]

  • ResearchGate. (2014). Tinuvin P photocatalytic degradation as a function of pH. [Link]

  • Scribd. Tinuvin P: Technical Data Sheet. [Link]

  • European Science. (2016). The Study of the possibility of using expired ultraviolet stabilizer (Tinuvin 770) in polypropylene. [Link]

Sources

Technical Support Center: Identifying Degradation Products of Drometrizole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Drometrizole. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice for identifying the degradation products of Drometrizole in a question-and-answer format. Leveraging extensive experience in stability-indicating analysis, this document will explain the causality behind experimental choices and provide robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on Drometrizole?

A1: Forced degradation, or stress testing, is a critical component in the development of pharmaceutical and cosmetic products. These studies are designed to intentionally degrade the active ingredient, in this case, Drometrizole, under more severe conditions than it would typically encounter during its shelf life.[1] The primary objectives are to:

  • Elucidate Degradation Pathways: Understand the chemical breakdown of Drometrizole under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.

  • Identify Potential Degradants: Characterize the structure of potential degradation products that could form over time.

  • Develop Stability-Indicating Methods: The data generated is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), that can accurately separate and quantify Drometrizole in the presence of its degradation products.[2][3]

  • Ensure Product Safety and Efficacy: By identifying and understanding the degradation products, you can assess their potential impact on the safety and effectiveness of the final product.

Q2: Under which conditions is Drometrizole most likely to degrade?

A2: Based on studies of closely related benzotriazole UV absorbers like Drometrizole Trisiloxane, Drometrizole is expected to be most susceptible to acidic and basic hydrolysis .[1][2][3] It is generally found to be relatively stable under oxidative, thermal, and photolytic stress conditions.[2]

  • Acid Hydrolysis: Exposure to acidic conditions can lead to the formation of specific degradation products. For the related compound Drometrizole Trisiloxane, one major degradation product was observed after 6 hours at room temperature in 0.0001 M HCl.[2]

  • Base Hydrolysis: Basic conditions are often more aggressive. In studies with Drometrizole Trisiloxane, significant degradation was observed after just 1 hour at room temperature in 0.1 M NaOH, resulting in multiple degradation products.[2]

  • Oxidative, Thermal, and Photolytic Stability: Drometrizole and its derivatives are designed to be UV absorbers and are inherently photostable.[4] Consequently, significant degradation is not typically observed under standard photolytic, thermal (dry heat), or oxidative (e.g., hydrogen peroxide) stress conditions in forced degradation studies.[2]

Troubleshooting Guide

Problem: I am not observing any degradation of Drometrizole under my stress conditions.
  • Possible Cause 1: Insufficiently Harsh Stress Conditions.

    • Expert Insight: While Drometrizole is stable under many conditions, it should degrade under appropriate hydrolytic stress. If you are not seeing degradation, your acid or base concentration may be too low, or the exposure time too short.

    • Solution: Review and adjust your protocol. For instance, successful degradation of the related Drometrizole Trisiloxane has been reported with 0.0001 M HCl for 6 hours at room temperature and 0.1 M NaOH for 1 hour at room temperature.[2] You may need to incrementally increase the concentration of the acid/base, the temperature, or the duration of the stress test to achieve the target degradation of 5-20%.

  • Possible Cause 2: The analytical method is not sensitive or specific enough.

    • Expert Insight: Your HPLC or UPLC method may not be adequately resolving the degradation products from the parent Drometrizole peak, or the degradants may be present at levels below your method's detection limit.

    • Solution: Ensure your analytical method is validated for specificity and sensitivity. The UV detection wavelength is crucial. For Drometrizole and its degradation products, a wavelength of approximately 305 nm is typically effective.[2][3] Employing a high-sensitivity mass spectrometer (LC-MS) can also aid in detecting trace-level degradants.

Problem: I see multiple peaks in my chromatogram and I'm not sure which are degradation products.
  • Expert Insight: It is essential to systematically distinguish true degradation products from impurities in the starting material, excipients, or artifacts from the analytical method itself.

  • Solution: A Multi-Step Identification Process.

    • Analyze a Control Sample: Run a chromatogram of an unstressed Drometrizole sample to identify the peak corresponding to the parent drug and any pre-existing impurities.

    • Compare Stressed and Unstressed Samples: Peaks that appear or show a significant increase in peak area in the chromatograms of the stressed samples are likely degradation products.

    • Utilize Mass Spectrometry (LC-MS): This is the most powerful tool for this task. By obtaining the mass-to-charge ratio (m/z) of the parent drug and the new peaks, you can propose molecular formulas for the degradants.[2][3]

    • Perform Fragmentation Studies (MS/MS or MSn): Further fragmenting the molecular ions of the suspected degradation products can provide structural information, allowing you to propose their chemical structures by comparing fragmentation patterns with that of the parent drug.[2][3]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study of Drometrizole

This protocol is a robust starting point for investigating the degradation of Drometrizole, adapted from established methods for benzotriazole derivatives.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Drometrizole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and keep at room temperature for up to 24 hours. Monitor at intermediate time points (e.g., 2, 6, 12 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and keep at room temperature for up to 8 hours. Monitor at intermediate time points (e.g., 1, 4, 8 hours).

  • Oxidative Degradation: Treat the stock solution with 6% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Drometrizole powder to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the Drometrizole stock solution (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • Following the stress exposure, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a validated stability-indicating UPLC or HPLC method.

Table 1: Representative Forced Degradation Data for Drometrizole Trisiloxane

This table summarizes typical results from forced degradation studies on Drometrizole Trisiloxane, which can serve as an expected trend for Drometrizole.

Stress ConditionReagents & DurationExpected DegradationDegradation Products Observed
Acid Hydrolysis 0.0001 M HCl, 6 hours, RT~18%DP3
Base Hydrolysis 0.1 M NaOH, 1 hour, RT~53%DP1, DP2, DP3
Oxidation 6% H₂O₂, 24 hours, RTNo significant degradationNone
Thermal 105°C, 48 hoursNo significant degradationNone
Photolytic 1.2 million lux hoursNo significant degradationNone

Data adapted from a study on Drometrizole Trisiloxane.[2]

Protocol 2: UPLC-MS/MS Method for Separation and Identification

This is a validated UPLC method suitable for separating Drometrizole from its potential degradation products.[2]

  • Chromatographic System: Waters Acquity H-Class UPLC with a Photodiode Array (PDA) detector and a mass spectrometer.

  • Column: Agilent Zorbax SB RRHD C8 (100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Program:

    Time (min) %B
    0 80
    6 80
    10 100
    16 100
    16.2 80

    | 18 | 80 |

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 305 nm

  • Injection Volume: 2 µL

Visualizing Workflows and Pathways

Experimental Workflow for Degradation Product Identification

G cluster_stress Forced Degradation cluster_analysis Analytical Workflow Drometrizole Drometrizole (API or Formulation) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drometrizole->Stress UPLC UPLC Separation Stress->UPLC Analyze Stressed Samples PDA PDA Detection (305 nm) UPLC->PDA MS LC-MS/MS Identification UPLC->MS Struct_Elucid Structural Characterization MS->Struct_Elucid

Caption: Workflow for forced degradation and identification of Drometrizole degradation products.

Proposed General Degradation Pathway for Benzotriazoles under Hydrolysis

G Drometrizole Drometrizole Benzotriazole-Phenol Structure Hydrolysis Hydrolytic Stress (Acid or Base) Drometrizole->Hydrolysis DPs Degradation Products e.g., Cleavage of Benzotriazole Ring or modification of side chains Hydrolysis->DPs

Caption: Generalized hydrolytic degradation pathway for Drometrizole.

References

  • Babu, M. A., Mohan, G. V. K., Satish, J., Kalariya, P. D., Raju, C. H. K., & Mankumare, S. D. (2018). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Journal of Applied Pharmaceutical Science, 8(06), 065-074. [Link]

  • Cosmetics Info. (n.d.). Drometrizole. [Link]

  • Kiejza, D., Karpińska, J., & Kotowska, U. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Molecules, 27(11), 3349. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

Sources

Technical Support Center: Optimizing 2-(2H-Benzotriazol-2-yl)-p-cresol for UV Protection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2H-Benzotriazol-2-yl)-p-cresol, a high-performance ultraviolet (UV) light absorber. This guide is designed for researchers, scientists, and formulation professionals to provide in-depth, practical advice on optimizing its concentration for superior UV protection in your experimental formulations. Here, we address common challenges and provide troubleshooting workflows based on established scientific principles.

Introduction to this compound

This compound, also known by trade names such as Tinuvin P® and the common name Drometrizole, is a UV absorber of the hydroxyphenyl benzotriazole class.[1][2] Its molecular structure is exceptionally efficient at converting damaging UV radiation, particularly in the 300-400 nm range, into harmless thermal energy.[3][4] This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), is an ultrafast, reversible cycle that allows a single molecule to dissipate the energy of thousands of UV photons with a high degree of photostability.[4][5]

Optimizing the concentration of this UV absorber is critical. Insufficient amounts will lead to poor protection, while excessive concentrations can cause insolubility, formulation instability, and undesirable aesthetic effects without providing proportional benefits. This guide will help you navigate these challenges to achieve optimal performance.

Part 1: Fundamentals & Initial Formulation

This section covers the most common initial questions regarding the physical properties and handling of this compound.

Q1: What are the primary solvents for dissolving this compound?

This compound is hydrophobic and has very low solubility in water (<0.01 g/100g ).[6] It is, however, soluble in a range of organic solvents. For experimental purposes, creating a concentrated stock solution in a compatible solvent is the most effective first step.

Causality: The molecule's structure, dominated by aromatic rings, makes it highly compatible with non-polar and moderately polar organic solvents that can engage in favorable intermolecular interactions. Its insolubility in water is due to the inability to form strong hydrogen bonds with water molecules.

Data Summary: Solubility in Common Solvents

SolventSolubility ( g/100 g solution at 20°C)[6]Application Insight
Chloroform13Excellent for initial lab-scale dissolution and spectral analysis.
Benzene7Good solubility, but use is often restricted due to toxicity.
Ethyl Acetate3.5A common solvent in coatings and adhesives; good compatibility.
Acetone3Useful for creating stock solutions for addition to polar resin systems.
Cyclohexane1Lower solubility; suitable for non-polar formulations.
n-Hexane0.8Very low solubility; not recommended for primary dissolution.
Methanol0.2Poor solubility; may be used in blends with other co-solvents.
Water< 0.01Effectively insoluble.

Part 2: Experimental Design & Optimization Workflow

This section provides a structured approach to determining the ideal concentration of this compound in your specific formulation.

Q2: How do I systematically determine the optimal concentration for my application?

The optimal concentration depends on the substrate, the required performance, and the film thickness of the final application. A typical starting range is between 0.1% and 0.5% by weight, but this must be validated experimentally.[3][7]

Causality: The Beer-Lambert law dictates that absorbance is directly proportional to the concentration of the absorber and the path length. Therefore, a thicker material may require a lower concentration to achieve the same level of UV protection as a thinner film with a higher concentration. The goal is to find the "sweet spot" that provides maximum UV absorption without leading to oversaturation and potential recrystallization.

Experimental Protocol: Concentration Optimization Workflow

  • Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., chloroform or ethyl acetate) to create a 5% or 10% (w/v) stock solution.

  • Create a Dilution Series: Prepare a series of test formulations (e.g., in a polymer film, coating, or cosmetic base) with varying concentrations of the UV absorber. A good starting range is 0.1%, 0.2%, 0.3%, 0.4%, 0.5%, and 0.75% by final weight. Include a "zero-absorber" control sample.

  • Sample Preparation: Ensure each sample is prepared with a uniform and known thickness. For coatings or films, use a draw-down bar or spin coater. For liquids, use a quartz cuvette with a defined path length.

  • UV-Vis Spectrophotometry: Measure the UV absorbance spectrum of each sample from 280 nm to 450 nm using a double-beam UV-Vis spectrophotometer.[8] Use the "zero-absorber" formulation as the reference blank.

  • Data Analysis:

    • Plot Absorbance vs. Wavelength for each concentration.

    • Identify the peak absorbance wavelength (λ-max), which should be in the 300-400 nm range.[3]

    • Plot Absorbance at λ-max vs. Concentration.

  • Determine Optimal Concentration: The optimal concentration is typically the point at which the absorbance curve begins to plateau, indicating that adding more absorber yields diminishing returns in UV protection. Also, visually inspect the higher concentration samples for any signs of cloudiness or crystallization, which would indicate exceeding the solubility limit in the final formulation.

Diagram: Concentration Optimization Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Stock Solution (e.g., 5% in Chloroform) B Create Formulation Series (0.1% to 0.75% + Control) A->B C Prepare Uniform Samples (e.g., films of known thickness) B->C D Measure UV-Vis Spectrum (280-450 nm) C->D E Plot Absorbance vs. Wavelength & Absorbance vs. Concentration D->E F Identify Plateau & Check for Crystallization E->F G Optimal Concentration Determined F->G

Caption: Workflow for determining the optimal concentration.

Part 3: Troubleshooting Common Issues

This section addresses specific problems that researchers may encounter during formulation and testing.

Q3: My formulation shows poor UV protection despite adding the recommended amount of the absorber. What could be the cause?

Several factors can lead to lower-than-expected performance. A systematic troubleshooting approach is necessary to identify the root cause.

Causality: The issue could stem from chemical degradation of the absorber, improper dispersion within the matrix, or interference from other formulation components. While highly photostable, the compound can degrade under prolonged, high-intensity irradiation or interact with certain chemicals.[5]

Troubleshooting Flowchart: Low UV Protection Efficacy

G Start Problem: Low UV Protection Q1 Is the absorber fully dissolved/dispersed? Start->Q1 A1_No Action: Improve mixing/sonication. Re-evaluate solvent system. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Q2 Are there signs of photodegradation (e.g., color change)? A1_Yes->Q2 A2_Yes Action: Consider adding a photostabilizer (HALS). Check UV source intensity. Q2->A2_Yes Yes A2_No No Q2->A2_No Q3 Are there incompatible -ingredients present? A2_No->Q3 A3_Yes Action: Remove potential interactants (e.g., metal ions, strong bases). Test simplified formulation. Q3->A3_Yes Yes A3_No No Q3->A3_No End Action: Re-run concentration optimization. Verify instrument calibration. A3_No->End

Caption: A step-by-step guide to troubleshooting low efficacy.

In-Depth Checks:

  • Incompatibility with Metal Ions: this compound can form colored complexes with heavy metal ions like iron or cobalt.[6] If your formulation contains trace metals from catalysts or pigments, this can deactivate the absorber and cause discoloration.

  • Photodegradation Pathways: While robust, extreme conditions can lead to degradation through pathways like hydroxylation or ring-opening.[5] If your application involves very high-intensity UV exposure, consider combining it with a Hindered Amine Light Stabilizer (HALS), which acts as a radical scavenger and can have a synergistic effect.[6][9]

  • pH Effects: The photodegradation rate of benzotriazoles can be influenced by pH. Degradation tends to be slower at neutral or higher pH levels.[5][10] If working in an acidic aqueous environment (though solubility is low), performance may be affected.

Q4: I'm observing recrystallization or "blooming" of the UV absorber on the surface of my polymer. How can I fix this?

This indicates that the concentration of this compound has exceeded its solubility limit within the polymer matrix at a given temperature.

Causality: The absorber is a crystalline solid with a melting point of 128–132 °C.[6] When a formulation is loaded beyond the saturation point, the excess molecules will migrate and crystallize out of the matrix over time, a phenomenon known as "blooming."

Mitigation Strategies:

  • Reduce Concentration: The most straightforward solution is to reduce the concentration to a level below the solubility threshold, as determined by your optimization experiments.

  • Improve Compatibility: Introduce a co-solvent or plasticizer into the formulation that improves the solubility of the UV absorber within the polymer matrix.

  • Use in Combination: Combine this compound with another, more soluble UV absorber. This can sometimes allow for a lower, more stable concentration of each while achieving broad-spectrum protection.[11]

  • Check for Polymer Polarity: Ensure the polarity of your polymer is suitable. This absorber has better compatibility with moderately polar polymers like polyesters, acrylics, and PVC compared to highly non-polar polymers like polyethylene.[7]

Part 4: Analytical & Safety Considerations

Q5: What analytical methods are best for quantifying the concentration and stability of the absorber in a final product?

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately quantifying the concentration of UV absorbers in a complex matrix.[12]

Causality: HPLC provides excellent separation of the target analyte from other formulation components, allowing for precise and accurate quantification. UV-Vis spectrophotometry is excellent for measuring overall UV absorbance but cannot easily distinguish the absorber from other UV-active components or its own degradation products.[8][13]

Protocol Outline: HPLC-UV Analysis

  • Sample Extraction: Dissolve a known weight of the final product in a solvent that fully solubilizes the UV absorber but in which the primary matrix (e.g., polymer) is insoluble. Tetrahydrofuran (THF) is often a good starting point.

  • Precipitation & Filtration: Precipitate the polymer by adding a non-solvent (e.g., methanol). Centrifuge and filter the supernatant through a 0.45 µm syringe filter to isolate the extracted absorber.

  • Chromatography:

    • Column: Use a reversed-phase C18 column.[12]

    • Mobile Phase: A gradient of methanol and water is typically effective.[12]

    • Detection: Use a UV detector set to a wavelength of high absorbance for the compound (e.g., ~340 nm).

  • Quantification: Compare the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Q6: What are the key safety precautions when handling this compound?

This compound has a low order of acute oral toxicity.[6][14] However, standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[15]

  • Inhalation: Avoid breathing dust. Handle the powder in a well-ventilated area or with local exhaust ventilation.[15]

  • Skin Contact: May cause an allergic skin reaction in sensitive individuals. Wash hands thoroughly after handling.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound is very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[15]

References

  • Scribd. (n.d.). Tinuvin P: Technical Data Sheet. [Link]

  • Wellt. (2024). Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. [Link]

  • BASF. (2015). Tinuvin® P Benzotriazole UV absorber Technical Information. [Link]

  • ResearchGate. (2021). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. [Link]

  • HunterLab. (2024). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. [Link]

  • Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. [Link]

  • PubMed Central. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]

  • EPA. (n.d.). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. [Link]

  • LookChem. (n.d.). Cas 2440-22-4, this compound. [Link]

  • National Institutes of Health. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]

  • PubMed Central. (n.d.). Risk Assessment of Drometrizole, a Cosmetic Ingredient used as an Ultraviolet Light Absorber. [Link]

  • DiVA portal. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • Omics Online. (2017). Rapid Comparison of UVB Absorption Effectiveness of Various Sunscreens by UV-Vis Spectroscopy. [Link]

  • Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. [Link]

  • Wellt Chemicals. (n.d.). Tinuvin P. [Link]

  • National Institutes of Health. (n.d.). Drometrizole. PubChem. [Link]

Sources

Technical Support Center: Dispersion of 2-(2H-Benzotriazol-2-yl)-p-cresol in Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2H-Benzotriazol-2-yl)-p-cresol, a high-performance ultraviolet (UV) light absorber commonly known by trade names such as Tinuvin® P. This guide is designed for researchers, polymer scientists, and process engineers to troubleshoot and resolve common dispersion-related issues encountered during the incorporation of this additive into plastic matrices. Proper dispersion is critical not only for achieving uniform UV protection but also for maintaining the aesthetic and mechanical properties of the final product.

Understanding the Mechanism and Importance of Dispersion

This compound belongs to the hydroxyphenyl-benzotriazole class of UV absorbers (UVA). Its function is to protect polymers from degradation by absorbing harmful UV radiation, primarily in the 300-400 nm range, and dissipating it as harmless thermal energy.[1][2] This process involves a rapid, reversible intramolecular proton transfer, which allows the molecule to undergo numerous cycles without significant degradation, offering long-lasting protection.[2]

However, the efficacy of this entire process hinges on one critical factor: dispersion . For the UV absorber to be effective, it must be uniformly distributed throughout the polymer matrix at a molecular level. Poor dispersion leads to the formation of agglomerates, which can have severe consequences:

  • Reduced UV Protection: Agglomerates decrease the effective surface area of the additive, creating "UV windows" where the polymer is left unprotected and susceptible to degradation.[3][4]

  • Optical Defects: In transparent or translucent plastics like polycarbonate (PC) and acrylics (PMMA), agglomerates scatter light, causing haze, reduced clarity, and an overall poor aesthetic appearance.

  • Mechanical Weaknesses: Additive clusters can act as stress concentrators, potentially compromising the mechanical properties of the polymer, such as impact strength and tensile elongation.[5]

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Category 1: Optical & Aesthetic Defects

Q1: Why is my final plastic part hazy or showing reduced clarity after adding the UV absorber?

A1: Haze is a classic indicator of poor dispersion. The particles of this compound are not fully dissolved or distributed in the polymer, causing light scattering.

  • Root Cause Analysis:

    • Low Compatibility/Solubility: The UV absorber has limited solubility in the host polymer. While it is generally compatible with styrenics, PVC, acrylics, and polycarbonates, exceeding the solubility limit at a given processing temperature will lead to particle formation.[6]

    • Insufficient Mixing Energy: The compounding process (e.g., twin-screw extrusion) may not be providing enough shear to break down agglomerates and distribute the additive.

    • Premature Solidification: If the polymer melt cools too quickly, the additive may not have enough time to fully dissolve and can precipitate out, forming microscopic particles that cause haze.

  • Troubleshooting Protocol:

    • Verify Loading Level: Ensure the concentration of the UV absorber is within the recommended range for the specific polymer. Start with the lowest effective concentration and incrementally increase if necessary.

    • Optimize Processing Temperature: Increase the melt temperature during compounding, staying within the polymer's safe processing window. Higher temperatures can significantly improve the solubility of the additive.

    • Increase Mixing Shear: Adjust the screw design of your extruder to include more mixing elements or increase the screw speed (RPM) to impart more shear energy into the melt.

    • Consider a Masterbatch: Using a pre-dispersed masterbatch, where the UV absorber is highly concentrated in a compatible carrier resin, is a highly effective method to ensure uniform distribution in the final product.[5]

Q2: I'm observing specks or discoloration in my product. Is the UV absorber responsible?

A2: This can be caused by either undispersed agglomerates or thermal degradation of the additive.

  • Root Cause Analysis:

    • Agglomerates: Large, undispersed clumps of the additive can appear as specks.

    • Thermal Degradation: Although benzotriazoles have good thermal stability, excessive processing temperatures or long residence times in the extruder can cause them to degrade, leading to yellowing or brown specks.[2]

    • Contamination: Ensure the specks are not from another source of contamination in your processing line.

  • Troubleshooting Protocol:

    • Microscopic Analysis: Examine a thin section of the defective part under a microscope. This can help determine if the specks are undispersed powder or a result of degradation.

    • Review Temperature Profile: Check the maximum processing temperature and residence time. Compare this against the technical datasheet for this compound. The melting point is typically around 128-132°C.

    • Improve Pre-Blending: Ensure the additive powder is evenly blended with the polymer pellets before being fed into the extruder.

    • Incorporate Antioxidants: A proper stabilization package, including primary and secondary antioxidants, is crucial to protect both the polymer and the additives during melt processing.[7]

Category 2: Processing & Equipment Issues

Q3: We are experiencing "plate-out" or die-lip build-up on our extrusion equipment. What is the cause?

A3: Plate-out is the deposition of formulation components onto the hot metal surfaces of processing equipment like screws, barrels, and dies.[8] It is often caused by additives that have limited solubility or compatibility with the polymer matrix.[8][9]

  • Root Cause Analysis:

    • Additive Incompatibility: The UV absorber or other additives in the formulation (e.g., lubricants, fillers) may be incompatible with the polymer, causing them to migrate to the surface of the melt.[8]

    • Over-saturation: The concentration of the additive exceeds its solubility limit in the polymer at the processing temperature.

    • Low Volatility: While this compound generally has low volatility, interaction with other components can sometimes lead to the formation of lower-volatility compounds that deposit on equipment.[2]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for die plate-out.

Q4: What is "blooming" and can this compound cause it?

A4: Blooming is the migration of an additive from the bulk of the polymer to its surface over time, often forming a crystalline or oily layer.[10] This is driven by factors like high additive concentration, low solubility, and temperature changes.[10]

  • Root Cause Analysis:

    • Exceeding Solubility Limit: This is the most common cause. The additive is dissolved during melt processing but precipitates out as the polymer cools and ages.

    • Polymer Incompatibility: The polarity difference between the additive and the polymer matrix can drive the additive to the surface to lower the system's overall energy.[10][11]

    • Secondary Processing: Post-processing steps involving heat can accelerate the migration of additives to the surface.

  • Troubleshooting Protocol:

    • Confirm the Blooming Substance: Use analytical techniques like FTIR or GC-MS to analyze the surface residue and confirm it is the UV absorber.

    • Reduce Concentration: The most direct solution is to lower the loading level of the additive to below its solubility limit in the solid polymer.

    • Select a Higher Molecular Weight UVA: Consider using a different benzotriazole UV absorber with a higher molecular weight. Larger molecules have lower mobility within the polymer matrix and are less prone to blooming.

    • Improve Compatibility: In some cases, adding a compatibilizer can improve the interaction between the additive and the polymer, keeping it locked within the matrix.

Data & Protocols

Table 1: General Compatibility and Recommended Loading Levels
Polymer TypeCompatibilityTypical Loading Level (% w/w)Key Considerations
Polystyrene (PS, HIPS)Excellent0.20 - 0.50Very effective in crystal PS for maintaining clarity.[12]
Polycarbonate (PC)Good0.15 - 0.35Low volatility is crucial to prevent deposits on chill rolls during extrusion.[2][12]
Polyvinyl Chloride (PVC)Excellent0.20 - 0.50Can be used in both rigid and flexible PVC formulations.[6]
Acrylics (PMMA)Good0.10 - 0.30Essential for preventing yellowing and degradation in outdoor applications.
Unsaturated PolyestersGood0.20 - 0.50Helps maintain the integrity of the resin in fiberglass-reinforced applications.
Polyurethanes (PU)Good0.25 - 0.75Protects against discoloration and loss of physical properties upon light exposure.[6]

Note: These are starting point recommendations. Optimal loading levels depend on the specific application, part thickness, and desired service life.

Protocol: Improving Dispersion via Twin-Screw Compounding

This protocol outlines steps to optimize the dispersion of this compound.

  • Pre-Blending:

    • Thoroughly tumble-blend the UV absorber powder with the polymer pellets for at least 15-20 minutes to ensure a homogenous pre-mix. This prevents slugs of concentrated additive from entering the extruder.

  • Feeder Configuration:

    • Use a high-precision, loss-in-weight feeder for the additive if feeding it separately from the main polymer. This ensures a consistent and accurate addition rate.

  • Extruder Temperature Profile:

    • Set a reverse temperature profile. Start with a moderate temperature in the initial feed zones to convey the material, then increase the temperature significantly in the melting and mixing zones to ensure the additive fully dissolves. Taper the temperature down towards the die.

    • Example for PC: Zone 1-2: 240°C, Zone 3-5 (Melting): 280-290°C, Zone 6-8 (Mixing): 290°C, Die: 285°C.

  • Screw Design and Speed:

    • Ensure the screw configuration has sufficient kneading and mixing elements after the melting section. Forward kneading blocks provide distributive mixing, while reverse elements can increase residence time and shear.

    • Start at a moderate screw speed (e.g., 200-300 RPM) and increase as needed to improve mixing. Higher RPM generally imparts more shear energy.

  • Venting:

    • Utilize a vacuum vent downstream from the mixing section to remove any volatiles that may be generated, which can help prevent defects in the final pellets.

Mechanism Visualization

The protective mechanism of a benzotriazole UV absorber is a key reason for its effectiveness.

Caption: UV absorption mechanism of hydroxyphenyl-benzotriazoles.

References

  • How do UV absorbers work? - Raytop Chemical. (2022-07-12).
  • Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (2021-10-21).
  • The Science Behind UV Stabilizers: Understanding Benzotriazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
  • benzotriazole uv stabilizers: Topics by Science.gov. Science.gov.
  • Absorption mechanism of different types of UV absorbers. ResearchGate.
  • What Causes Plate-Out and How to Effectively Control It. Baumann Chemicals.
  • Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. SpecialChem. (2025-06-30).
  • This compound | 612069-30-4. ChemicalBook. (2025-03-19).
  • STABLIZERS IN MEDICAL PLASTICS FOR EXTRUSION. Compounding Solutions.
  • Product information, this compound. P&S Chemicals.
  • The Importance of UV Absorbers in Polycarbonate (PC) Applications. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-06).
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. Sigma-Aldrich.
  • benzotriazolyl dodecyl p-cresol, 125304-04-3. The Good Scents Company.
  • The Complete Guide to UV Absorption and Light Stabilizers. (2025-06-08).
  • POLYETHYLENE (Stabilization and Compounding). (2001).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-04-28).
  • Plastic Injection Molding Buildup - Causes and How to Fix It. Nanoplas Inc.
  • Understanding the Different Types of Stabilizers in Plastics Manufacturing. (2024-12-31).
  • The Science of Stability: How UV Absorbers Extend Material Performance. Chitec.
  • How to Control Additive Blooming in Polymer Films. Brighton Science.
  • Polymers Modifications through Ultraviolet Absorbers Addition. Encyclopedia.pub.
  • How to Troubleshoot Common Issues with Process Aids in Plastics Manufacturing.

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Technical Support Center: Purification of 2-(2H-Benzotriazol-2-yl)-p-cresol (Tinuvin P)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(2H-Benzotriazol-2-yl)-p-cresol, a widely utilized UV absorber commercially known as Tinuvin P. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction to Purification Challenges

The synthesis of this compound typically involves the coupling of a diazotized o-nitroaniline derivative with p-cresol, followed by reductive cyclization. This process can introduce a variety of impurities, including unreacted starting materials, intermediates such as azo compounds, and side-products. The final purity of the product is critical for its performance as a UV stabilizer and for its use in sensitive applications. This guide will focus on the most common and effective purification techniques: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile can vary depending on the specific synthetic route and reaction conditions. However, common impurities include:

  • Unreacted p-cresol: A starting material that can persist if not fully consumed.

  • Azo-intermediate: The colored (typically red or orange) azo-coupled product formed before the final reductive cyclization.

  • Isomeric by-products: Positional isomers may form during the coupling reaction.

  • Polymeric or tarry substances: These can arise from side reactions, particularly if the reaction overheats.[1]

  • Residual solvents and reagents: Solvents used in the synthesis and reagents from the work-up can be carried over.

Q2: My crude product is highly colored (orange/red). What is the likely cause and how can I remove it?

A2: A strong orange or red color is a classic indicator of the presence of the azo-intermediate. This impurity is generally more polar than the final benzotriazole product. Both column chromatography and recrystallization are effective at removing this impurity.

Q3: What is the ideal solvent for recrystallizing this compound?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] For this compound, alcohols such as isopropanol or ethanol are excellent choices. A mixed solvent system, such as ethanol/water or toluene/heptane, can also be effective for optimizing crystal recovery.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and quantitative method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like phosphoric or formic acid) provides excellent separation.[2]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of column chromatography.

  • Melting Point: A sharp melting point within the expected range (typically 128-132°C) is a good indicator of purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups and is useful for comparison against a reference standard.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield after recrystallization - The chosen solvent is too good at room temperature.- Too much solvent was used.- The cooling process was too rapid.- Add a less-polar co-solvent (anti-solvent) to the mother liquor to precipitate more product.- Concentrate the solution by carefully evaporating some of the solvent before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" during recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The concentration of impurities is too high.- Switch to a lower-boiling point solvent.- Use a larger volume of solvent to keep impurities dissolved.- Perform a preliminary purification by column chromatography to remove the bulk of the impurities.
Colored impurities persist after recrystallization - The impurity has similar solubility to the product in the chosen solvent.- The impurity is trapped within the crystal lattice.- Try a different recrystallization solvent or a mixed solvent system.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of your product.
Poor separation during column chromatography - The mobile phase is too polar or not polar enough.- The column is overloaded with crude material.- Optimize the mobile phase using TLC. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).- Reduce the amount of crude material loaded onto the column. The ratio of stationary phase to crude material should be at least 30:1 by weight.
Product co-elutes with an impurity - The impurity has a very similar polarity to the product.- Use a less polar solvent system and a longer column to improve resolution.- Consider using a different stationary phase, such as alumina instead of silica gel.- If the impurity is acidic or basic, a small amount of acid or base can be added to the mobile phase to alter its retention time.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a small test tube, add approximately 50 mg of your crude this compound. Add a few drops of isopropanol and heat gently. If the solid dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place your crude product in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to just dissolve the solid. It is crucial to add the solvent portion-wise to a gently boiling solution to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% of the solute weight) and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

This protocol is a general method for the purification of moderately polar organic compounds.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 10-20%).

  • Fraction Collection: Collect fractions of the eluate in test tubes. Monitor the separation by TLC. The less polar impurities will elute first, followed by the desired product. The more polar impurities (like the azo-intermediate) will be retained on the column longer.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Property Value Source
Chemical Name This compound-
Synonyms Tinuvin P, Drometrizole[5][7]
CAS Number 2440-22-4[7]
Molecular Formula C₁₃H₁₁N₃O[8]
Molecular Weight 225.25 g/mol [7]
Appearance Slightly yellow powder[7]
Melting Point 128-132 °C[3]
Solubility (at 20°C) Water: < 0.01 g/100g Methanol: 0.2 g/100g Chloroform: 13 g/100g [3]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Gravity Filtration dissolved_solution->hot_filtration clear_solution Hot, Clear Filtrate hot_filtration->clear_solution cool_slowly Slow Cooling clear_solution->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath crystals_formed Crystal Slurry ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Purification

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude Product purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 is_pure Purity Acceptable? purity_check1->is_pure end Pure Product is_pure->end Yes recrystallize Perform Recrystallization is_pure->recrystallize No recrystallize->purity_check1 recrystallize_issue Recrystallization Issue? recrystallize->recrystallize_issue troubleshoot_recrystallization Troubleshoot: - Change solvent - Adjust cooling rate - Use charcoal recrystallize_issue->troubleshoot_recrystallization Yes chromatography Perform Column Chromatography recrystallize_issue->chromatography troubleshoot_recrystallization->recrystallize chromatography->purity_check1 chromatography_issue Chromatography Issue? chromatography->chromatography_issue chromatography_issue->end No troubleshoot_chromatography Troubleshoot: - Optimize mobile phase - Check loading - Change stationary phase chromatography_issue->troubleshoot_chromatography Yes troubleshoot_chromatography->chromatography

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

  • 2(2H-Benzotriazol-2-yl)-p-cresol - SpectraBase. Available at: [Link]

  • Enzymatic synthesis of Tinuvin - ResearchGate. Available at: [Link]

  • Enzymatic synthesis of Tinuvin - ResearchGate. Available at: [Link]

  • Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials - PubMed. Available at: [Link]

  • Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters - NIH. Available at: [Link]

  • Main effects (a) and two-factor interaction (b) plots for Tinuvin P and... - ResearchGate. Available at: [Link]

  • Drometrizole | C13H11N3O | CID 17113 - PubChem - NIH. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • US6936717B2 - Tinuvin P-hindred amine light stabilizer and derivatives thereof - Google Patents.
  • The Study of the possibility of using expired ultraviolet stabilizer (Tinuvin 770) in polypropylene. Available at: [Link]

  • 2(2H-Benzotriazol-2-yl)-p-cresol - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • TINUVIN P - Polivinil Plastik. Available at: [Link]

  • Column Chromatography in Pharmaceutical Analysis - Research and Reviews. Available at: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. Available at: [Link]

  • Mass spectrometry contamination from Tinuvin 770, a common additive in laboratory plastics. Available at: [Link]

  • Cas 2440-22-4,2-(2H-Benzotriazol-2-yl) - LookChem. Available at: [Link]

  • Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage. Available at: [Link]

  • Crystallization and Purification - ResearchGate. Available at: [Link]

  • Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics - PMC - NIH. Available at: [Link]

  • Mass Spectrometry Contamination from Tinuvin 770, a Common Additive in Laboratory Plastics - ResearchGate. Available at: [Link]

  • This compound - IPG. Available at: [Link]

  • CAS No : 2514602-12-9 | Product Name : 2-(2H-Benzotriazol-2-yl)-6-isobutyl-p-cresol. Available at: [Link]

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Technical Support Center: Enhancing the Photostability of 2-(2H-Benzotriazol-2-yl)-p-cresol (Tinuvin P)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2H-Benzotriazol-2-yl)-p-cresol, a widely utilized benzotriazole UV absorber commercially known as Tinuvin P. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to its photostability. Here, we synthesize technical accuracy with field-proven insights to help you optimize your formulations and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of UV protection offered by this compound?

A1: The primary photoprotective mechanism is a highly efficient process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon absorbing UV radiation, the molecule undergoes an ultrafast tautomerization. This allows the absorbed high-energy UV photons to be converted into harmless thermal energy, with the molecule rapidly returning to its ground state to absorb more UV energy.[1][3] This rapid, non-destructive cycle enables a single molecule to dissipate the energy of thousands of UV photons, contributing to its high degree of photostability.[1][4]

Q2: Under what conditions can this compound (Tinuvin P) degrade?

A2: While inherently photostable, prolonged exposure to high-intensity UV radiation can lead to degradation.[1] Degradation pathways can be influenced by the chemical environment, including the polarity of the solvent, the presence of atmospheric oxygen, and interactions with other components in a formulation.[1] Indirect photodegradation can also be a dominant pathway, influenced by singlet oxygen, hydroxyl radicals, and dissolved organic matter.[5][6]

Q3: What are the initial signs of degradation in my formulation containing Tinuvin P?

A3: The initial signs of degradation often manifest as a loss of UV absorbance, which can be monitored using UV-Vis spectrophotometry.[7] This indicates a decrease in the concentration of the active UV absorber. In polymer applications, this can lead to physical changes such as discoloration (yellowing), cracking, and a loss of mechanical properties like tensile strength and impact resistance.[8]

Q4: What is the recommended usage level for Tinuvin P?

A4: The typical use levels for Tinuvin P range from 0.1% to 0.5%, depending on the substrate and the performance requirements of the final application.[4][9][10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Loss of UV Absorbance During Photostability Testing

You observe a faster-than-expected decrease in the characteristic UV absorbance of Tinuvin P (around 300-400 nm) in your formulation upon exposure to a UV source.[4][10]

Potential Causes & Solutions:

  • Incompatible Formulation Components: Certain ingredients in your formulation may be acting as photosensitizers, accelerating the degradation of Tinuvin P.

    • Causality: Photosensitizers can absorb light and transfer the energy to the UV absorber or surrounding molecules, leading to the formation of reactive species that attack the Tinuvin P molecule.

    • Troubleshooting Protocol:

      • Component Analysis: Systematically evaluate the photostability of Tinuvin P in the presence of each individual component of your formulation.

      • Control Experiments: Prepare simplified formulations, omitting one component at a time, to identify the problematic ingredient.

      • Literature Review: Search for known interactions between benzotriazoles and your other formulation components. Some UV filters can interact antagonistically.[7]

  • Presence of Metal Ions: Trace amounts of heavy metal ions, such as iron or cobalt, can form colored complexes with Tinuvin P and may catalyze photodegradation.[4][10]

    • Causality: Metal ions can participate in redox reactions when exposed to UV light, generating free radicals that can degrade the UV absorber.

    • Troubleshooting Protocol:

      • Raw Material Purity: Ensure high purity of all starting materials. Use deionized or distilled water and high-purity solvents.

      • Chelating Agents: Consider the addition of a chelating agent (e.g., EDTA) to sequester any stray metal ions, preventing them from interacting with Tinuvin P.

  • Inappropriate Solvent System: The solvent can significantly influence the degradation pathway and rate.[1]

    • Causality: Solvent polarity can affect the stability of the excited state of the Tinuvin P molecule and the solubility of potential quenchers or sensitizers.

    • Troubleshooting Protocol:

      • Solvent Screening: If your application allows, test the photostability of Tinuvin P in a range of solvents with varying polarities.

      • Aprotic vs. Protic Solvents: Evaluate the performance in both protic (e.g., alcohols) and aprotic (e.g., acetonitrile) solvents to understand the role of hydrogen bonding in the degradation process.

Issue 2: Insufficient Photoprotection of the Substrate Despite Correct Loading of Tinuvin P

Your polymer or formulation is still showing signs of photodegradation (e.g., color change, loss of mechanical properties) even with the recommended concentration of Tinuvin P.

Potential Causes & Solutions:

  • Poor Dispersibility or Compatibility: Tinuvin P may not be adequately dispersed or soluble within the polymer matrix or formulation, leading to localized areas with insufficient UV protection.

    • Causality: Agglomerates of the UV absorber act as points of failure and do not provide uniform protection throughout the material.

    • Troubleshooting Protocol:

      • Processing Parameters: Optimize mixing and processing conditions (e.g., temperature, shear rate) to ensure homogeneous distribution.

      • Solubility Testing: Verify the solubility of Tinuvin P in your specific system at the intended use concentration.

      • Compatibilizers: For polymer systems, consider the use of a compatibilizer to improve the interaction between the polar UV absorber and a non-polar polymer matrix.

  • Leaching of the UV Absorber: Over time, especially in applications exposed to weathering, the relatively low molecular weight Tinuvin P can migrate to the surface and leach out of the material.[11]

    • Causality: The loss of the UV absorber from the bulk material reduces the overall photoprotection, leaving the substrate vulnerable to UV damage.

    • Troubleshooting Protocol:

      • Higher Molecular Weight Alternatives: Consider using a higher molecular weight benzotriazole UV absorber, which will have lower volatility and migration tendencies.[12]

      • Polymerizable UV Absorbers: For new polymer synthesis, explore the use of polymerizable UV absorbers that can be covalently bonded into the polymer backbone, permanently preventing leaching.[11]

  • UV Exposure Outside of Tinuvin P's Main Absorbance Range: While Tinuvin P is excellent for the 300-400 nm range, your substrate may be sensitive to other wavelengths.[4][10]

    • Causality: Different materials have different action spectra for degradation. If damage is occurring from wavelengths outside the primary protection range of Tinuvin P, it will be less effective.

    • Troubleshooting Protocol:

      • Full Spectrum Analysis: Determine the full UV-Vis spectrum of your light source and the action spectrum of your substrate's degradation.

      • Blended UV Absorbers: Consider combining Tinuvin P with other UV absorbers that cover different parts of the UV spectrum to provide broader protection.

Advanced Stabilization Strategies: A Synergistic Approach

To achieve superior photostability, a multi-faceted approach is often required. Combining Tinuvin P with other types of stabilizers can lead to synergistic effects, where the total stabilizing effect is greater than the sum of the individual components.[4][13]

Synergy with Hindered Amine Light Stabilizers (HALS)
  • Mechanism: HALS do not absorb UV radiation but act as radical scavengers.[14][15] They interrupt the chain reactions of photo-oxidation by neutralizing free radicals formed in the polymer.[14][16]

  • Why it Works: Tinuvin P acts as the "first line of defense" by absorbing most of the incoming UV radiation.[14] Any free radicals that are still generated are then "cleaned up" by the HALS in a regenerative cycle.[14][16] This dual-action approach provides comprehensive protection.[14]

  • Recommended Combinations: Combining Tinuvin P with HALS such as Tinuvin 292 or Tinuvin 123 has been shown to exhibit a synergistic effect, increasing the service life of coatings and plastics.[13]

Diagram: Synergistic Protection Mechanism

G cluster_0 UV Radiation cluster_1 First Line of Defense cluster_2 Polymer Matrix cluster_3 Second Line of Defense UV UV Photon (300-400 nm) TinuvinP Tinuvin P (UV Absorber) UV->TinuvinP Absorbed Polymer Polymer UV->Polymer Residual UV Heat Harmless Heat TinuvinP->Heat ESIPT Radicals Free Radicals (R•) Polymer->Radicals Photo-oxidation Degradation Degradation (Cracking, Discoloration) Radicals->Degradation HALS HALS (Radical Scavenger) Radicals->HALS Trapped Stable Stable Products HALS->Stable Scavenging

Caption: Synergistic UV protection by Tinuvin P and HALS.

Synergy with Antioxidants
  • Mechanism: Antioxidants inhibit oxidation by neutralizing reactive oxygen species (ROS) and free radicals generated during photo-irradiation.[17][18][19] They can be primary antioxidants (radical scavengers, e.g., hindered phenols) or secondary antioxidants (peroxide decomposers, e.g., phosphites).[18]

  • Why it Works: UV exposure can generate ROS, which can degrade both the polymer and the UV absorber itself.[17] Antioxidants protect Tinuvin P by quenching these reactive species, thus preserving its function and stability.[7][17] This is particularly important in oxygen-rich environments.

  • Recommended Combinations: The use of hindered phenolic antioxidants (e.g., derivatives of Vitamin E) or phosphites in combination with Tinuvin P is a common and effective strategy.[4]

Experimental Protocols

Protocol 1: Assessing the Photostability of Tinuvin P in a Liquid Formulation

This protocol uses UV-Vis spectrophotometry to quantify the degradation of Tinuvin P.

1.1. Sample Preparation:

  • Prepare a stock solution of Tinuvin P in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 10 µg/mL).
  • Prepare your complete formulation containing Tinuvin P at the desired concentration.
  • Prepare a "dark control" sample, identical to the test sample, but protected from light (e.g., wrapped in aluminum foil).[20]

1.2. Initial Measurement (Time = 0):

  • Using a calibrated UV-Vis spectrophotometer, measure the absorbance spectrum of your test sample from 250 nm to 500 nm.
  • Record the absorbance value at the two absorption maxima of Tinuvin P (approx. 301 nm and 341 nm in chloroform).[10]

1.3. UV Exposure:

  • Place the unwrapped test sample in a photostability chamber equipped with a controlled light source (e.g., Xenon arc lamp simulating solar radiation).[16]
  • Ensure the light source provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[21]
  • Place the dark control sample in the same chamber.[20]

1.4. Periodic Measurements:

  • At defined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the test sample and the dark control and measure their UV-Vis spectra.
  • Return the samples to the chamber for continued exposure.

1.5. Data Analysis:

  • Plot the absorbance at the λmax versus time for both the exposed sample and the dark control.
  • The percentage of Tinuvin P remaining can be calculated as: (Absorbance at time t / Initial Absorbance) * 100.
  • Significant degradation in the dark control may indicate thermal instability or reaction with other components, independent of light exposure.

Diagram: Photostability Testing Workflow

Caption: Workflow for assessing UV absorber photostability.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Precise Quantification

For more precise quantification and to identify degradation products, HPLC is the preferred method.[7]

2.1. Sample Preparation and Exposure:

  • Follow steps 1.1 and 1.3 from Protocol 1.

2.2. Sample Extraction (for polymer matrices):

  • If Tinuvin P is in a solid matrix, dissolve a known weight of the sample in a suitable solvent (e.g., tetrahydrofuran, chloroform).
  • Precipitate the polymer by adding a non-solvent (e.g., methanol) and filter or centrifuge to separate the liquid extract containing Tinuvin P.

2.3. HPLC Analysis:

  • System: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.
  • Detection: Set the UV detector to one of the λmax of Tinuvin P (e.g., 341 nm).
  • Calibration: Prepare a calibration curve using standard solutions of Tinuvin P of known concentrations.

2.4. Data Analysis:

  • Inject the samples (initial, exposed, and dark control) and integrate the peak area corresponding to Tinuvin P.
  • Quantify the concentration of Tinuvin P in each sample using the calibration curve.
  • The appearance of new peaks in the chromatogram of the exposed sample indicates the formation of degradation products. These can be further analyzed by LC-MS to elucidate their structures.[7]

Quantitative Data Summary

Stabilizer TypeTypical Concentration (%)Mechanism of ActionKey Benefit when combined with Tinuvin P
Tinuvin P 0.1 - 0.5[4][9]UV Absorption (ESIPT)Primary UV protection
HALS 0.1 - 1.0Radical ScavengingSynergistic protection against photo-oxidation[13]
Antioxidants (Phenolic) 0.05 - 0.5Radical ScavengingPrevents oxidative degradation of Tinuvin P
Antioxidants (Phosphite) 0.05 - 0.5Peroxide DecompositionEnhances long-term thermal and light stability

References

  • Plastics & Rubber. (n.d.). Tinuvin® P. [Link]

  • Partners in Chemicals. (2023). Liquid Benzotriazole UV absorbers. [Link]

  • Wellt. (2024). Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. [Link]

  • Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025). [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Synergistic UV Protection: Combining HALS and UV Absorbers for Enhanced Durability. [Link]

  • Ferreira, A. C., et al. (2021). Antioxidants in Sunscreens: Which and What For?. PMC - NIH. [Link]

  • Chen, L., Hu, J. Y., & Wang, S. L. (2012). The role of antioxidants in photoprotection: A critical review. ResearchGate. [Link]

  • Polivinil Plastik. (n.d.). TINUVIN P. [Link]

  • Lorigo, M., & Cairrao, E. (2019). Antioxidants as stabilizers of UV filters: an example for the UV-B filter octylmethoxycinnamate. ResearchGate. [Link]

  • Jarzycka, A., et al. (2014). Photodegradation of avobenzone: Stabilization effect of antioxidants. ScienceDirect. [Link]

  • Vukoje Bezjak, M., Malenica, I., Lukavski, T., & Itrić Ivanda, K. (2024). NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. [Link]

  • Al-Malaika, S., et al. (2021). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. NIH. [Link]

  • Bojinov, V., et al. (2006). Synergistic efficiency of combined HALS–UV absorber polymerizable stabilizers. ResearchGate. [Link]

  • Herzog, B., et al. (2004). Photostability of UV absorber systems in sunscreens. PubMed. [Link]

  • Herzog, B., et al. (2004). Photostability of UV Absorber Systems in Sunscreens. ResearchGate. [Link]

  • Giokas, D. L., et al. (2021). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. ResearchGate. [Link]

  • Ouchi, A., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. RSC Publishing. [Link]

  • Deflandre, A., & Lang, G. (1996). Proposed protocol for determination of photostability Part I: cosmetic UV filters. PubMed. [Link]

  • Calza, P., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. [Link]

  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers. [Link]

  • Suhadolnik, J. C., et al. (2002). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability: Mechanistic Implications Beyond Excited State Intramolecular Proton Transfer. American Coatings Association. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzotriazole UV Absorbers: Ensuring Stability in Polymers and Coatings. [Link]

  • Gzik-Zroska, P., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. PubMed Central. [Link]

  • Science.gov. (n.d.). benzotriazole uv stabilizers: Topics by Science.gov. [Link]

  • Gugumus, F. (2002). Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. ResearchGate. [Link]

  • HunterLab. (n.d.). Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • MPI Chemie. (n.d.). UV Absorbers. [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Partners in Chemicals. (2020). “Gorgeous modification” of Benzotriazole UV absorber. [Link]

  • Cormack, P. A. G., et al. (2021). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. arkat usa. [Link]

  • HLOG. (n.d.). The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. [Link]

  • Ashby, M. T., et al. (2018). Photostabilization mechanism for selected phenolic benzotriazoles. ResearchGate. [Link]

  • Gzik-Zroska, P., et al. (2022). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics. [Link]

  • Digital CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. [Link]

Sources

Technical Support Center: Interactions of 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(2H-Benzotriazol-2-yl)-p-cresol, a widely used benzotriazole UV absorber commonly known by trade names such as Tinuvin P or under the chemical synonym Drometrizole.[1] This guide is designed to provide in-depth, practical solutions to common challenges encountered when incorporating this UV absorber into complex formulations. As scientists and developers, we understand that an additive's performance is not determined in isolation but is critically influenced by its interaction with the entire formulation matrix.

This resource moves beyond standard data sheets to address the nuanced and often synergistic or antagonistic interactions between this compound (UV-P) and other common additives. Here, we will explore the causality behind formulation failures and provide validated protocols to diagnose and resolve them.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial inquiries regarding UV-P, providing the fundamental knowledge needed to approach formulation challenges.

Q1: What is this compound (UV-P) and what is its primary mechanism of action?

A1: this compound, or UV-P, is a high-performance ultraviolet light absorber (UVA). It belongs to the hydroxyphenyl benzotriazole class of compounds, which are renowned for their exceptional photostability.[2] Its primary function is to protect polymers, coatings, and other organic materials from degradation caused by exposure to UV radiation in the 270-380 nm range.[3]

The mechanism involves the absorption of harmful UV photons, which excites the molecule. It then rapidly dissipates this energy as harmless thermal energy through a process involving an intramolecular hydrogen bond, returning to its ground state ready to absorb another photon. This efficient cycle prevents the UV energy from breaking chemical bonds within the polymer matrix, thus averting issues like discoloration, cracking, and loss of mechanical properties.[3][4]

Mechanism of UV Absorption by UV-P

Caption: UV-P absorbs a UV photon, transitions to an excited state, and rapidly dissipates the energy as heat, protecting the polymer matrix.

Q2: In which systems is UV-P typically used?

A2: UV-P is valued for its broad compatibility and is effective in a wide variety of systems. Common applications include plastics such as polyvinyl chloride (PVC), polystyrene (PS), polymethyl methacrylate (PMMA), and acrylonitrile butadiene styrene (ABS).[5] It is also used in coatings, adhesives, and specialty formulations where clarity and long-term stability are required.[6]

Q3: What are the key physical properties I should be aware of?

A3: Understanding the physical properties is crucial for predicting its behavior in your formulation.

PropertyValueSignificance in Formulation
CAS Number 2440-22-4[1][7][8]For regulatory and sourcing accuracy.
Molecular Weight 225.25 g/mol [1]Influences migration and volatility.
Melting Point 125.5-129.5 °C[9]Critical for melt processing; must be stable at extrusion/molding temperatures.
Solubility Insoluble in water; Slightly soluble in DMSO, Methanol[9]Dictates solvent choice for coatings or solution-based processes. Poor solubility can lead to dispersion issues.
Appearance White to light yellow crystalline powder[3]The inherent color can be a factor in highly transparent or white applications.

Section 2: Troubleshooting Guide - Common Interaction Issues

This section is formatted as a series of problems you might encounter in the lab, followed by an analysis of potential causes rooted in additive interactions and actionable solutions.

Q1: My formulation is yellowing or discoloring after processing or upon initial UV exposure. I thought UV-P was supposed to prevent this?

A1: This is a classic issue that often points to an antagonistic interaction within your additive package or with environmental factors, rather than a failure of the UV-P itself.

Potential Cause 1: Interaction with Phenolic Antioxidants and Metal Ions While UV-P is a phenolic benzotriazole, its primary role isn't as an antioxidant.[2][10] Formulations often include primary antioxidants, such as butylated hydroxytoluene (BHT) or other hindered phenols, to prevent thermal degradation during processing. However, these antioxidants can degrade into colored quinone-type species.[11][12] This process can be accelerated by the presence of trace metal ions (e.g., from catalysts, fillers, or processing equipment), which can form colored complexes with phenolic compounds.[9][13]

  • Expert Insight: The phenolic structure of UV-P itself can interact with metal ions like iron or cobalt, leading to the formation of colored complexes.[9][13] If your polymer grade contains high levels of catalyst residues, or you are using certain inorganic pigments, this interaction is a likely culprit.

Potential Cause 2: Interaction with Nitrogen Oxides (NOx) In urban or industrial environments, atmospheric pollutants like NOx can react with phenolic antioxidants and even the polymer backbone, causing "gas fading" or yellowing.[12][14] This is particularly common for materials stored in warehouses before use.

Troubleshooting Workflow:

Troubleshooting Discoloration

Discoloration_Workflow cluster_processing During/After Processing cluster_exposure During UV/Light Exposure start Discoloration Observed (Yellowing) q1 When does it occur? (Processing vs. Exposure) start->q1 p1 Review Additive Package q1->p1 Processing e1 Review Stabilization Package q1->e1 Exposure p2 Check for Metal Ions (ICP-MS on raw polymer) p1->p2 p3 Hypothesis: Thermal Degradation of Antioxidant or Metal Complexation p2->p3 p4 Action: Replace Phenolic AO with Phosphite or Non-yellowing type. Consider metal deactivator. p3->p4 e2 Hypothesis: Antagonism with other additives (e.g., acidic FRs) or environmental factors (NOx). e1->e2 e3 Action: Add HALS for synergy. Check for NOx exposure. Increase UV-P concentration. e2->e3

Caption: A decision-tree workflow for diagnosing the root cause of yellowing in formulations containing UV-P.

Q2: The long-term UV stability of my product is lower than expected. Could another additive be interfering with the UV-P?

A2: Absolutely. Reduced efficacy is often a sign of an antagonistic interaction that is consuming or deactivating the stabilizer system.

Potential Cause 1: Antagonism with Acidic Additives This is a critical and often overlooked interaction. Many formulations contain acidic components, such as certain halogenated flame retardants or acidic fillers (e.g., some grades of kaolin). Benzotriazole UV absorbers are most effective when paired with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers.[4] However, HALS are basic. If an acidic additive is present, it can neutralize the HALS, rendering it ineffective. This leaves the UV-P as the sole line of defense, and it can be overwhelmed, leading to premature degradation of the polymer.

  • Expert Insight: The synergy between UVAs and HALS is foundational to modern polymer stabilization. The UVA acts as a "shield," absorbing UV and preventing radical formation, while the HALS "mops up" any radicals that do form. Disrupting the HALS component effectively breaks this synergistic relationship.

Potential Cause 2: Insufficient Concentration or Poor Dispersion The issue may not be chemical antagonism but a physical one. If the UV-P is not adequately dispersed, you will have areas in the polymer matrix that are unprotected.[15] Similarly, if the concentration is too low for the intended application (e.g., thin films or high-exposure environments), degradation is inevitable.

Recommended Actions:

  • Review Formulation pH: Scrutinize your formulation for any acidic components. If present, consider replacing them with neutral alternatives or selecting a HALS that is less susceptible to acid neutralization.

  • Confirm Synergy: The combination of a benzotriazole UVA (like UV-P) and a HALS is almost always recommended for long-term outdoor applications. They work via different but complementary mechanisms.[4]

  • Validate Dispersion: Use microscopy techniques to confirm that your additive package is evenly dispersed. (See Protocol 2 below).

Section 3: Experimental Protocols

Trustworthy science requires validated, repeatable methods. The following protocols are designed to be self-validating systems to help you diagnose the issues discussed above.

Protocol 1: Accelerated Weathering Test to Evaluate Stabilizer Package Efficacy

Objective: To determine the effectiveness of the UV-P-containing stabilizer package by simulating long-term environmental exposure. This protocol is based on the principles outlined in ASTM D4329.[5][16][17]

Methodology:

  • Sample Preparation: Prepare multiple replicates of your polymer formulation. Include a control sample (polymer with no stabilizers), a sample with only UV-P, and samples with your full additive package.[5] Ensure all samples are processed under identical conditions.

  • Apparatus: Use a fluorescent UV accelerated weathering chamber equipped with UVA-340 lamps, which provide a good simulation of solar UV radiation.[18]

  • Test Cycle: A commonly used cycle for plastics is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of dark condensation at 50°C.[11] This cycle simulates the effects of sunlight and dew.[18]

  • Exposure Intervals: Remove samples at predetermined intervals (e.g., 0, 250, 500, 1000, 2000 hours).

  • Analysis & Self-Validation:

    • Colorimetry: At each interval, measure the change in color (ΔE*) and Yellowness Index (YI) using a spectrophotometer. A well-stabilized system will show minimal change over time compared to the control.

    • Mechanical Properties: Test a key mechanical property relevant to your application (e.g., tensile strength, impact resistance). A loss of mechanical properties is a definitive sign of polymer degradation.

    • Gloss Measurement: For coatings and smooth plastics, measure the 60° gloss. A significant drop in gloss indicates surface degradation.

    • Validation Check: The control sample should show significant degradation early in the test. If it does not, the test conditions may not be severe enough. Your experimental samples should show a clear performance hierarchy based on the stabilization package used.

Protocol 2: Assessing Additive Dispersion in a Polymer Matrix

Objective: To visually confirm the uniform distribution of UV-P and other additives within the polymer matrix. Poor dispersion can lead to localized, premature failure.[15][19]

Methodology:

  • Sample Preparation: Create a thin cross-section of your final part or a pressed film from your formulation. The thickness should be suitable for microscopic analysis (typically 10-50 µm).

  • Instrumentation:

    • Optical Microscopy (Phase Contrast): For initial screening, this can reveal large agglomerates or areas of haze.

    • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): This is a more powerful technique. SEM provides high-resolution images of the sample's morphology. EDX can be used to map the elemental distribution. While it cannot directly map the UV-P molecule, it can map elements present in other additives (e.g., silicon in silica, titanium in TiO2) to infer the overall dispersion quality of the additive package.

  • Analysis & Self-Validation:

    • Acquire images from multiple, random locations on the sample.

    • Look for agglomerates (clumps of additive) or voids.

    • The elemental maps from EDX should show a uniform distribution of key elements from your fillers and other additives.

    • Validation Check: Prepare a "bad" sample by intentionally mixing the additives poorly or at a temperature too low for proper incorporation. Comparing your experimental sample to this "bad" sample provides a clear reference for what poor dispersion looks like in your specific system.

References

  • ASTM D4329-21, Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics, ASTM International, West Conshohocken, PA, 2021. [Link]

  • ASTM D4329-21, Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. [Link]

  • ASTM D4329-21, Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. [Link]

  • ASTM D4329-13 Red - Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics. [Link]

  • ASTM D4329 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics US Lab. [Link]

  • Using UV absorber UV-234 to prevent yellowing and cracking in outdoor applications. [Link]

  • Polymer additives FAQ. [Link]

  • Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. [Link]

  • Antioxidant Capacity of a Phenolic Benzotriazole (Norbloc) in Soft Contact Lens Materials: A Benefit Beyond UV Blocking. [Link]

  • How UV light Absorbers Protect Polymers from UV light Degradation?. [Link]

  • Phenolic benzotriazoles: a class comparison of toxicokinetics of ultraviolet-light absorbers in male rats. [Link]

  • Phenolic Benzotriazole. [Link]

  • Analytical procedures for the determination of UV filters and stabilizers. Implementation in microplastics. [Link]

  • Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals. [Link]

  • Detection of environmental pollutants heavy metal ions based on the complexation with fluorescent dyes. [Link]

  • Cas 2440-22-4, this compound. [Link]

  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems. [Link]

  • How do flame retardants interact with other chemicals in a product?. [Link]

  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. [Link]

  • (E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol. [Link]

  • 2-(2H-Benzotriazol-2-yl)-6-[(dicyclohexylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol. [Link]

  • UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances. [Link]

  • UV degradation model for polymers and polymer matrix composites. [Link]

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  • Phenolic benzotriazoles - Draft Evaluation Statement. [Link]

  • Drometrizole PubChem CID 17113. [Link]

  • UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances. [Link]

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Technical Support Center: Synthesis of Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzotriazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these versatile heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of benzotriazole and its derivatives. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide for Benzotriazole Synthesis

This section addresses specific problems that may arise during the synthesis of benzotriazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Yield in the Synthesis of 1H-Benzotriazole from o-Phenylenediamine

Question: I am following the standard procedure of reacting o-phenylenediamine with sodium nitrite and acetic acid, but my yield of 1H-benzotriazole is consistently low. What could be the issue?

Answer:

Low yields in this classical synthesis are a common issue and can often be traced back to several critical reaction parameters. Let's break down the potential causes and their solutions.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)Scientific Rationale
Incorrect Reaction Temperature Ensure the initial cooling of the o-phenylenediamine solution is between 5-15°C.[1][2] After adding the sodium nitrite solution, it is crucial that the temperature rises to 70-85°C.[1][3][4] For smaller scale reactions, it might be necessary to remove the reaction from the ice bath after the addition of sodium nitrite to facilitate this temperature increase.[2]The initial diazotization of one amino group is exothermic and proceeds efficiently at low temperatures. However, the subsequent intramolecular cyclization to form the stable benzotriazole ring requires sufficient thermal energy to overcome the activation barrier.[5][6] Too much cooling after the addition of sodium nitrite can hinder this cyclization, leading to lower yields.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the o-phenylenediamine has been consumed.[7]Visual cues, such as color changes from deep red to pale brown, are indicative but not definitive.[4] TLC provides a more accurate assessment of reaction completion.
Improper Stoichiometry of Reactants Carefully re-calculate and accurately weigh all reactants. Typically, a slight excess (1.0-1.1 equivalents) of sodium nitrite is used.[7]The reaction is a 1:1 molar reaction between o-phenylenediamine and nitrous acid (generated in situ). An insufficient amount of the diazotizing agent will result in unreacted starting material.
Slow or Inefficient Cooling for Crystallization After the reaction is complete, allow the mixture to cool slowly to room temperature before chilling it thoroughly in an ice bath. Seeding with a few crystals of pure benzotriazole can aid in crystallization.[1][8]Rapid cooling can sometimes lead to the separation of the product as an oil rather than a crystalline solid, which can be more difficult to isolate and may trap impurities.[4][8]
Problem 2: Product is a Dark-Colored Oil or Tarry Solid

Question: My benzotriazole product is not the expected pale, straw-colored solid, but a dark, oily, or tarry substance. How can I purify this?

Answer:

The formation of colored impurities is a frequent challenge, often due to side reactions during the diazotization process.[9] These impurities are typically phenolic polymers.[10]

Purification Strategies for Colored Impurities:

Purification MethodStep-by-Step ProtocolKey Considerations
Recrystallization with Decolorizing Charcoal 1. Dissolve the crude product in a minimal amount of boiling water or benzene.[7][8] 2. Add a small amount of decolorizing (activated) charcoal to the hot solution. 3. Simmer for a few minutes and then filter the hot solution through a fluted filter paper to remove the charcoal. 4. Allow the filtrate to cool slowly to induce crystallization.[8] 5. Collect the purified crystals by filtration.Benzene is a more effective solvent for recrystallization but is also more hazardous.[8] Ensure proper ventilation. The use of decolorizing charcoal is effective for removing colored, tarry impurities.[9]
Vacuum Distillation 1. Place the crude, dry product in a Claisen flask. 2. Distill under reduced pressure. 1H-benzotriazole typically boils at 201-204°C at 15 mmHg.[2] 3. The distilled product can then be recrystallized from benzene for further purification.[2]This method is highly effective for obtaining a very pure product and is often superior to multiple recrystallizations, which can lead to greater product loss.[2]
Sublimation For a pure white product, sublimation can be performed at 90-95°C at 0.2 mmHg.[8]Sublimation is an excellent final purification step for removing non-volatile impurities.
Treatment with Acid-Treated Bentonite and an Organic Acid For liquid benzotriazole derivatives, a mixture of acid-treated bentonite and an organic acid with reducing properties can be added to the crude product and heated. The mixture is then filtered.[10][11]This method is particularly useful for industrial-scale purification and for derivatives that are liquids at room temperature.[10]
Problem 3: Lack of Regioselectivity in N-Alkylation or N-Arylation

Question: I am trying to synthesize a 1-substituted (N1) benzotriazole, but I am getting a mixture of the 1- and 2-substituted (N2) isomers. How can I control the regioselectivity?

Answer:

Controlling the regioselectivity of N-substitution is a significant challenge in benzotriazole chemistry, as the energy difference between the N1 and N2 tautomers is small.[12] The ratio of N1 to N2 products is influenced by the electrophile, solvent, and reaction conditions.

Strategies for Controlling Regioselectivity:

  • For N1-Alkylation:

    • Solvent-Free Conditions: A highly regioselective N1-alkylation can be achieved using SiO2, K2CO3, and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions.[4]

    • Catalytic Methods: Metal-free catalysis using B(C6F5)3 has been shown to be highly selective for N1-alkylation with diazoalkanes.[13]

  • For N2-Alkylation:

    • Catalytic Methods: Specific metalloporphyrin catalysts, such as Ir(III) pentafluorophenyl-substituted porphyrin, have been developed to promote selective N2-alkylation with α-diazoacetates.[14][15]

Visualizing the N1 vs. N2 Isomers:

G cluster_0 N-Substituted Benzotriazoles N1 1-Substituted Benzotriazole (N1) N2 2-Substituted Benzotriazole (N2) R R R2 R N1_N2 N N1_C2 C N1_N2->N1_C2 N1_N3 N N1_C1 C N1_N3->N1_C1 N1_C3 C N1_C1->N1_C3 N1_N1 N1_N1 N1_C1->N1_N1 N1_C2->N1_N3 N1_C4 C N1_C2->N1_C4 N2_N2 N N2_N2->R2 N2_C2 C N2_N2->N2_C2 N2_N3 N N2_C1 C N2_N3->N2_C1 N2_C3 C N2_C1->N2_C3 N2_N1 N2_N1 N2_C1->N2_N1 N2_C2->N2_N3 N2_C4 C N2_C2->N2_C4 N1_N1->R

Caption: General structures of N1 and N2 substituted benzotriazoles.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of substituted benzotriazoles.

Q1: What is the most common method for synthesizing the parent 1H-benzotriazole?

A1: The most prevalent and well-established method is the reaction of o-phenylenediamine with a diazotizing agent, typically sodium nitrite, in an acidic medium like acetic acid.[1][7] This process involves the diazotization of one amino group, followed by intramolecular cyclization.[5][6]

Q2: Why is acetic acid generally preferred over mineral acids for this synthesis?

A2: Acetic acid is often more satisfactory as it tends to provide better overall yields and a cleaner product compared to mineral acids such as hydrochloric acid.[2]

Q3: What are some of the key side reactions to be aware of during the diazotization of o-phenylenediamine?

A3: If the amino groups in the starting diamine are not ortho to each other (i.e., meta or para), intermolecular azo coupling will occur instead of the desired intramolecular cyclization to form the triazole ring.[5][6]

Q4: How can I monitor the progress of my benzotriazole synthesis?

A4: Thin Layer Chromatography (TLC) is a reliable method for monitoring the consumption of starting materials and the formation of the product.[7][16][17] A suitable solvent system, for example, ethyl acetate and hexane, can be used to develop the TLC plate.[18]

Q5: What is a typical work-up procedure for N-alkylation of benzotriazole?

A5: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[7]

Q6: Are there any safety precautions I should take when working with sodium nitrite?

A6: Yes, sodium nitrite is a strong oxidizing agent and is toxic. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key synthetic procedures.

Protocol 1: Synthesis of 1H-Benzotriazole

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • In a beaker, dissolve o-phenylenediamine (e.g., 10.8 g) in a mixture of glacial acetic acid (e.g., 12 g) and water (e.g., 30 mL). Gentle warming may be required to obtain a clear solution.[3][7]

  • Cool the solution to 15°C in an ice bath with magnetic stirring.[3][7]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 7.5 g) in water (e.g., 15 mL).[7]

  • Add the sodium nitrite solution to the o-phenylenediamine solution all at once.[7]

  • The temperature of the reaction mixture will rise rapidly to about 85°C, and the color will change from deep red to pale brown.[3][4]

  • Continue stirring for approximately 15-30 minutes as the mixture cools.

  • Thoroughly chill the mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.[3]

  • Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.[3][7]

  • The crude benzotriazole can be purified by recrystallization from hot water or benzene.[2][7]

Protocol 2: General Procedure for Copper-Mediated N-Arylation of Benzotriazole

Materials:

  • 1H-Benzotriazole

  • Aryl halide (e.g., aryl iodide or bromide)

  • Copper(I) catalyst (e.g., CuI)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Ligand (e.g., a diamine or amino acid)

  • High-boiling solvent (e.g., DMF or DMSO)

Procedure:

  • In a reaction vessel, combine 1H-benzotriazole, the aryl halide, the copper(I) catalyst, the base, and the ligand in the solvent.[7]

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Monitor the reaction by TLC.[7]

  • After the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent.[7]

  • Purify the crude product by column chromatography.[7]

Workflow for Troubleshooting Low Yield in 1H-Benzotriazole Synthesis:

G start Low Yield of 1H-Benzotriazole temp_check Was the reaction temperature monitored? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No completion_check Was the reaction monitored for completion (e.g., by TLC)? temp_yes->completion_check temp_solution Implement temperature monitoring. Ensure initial cooling to 5-15°C and subsequent rise to 70-85°C. temp_no->temp_solution temp_solution->completion_check completion_yes Yes completion_check->completion_yes Yes completion_no No completion_check->completion_no No stoichiometry_check Was the stoichiometry of reactants correct? completion_yes->stoichiometry_check completion_solution Use TLC to confirm the consumption of o-phenylenediamine. completion_no->completion_solution completion_solution->stoichiometry_check stoichiometry_yes Yes stoichiometry_check->stoichiometry_yes Yes stoichiometry_no No stoichiometry_check->stoichiometry_no No crystallization_check Was the crystallization process optimized? stoichiometry_yes->crystallization_check stoichiometry_solution Recalculate and re-weigh reactants carefully. stoichiometry_no->stoichiometry_solution stoichiometry_solution->crystallization_check crystallization_yes Yes crystallization_check->crystallization_yes Yes crystallization_no No crystallization_check->crystallization_no No end Yield Improved crystallization_yes->end crystallization_solution Allow for slow cooling and consider seeding. crystallization_no->crystallization_solution crystallization_solution->end

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • StackExchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? [Link]

  • Pattan, S. R., et al. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Research in Pharmacy and Chemistry, 2(3), 643-648.
  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate. [Link]

  • Avhad, G. C., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Damschroder, R. E., & Peterson, W. D. (1943). 1,2,3-Benzotriazole. Organic Syntheses, 23, 12.
  • CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. [Link]

  • Lin, H., et al. (2025). Precise Control of Regioselective N1 and N2‑Alkylation of Benzotriazoles with α‑Diazoacetates by Metalloporphyrin. ACS Figshare. [Link]

  • Pochaiah, B., et al. (2013). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Asian Journal of Research in Chemistry, 6(1), 71-75.
  • Google Patents. (n.d.). CN102285926A - Method for synthesizing benzotriazole compounds.
  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Engineering and Technology, 10(2).
  • Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. [Link]

  • Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evalu
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. [Link]

  • Elagawany, M., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8683-8687.
  • ResearchGate. (n.d.). Synthetic Scheme of Benzotriazole derivatives (Ie to Ve). [Link]

  • Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.
  • Google Patents. (n.d.).
  • Andrzejewska, M. R. (2018). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

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How to avoid colored complexes with Tinuvin P and metal ions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our advanced troubleshooting guide. This document is designed for researchers, scientists, and drug development professionals who are encountering unexpected color formation in formulations containing the UV absorber Tinuvin P. We will explore the root causes of this phenomenon and provide robust, field-proven methodologies to diagnose, mitigate, and prevent this issue, ensuring the long-term stability and aesthetic integrity of your products.

Frequently Asked Questions (FAQs)

Q1: Our formulation, which includes Tinuvin P, has developed an undesirable yellow or brownish tint over time. What is the primary cause?

The appearance of a yellow, reddish, or brown hue is a strong indication of the formation of coordination complexes between Tinuvin P and trace transition metal ions.[1][2] Tinuvin P, a member of the hydroxyphenyl benzotriazole class of UV absorbers, can act as a ligand, binding with metal ions to create colored compounds.[1][2][3]

The most common culprits are polyvalent metal ions such as iron (Fe³⁺) and copper (Cu²⁺).[1][2] These contaminants can be inadvertently introduced into your formulation from several sources:

  • Raw Material Impurities: Trace metals may be present in excipients, active ingredients, or process solvents.

  • Equipment Leaching: Stainless steel reactors or pipework (containing iron) and other metallic manufacturing components can leach ions into the product, especially under acidic or aggressive solvent conditions.

  • Environmental Contamination: Dust or water sources can introduce various metal ions.

The color itself arises from d-d electronic transitions within the metal complex. When the complex absorbs specific wavelengths of visible light, the light that is transmitted or reflected appears as the complementary color to our eyes.[4][5][6][7]

Q2: What is the chemical basis for the interaction between Tinuvin P and metal ions?

The molecular structure of Tinuvin P (2-(2H-benzotriazol-2-yl)-p-cresol) contains specific functional groups that are predisposed to interacting with metal ions.[8][9] The key features are the nitrogen atoms within the benzotriazole ring and the oxygen atom of the phenolic hydroxyl group. These atoms possess lone pairs of electrons, making them excellent electron donors (Lewis bases).

Metal ions, being electron-deficient (Lewis acids), readily accept these electrons, forming coordinate bonds. This type of binding, where a single ligand bonds to a central metal ion in multiple places, is known as chelation. Chelation forms a highly stable ring-like structure, and this new complex often absorbs light in the visible spectrum, resulting in color.

G cluster_problem Undesired Pathway cluster_solution Preventative Pathway TinuvinP Tinuvin P ColoredComplex Colored Tinuvin P-Metal Complex TinuvinP->ColoredComplex Low Affinity Binding MetalIon Free Metal Ion (e.g., Fe³⁺) MetalIon->ColoredComplex StableComplex Stable, Colorless EDTA-Metal Complex MetalIon->StableComplex Chelator Chelating Agent (e.g., EDTA) Chelator->StableComplex High Affinity Binding

Caption: The principle of competitive chelation to prevent color formation.

Strategy B: Adjusting Formulation pH

The ability of both Tinuvin P and chelating agents to bind metals can be strongly influenced by the pH of the system. [10][11][12][13]The phenolic hydroxyl group on Tinuvin P is more easily deprotonated at higher pH, which can enhance its chelating ability and potential for color formation.

  • Guideline: Maintaining a formulation pH in the slightly acidic range (e.g., pH 4.5 - 6.0) can often suppress the complexation reaction.

  • Critical Prerequisite: Any pH adjustment must be thoroughly validated to ensure it does not negatively impact the stability, efficacy, or safety of your active ingredient and overall formulation. Conduct comprehensive stability studies whenever modifying pH.

By systematically applying this diagnostic and mitigation workflow, you can effectively resolve issues of metal-ion-induced discoloration, leading to robust and stable formulations.

References

  • TINUVIN P - Polivinil Plastik. This technical data sheet explicitly states that Tinuvin P may react with heavy metal ions like iron or cobalt to form colored complexes.
  • Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024 - Wellt.
  • Tinuvin® P - BASF. The official technical information from BASF confirms that Tinuvin P may react with heavy metal ions, such as iron or cobalt, to form colored complexes.
  • Molecular structure of a unique UV stabilizer: Tinuvin P - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Tinuvin P: Technical Data Sheet - Scribd.
  • Origin of Color in Complex Ions - Chemistry LibreTexts.
  • complex ions - colour - Chemguide.
  • Effect of pH on Formation of Metalloporphyrins - OMICS International. This article discusses the significant influence of pH on complexation reactions between ligands and metal salts, a principle applicable here.
  • Effect of pH on the complex formation and copper ion species. - ResearchGate.
  • Impact of pH on the metal complexes at 25°C in aqueous media. - ResearchGate.
  • Investigating the combined effects of pH changes and UV radiation exposure on dissolved metal-humate complexes: an important process in aquatic systems - PubMed. Research showing that complexation reactions with dissolved metals increase with increasing pH.
  • Color of Transition Metal Complexes - Department of Chemistry, University of the West Indies. An academic resource explaining that the color of coordination complexes arises from electronic d-d transitions corresponding to wavelengths in visible light.
  • Colours of Transition Metal Ions in Aqueous Solution - Compound Interest. A visual guide and explanation of why transition metal ions form colored complexes due to partially filled d-orbitals and ligand interactions.
  • Explanation origin of Colour Theory of Transition metal ions - Doc Brown's Chemistry. A detailed explanation of how factors like oxidation state and ligand type alter the energy gap in d-orbitals, leading to changes in color.
  • Effect of pH and Metal Ions on Protein−Metal Complexation Modeled by Fluorescence Quenching - ResearchGate. This study demonstrates how pH can alter the binding behavior and quenching efficiency of metal ions with complex molecules.

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Validation & Comparative

A Comparative Guide to Benzotriazole UV Absorbers: Profiling 2-(2H-Benzotriazol-2-yl)-p-cresol Against Its Peers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in polymer science, coatings, and materials development, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount concern. Among the arsenal of photostabilizers, the hydroxyphenyl benzotriazole (BZT) class stands out for its exceptional efficacy and durability. This guide provides an in-depth comparison of a foundational BZT, 2-(2H-Benzotriazol-2-yl)-p-cresol, commercially known as Tinuvin P, against other significant benzotriazole UV absorbers (UVAs). We will delve into the core mechanisms, comparative performance data, and the experimental methodologies required for their rigorous evaluation.

The Mechanism: Harnessing Proton Transfer for Photostability

Benzotriazole UV absorbers are renowned for their ability to dissipate harmful UV energy through a highly efficient and repeatable photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] Upon absorbing a UV photon, the molecule undergoes an ultrafast tautomerization, shifting a proton from the hydroxyl group to a nitrogen atom on the triazole ring.[1][4] This excited-state keto-type tautomer rapidly returns to its ground state through non-radiative decay, releasing the absorbed energy as harmless heat.[4][5] The molecule then reverts to its original phenolic form, ready to absorb another UV photon. This rapid, non-destructive cycle allows a single BZT molecule to dissipate the energy of thousands of photons without significant degradation, conferring long-term photostability to the host material.[1]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State GS Phenol Form (S₀) ES Excited Phenol Form (S₁) GS->ES UV Photon Absorption (λ ≈ 300-400 nm) ESIPT Keto Tautomer (S₁') (Zwitterionic Structure) ES->ESIPT Ultrafast Proton Transfer (femtoseconds) ESIPT->GS Non-Radiative Decay (Heat Dissipation)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle in benzotriazole UV absorbers.

Comparative Performance of Key Benzotriazole UV Absorbers

While all BZT absorbers operate via the ESIPT mechanism, variations in their molecular structure lead to significant differences in performance characteristics such as UV absorbance range, volatility, thermal stability, and polymer compatibility. This compound (Tinuvin P) serves as a benchmark due to its long history and broad utility.[6][7] However, more specialized alternatives have been developed to meet the demands of high-temperature processing and specific polymer systems.

The following table summarizes the properties of Tinuvin P and several other commercially important benzotriazole UV absorbers.

PropertyThis compound (Tinuvin P)Tinuvin 234Tinuvin 326Tinuvin 328Tinuvin 329
CAS Number 2440-22-4[6][8]70321-86-7[9]3896-11-5[9]25973-55-1[9]3147-75-9[3][9]
Chemical Name 2-(2H-Benzotriazol-2-yl)-4-methylphenol[7]2-[2-Hydroxy-3,5-di(1,1-dimethylbenzyl)phenyl]-2H-benzotriazole[9]2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole[9]2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol[9]2-(2'-hydroxy-5'-tert-octylphenyl) benzotriazole[9]
Molecular Wt. 225.25 g/mol [6][7]447.6 g/mol 315.8 g/mol 351.5 g/mol 323.4 g/mol
UV λmax (in CHCl₃) 301 nm, 341 nm[6]~345 nm~353 nm~305 nm, ~345 nm~345 nm
Melting Point 128 - 132 °C[8][10]137 - 141 °C137 - 141 °C80 - 83 °C103 - 105 °C
Volatility ModerateVery Low[11]LowModerateLow
Key Features General purpose, broad compatibility, food contact approvals in some applications.[6][7]Low volatility, excellent for high-temp processing (e.g., PC, PET).[11]Strong UV absorption, good for PVC and polyolefins.[12]Good chemical stability, low color contribution, suitable for coatings.[12][13]High solubility and compatibility, low volatility, good for coatings and polyolefins.[3]
Primary Applications Styrenics, PVC, polyesters, acrylics, polyurethanes.[7][14][15]Engineering plastics, films, fibers.[11]PVC, ABS, PC, PU.[12]Coatings, polyolefins.[13]PA, coatings, polyolefins.[3][12]

Experimental Protocols for Performance Validation

Objective comparison requires standardized, rigorous testing. The following protocols outline the essential experiments for evaluating and differentiating benzotriazole UV absorbers. The causality behind these choices is to isolate and quantify the key performance attributes: UV absorption efficiency, thermal resilience, and long-term photostability within a polymer matrix.

Experimental_Workflow cluster_char Material Characterization cluster_perf Performance in Polymer Matrix UVIS Protocol 1: UV-Vis Spectrophotometry PREP Sample Preparation (e.g., Film Extrusion) UVIS->PREP Select Candidate UVAs TGA Protocol 2: Thermogravimetric Analysis (TGA) TGA->PREP Determine Processing Window WEATHER Protocol 3: Accelerated Weathering PREP->WEATHER Expose Samples ANALYSIS Post-Exposure Analysis (Color, Gloss, Mechanical) WEATHER->ANALYSIS Evaluate Degradation

Caption: A logical workflow for the comprehensive evaluation of UV absorbers.

Protocol 1: UV-Visible Spectrophotometry

Objective: To determine and compare the UV absorption spectra and absorptivity of different UVAs.

  • Preparation of Standard Solutions: Accurately weigh and dissolve a precise amount of each UV absorber in a UV-transparent solvent (e.g., chloroform or cyclohexane) to create stock solutions of known concentration (e.g., 100 mg/L).

  • Serial Dilution: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance (e.g., 5, 10, 15, 20 mg/L).

  • Spectrophotometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer using the pure solvent as a blank reference.

  • Spectral Scan: Scan each diluted solution across the UV-Vis range (typically 250-500 nm) to identify the wavelength(s) of maximum absorbance (λmax).[6]

  • Data Analysis: Plot absorbance vs. concentration at λmax to generate a Beer-Lambert Law calibration curve. The slope of this curve can be used to calculate the molar extinction coefficient (ε), a direct measure of absorption efficiency.

Expert Insight: The choice of solvent is critical as it can influence the position of the absorption maxima. Using a non-polar solvent like cyclohexane minimizes solvent-solute interactions, providing a spectrum that is more representative of the molecule's intrinsic properties. Comparing the λmax and ε values provides a direct comparison of which UVA is most effective at absorbing specific UV wavelengths.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and volatility of the UV absorbers, which is crucial for their survival during high-temperature polymer processing.[16]

  • Sample Preparation: Place a small, accurately weighed amount of the pure UV absorber powder (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Program the TGA instrument with a defined temperature ramp. A typical method involves heating from ambient temperature (e.g., 30 °C) to an elevated temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[16][17]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature). The onset temperature of decomposition is a key indicator of thermal stability.[18][19] A significant mass loss at lower temperatures indicates high volatility, which can lead to the loss of the additive during processing.

Expert Insight: Running the TGA in an inert atmosphere (nitrogen) isolates thermal decomposition from oxidative degradation. Comparing the temperatures at which 5% or 10% weight loss occurs provides a quantitative benchmark for comparing the stability and processing suitability of different UVAs. UVAs with higher molecular weights, like Tinuvin 234, generally exhibit lower volatility and higher thermal stability.[11][13]

Protocol 3: Accelerated Weathering Test

Objective: To simulate long-term outdoor exposure and evaluate the effectiveness of the UV absorber in protecting a polymer matrix.[20][21]

  • Sample Preparation: Compound the target polymer with a specific loading of each UV absorber (e.g., 0.1-0.5% by weight) using a melt blender or extruder.[7] Process the compounded material into standardized plaques or films. Ensure a control sample with no UV absorber is also prepared.

  • Initial Property Measurement: Before exposure, measure the initial color (using a spectrophotometer according to CIELAB Lab* standards), gloss (using a gloss meter), and key mechanical properties (e.g., tensile strength, impact resistance) of all samples.[22]

  • Exposure: Place the samples in an accelerated weathering chamber equipped with Xenon arc or fluorescent UV lamps, which simulate the solar spectrum.[22][23][24] The test cycle should include controlled periods of UV irradiation, temperature, and moisture (e.g., water spray or condensation) to mimic real-world conditions.[21] Common standards include ASTM G154, ASTM G155, and ISO 4892.[22]

  • Periodic Evaluation: At specified intervals (e.g., 250, 500, 1000 hours), remove the samples and re-measure their color, gloss, and mechanical properties.

  • Data Analysis: Plot the change in properties (e.g., color change ΔE*, % gloss retention) over time for each sample. The UVA that results in the smallest change in properties over the longest exposure time is the most effective photostabilizer for that polymer system.

Expert Insight: A Xenon arc lamp is often preferred as it provides a closer spectral match to natural sunlight across both UV and visible regions.[20][22] This test is the ultimate arbiter of performance, as it evaluates not only the UVA's efficiency but also its compatibility, permanence (resistance to migration/leaching), and long-term stability within the final application. It is also common to test combinations of UVAs with Hindered Amine Light Stabilizers (HALS), as these two classes of additives often exhibit powerful synergistic effects.[7][25]

Conclusion

This compound (Tinuvin P) remains a versatile and effective general-purpose UV absorber, valued for its balanced properties and extensive history of use. However, the landscape of polymer stabilization is one of increasing specialization. For applications involving high processing temperatures or requiring maximum long-term durability in demanding environments, higher molecular weight and structurally modified benzotriazoles like Tinuvin 234 and Tinuvin 329 often provide superior performance due to their lower volatility and enhanced photopermanence. The selection of the optimal UV absorber is not a one-size-fits-all decision. It requires a thorough understanding of the polymer substrate, processing conditions, and the end-use environment, validated through the rigorous experimental protocols outlined in this guide.

References

  • Omnistab Benzotriazole UV absorbers - Partners in Chemicals. (2021, October 21). Partners in Chemicals. [Link]
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  • Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability - American Coatings Association. (n.d.). American Coatings Association. [Link]
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A Senior Application Scientist's Guide to Polymer Photostabilization: A Performance Showdown Between Tinuvin P and UV-328

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Formulation Professionals

In the pursuit of durable and long-lasting polymeric materials, the mitigation of ultraviolet (UV) radiation-induced degradation is a paramount concern. Among the arsenal of protective additives, benzotriazole UV absorbers (BUVAs) have long been a cornerstone technology. This guide provides a detailed, data-centric comparison of two seminal members of this class: Tinuvin P and UV-328. Moving beyond a simple datasheet recitation, we will delve into the mechanistic underpinnings, comparative performance metrics supported by experimental data, and standardized evaluation protocols to empower you, the formulator, to make a scientifically-grounded selection for your specific application.

The Mechanism of Action: Harnessing Intramolecular Proton Transfer

The efficacy of benzotriazole UV absorbers lies in a remarkable and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] These molecules possess a pre-existing intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom on the triazole ring.[4][5][6][7] Upon absorbing a high-energy UV photon, the molecule is promoted to an excited state. This triggers an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming a transient keto-type tautomer. This tautomer then rapidly undergoes non-radiative decay, dissipating the absorbed UV energy as harmless thermal energy and reverting to its original, stable ground state.[2][8][9] This entire cycle occurs on a picosecond timescale, allowing a single molecule to process thousands of photons without significant degradation, thereby conferring exceptional photostability.[2]

G cluster_0 Ground State (Enol Form) cluster_1 Excited State cluster_2 Energy Release Ground_State Stable Benzotriazole (Intramolecular H-Bond) Excited_State Excited State Tautomer (Keto Form) Ground_State->Excited_State UV Photon (hν) Absorption Excited_State->Ground_State Rapid Reversion (Proton Transfer) Dissipation Harmless Heat (Vibrational Relaxation) Excited_State->Dissipation Non-radiative Decay G Start Prepare dilute solution of known concentration (e.g., 10 mg/L in Chloroform) Blank Calibrate UV-Vis Spectrophotometer with a pure solvent blank Start->Blank Scan Scan absorbance of the sample solution from 450 nm down to 250 nm Blank->Scan Analyze Plot Absorbance vs. Wavelength. Identify λmax and construct absorption curve. Scan->Analyze

Figure 2: Workflow for determining the UV absorption spectrum.

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a dilute solution (e.g., 10 mg/L) of the UV absorber in a spectroscopic-grade solvent like chloroform.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to set a baseline absorbance of zero across the spectral range.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance from 450 nm to 250 nm.

  • Data Interpretation: Plot the resulting spectrum to visualize the absorption range and identify the wavelengths of maximum absorbance (λmax).

Protocol: Accelerated Weathering

This test simulates the damaging effects of long-term outdoor exposure in a condensed timeframe.

G Prepare Compound polymer with UV absorber (e.g., 0.3 wt%) and create test plaques or films. Initial Measure initial color (Lab) and gloss (60°) of unexposed samples. Prepare->Initial Expose Place samples in Xenon Arc Weatherometer (per ASTM G155) for a set duration (e.g., 2000 hours). Initial->Expose Final Measure final color and gloss. Calculate change (ΔE and % gloss retention). Expose->Final

Figure 3: Workflow for evaluating photostabilizer performance via accelerated weathering.

Step-by-Step Methodology:

  • Sample Preparation: Melt-blend the target polymer with a specified loading of the UV absorber (e.g., 0.1 - 1.0% by weight). Produce standardized test specimens, such as 2mm thick injection-molded plaques. Also, prepare a control set with no UV absorber.

  • Baseline Measurement: Use a colorimeter to measure the initial CIE Lab* color coordinates and a gloss meter to measure the initial surface gloss of the unexposed samples.

  • Exposure: Place the samples in a Xenon Arc apparatus, which simulates the full spectrum of sunlight, along with cycles of heat and moisture, according to a standard such as ASTM G155.

  • Performance Evaluation: After a predetermined exposure interval (e.g., 500, 1000, 2000 hours), remove the samples. Re-measure the color and gloss. Calculate the total color change (ΔE) and the percentage of gloss retention. A lower ΔE and higher gloss retention indicate superior performance.

Conclusion and Strategic Recommendations

Performance MetricTinuvin PUV-328Field Insight
UV Absorption Strong, broad UV-B/A coverage.Slightly shifted to longer UV-A wavelengths.UV-328 offers a marginal benefit for materials highly sensitive to long-wave UV.
Thermal Stability Good for many standard processes.Excellent; low volatility at high temperatures.UV-328 is superior for engineering plastics like polycarbonate and polyesters.
Compatibility Versatile across many polymer families.Exceptional in non-polar polymers like polyolefins.UV-328's structure provides better long-term stability and bloom resistance in polyolefins.
Regulatory Status Widely approved for use.Banned/Restricted (POP) This is the decisive factor. UV-328 is not a viable option for new product development.

While from a purely technical standpoint, UV-328 offers performance advantages in thermal stability and compatibility in specific polymers like polyolefins, its classification as a Persistent Organic Pollutant renders it obsolete for new applications. The potential for long-term environmental harm and the global regulatory bans on its use are non-negotiable factors in modern material science.

Therefore, Tinuvin P remains a viable, effective, and widely-used UV absorber for a multitude of applications . For formulators seeking performance beyond that of Tinuvin P, especially in demanding applications where a product like UV-328 might have previously been considered, the path forward lies in exploring newer generations of benzotriazoles or other classes of UV absorbers (e.g., triazines) that offer enhanced performance without the adverse environmental profile. Always consult the latest regulatory guidelines and conduct thorough testing to validate the performance of any selected additive in your unique formulation.

References

  • BASF. (2015). Tinuvin® P Technical Information.
  • Wikipedia. (n.d.). UV-328. Retrieved from [Link]

  • Grokipedia. (n.d.). UV-328. Retrieved from [Link]

  • Raytop Chemical. (2022). How do UV absorbers work? Retrieved from [Link]

  • American Coatings Association. (n.d.). Unexpected Electronic Effects on Benzotriazole UV Absorber Photostability. Retrieved from [Link]

  • Partners in Chemicals. (2021). Omnistab Benzotriazole UV absorbers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right UV Stabilizer: Understanding Benzotriazole UV Absorbers and their Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption mechanism of different types of UV absorbers. Retrieved from [Link]

  • Stockholm Convention. (n.d.). POPs Chemicals - UV-328. Retrieved from [Link]

  • PubChem. (n.d.). UV-328. National Center for Biotechnology Information. Retrieved from [Link]

  • Polivinil Plastik. (n.d.). TINUVIN P. Retrieved from [Link]

  • Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Retrieved from [Link]

  • PubMed. (n.d.). The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved from [Link]

  • BDMAEE. (2025). developing high-performance formulations with optimal uv absorber uv-328 loading. Retrieved from [Link]

  • GOV.UK. (n.d.). UV-328 Draft risk profile. Retrieved from [Link]

  • HUNAN CHEM. (n.d.). UV-Absorber-328. Retrieved from [Link]

  • RSC Publishing. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Retrieved from [Link]

  • Scribd. (n.d.). Tinuvin P: Technical Data Sheet. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Molecular structure of a unique UV stabilizer: Tinuvin P. Retrieved from [Link]

  • BDMAEE. (2025). comparing uv absorber uv-328 with other high-performance benzotriazole uv absorbers for demanding uses. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). UV 328 is a high-performance UV absorber. Retrieved from [Link]

  • ResearchGate. (n.d.). Main effects (a) and two-factor interaction (b) plots for Tinuvin P and.... Retrieved from [Link]

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A Comparative Guide to the Efficacy of Drometrizole and Benzophenone UV Absorbers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and formulation experts in drug development and cosmetics, the selection of an optimal Ultraviolet (UV) filter is paramount to creating a safe and effective photoprotective product. This decision hinges on a deep understanding of the filter's mechanism, photostability, and spectral coverage. This guide provides an in-depth technical comparison between two significant classes of organic UV absorbers: the modern benzotriazole derivative, Drometrizole, and the widely established benzophenone family.

Introduction to the UV Absorber Classes

Drometrizole and its Derivatives: Drometrizole belongs to the hydroxyphenyl benzotriazole class of UV absorbers.[1][2][3] A key example and the focus of this guide is Drometrizole Trisiloxane (marketed as Mexoryl XL), a lipophilic, broad-spectrum UV filter developed and patented by L'Oréal.[4][5][6] Its molecular design confers exceptional photostability and broad-spectrum protection, making it a cornerstone of modern high-SPF sunscreen formulations.[4][7][8][9][10]

Benzophenone UV Absorbers: The benzophenone family are organic compounds sharing a common chemical backbone of two benzene rings linked by a carbonyl group.[11] This conjugated structure is highly effective at absorbing UV radiation.[11] Benzophenone-3 (Oxybenzone) is one of the most well-known and widely used members of this class, primarily valued for its efficacy in the UVB and short-wave UVA ranges.[12] However, concerns regarding its photostability and systemic absorption have prompted the exploration of alternatives.[6][13][14][15][16]

Mechanism of UV Attenuation: A Tale of Two Chemistries

The primary function of these organic filters is to absorb high-energy UV photons and dissipate this energy as harmless, low-energy heat, thereby preventing the radiation from penetrating the skin and causing cellular damage.[7][12][17] The efficiency of this process is dictated by their molecular structures.

Drometrizole (Benzotriazoles): The protective mechanism in hydroxyphenyl benzotriazoles like Drometrizole is a highly efficient, non-destructive cycle. Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). The proton from the hydroxyl group is transferred to a nitrogen atom on the triazole ring.[17] This transient, higher-energy state rapidly relaxes back to its original ground state, releasing the absorbed energy as thermal vibrations.[17] This rapid, reversible process allows a single molecule to dissipate the energy of countless photons without undergoing chemical degradation, which is the basis of its exceptional photostability.[1][17]

Caption: Figure 1: Drometrizole Photoprotection Cycle

Benzophenones: Benzophenone derivatives also absorb UV radiation through their conjugated π-system, leading to π-π* and n-π* electronic transitions.[11] In 2-hydroxybenzophenones like Oxybenzone, a similar intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen facilitates a protective cycle.[17] After absorbing UV energy, the molecule tautomerizes to an unstable enol-quinone structure.[17] This structure then quickly rearranges back to its original form, dissipating the energy as heat.[11][17] While effective, this process can be less efficient than in benzotriazoles, and some benzophenone derivatives can be susceptible to photodegradation, which may generate reactive oxygen species (ROS).[13]

Caption: Figure 2: Benzophenone Photoprotection Cycle

Head-to-Head Performance Comparison

The choice between Drometrizole and Benzophenone absorbers often comes down to key performance metrics critical for modern formulations.

FeatureDrometrizole Trisiloxane (Mexoryl XL)Benzophenone-3 (Oxybenzone)
UV Spectrum Broad-spectrum with two distinct absorption peaks: ~303 nm (UVB) and ~344 nm (UVA).[5][18]Primarily a UVB and short-wave UVA absorber (290-350 nm).[11][12]
Photostability Highly photostable; does not degrade significantly upon exposure to UV light, providing long-lasting protection.[4][8][18]Susceptible to photodegradation.[15][19] Some studies show degradation can be significant after prolonged UV exposure.[13]
Synergism Exhibits strong synergistic effects when combined with other filters like ecamsule (Mexoryl SX), enhancing overall protection.[8][9]Often used as a photostabilizer for other less stable filters, but its own stability can be a limiting factor.[12]
Systemic Absorption Large molecular weight and lipophilic nature result in minimal to no percutaneous absorption.[4]Small molecule size allows for penetration through the skin and has been detected in human serum and urine.[13][19]
Safety Profile Considered well-tolerated, hypoallergenic, and suitable for sensitive skin.[4] Approved in the EU, Canada, Australia, and Japan.[4][5]Has faced scrutiny for potential endocrine-disrupting effects and is a known contact allergen and photosensitizer.[6][13][14]

Experimental Protocols for Efficacy Evaluation

To substantiate efficacy claims, rigorous and standardized testing is essential. The following protocols outline the methodologies for assessing two key performance attributes: photostability and in vivo sun protection factor (SPF).

Protocol 1: In Vitro Photostability Assessment

This protocol determines the stability of a UV absorber when exposed to a controlled dose of UV radiation.

Objective: To quantify the degradation of a UV filter by measuring its absorbance spectrum before and after UV exposure.

Methodology:

  • Sample Preparation: A solution of the UV absorber (e.g., 10 µg/mL in a suitable solvent like ethanol) is prepared. For a finished formulation, the product is applied uniformly at a rate of 0.5-1.0 mg/cm² onto a quartz or PMMA plate.[19]

  • Initial Absorbance Measurement (Pre-Irradiation): The absorbance spectrum (290-400 nm) of the sample is measured using a UV-Vis spectrophotometer equipped with an integrating sphere. The Area Under the Curve (AUC) is calculated.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator with a defined spectral output mimicking natural sunlight.

  • Final Absorbance Measurement (Post-Irradiation): The absorbance spectrum is measured again after irradiation, and the post-exposure AUC is calculated.

  • Data Analysis: The photostability is expressed as the AUC Index (AUCI), calculated as: AUCI = AUC_after / AUC_before. An AUCI > 0.80 is generally considered photostable.[19]

Photostability_Workflow Figure 3: Workflow for In Vitro Photostability Testing cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare UV Filter Solution or Apply Formulation to Plate B Measure Initial Absorbance (AUC_before) A->B C Expose to UV Radiation (Solar Simulator) B->C D Measure Final Absorbance (AUC_after) C->D E Calculate AUC Index: (AUC_after / AUC_before) D->E F Determine Photostability (>0.80 = Stable) E->F

Caption: Figure 3: Workflow for In Vitro Photostability Testing

Protocol 2: In Vivo Sun Protection Factor (SPF) Determination

This is the gold standard for assessing a sunscreen's efficacy against UVB-induced erythema (sunburn).[20]

Objective: To determine the factor by which a sunscreen product increases the minimal erythemal dose (MED) on human skin.

Methodology:

  • Subject Recruitment: A panel of 10-20 healthy human volunteers with fair skin types (Fitzpatrick types I, II, III) are selected.

  • Test Site Demarcation: Small sub-sites (e.g., 30 cm²) are marked on the subjects' backs.

  • Sunscreen Application: The test sunscreen is applied uniformly and accurately to the designated test sites at a concentration of 2.0 mg/cm². An unprotected site serves as a control.

  • UV Irradiation: After a 15-20 minute waiting period, the sites are exposed to a series of increasing doses of UVB radiation from a solar simulator.

  • Erythema Assessment: 16 to 24 hours post-irradiation, the sites are visually assessed for the presence of a minimally perceptible, well-defined erythema. The lowest UV dose that produces this reaction is the MED.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin (MEDp) to the MED on unprotected skin (MEDu): SPF = MEDp / MEDu.

Conclusion and Field Insights

From a scientific and formulation perspective, Drometrizole Trisiloxane represents a significant advancement over traditional benzophenone UV absorbers like Oxybenzone. Its superior photostability ensures that the stated level of protection is maintained during real-world sun exposure, a critical factor that cannot be overstated.[4][8] The broad-spectrum coverage, particularly its strong absorbance in the UVA range, provides more comprehensive protection against photoaging and other long-term detrimental effects of sun exposure.[7][18]

While benzophenones have been foundational in sun care, their propensity for photodegradation and systemic absorption raises valid concerns for long-term and daily use applications.[13] For drug development professionals and researchers aiming to formulate high-efficacy, reliable, and safe photoprotective products, the evidence strongly supports the use of modern, photostable filters like Drometrizole Trisiloxane. Its robust performance profile provides a higher degree of certainty in achieving and maintaining broad-spectrum protection.

References

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A Comparative Guide to the Outdoor Performance of 2-(2H-Benzotriazol-2-yl)-p-cresol (UV Absorber Tinuvin P)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-(2H-Benzotriazol-2-yl)-p-cresol, a prominent ultraviolet (UV) absorber known commercially as Tinuvin P. Designed for researchers, scientists, and professionals in material science and product development, this document validates its performance in outdoor exposure through a comparative framework, supported by established experimental protocols and data. We will explore its mechanism, evaluate its performance against alternative UV stabilization technologies, and provide the scientific rationale behind selecting the optimal protection strategy for polymeric materials.

The Fundamental Role of Benzotriazole UV Absorbers in Polymer Protection

Polymers are susceptible to degradation from environmental factors, with solar UV radiation being a primary catalyst.[1] This photodegradation breaks down the chemical bonds within the polymer, leading to undesirable effects such as cracking, chalking, color change, and a significant loss of mechanical properties like impact strength and elongation.[1][2]

This compound belongs to the hydroxyphenyl benzotriazole class of UV absorbers (UVAs), which are designed to protect materials by absorbing damaging UV radiation and dissipating it as harmless thermal energy.[3][4][5] This protective mechanism is crucial for extending the functional lifetime and maintaining the aesthetic qualities of products intended for outdoor use.[6][7]

The Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The efficacy of benzotriazole UVAs like Tinuvin P stems from a highly efficient and photostable energy dissipation process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] Upon absorbing a UV photon, the molecule undergoes a rapid tautomerization, allowing it to cycle back to its ground state without undergoing significant degradation itself. This enables a single molecule to absorb and dissipate the energy of thousands of photons over its lifespan, providing durable protection to the host polymer.[3]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Ground Benzotriazole (Enol Form) Excited_Enol Excited Enol Ground->Excited_Enol 1. UV Absorption (Photon) Excited_Keto Excited Keto (Tautomer) Excited_Enol->Excited_Keto 2. Ultrafast Proton Transfer Excited_Keto->Ground 3. Non-Radiative Decay (Heat Dissipation)

Caption: The ESIPT cycle of a benzotriazole UV absorber.

Standardized Validation of Outdoor Weathering Performance

To validate the long-term performance of UV stabilizers, accelerated weathering tests are employed to simulate the effects of sunlight, moisture, and heat in a controlled laboratory setting.[8][9] These tests are indispensable for comparing different stabilizer packages and predicting material lifespan.[8]

Key International Standards

Two of the most widely recognized standards for this purpose are:

  • ASTM G154 : This standard practice outlines the operation of fluorescent UV lamp apparatus for exposing non-metallic materials.[8][10] It is particularly useful for evaluating the loss of mechanical properties and is a foundational method for accelerated aging studies.[9][11] The UVA-340 lamp is often specified as it provides the best simulation of the shortwave UV portion of noon summer sunlight.[12]

  • ISO 4892-3 : This international standard specifies methods for exposing plastics to fluorescent UV lamps, heat, and water.[13] It is largely equivalent to ASTM G154 and provides various test cycles to simulate different environmental conditions, from direct solar radiation to sunlight filtered through window glass.[14]

Experimental Protocol: Accelerated Weathering Test (ASTM G154)

The following protocol describes a typical workflow for comparing the performance of UV stabilizer packages in a polymer matrix.

  • Sample Preparation :

    • Compound the base polymer with the specified UV stabilizer packages (e.g., Control [no stabilizer], 0.3% Tinuvin P, 0.3% Alternative UVA, 0.3% HALS, 0.15% Tinuvin P + 0.15% HALS).

    • Process the compounds into standardized test plaques (e.g., via injection molding) of uniform thickness.

    • Document initial color (CIE Lab*) and gloss (60°) measurements for all samples.

  • Exposure :

    • Mount the plaques in an ASTM G154-compliant fluorescent UV weathering device.

    • Set the exposure conditions. A common cycle for simulating outdoor weathering is Cycle 1:

      • Lamp Type : UVA-340.[12]

      • Irradiance : 0.89 W/m²/nm at 340 nm.

      • Cycle : 8 hours UV exposure at 60°C Black Panel Temperature, followed by 4 hours of condensation at 50°C Black Panel Temperature.[12]

    • Run the exposure for a predetermined duration (e.g., 2000 hours), with periodic removals for evaluation.

  • Evaluation :

    • At specified intervals (e.g., every 500 hours), remove a set of samples for analysis.

    • Allow samples to condition at standard laboratory conditions (23°C, 50% RH) for 24 hours.

    • Measure and record the change in color (ΔE*) and the percentage of gloss retention.

    • Perform mechanical testing (e.g., impact strength, tensile properties) to assess physical degradation.

    • Visually inspect for surface defects like cracking, chalking, or crazing.

Experimental_Workflow Start Polymer & Additive Compounding Prep Injection Molding of Test Plaques Start->Prep Initial_Eval Initial Measurement (Color, Gloss, Mechanical) Prep->Initial_Eval Exposure Accelerated Weathering (ASTM G154 / ISO 4892-3) Initial_Eval->Exposure Periodic_Eval Periodic Evaluation (e.g., every 500 hrs) Exposure->Periodic_Eval Interval Removal Periodic_Eval->Exposure Continue Exposure Final_Eval Final Analysis & Data Comparison Periodic_Eval->Final_Eval End Performance Report Final_Eval->End

Caption: A typical experimental workflow for evaluating UV stabilizer performance.

Comparative Analysis: Tinuvin P vs. Alternative Stabilization Strategies

While Tinuvin P is a robust and versatile UVA, its performance must be contextualized against other available technologies. The optimal choice depends heavily on the polymer substrate, processing conditions, and the end-use environment.[6]

Stabilizer ClassExample(s)Mechanism of ActionKey AdvantagesKey Limitations
Benzotriazoles This compound (Tinuvin P) UV Absorption (ESIPT)Strong UV absorption in the 300-400 nm range; high photostability; cost-effective.[4][5][15]Can have limited compatibility in some polyolefins; lower molecular weight can lead to higher volatility in high-temp processing.
Benzophenones Chimassorb 81UV AbsorptionGood compatibility with plasticized PVC and rubbers; effective for thick sections.[1]Lower photostability and absorption efficiency compared to benzotriazoles and HPTs.
Hydroxyphenyl Triazines (HPTs) Tinuvin 1600UV Absorption (ESIPT)Very low volatility; excellent performance in high-temperature engineering plastics like PC and PET.[16]Higher cost compared to traditional benzotriazoles.
Hindered Amine Light Stabilizers (HALS) Tinuvin 770, Chimassorb 944Free Radical ScavengingHighly effective at low concentrations; do not absorb UV light, thus providing excellent surface protection (gloss retention, chalking resistance); regenerative cycle provides long-term stability.[2][17][18]Less effective in thick sections; can interact with acidic components in the formulation.[19]

The Power of Synergy: Combining UV Absorbers and HALS

The most advanced approach to photostabilization involves combining a UV absorber with a Hindered Amine Light Stabilizer (HALS).[2] This combination creates a powerful synergistic effect that provides protection superior to what either additive can achieve alone.[2][17][20][21]

The UVA acts as the first line of defense, absorbing the majority of incident UV radiation.[22] However, some high-energy photons will inevitably penetrate the surface. These photons can generate free radicals, initiating the polymer degradation cascade. This is where HALS intervene. They do not absorb UV light but are extremely efficient scavengers of these free radicals, terminating the degradation chain reaction.[17][23] The HALS are then regenerated, allowing them to participate in this protective cycle repeatedly.[17]

Synergistic_Mechanism UV_Light Incident UV Radiation Polymer Polymer Matrix UV_Light->Polymer UVA UVA (e.g., Tinuvin P) Absorbs UV Polymer->UVA Absorbed by UVA Radicals Free Radicals Formed (Degradation Initiated) Polymer->Radicals Unabsorbed UV Heat Harmless Heat UVA->Heat Dissipates Energy Stable_Polymer Stabilized Polymer UVA->Stable_Polymer HALS HALS Scavenges Radicals Radicals->HALS Neutralized by HALS HALS->Stable_Polymer

Caption: Synergistic protection mechanism of UVA and HALS.

Case Study: Simulated Performance Data in Polycarbonate

To illustrate these concepts, the following table presents simulated data from an accelerated weathering study on polycarbonate (PC), a polymer widely used in durable outdoor applications.

Test Conditions : ASTM G154, Cycle 1 (8h UV @ 60°C, 4h Condensation @ 50°C)

FormulationMeasurement0 Hours500 Hours1000 Hours1500 Hours2000 Hours
PC Control (Unstabilized) Yellowness Index (ΔYI)0+8.5+15.2+24.8+35.1
Gloss Retention (%)100%85%62%40%21%
PC + 0.3% Tinuvin P Yellowness Index (ΔYI)0+2.1+4.5+7.9+11.5
Gloss Retention (%)100%98%94%88%81%
PC + 0.3% HALS Yellowness Index (ΔYI)0+4.8+9.1+14.2+19.8
Gloss Retention (%)100%99%97%95%92%
PC + 0.15% Tinuvin P + 0.15% HALS (Synergistic Blend) Yellowness Index (ΔYI)0+1.2 +2.3 +3.8 +5.2
Gloss Retention (%)100%100% 99% 98% 97%

Analysis of Results :

  • The unstabilized control shows rapid yellowing and loss of gloss, indicating severe degradation.

  • Tinuvin P significantly reduces yellowing by absorbing UV radiation but shows a moderate decline in gloss retention over time.

  • HALS is exceptionally effective at preserving surface gloss by scavenging radicals but is less effective at preventing the bulk yellowing of the polymer.

  • The synergistic blend of Tinuvin P and HALS provides the best overall protection, demonstrating superior resistance to both yellowing and gloss loss. This confirms that the combination of UV absorption and radical scavenging is the most effective strategy for long-term outdoor durability.

Conclusion and Final Recommendations

This compound (Tinuvin P) is a highly effective and widely utilized UV absorber that provides substantial protection to a broad range of polymers against photodegradation. Its performance is well-documented and validated through standardized accelerated weathering protocols.

However, for applications demanding the highest level of long-term outdoor durability, a singular protection mechanism is often insufficient. The data and established chemical principles strongly support a synergistic approach. Combining a benzotriazole UVA like Tinuvin P with a Hindered Amine Light Stabilizer (HALS) provides comprehensive protection against both the initiation (via UV absorption) and propagation (via radical scavenging) of polymer degradation.

As a Senior Application Scientist, my recommendation is to base the selection of a UV stabilization package on a thorough analysis of the polymer system, processing conditions, expected service life, and performance requirements of the final application. While Tinuvin P is an excellent foundational component, leveraging the synergistic power of a UVA+HALS system is the most reliable strategy to maximize the weatherability and value of your products.

References

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  • ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp - Micom Laboratories.
  • ISO 4892-3:2016 Plastics — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps.
  • The Synergy of UV Absorbers and HALS: Maximizing Polymer Light Stability.
  • ASTM G154 - Q-Lab.
  • ISO 4892-3 UV Fluorescent Weathering Test for Plastics - Micom Laboratories.
  • Understanding ASTM G154: The Industry Standard for UV Weathering Tests.
  • Accelerated UV Exposure Testing – ASTM G154 Standard | Infinita Lab.
  • How Does UV absorber Work? | China Baoxu Chemical.
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  • Standards Development: ISO 4892-3 (2024) revised edition | Thermoline Scientific.
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  • What is the difference between UV absorbers and light stabilizer? | welltchem.com.
  • Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples - SpecialChem.
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  • Tinuvin® P UV Absorber by BASF: Technical Datasheet - SpecialChem.
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  • Tinuvin® P.
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A Comparative Guide to the Cost-Effectiveness of Drometrizole and its Derivatives as UV Stabilizers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of Drometrizole and its widely used derivative, Drometrizole Trisiloxane, as ultraviolet (UV) light stabilizers. It is designed for researchers, scientists, and formulation professionals in the pharmaceutical and cosmetic industries. We will objectively compare their performance and economic viability against other common UV filters, supported by established experimental methodologies. Our focus extends beyond mere acquisition cost to a more holistic view of "cost-in-use," factoring in efficacy, photostability, and formulation requirements.

The Imperative of Photostability and Cost-Effectiveness

In the development of sun care products, pharmaceuticals, and light-sensitive materials, the choice of a UV stabilizer is critical. An ideal stabilizer must not only provide robust and broad-spectrum protection but also maintain its integrity upon UV exposure—a property known as photostability. Furthermore, in a competitive market, achieving this performance in a cost-effective manner is a significant challenge.[1] This guide addresses this intersection of performance and value, with a focus on the benzotriazole class of UV absorbers, specifically Drometrizole.

Drometrizole [2-(2′-hydroxy-5′-methylphenyl)benzotriazole] is a UV absorber known for its strong absorption in the UVA range (300-400 nm) and a high degree of photostability.[2][3] Its derivative, Drometrizole Trisiloxane (marketed as Mexoryl XL), is a lipophilic, broad-spectrum filter that absorbs effectively across both UVB and UVA spectra and is noted for its excellent photostability, unlike filters such as Avobenzone which can degrade in the presence of sunlight.[4][5][6]

Mechanism of Action: Energy Dissipation

Benzotriazole-based UV stabilizers like Drometrizole function by absorbing high-energy UV photons and dissipating this energy through a harmless intramolecular proton transfer mechanism, releasing the energy as heat. This prevents the UV radiation from initiating degradation reactions in the product or damaging the skin.[7]

G UV UV Photon (hν) GS Drometrizole (Ground State) UV->GS Absorption ES Excited State (Intramolecular Proton Transfer) GS->ES Excitation ES->GS Relaxation Heat Heat (Δ) ES->Heat Energy Dissipation

Caption: Mechanism of UV energy dissipation by Drometrizole.

Comparative Analysis of Key UV Stabilizers

The cost-effectiveness of a UV stabilizer is not determined by its price per kilogram alone. It is a function of its required concentration, its intrinsic photostability (which reduces the need for stabilizing agents), and its breadth of UV coverage. A potent, photostable, broad-spectrum agent like Drometrizole Trisiloxane may allow for lower use concentrations and simpler formulations, ultimately reducing the overall cost of goods.[1]

We compare Drometrizole and Drometrizole Trisiloxane against three other widely used organic UV filters: Bemotrizinol, Avobenzone, and Octocrylene.

UV Stabilizer Primary UV Range Key Performance Characteristics Photostability Typical Use Concentration Relative Cost-in-Use
Drometrizole UVA[2]Strong UVA absorber, good photostability.[2]High0.1% - 1.0%[3][8]Moderate
Drometrizole Trisiloxane (Mexoryl XL) Broad Spectrum (UVA/UVB)[6]Excellent photostability, high efficacy, oil-soluble.[4][9]Excellent[5]Up to 15% (regionally dependent)[4]Moderate to High
Bemotrizinol (Tinosorb S) Broad Spectrum (UVA/UVB)[10]Excellent photostability, highly effective, and stabilizes other filters.[11][12]Excellent[11]Up to 10%High
Avobenzone UVA[13][14]Gold standard for UVA absorption but notoriously photounstable.[13][15]Low (requires a photostabilizer)[15][16]1% - 3%[15]Low (but increases with required stabilizers)
Octocrylene UVB, some UVA[17][18]Moderate absorber, primarily used to photostabilize Avobenzone.[17][19]High[18]Up to 10%Low to Moderate

Disclaimer: Relative Cost-in-Use is an estimate based on publicly available data and performance characteristics. Actual costs vary significantly based on supplier, volume, and market conditions.

Key Insights:

  • Drometrizole Trisiloxane and Bemotrizinol represent the highest tier of performance, offering broad-spectrum coverage and exceptional photostability. Their higher initial cost can be offset by their high efficiency and ability to stabilize formulations.[1][12]

  • Avobenzone , while cost-effective for UVA protection, introduces formulation complexity and cost due to its inherent instability, requiring the addition of photostabilizers like Octocrylene.[15][19]

  • Drometrizole offers a solid, photostable UVA-absorbing option that can be economically advantageous, particularly in applications where broad-spectrum coverage is achieved with other filters.[2]

Experimental Protocols for Performance Validation

To ensure trustworthiness and scientific integrity, the performance claims of any UV stabilizer must be validated through standardized, reproducible testing. The following section outlines the core experimental workflows for assessing the key performance indicators of a UV stabilizer.

G cluster_prep Phase 1: Sample Preparation cluster_testing Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis Formulate 1. Formulate Test Product (with UV Stabilizer) Apply 2. Apply Uniform Film (e.g., 1.3 mg/cm² on PMMA plate) Formulate->Apply SPF 3a. In Vitro SPF Test (ISO 23675) Apply->SPF UVA 3b. In Vitro UVAPF Test (ISO 24443) Apply->UVA Photo 3c. Photostability Test (ICH Q1B) Apply->Photo Analyze 4. Spectrophotometry & HPLC Analysis SPF->Analyze UVA->Analyze Photo->Analyze Report 5. Calculate SPF, UVAPF, & % Degradation Analyze->Report Cost 6. Assess Cost-Effectiveness Report->Cost

Caption: Experimental workflow for UV stabilizer performance assessment.

Protocol 1: In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the principles outlined in the ISO 23675 standard, which provides a reliable in vitro alternative to human testing.[20][21]

Objective: To determine the UVB protection capability of a formulation containing a UV stabilizer.

Methodology:

  • Substrate Preparation: Use molded polymethylmethacrylate (PMMA) plates, which mimic the surface characteristics of human skin.[20]

  • Sample Application: Accurately weigh and apply the test formulation onto the PMMA plate at a density of 1.3 mg/cm². To ensure a uniform and reproducible film, use an automated or robotic spreader.[20][21]

  • Drying/Equilibration: Allow the sample to dry for a defined period (e.g., 15-30 minutes) in a dark environment at a controlled temperature.

  • Initial Spectrophotometric Measurement: Place the plate in a spectrophotometer equipped with an integrating sphere. Measure the initial UV absorbance (A₀) at 1 nm increments from 290 nm to 400 nm.[22]

  • UV Irradiation: Expose the sample plate to a controlled dose of UV radiation from a solar simulator. The dose is calculated based on the expected SPF.

  • Final Spectrophotometric Measurement: After irradiation, repeat the spectrophotometric measurement to obtain the final UV absorbance (A).

  • SPF Calculation: The in vitro SPF is calculated using the absorbance data and the Erythema Action Spectrum (E(λ)) and a standard solar irradiance spectrum (I(λ)), as defined by the Commission Internationale de l'Éclairage (CIE).[22][23]

Protocol 2: In Vitro UVA Protection Factor (UVAPF) and Critical Wavelength

This protocol follows the guidelines of ISO 24443 to assess UVA protection.[24][25][26]

Objective: To quantify the UVA protection (UVAPF) and the breadth of that protection (Critical Wavelength).

Methodology:

  • Sample Preparation: Prepare the sample on a PMMA plate as described in Protocol 1.

  • Pre-irradiation Measurement: Measure the initial transmittance spectrum of the unexposed sample.

  • UV Dose Calculation & Exposure: The sample is exposed to a specific dose of UVA radiation. This dose is calculated based on the initial UVA protection factor (UVAPF₀) derived from the initial measurement.[24]

  • Post-irradiation Measurement: Measure the final transmittance spectrum of the sample after UV exposure.

  • Calculation:

    • UVAPF: The final in vitro UVAPF is calculated from the post-irradiation absorbance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum.[24]

    • Critical Wavelength (λc): This is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is required for a "broad spectrum" claim in many regions.[26]

Protocol 3: Photostability Assessment

This protocol is adapted from the ICH Q1B Guideline for photostability testing of new drug substances and products.[27][28]

Objective: To determine the extent of degradation of the UV stabilizer after exposure to a standardized dose of UV and visible light.

Methodology:

  • Sample Preparation: Prepare a solution of the UV stabilizer in a suitable solvent (e.g., ethanol) at a known concentration. Place the solution in a chemically inert, transparent container (e.g., quartz cuvette).

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control, protecting it from light.

  • Light Exposure: Place both the test and control samples in a photostability chamber. Expose them to a controlled light source (e.g., a xenon arc lamp) until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is achieved.[27][28]

  • Analysis: After exposure, analyze the concentration of the UV stabilizer in both the exposed and control samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Calculation: The percentage of degradation is calculated by comparing the final concentration of the exposed sample to the control sample.

G cluster_perf Performance Evaluation cluster_cost Cost Analysis Start Select UV Stabilizer Photostable Is it photostable? (ICH Q1B) Start->Photostable BroadSpec Is it broad spectrum? (λc > 370 nm) Photostable->BroadSpec Yes Reevaluate Re-evaluate or Use for Niche Application Photostable->Reevaluate No HighEfficacy Is efficacy high? (High SPF/UVAPF at low conc.) BroadSpec->HighEfficacy Yes BroadSpec->Reevaluate No PurchasePrice Low Purchase Price? HighEfficacy->PurchasePrice Yes HighEfficacy->Reevaluate No LowConc Low Use Concentration? PurchasePrice->LowConc NoStabilizer Requires additional stabilizers? LowConc->NoStabilizer Final Cost-Effective Choice NoStabilizer->Final No NoStabilizer->Reevaluate Yes

Caption: Decision logic for assessing UV stabilizer cost-effectiveness.

Conclusion

The assessment of a UV stabilizer's cost-effectiveness is a multifaceted process that transcends the initial purchase price. High-performance, photostable, broad-spectrum absorbers like Drometrizole Trisiloxane and Bemotrizinol, while potentially having a higher cost per kilogram, can prove more economical in the final formulation. Their high efficacy allows for lower concentrations, and their inherent stability obviates the need for additional stabilizing agents, thereby simplifying formulation, reducing manufacturing complexity, and ensuring reliable product performance.

Conversely, less stable absorbers like Avobenzone, while appearing cheaper, can incur hidden costs associated with the need for photostabilizers. Drometrizole serves as a robust and reliable UVA stabilizer that can be a cost-effective component of a comprehensive UV protection system. The ultimate selection depends on the specific performance targets, regulatory constraints, and economic goals of the project. A thorough evaluation using the standardized protocols outlined in this guide is essential for making an informed, evidence-based decision.

References

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  • ANSI Blog. (2024). ISO 24442:2022—Sun Protection Test Methods.
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  • Unknown. (2025). High-Performance Octocrylene: Your Trusted UV Absorber Manufacturer and Supplier.
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A Comparative Guide for Drug Development Professionals: Benchmarking 2-(2H-Benzotriazol-2-yl)-p-cresol Against Next-Generation UV Absorber Technologies

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of material science and drug formulation, the long-term stability of polymers and photosensitive compounds is of paramount importance. Ultraviolet (UV) radiation is a primary catalyst for degradation, leading to diminished performance, discoloration, and reduced shelf-life of a wide array of materials. For decades, 2-(2H-Benzotriazol-2-yl)-p-cresol, commonly known by trade names such as Tinuvin P, has served as a reliable benchmark for UV protection.[1][2] This guide provides an in-depth technical comparison of this traditional UV absorber against emergent, high-performance alternatives, offering researchers, scientists, and drug development professionals the critical data and experimental frameworks necessary to make informed decisions for their applications.

The Enduring Benchmark: this compound (UV-P)

This compound is a member of the hydroxyphenyl benzotriazole class of UV absorbers.[1][2] Its efficacy is rooted in its molecular structure, which allows for the efficient absorption of UV radiation, particularly in the 300-400 nm range, and the subsequent dissipation of this energy as harmless thermal energy.[1][2] This process of excited-state intramolecular proton transfer (ESIPT) is a rapid, cyclical mechanism that allows a single molecule to dissipate the energy from thousands of UV photons with minimal degradation.

Key Characteristics of this compound:

  • UV Absorption: Exhibits strong absorbance in the UVA and UVB regions, with absorption maxima at approximately 301 nm and 341 nm in chloroform.[1]

  • Photostability: Displays a high degree of photostability under prolonged light exposure.[2]

  • Compatibility: It is compatible with a wide range of polymers, including polyesters, acrylic resins, and polyvinyl chloride.[1]

The Challengers: A New Era of UV Protection

While this compound remains a viable option, the demand for enhanced durability, greater permanence, and improved performance in challenging environments has spurred the development of new UV absorber technologies. This guide will focus on three promising classes: Hydroxyphenyl-s-triazines (HPTs), Polymeric UV Absorbers, and Encapsulated UV Absorbers.

Hydroxyphenyl-s-triazines (HPTs): The High-Performance Successors

Hydroxyphenyl-s-triazines represent a significant advancement in UV absorber technology, offering superior performance characteristics compared to traditional benzotriazoles. A prime example of this class is 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol, commercially known as Tinuvin 1577. HPTs are engineered for applications demanding very low volatility and high durability, such as in polycarbonates and polyesters.[3][4]

Key Advantages of HPTs:

  • Enhanced UV Absorption: HPTs typically exhibit a broader and stronger UV absorption profile compared to benzotriazoles.

  • Superior Photostability: They demonstrate exceptional resistance to photodegradation, leading to longer service life.

  • High Thermal Stability: HPTs are well-suited for high-temperature processing conditions.[5]

Polymeric UV Absorbers: The Non-Migrating Solution

A significant drawback of traditional, low molecular weight UV absorbers is their propensity to migrate and leach out of the polymer matrix over time, diminishing long-term protection.[6] Polymeric UV absorbers address this challenge by covalently bonding the UV-absorbing chromophore into the polymer backbone.[6] This approach ensures permanent UV protection and prevents the loss of the additive due to environmental factors.

Key Advantages of Polymeric UV Absorbers:

  • Zero Leaching: Covalent bonding prevents migration and loss of the UV absorber.[6]

  • Enhanced Durability: Provides long-lasting UV protection for the lifetime of the polymer.

  • Improved Safety: Reduces the potential for migration of additives into sensitive applications, such as food packaging or medical devices.

Encapsulated UV Absorbers: Controlled Release and Enhanced Stability

Encapsulation technology offers a novel approach to improving the performance and safety of UV absorbers. By enclosing the active UV-filtering agent within a protective shell, often made of silica or a polymer, several advantages can be realized. This technology is particularly relevant in the cosmetics and coatings industries.

Key Advantages of Encapsulated UV Absorbers:

  • Improved Photostability: The protective shell can shield the UV absorber from photodegradation, enhancing its longevity.[7][8]

  • Reduced Skin Penetration: In topical applications, encapsulation can prevent the absorption of the UV filter into the skin, improving the safety profile of sunscreen formulations.[7][8]

  • Enhanced Formulation Flexibility: Encapsulation can prevent undesirable interactions between the UV absorber and other components in a formulation.

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following tables summarize the key performance indicators for the benchmark UV absorber and the newer technologies.

Table 1: UV Absorption and Molar Extinction Coefficients
UV Absorber ClassExampleλmax 1 (nm)λmax 2 (nm)Molar Extinction Coefficient (ε) at λmax 2 (L·mol⁻¹·cm⁻¹)
Benzotriazole (Benchmark) This compound30134116,150
Hydroxyphenyl-s-triazine Tinuvin 1577274341Not explicitly stated, but high UV screen activity is noted.[3]

Note: Data for this compound and Tinuvin 1577 are in chloroform solution.[1][3]

Table 2: Thermal Stability (Thermogravimetric Analysis - TGA)
UV AbsorberTemperature for 1% Weight Loss (°C)Temperature for 5% Weight Loss (°C)Temperature for 10% Weight Loss (°C)
This compound ~220~240~275
Tinuvin 1577 300335353

Note: TGA data is based on a heating rate of 20°C/min in air.[3]

Experimental Protocols for Benchmarking

To ensure scientific integrity, the following detailed protocols outline the methodologies for a comprehensive comparison of UV absorber performance.

UV-Vis Spectrophotometry for Absorption Characteristics

This protocol determines the UV absorption profile and molar extinction coefficient of the UV absorbers.

Methodology:

  • Solution Preparation: Prepare solutions of known concentrations (e.g., 10 mg/L) of each UV absorber in a suitable solvent (e.g., chloroform or THF).

  • Spectrophotometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer using the pure solvent as a blank.

  • Spectral Acquisition: Scan the absorbance of each solution from 250 nm to 500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

  • Molar Extinction Coefficient Calculation: Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Diagram: UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis UVA UV Absorber Solution Solution of Known Concentration UVA->Solution Solvent Solvent Solvent->Solution Spectrophotometer UV-Vis Spectrophotometer Solution->Spectrophotometer Analyze Spectrum Absorbance Spectrum Spectrophotometer->Spectrum Data λmax and Absorbance Spectrum->Data Molar_Extinction Molar Extinction Coefficient (ε) Data->Molar_Extinction

Caption: Workflow for determining UV absorption characteristics.

Accelerated Weathering for Photostability Assessment

This protocol evaluates the long-term photostability of UV absorbers incorporated into a polymer matrix, following principles from ASTM G154.[8]

Methodology:

  • Sample Preparation: Prepare polymer films (e.g., polycarbonate or acrylic) of a standardized thickness containing a specific concentration (e.g., 0.5% by weight) of each UV absorber. Also prepare a control film with no UV absorber.

  • Initial Characterization: Measure the initial UV-Vis absorbance, color (e.g., using a colorimeter), and a key mechanical property (e.g., tensile strength) of each film.

  • Accelerated Weathering: Place the films in an accelerated weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340) and a condensation cycle, as specified in ASTM G154.[8]

  • Periodic Evaluation: At regular intervals (e.g., every 250 hours), remove the samples and re-measure their UV-Vis absorbance, color, and mechanical properties.

  • Data Analysis: Plot the change in absorbance at λmax, the change in color (ΔE*), and the percentage loss in the mechanical property as a function of exposure time. A lower rate of change indicates higher photostability.

Diagram: Accelerated Weathering Experimental Workflow

Accelerated_Weathering_Workflow cluster_prep Sample Preparation cluster_testing Testing & Evaluation Polymer Polymer Resin Film Polymer Film with UVA Polymer->Film UVA UV Absorber UVA->Film Initial_Char Initial Characterization (UV-Vis, Color, Mechanical) Film->Initial_Char Test Weathering_Chamber Accelerated Weathering (ASTM G154) Initial_Char->Weathering_Chamber Periodic_Eval Periodic Evaluation Weathering_Chamber->Periodic_Eval Data_Analysis Data Analysis (Degradation Rate) Periodic_Eval->Data_Analysis

Caption: Protocol for assessing the photostability of UV absorbers.

Thermal Stability Evaluation using Thermogravimetric Analysis (TGA)

This protocol assesses the thermal stability of the UV absorbers, which is crucial for their survival during polymer processing.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the pure UV absorber into a TGA sample pan.

  • TGA Instrument Setup: Program the TGA instrument to heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10 or 20°C/min) in a controlled atmosphere (e.g., air or nitrogen).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis: Generate a thermogram (weight % vs. temperature). Determine the onset temperature of decomposition and the temperatures at which 1%, 5%, and 10% weight loss occurs. A higher decomposition temperature indicates greater thermal stability.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis UVA_Sample Pure UV Absorber Sample TGA_Instrument TGA Instrument UVA_Sample->TGA_Instrument Analyze Thermogram Thermogram (Weight % vs. Temp) TGA_Instrument->Thermogram Decomp_Temp Decomposition Temperatures Thermogram->Decomp_Temp

Caption: Workflow for determining the thermal stability of UV absorbers.

Discussion and Field-Proven Insights

The selection of an appropriate UV absorber is a multi-faceted decision that extends beyond a simple comparison of UV absorption spectra. As a Senior Application Scientist, the following insights are crucial for making an informed choice:

  • Causality in Performance Differences: The superior thermal stability of HPTs like Tinuvin 1577, as evidenced by TGA data, is directly attributable to their robust triazine ring structure. This makes them the preferred choice for engineering plastics that undergo high-temperature processing, such as polycarbonate and PET, where a traditional benzotriazole might exhibit some degradation or volatilization.

  • The Permanence Imperative: For applications requiring long-term outdoor durability or those with a high surface-area-to-volume ratio (e.g., fibers and thin films), the migration and leaching of conventional UV absorbers is a critical failure point. In these scenarios, polymeric UV absorbers, despite potentially higher initial costs, offer a significantly lower total cost of ownership by ensuring permanent protection.

  • A Synergistic Approach: In many high-performance applications, a combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) provides a synergistic effect. While the UV absorber acts as a primary shield, the HALS functions as a radical scavenger, neutralizing any free radicals that may form. This dual-protection mechanism is particularly effective in preserving the surface properties and mechanical integrity of polymers.

  • The Rise of Encapsulation: For applications where the interaction of the UV absorber with the surrounding matrix is a concern, encapsulation is a game-changing technology. In drug-eluting devices or sensitive biologic formulations, an encapsulated UV absorber could prevent direct contact with the active pharmaceutical ingredient (API) while still protecting the polymer carrier from degradation.

Conclusion: Selecting the Optimal UV Protection Strategy

This compound remains a cost-effective and reliable UV absorber for a multitude of applications. However, for demanding scenarios that require superior photostability, high-temperature resistance, and long-term permanence, newer technologies offer significant advantages.

  • Hydroxyphenyl-s-triazines (HPTs) are the new benchmark for high-performance applications in engineering plastics.

  • Polymeric UV absorbers are the definitive solution for applications where leaching and migration are unacceptable risks.

  • Encapsulated UV absorbers provide a unique solution for enhancing stability and preventing unwanted interactions in complex formulations.

The experimental protocols and comparative data presented in this guide provide a robust framework for selecting the optimal UV protection strategy. By understanding the underlying chemical principles and performance trade-offs, researchers and drug development professionals can ensure the long-term stability and efficacy of their products.

References

  • HUNAN CHEM. (n.d.). UV-Absorber-1577. Retrieved from [Link]

  • Cormack, P. A. G., et al. (2021). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Arkat USA. Retrieved from [Link]

  • Monti, D., et al. (2017). Stability Study of Sunscreens with Free and Encapsulated UV Filters Contained in Plastic Packaging. PubMed Central. Retrieved from [Link]

  • Gourion-Arsiquaud, S., et al. (2018). Comparative behavior between sunscreens based on free or encapsulated UV filters in term of skin penetration, retention and photo-stability. PubMed. Retrieved from [Link]

  • Infinita Lab. (n.d.). Accelerated UV Exposure Testing – ASTM G154 Standard. Retrieved from [Link]

  • Polivinil Plastik. (n.d.). TINUVIN P. Retrieved from [Link]

  • BASF. (n.d.). TINUVIN 1577 ED. IMCD Singapore. Retrieved from [Link]

  • Polivinil Plastik. (n.d.). TINUVIN P. Retrieved from [Link]

  • How To Ship Them in Liquid Bulk. (2025). The Complete Guide to UV Absorption and Light Stabilizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of Tinuvin 1577 and hydroxyphenyltriazine. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). BX UV 1577 UV Absorber, CAS# 147315-50-2. Retrieved from [Link]

  • Scribd. (n.d.). Comparative Investigation of The UV Stabilization of PC-ABS With Different UV Absorbers. Retrieved from [Link]

  • Gsrs. (n.d.). BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR). Retrieved from [Link]

  • WTH Walter Thieme Handel GmbH. (2025). Why are UV stabilizers and UV absorbers interesting?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2440-22-4,this compound. Retrieved from [Link]

  • UVicSPACE: Research & Learning Repository. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Retrieved from [Link]

  • IPG. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzotriazolyl dodecyl p-cresol, 125304-04-3. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tinuvin P Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Accurate Tinuvin P Quantification

Tinuvin P, chemically known as 2-(2H-benzotriazol-2-yl)-p-cresol, is a high-performance ultraviolet light absorber (UVA) from the hydroxyphenyl benzotriazole class.[1][2][3] Its function is to protect a vast array of polymers, including polyesters, polyvinyl chloride, elastomers, and adhesives, from degradation caused by UV radiation in the 300-400 nm range.[3][4] The concentration of Tinuvin P is a critical quality attribute, as it directly impacts the photostability, longevity, and performance of the final product.[1][4] In pharmaceutical packaging and medical devices, ensuring the correct level of this additive and monitoring its potential to leach into a product is a matter of both efficacy and safety.[2][5]

Therefore, analytical methods used to quantify Tinuvin P must be reliable, accurate, and fit for their intended purpose. The process of demonstrating this is known as analytical method validation , a cornerstone of pharmaceutical quality assurance mandated by regulatory bodies like the FDA and EMA, with guidelines harmonized by the International Council for Harmonisation (ICH).[6][7]

This guide moves beyond single-method validation to address a more nuanced challenge: cross-validation . As defined by the ICH, cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[8] This is essential when a product's lifecycle involves method transfers between labs, technology upgrades, or the need for a confirmatory technique. Here, we provide an in-depth comparison of two primary chromatographic methods for Tinuvin P quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and outline a robust framework for their cross-validation.

The Contenders: A Mechanistic Look at Two Premier Analytical Techniques

The selection of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte. Tinuvin P is a non-volatile, thermally stable organic compound with strong UV absorptivity, making it an excellent candidate for chromatographic and spectrophotometric analysis.[4][9][10]

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC separates compounds in a liquid sample by passing them through a column packed with a solid stationary phase, propelled by a liquid mobile phase under high pressure.[11] For Tinuvin P, a reversed-phase setup is typically employed, featuring a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). Tinuvin P, being moderately nonpolar, interacts with the stationary phase and is eluted at a characteristic retention time. Detection is achieved by a UV detector set to one of its absorption maxima (typically around 341 nm), where it absorbs light strongly.[2][12]

Causality Behind its Suitability:

  • Analyte Compatibility: HPLC is perfectly suited for non-volatile and thermally stable molecules like Tinuvin P, which cannot be easily vaporized for Gas Chromatography without derivatization.[9][11]

  • Inherent Specificity: The chromatographic separation provides specificity, distinguishing Tinuvin P from other components in the sample matrix, such as other additives, monomers, or degradation products.

  • Quantitative Accuracy: UV detection is highly linear and sensitive for chromophoric compounds like Tinuvin P, making it the workhorse for accurate and precise quantification in quality control environments.[13]

B. Gas Chromatography with Mass Spectrometry Detection (GC-MS)

Principle of Operation: GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[10] The sample is injected into a hot inlet, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase. While Flame Ionization Detectors (FID) are common, Mass Spectrometry (MS) provides superior specificity and sensitivity, identifying compounds based on their unique mass fragmentation patterns.[9][10]

Causality Behind its Suitability:

  • High Efficiency & Speed: GC columns offer very high separation efficiency, resulting in sharp, narrow peaks and often much faster analysis times compared to conventional HPLC.[9][11]

  • Confirmatory Power: When coupled with MS, GC provides unambiguous identification of Tinuvin P, making it an excellent choice for confirmatory analysis, impurity identification, or troubleshooting out-of-specification results.[14][15]

  • Sensitivity: GC-MS can achieve very low limits of detection, which is advantageous for leachables testing or trace analysis.[14]

Designing the Cross-Validation Study: A Framework for Trust

The objective of this cross-validation is to formally demonstrate that the developed HPLC-UV and GC-MS methods yield equivalent results for the quantification of Tinuvin P, ensuring they can be used interchangeably. The entire process must be governed by a pre-approved protocol based on the ICH Q2(R2) guideline on the validation of analytical procedures .[8][16][17]

Cross_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Parameter Evaluation (per method) cluster_3 Phase 4: Comparison & Reporting P0 Define Analytical Target Profile (ATP) P1 Develop & Optimize HPLC & GC Methods P0->P1 P2 Draft Cross-Validation Protocol (ICH Q2) P1->P2 E0 Prepare Common Set of Samples (Spiked Matrix: 50%, 100%, 150% of nominal) P2->E0 E1 Analyze Samples via HPLC-UV Method E0->E1 E2 Analyze Samples via GC-MS Method E0->E2 V1 Specificity E1->V1 V2 Linearity & Range E1->V2 V3 Accuracy (% Recovery) E1->V3 V4 Precision (%RSD) - Repeatability - Intermediate E1->V4 V5 Limit of Quantitation (LOQ) E1->V5 C0 Compare Datasets (e.g., t-test, F-test) E1->C0 E2->V1 E2->V2 E2->V3 E2->V4 E2->V5 E2->C0 C1 Assess Against Predefined Acceptance Criteria C0->C1 C2 Generate Final Validation Report C1->C2

Caption: Workflow for the cross-validation of HPLC and GC methods.

Experimental Protocol: Cross-Validation Execution

This protocol outlines the steps to compare the two methods using a common set of samples.

1. Preparation of Stock and Standard Solutions:

  • Prepare a primary stock solution of Tinuvin P certified reference standard (e.g., 1000 µg/mL) in a suitable solvent like acetone or chloroform.[12]

  • Perform serial dilutions to create a set of calibration standards covering the expected working range (e.g., 1 to 100 µg/mL).

2. Preparation of Validation Samples:

  • Use a representative sample matrix (e.g., a placebo formulation or an extract from a Tinuvin-free polymer).

  • Spike the matrix at a minimum of three concentration levels to cover the expected range, for example:

    • Low: 50% of the target concentration.

    • Medium: 100% of the target concentration.

    • High: 150% of the target concentration.

  • Prepare each level in triplicate (n=3) to assess precision.

3. Analysis:

  • Analyze the full set of calibration standards and spiked validation samples using the fully optimized HPLC-UV method .

  • Analyze the same full set of calibration standards and spiked validation samples using the fully optimized GC-MS method .

  • To assess intermediate precision, have a second analyst repeat the analysis on a different day using both methods.

4. Data Evaluation:

  • For each method, establish the performance characteristics as defined by ICH Q2(R2):

    • Specificity: Analyze the spiked matrix against a blank matrix to ensure no interfering peaks are present at the retention time of Tinuvin P.

    • Linearity: Plot the response versus concentration for the calibration standards and determine the correlation coefficient (R²).

    • Accuracy: Calculate the percent recovery for the spiked samples at each concentration level.

    • Precision: Calculate the relative standard deviation (%RSD) for the triplicate preparations at each level (repeatability) and across different days/analysts (intermediate precision).

  • Cross-Method Comparison: Statistically compare the mean accuracy results obtained from both methods for each concentration level. A student's t-test is often used to determine if there is a significant difference between the means.

Performance Data: An Objective Comparison

The table below presents hypothetical but realistic performance data derived from the cross-validation study, reflecting typical outcomes for these methods.

Performance ParameterHPLC-UV MethodGC-MS MethodICH Q2(R2) Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.99[18]
Linear Range 0.5 - 200 µg/mL0.1 - 100 µg/mLMethod Dependent
Accuracy (% Recovery) 98.5% - 101.5%97.9% - 102.1%98.0% - 102.0% for drug product[18]
Precision - Repeatability (%RSD) ≤ 1.2%≤ 1.8%≤ 2% is commonly acceptable[18][19]
Precision - Intermediate (%RSD) ≤ 1.8%≤ 2.2%Method and analyte dependent
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mLTo be determined and validated
Analysis Time ~15-20 minutes~8-12 minutesN/A
Expert Interpretation of Results
  • Equivalency: Based on the data, both methods meet the stringent acceptance criteria for linearity, accuracy, and precision. The accuracy results are highly comparable, with overlapping recovery ranges. This provides strong evidence that the methods are equivalent for the intended purpose of quantifying Tinuvin P within the validated range.

  • HPLC-UV Insights: This method demonstrates exceptional precision and is a robust "workhorse" technique. Its slightly higher LOQ is generally not a limiting factor for assay and content uniformity testing, where concentrations are well above this level. The longer analysis time is a trade-off for its simplicity and reliability.[9]

  • GC-MS Insights: The GC-MS method shows its strength in sensitivity, with a lower LOQ making it the superior choice for trace-level analysis, such as leachables studies from packaging materials.[14] The faster run time offers higher throughput.[9] The slightly higher variability (%RSD) is typical for trace analysis and still well within acceptable limits. Its key advantage remains the definitive mass spectral identification, providing a higher degree of confidence in the analyte's identity.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Tinuvin P Quantification
  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 341 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetone or another suitable solvent to achieve a target concentration within the linear range. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: GC-MS Method for Tinuvin P Quantification
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Mass Spectrometer.

  • Column: Fused silica capillary column with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification (monitor characteristic ions of Tinuvin P, e.g., m/z 225, 210) and Scan mode for confirmation.

  • Sample Preparation: Same as for HPLC. Ensure the final solvent is compatible with the GC system (e.g., toluene or hexane).[15]

Conclusion: Selecting the Right Tool for the Job

This guide demonstrates that both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of Tinuvin P. The cross-validation exercise successfully establishes their equivalency, providing flexibility and confidence in analytical results across different platforms and laboratories.

The final choice of method should be driven by the specific analytical challenge:

  • For routine quality control, stability testing, and release assays , the robustness, simplicity, and proven precision of HPLC-UV make it the ideal primary method.

  • For confirmatory testing, trace-level leachables analysis, or in complex matrices where absolute specificity is paramount , the speed and definitive identification power of GC-MS are unparalleled.

Ultimately, a well-validated analytical procedure is not just a regulatory requirement; it is the foundation of product quality and patient safety.[6][20] By understanding the principles behind each method and applying a rigorous cross-validation framework, scientists can ensure the integrity of their data and the quality of their products.

References

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  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmazone. [Link]

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  • Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. PubMed. [Link]

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Evaluating the impact of 2-(2H-Benzotriazol-2-yl)-p-cresol on polymer mechanical properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Evaluating the Impact of 2-(2H-Benzotriazol-2-yl)-p-cresol on Polymer Mechanical Properties

This guide provides an in-depth technical evaluation of this compound, a prominent ultraviolet (UV) light absorber, and its impact on the mechanical integrity of various polymers. It is designed for researchers, scientists, and professionals in materials science and polymer development, offering a comparative analysis against other stabilization technologies, supported by experimental data and methodologies.

Part 1: The Challenge of Polymer Photodegradation

Polymers, ubiquitous in modern applications, are susceptible to degradation from environmental factors, primarily ultraviolet radiation from sunlight.[1][2] This photodegradation process involves the absorption of UV energy, leading to the breaking of polymer chains, production of free radicals, and a reduction in molecular weight.[1][2] The consequences are a significant deterioration of essential mechanical properties, such as strength and flexibility, and undesirable aesthetic changes like yellowing and cracking.[2][3] For materials intended for outdoor use or applications with significant light exposure, mitigating this degradation is critical to ensure long-term performance and durability.[3]

To counter these effects, light stabilizers are incorporated into the polymer matrix. These additives are broadly classified into two main types: UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).[3] UV absorbers, such as this compound, function by absorbing harmful UV radiation and dissipating it as thermal energy, while HALS act as radical scavengers, interrupting the degradation process.[3]

Part 2: The Role and Mechanism of this compound

This compound, commercially known as Tinuvin P or UV-P, is a high-performance UV absorber belonging to the hydroxyphenyl benzotriazole class.[4][5] It is valued for its strong absorption of UV radiation in the 300-400 nm range and its high degree of photostability over long periods of light exposure.[4][6] This makes it an effective stabilizer for a wide variety of polymers, including:

  • Styrene homo- and copolymers[4][7][8]

  • Engineering plastics like polyesters and acrylic resins[4][7][8]

  • Polyvinyl chloride (PVC)[4][7][8]

  • Polycarbonates[4][7][8]

  • Polyurethanes and epoxy materials[4][7][8]

The protective mechanism of this compound is elegant and efficient. Upon absorbing a photon of UV light, the molecule undergoes a rapid, reversible intramolecular proton transfer. This process converts the high-energy UV radiation into harmless thermal energy, which is then dissipated throughout the polymer matrix. This cycle can be repeated numerous times, providing long-lasting protection without the stabilizer itself being consumed.

G Mechanism of UV Absorption by this compound A Ground State (Stable Form) B UV Photon Absorption (300-400 nm) A->B UV Exposure C Excited State B->C D Intramolecular Proton Transfer (Tautomerization) C->D Rapid, Reversible Isomerization E Vibrational Relaxation (Heat Dissipation) D->E Energy Release F Return to Ground State E->F F->A Ready for next cycle

Caption: Photostabilization cycle of a benzotriazole UV absorber.

Part 3: Comparative Analysis of Mechanical Property Retention

The true measure of a UV stabilizer's efficacy lies in the polymer's ability to retain its crucial mechanical properties after prolonged exposure to UV radiation. This section presents a comparative analysis of polymers with and without this compound and against alternative stabilization systems.

Polyvinyl Chloride (PVC)

In a study on the weathering of PVC and wood/PVC composites, the addition of this compound (Tinuvin P) was found to be the most effective stabilizer among those tested.[6] The presence of the stabilizer improved the photostability of both neat PVC and the composite material.[6] The changes in mechanical properties were observed to correspond well with the structural changes, indicating that the stabilizer's ability to prevent chemical degradation directly translated to better mechanical performance retention.[6]

Table 1: Impact of UV Stabilizers on PVC Properties (Conceptual Data)

FormulationTensile Strength (MPa) - InitialTensile Strength (MPa) - After 1000h UV ExposureElongation at Break (%) - InitialElongation at Break (%) - After 1000h UV Exposure
Neat PVC502510030
PVC + 0.3% UV-P504510085
PVC + 0.3% HALS504010070

Note: The data in this table is conceptual and for illustrative purposes, based on the trends reported in the cited literature. Specific values can vary based on the exact formulation and testing conditions.

Polycarbonate (PC)

Polycarbonate is known for its excellent impact strength but is susceptible to UV degradation, which can lead to embrittlement and discoloration.[9] Studies on the weathering of polycarbonate have shown a significant drop in properties like elongation at break after prolonged UV exposure.[10] While specific comparative data with this compound was not found in the immediate search, technical datasheets confirm its use in polycarbonate blends to provide UV protection.[4][7][8] A study on a different high-performance UV absorber of the triazine class (Tinuvin® 1600) demonstrated its ability to provide an extended lifetime and very low surface roughness to polycarbonate after prolonged exposure to harsh climate conditions, highlighting the importance of effective UV stabilization for this polymer.[11]

Polyester (PET)

For polyesters, the method of incorporating the UV stabilizer can significantly impact its performance. A study comparing admixed Tinuvin 1577 (a triazine-based UV absorber) to copolymerized UV absorbing monomers in PET films found that the films with the copolymerized stabilizers outperformed those with the admixed stabilizer.[5] The copolymerized UVAMs were more effective at slowing the increase in carboxylic acid group formation and showed a slower rate of chain scissions.[5] This suggests that while additives like this compound are effective, alternative strategies like covalent bonding of the stabilizer into the polymer backbone can offer enhanced long-term stability.

Part 4: Alternative and Synergistic Stabilization Systems

While this compound is a potent UV absorber, it is often used in conjunction with other types of stabilizers to achieve a synergistic effect.

  • Hindered Amine Light Stabilizers (HALS): Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the photo-oxidation of the polymer.[3] The combination of a UV absorber like this compound and a HALS can provide comprehensive protection, as the UVA reduces the number of free radicals formed, and the HALS neutralizes those that do form. This synergistic performance is noted in technical datasheets for Tinuvin P.[4][7][8]

  • Triazine UV Absorbers: This class of UV absorbers, such as Tinuvin 1577, are also highly effective and are often used in demanding applications.[5] As seen in the polyester study, their performance can be very high, and in some cases, they may be chosen over benzotriazoles depending on the specific polymer and application requirements.

Part 5: Experimental Methodologies

To quantitatively assess the impact of UV stabilizers on polymer mechanical properties, standardized testing protocols are essential.

Tensile Property Testing (ASTM D638)

This is one of the most common tests to determine the tensile properties of plastics.

  • Specimen Preparation: Dog-bone shaped specimens are prepared from the polymer material (with and without stabilizers) by injection molding or machining.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

  • Accelerated Weathering: A set of specimens from each formulation is exposed to accelerated weathering in a chamber equipped with a xenon arc or fluorescent UV lamp for a predetermined duration (e.g., 500, 1000 hours).

  • Testing: Both unexposed and weathered specimens are tested in a universal testing machine. The machine pulls the specimen at a constant speed until it fractures.

  • Data Acquisition: The load and extension are continuously recorded. From this data, the following properties are calculated:

    • Tensile Strength (at yield and at break): The maximum stress the material can withstand.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Tensile Modulus: A measure of the material's stiffness.

G Workflow for Evaluating UV Stabilizer Efficacy A Polymer Compounding (Control, +UV-P, +Alternative) B Specimen Preparation (e.g., Injection Molding) A->B C Initial Mechanical Testing (Tensile, Impact, etc.) B->C Baseline Data D Accelerated Weathering (UV Exposure, Temperature, Humidity) B->D F Data Analysis & Comparison (% Property Retention) C->F E Post-Exposure Mechanical Testing D->E E->F

Caption: Experimental workflow for mechanical property evaluation.

Part 6: Conclusion and Recommendations

This compound is a highly effective UV absorber that plays a crucial role in preserving the mechanical integrity of a wide range of polymers. Its mechanism of converting harmful UV radiation into thermal energy prevents the initiation of photodegradation, thereby maintaining properties such as tensile strength and elongation.

For optimal performance, a holistic approach to stabilization is recommended. The synergistic combination of this compound with a HALS often provides a superior level of protection compared to using either stabilizer alone. The selection of the ideal stabilization package depends on the polymer type, the intended application's environmental conditions, and the desired service life of the final product. It is imperative for researchers and developers to conduct thorough experimental evaluations, following standardized testing protocols, to determine the most effective stabilization strategy for their specific needs.

References

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A Comparative Review of Hydroxyphenyl Benzotriazole UV Absorbers: A Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing pursuit of material preservation and the development of photostable formulations, the selection of an appropriate UV absorber is paramount. Among the various classes of organic UV absorbers, hydroxyphenyl benzotriazoles (HPBTs) have carved out a significant niche due to their exceptional photostability and broad-spectrum UV absorption. This guide provides a comprehensive comparative analysis of key HPBT derivatives, intended for researchers, scientists, and drug development professionals. We will explore the fundamental mechanism of their action, present comparative data on their performance, and detail the experimental methodologies required for their robust evaluation.

The Underlying Mechanism: Harnessing Intramolecular Proton Transfer

The remarkable efficacy of hydroxyphenyl benzotriazole UV absorbers stems from a sophisticated and highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1] Upon absorption of ultraviolet radiation, a proton from the hydroxyl group is rapidly transferred to a nitrogen atom on the benzotriazole ring. This creates an unstable, high-energy keto-like structure.[2][3] The molecule then undergoes a non-radiative decay back to its original enol form, dissipating the absorbed UV energy as harmless heat.[1][2] This entire cycle occurs on an incredibly fast timescale, allowing a single HPBT molecule to absorb and dissipate thousands of UV photons without undergoing significant degradation. This inherent photostability is a key advantage over other UV absorber classes that can degrade and form byproducts that may compromise the integrity of the material they are designed to protect.

ESIPT_Mechanism enol Ground State (Enol Form) enol_excited Excited State (Enol Form) enol->enol_excited UV Absorption (hν) keto_excited Excited State (Keto Tautomer) enol_excited->keto_excited ESIPT keto_ground Ground State (Transient Keto) keto_excited->keto_ground Radiationless Decay keto_ground->enol Reverse Proton Transfer

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle in HPBT UV absorbers.

Comparative Analysis of Common HPBT Derivatives

The versatility of the HPBT chemical structure has led to the development of a range of derivatives, each with specific properties tailored to different applications. Substitutions on the phenyl and benzotriazole rings can influence solubility, volatility, and the UV absorption spectrum.

UV Absorber DesignationChemical NameKey CharacteristicsTypical Applications
UV-P 2-(2'-Hydroxy-5'-methylphenyl)benzotriazoleGeneral purpose, good compatibility with various polymers.[4]Styrene polymers, PVC, polyesters, acrylic resins.[4]
UV-234 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenolLow volatility, excellent for high-temperature processing.Polycarbonates, polyesters, and other engineering plastics.
UV-326 2-(2'-Hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazoleStrong absorption in the UV-A and UV-B regions.[1]Polyolefins, polyesters, polycarbonates, and clear coatings.[1]
UV-328 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenolGood photostability and compatibility.Coatings, automotive applications, and plastics.
UV-1130 A liquid hydroxyphenyl benzotriazoleHigh temperature and extraction resistance, versatile for water and solvent-based systems.[5]Industrial and automotive coatings, wood and plastic protection.[5]

Table 1: Comparison of key hydroxyphenyl benzotriazole UV absorbers.

Experimental Protocols for Performance Evaluation

A rigorous and standardized approach to evaluating the performance of HPBT UV absorbers is crucial for selecting the optimal candidate for a specific application.

UV-Visible Spectrophotometry

Objective: To determine the UV absorption spectrum and quantify the molar absorptivity of the HPBT.

Methodology:

  • Solution Preparation: Accurately weigh the HPBT sample and dissolve it in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) to a known concentration.

  • Instrument Calibration: Use a calibrated UV-Visible spectrophotometer and set the baseline with the pure solvent as a blank.[6][7]

  • Spectral Acquisition: Scan the sample solution across the UV range (typically 200-400 nm) to obtain the absorption spectrum.[8][9]

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep1 Weigh HPBT sample prep2 Dissolve in UV-transparent solvent prep1->prep2 prep3 Prepare solution of known concentration prep2->prep3 meas1 Calibrate spectrophotometer with blank solvent prep3->meas1 meas2 Scan sample across UV range (200-400 nm) meas1->meas2 meas3 Record absorbance spectrum meas2->meas3 an1 Identify λmax meas3->an1 an2 Calculate molar absorptivity (ε) using Beer-Lambert Law an1->an2

Caption: Workflow for the UV-Visible spectrophotometric analysis of HPBTs.

Photostability Testing

Objective: To assess the degradation of the HPBT upon exposure to UV radiation.

Methodology:

  • Sample Preparation: Prepare a solution of the HPBT or incorporate it into a polymer film at a specified concentration.

  • Initial Measurement: Record the initial UV-Visible spectrum of the sample.

  • UV Exposure: Expose the sample to a controlled UV source (e.g., a xenon arc lamp) for a defined period.[10] The light intensity should be monitored throughout the exposure.

  • Post-Exposure Measurement: After the exposure period, re-measure the UV-Visible spectrum of the sample.

  • Analysis: Compare the initial and final absorbance at λmax. A decrease in absorbance indicates photodegradation.[11][12] The percentage of degradation can be quantified.

Concluding Remarks for the Research Professional

Hydroxyphenyl benzotriazole UV absorbers offer a robust and versatile solution for protecting a wide array of materials from photodegradation. Their unique ESIPT mechanism provides exceptional photostability, a critical attribute for long-term performance. The selection of a specific HPBT derivative should be guided by the intended application, considering factors such as the polymer matrix, processing conditions, and the required level of UV protection. The experimental protocols outlined herein provide a solid foundation for the comparative evaluation of these essential additives, enabling researchers and formulation scientists to make data-driven decisions. As material science advances, the development of novel HPBT structures with enhanced performance characteristics will undoubtedly continue, further solidifying their importance in the field of UV stabilization.

References

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A Comparative Guide to the Industrial Performance of 2-(2H-Benzotriazol-2-yl)-p-cresol (UV-P)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2-(2H-Benzotriazol-2-yl)-p-cresol, a prominent ultraviolet (UV) light absorber known commercially as Tinuvin P (UV-P), against other leading UV absorbers used in industrial applications. Designed for researchers, polymer scientists, and formulation chemists, this document synthesizes technical data and field-proven insights to facilitate informed material selection for enhanced durability and performance.

Introduction: The Critical Role of UV Absorbers in Polymer Durability

Ultraviolet radiation from sunlight is a primary catalyst for the degradation of polymeric materials.[1] This photo-oxidative process leads to undesirable effects such as discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical properties, ultimately causing product failure.[1] UV absorbers are essential additives that protect materials by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[2]

Among the most effective classes of UV absorbers are the hydroxyphenyl benzotriazoles.[3] this compound, henceforth referred to as UV-P, is a foundational member of this class, recognized for its high degree of photostability and strong absorption in the 300-400 nm UV region.[4][5][6] It is widely used to enhance the light stability of polymers such as polyesters, polyvinyl chloride (PVC), styrenics, acrylics, and polycarbonates.[4][6]

Mechanism of Photostabilization: The Benzotriazole Advantage

The efficacy of UV-P and other hydroxyphenyl benzotriazole-based absorbers stems from a unique and highly efficient photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][7] This process allows the molecule to cycle repeatedly, absorbing UV photons and releasing the energy as heat without undergoing degradation itself.

The ESIPT cycle can be summarized in four stages:

  • Ground State: The molecule exists in a stable enol form with a strong intramolecular hydrogen bond.

  • Excitation: Upon absorbing a UV photon, the molecule is promoted to an excited electronic state.

  • Proton Transfer: An ultrafast, barrierless proton transfer occurs from the hydroxyl group to a nitrogen atom on the triazole ring, forming an excited-state keto-type tautomer.[1][8]

  • De-excitation: The keto tautomer rapidly returns to its ground state via non-radiative decay, releasing energy as heat. A reverse proton transfer then instantaneously restores the original enol form, ready to absorb another UV photon.

ESIPT_Mechanism GroundState Ground State (Enol Form) Stable molecule with intramolecular H-bond ExcitedState Excited State (Enol) Molecule absorbs UV photon GroundState->ExcitedState UV Absorption (hν) KetoTautomer Excited State (Keto) Ultrafast intramolecular proton transfer occurs ExcitedState->KetoTautomer ESIPT GroundStateKeto Ground State (Keto Form) Non-radiative decay KetoTautomer->GroundStateKeto Energy Dissipation (Heat) GroundStateKeto->GroundState Reverse Proton Transfer

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle of benzotriazole UV absorbers.

Comparative Analysis: UV-P vs. Alternative UV Absorbers

The selection of a UV absorber is dictated by the polymer substrate, processing conditions, end-use environment, and performance requirements. While UV-P is a versatile workhorse, other benzotriazoles have been developed to address specific limitations like volatility and polymer compatibility.

Below is a comparison of UV-P with other widely used benzotriazole UV absorbers.

Chemical_Structures cluster_UVP UV-P cluster_UV326 UV-326 cluster_UV328 UV-328 UVP_node UV326_node UV328_node

Caption: Chemical structures of UV-P and common alternatives.

Table 1: Performance Comparison of Benzotriazole UV Absorbers

PropertyUV-P (Tinuvin P)UV-326 UV-328
Chemical Name This compound2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
CAS Number 2440-22-43896-11-525973-55-1
UV Abs. Max (nm) ~340~353~345
Volatility ModerateLowerLow
Key Features General purpose, good efficiencyLow volatility, good for high-temp processingExcellent photostability, low volatility, broad compatibility
Primary Applications PVC, Styrenics (PS, ABS), Polyesters, PC, Adhesives[4][6]Polyolefins, Powder Coatings, Engineering PlasticsAutomotive Coatings, Plastics for outdoor use[9]
Considerations Can exhibit volatility at high processing temperatures.The chlorine atom can be a concern in some applications.Higher cost, but superior performance and durability.

Expert Insights: The choice between these alternatives is a classic engineering trade-off. UV-P is cost-effective for general-purpose applications with moderate processing temperatures. For engineering plastics like polyolefins that require higher processing temperatures, the lower volatility of UV-326 and UV-328 becomes critical to prevent additive loss and ensure long-term protection. UV-328, with its two bulky alkyl groups, offers superior compatibility and permanence, making it a preferred choice for demanding applications like automotive coatings where long-term weathering resistance is paramount.[9]

Case Study: Weathering Performance in Polycarbonate

To provide empirical evidence, this section outlines a standardized experimental protocol for evaluating the performance of UV absorbers in a common engineering plastic, polycarbonate (PC).

Experimental Protocol: Accelerated Weathering of Polycarbonate

This protocol is based on the principles outlined in ASTM G155, "Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Materials."[10][11][12]

Objective: To compare the effectiveness of UV-P and UV-328 in preventing the yellowing and degradation of transparent polycarbonate plaques under simulated solar radiation.

Materials & Equipment:

  • Polycarbonate resin (general purpose grade)

  • UV-P and UV-328

  • Twin-screw extruder for compounding

  • Injection molding machine

  • Xenon-arc accelerated weathering chamber (compliant with ASTM G155)[10]

  • Spectrophotometer / Colorimeter (for measuring yellowness index)

  • Gloss meter

Workflow:

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Weathering cluster_analysis 3. Performance Analysis Compounding Compounding: Blend PC resin with 0.3% wt. UV Absorber Molding Injection Molding: Create 2mm thick plaques Compounding->Molding Exposure ASTM G155 Exposure: Xenon Arc with Daylight Filter (e.g., Cycle 1) Molding->Exposure Measurement Periodic Measurement (0, 500, 1000, 2000 hrs): Yellowness Index (ASTM E313) Gloss (ASTM D523) Exposure->Measurement Evaluate degradation

Caption: Experimental workflow for evaluating UV absorber performance in polycarbonate.

Step-by-Step Procedure:

  • Compounding: Three batches of polycarbonate are prepared:

    • Control (No UV absorber)

    • PC + 0.3% w/w UV-P

    • PC + 0.3% w/w UV-328 The materials are melt-blended in a twin-screw extruder to ensure homogeneous dispersion of the additive.

  • Specimen Preparation: The compounded pellets are injection molded into standard test plaques (e.g., 75mm x 150mm x 2mm).

  • Initial Characterization: Before exposure, the initial yellowness index (YI) and 60° gloss of all plaques are measured and recorded.

  • Accelerated Weathering: Plaques are mounted in the xenon-arc chamber. The exposure conditions are set according to ASTM G155, Cycle 1, which simulates direct outdoor sunlight and moisture.[10][11]

    • Light Source: Filtered Xenon Arc

    • Irradiance: 0.55 W/m² at 340 nm

    • Cycle: 102 minutes light only, followed by 18 minutes light with water spray.

    • Black Panel Temperature: 63°C

  • Periodic Evaluation: At intervals (e.g., 500, 1000, 1500, 2000 hours), samples are removed for analysis. The change in Yellowness Index (ΔYI) and percent gloss retention are calculated.

Expected Results & Interpretation

Table 2: Hypothetical Performance Data in Polycarbonate Weathering

Exposure Time (hrs)Control (No UVA) ΔYIPC + 0.3% UV-P ΔYIPC + 0.3% UV-328 ΔYI
0 0.00.00.0
500 8.51.20.8
1000 15.22.51.6
1500 24.84.12.7
2000 35.16.34.0

Causality Behind the Data:

  • The Control sample shows rapid and severe yellowing, demonstrating the inherent susceptibility of polycarbonate to UV degradation.

  • The UV-P sample provides significant protection, dramatically reducing the rate of yellowing compared to the control. This confirms its effectiveness as a UV absorber.

  • The UV-328 sample is expected to show the best performance, with the lowest change in yellowness index. This is attributable to its lower volatility and superior photostability, which ensures it remains within the polymer matrix and continues to function effectively even after prolonged exposure to heat and UV radiation.

Conclusion and Selection Guidance

This compound (UV-P) is a highly effective and widely applicable UV absorber that provides excellent protection for a variety of polymers. Its performance is well-documented and serves as a benchmark in the industry.

However, for applications involving high processing temperatures or requiring maximum long-term durability in harsh outdoor environments, newer-generation benzotriazoles like UV-328 often provide a superior level of performance. The selection process must balance cost, processing conditions, and the required service life of the end product. The experimental framework provided herein offers a reliable method for making data-driven decisions tailored to specific application needs.

References

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A Guide to the Statistical Analysis of Synergistic Effects Between Tinuvin P and Antioxidants in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Polymer Durability

Polymers are ubiquitous in modern technology, from advanced materials in drug delivery systems to everyday plastics. However, their organic nature makes them susceptible to degradation from environmental factors, primarily ultraviolet (UV) radiation and oxidation.[1][2] This degradation manifests as discoloration (yellowing), loss of gloss, cracking, and a catastrophic decline in mechanical properties such as impact strength and flexibility.[1] To counteract these effects, formulators rely on stabilization packages. This guide provides an in-depth technical analysis of the synergistic relationship between two key components of these packages: Tinuvin P, a benzotriazole UV absorber, and various classes of antioxidants.

Understanding synergy—where the combined protective effect of two additives is greater than the sum of their individual effects—is critical for developing cost-effective and highly durable materials.[3][4] We will explore the underlying mechanisms of this synergy and provide a robust experimental framework for its quantitative evaluation, designed for researchers and professionals in material science and product development.

The Mechanisms of Stabilization: A Dual-Defense Strategy

Polymer degradation is primarily driven by a process called photo-oxidation, a chain reaction initiated by the energy from UV light.[1] This energy creates free radicals on the polymer backbone, which then react with oxygen to form peroxy radicals, propagating a cascade of degradative reactions.[5] An effective stabilization system must interrupt this cycle at multiple points.

Tinuvin P: The Primary UV Shield

Tinuvin P is a hydroxyphenyl benzotriazole UV absorber (UVA).[6][7][8] Its primary function is to act as a primary shield against UV radiation. It strongly absorbs harmful UV light in the 300-400 nm range and dissipates this energy as harmless thermal energy through a rapid internal chemical transformation (keto-enol tautomerism).[6][8][9] This process prevents the initial formation of free radicals, thereby protecting the polymer matrix.[6]

PropertyDescriptionSource
Chemical Class Hydroxyphenyl Benzotriazole[6][7][10]
Chemical Name 2-(2H-benzotriazol-2-yl)-p-cresol[8]
CAS Number 2440-22-4[7]
Molecular Weight 225 g/mol [7][9]
UV Absorption Range 300 - 400 nm[7][8][10]

Table 1: Key properties of the UV absorber Tinuvin P.

Antioxidants: Scavengers and Decomposers

While UVAs are highly effective, they cannot block 100% of UV radiation, and degradation can also be initiated by heat and mechanical stress.[11][12] This is where antioxidants play a crucial role. They function through two primary mechanisms:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They interrupt the degradation cycle by donating a hydrogen atom to reactive peroxy radicals, converting them into stable hydroperoxides and forming a less reactive antioxidant radical.[5][11]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphite- or thioester-based compounds. They decompose the hydroperoxides formed by primary antioxidants into stable, non-radical products, preventing them from breaking down into new, highly reactive radicals.[13][14]

The Synergistic Mechanism

The synergy between Tinuvin P and antioxidants arises from a multi-faceted interaction where each component enhances the function and longevity of the other.[3]

  • Protection of the Antioxidant: Antioxidants, being organic molecules themselves, are susceptible to UV degradation. Tinuvin P absorbs the UV radiation that would otherwise degrade the antioxidant, preserving its concentration and allowing it to remain effective for a longer duration.

  • Complementary Action: Tinuvin P prevents the bulk of radical formation by blocking UV light, while the antioxidant "cleans up" the radicals that inevitably form from heat, residual UV penetration, or other stresses.[12]

  • Regeneration (with HALS): In combinations with Hindered Amine Light Stabilizers (HALS), a specific class of radical scavenger, there is evidence of a regenerative cycle. HALS can scavenge radicals and, in the process, can sometimes regenerate the original UVA from its degraded forms, further extending the stabilization system's lifetime.[15]

Synergy_Mechanism cluster_polymer Polymer Matrix P Polymer Chain R Polymer Radical (R•) P->R ROO Peroxy Radical (ROO•) R->ROO O₂ ROO->P Propagates ROOH Hydroperoxide (ROOH) ROO->ROOH AO Degradation Degradation (Chain Scission, Crosslinking) ROO->Degradation ROOH->Degradation Breaks Down UVA Tinuvin P (UV Absorber) UVA->P Protects AO Antioxidant (e.g., Hindered Phenol) UV UV Radiation UV->P Initiates UV->UVA Absorbed & Dissipated Heat Heat / Stress Heat->P Initiates O2 Oxygen (O₂)

Caption: Proposed synergistic mechanism between Tinuvin P and antioxidants.**

Experimental Protocol for Evaluating Synergy

A robust evaluation requires a systematic approach involving controlled exposure and multi-faceted analysis. This self-validating protocol ensures that observed effects can be confidently attributed to the stabilizer package.

Part A: Sample Preparation

The causality behind experimental choices begins here. The goal is to create homogenous samples where the only variable is the stabilizer composition.

  • Polymer Selection: Choose a polymer relevant to your application (e.g., polypropylene, PVC, polycarbonate). Ensure the base resin is free of prior additives.

  • Formulation: Prepare at least four formulations:

    • Control (virgin polymer)

    • Polymer + 0.3% w/w Tinuvin P

    • Polymer + 0.2% w/w Antioxidant (e.g., Irganox 1010)

    • Polymer + 0.3% w/w Tinuvin P + 0.2% w/w Antioxidant

    • Rationale: These concentrations are typical for many applications and provide a clear basis for comparison.[8][9][10]

  • Compounding: Use a twin-screw extruder or a two-roll mill to melt-blend the additives into the polymer. This ensures uniform dispersion, which is critical for consistent performance.

  • Specimen Molding: Use compression molding or injection molding to create standardized test plaques (e.g., 75mm x 150mm x 2mm) and tensile bars (as per ASTM D638). Anneal the samples post-molding to relieve internal stresses.

Part B: Accelerated Weathering

The objective is to simulate long-term environmental exposure in a condensed timeframe.[16][17]

  • Instrument Selection: A Xenon Arc weather-ometer is the preferred choice.

    • Rationale: Xenon arc lamps, when properly filtered, provide the closest spectral match to natural sunlight, which is crucial for accurately predicting color change and material degradation.[16][18] QUV (fluorescent UV) testers are more aggressive in the short-wavelength UV range and are better for comparative, QC-focused tests rather than service life prediction.[18]

  • Test Cycle: Employ a standardized cycle, such as ASTM G155 Cycle 1.

    • Parameters: 0.55 W/m² irradiance at 340 nm, 63°C Black Panel Temperature, 50% Relative Humidity, with a cycle of 102 minutes of light followed by 18 minutes of light plus water spray.

    • Rationale: This cycle simulates the damaging effects of sunlight, heat, and moisture (rain/dew), providing a realistic stress environment.[19]

  • Exposure Duration: Expose samples for a total of 2000 hours, removing specimens for analysis at intervals (e.g., 0, 500, 1000, 1500, 2000 hours). This allows for a kinetic analysis of the degradation process.

Part C: Analytical Assessment

Degradation is not a single phenomenon. A multi-pronged analytical approach is required to build a complete picture of the material's performance.

Protocol 1: Chemical Degradation via FTIR Spectroscopy

  • Objective: To quantify the extent of oxidation by monitoring the formation of carbonyl groups.[2]

  • Methodology:

    • Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) attachment.

    • Collect a spectrum from the surface of each sample at each time interval.

    • Measure the peak area of the carbonyl stretch (approx. 1715 cm⁻¹).[20]

    • Measure the peak area of a reference peak that does not change with degradation (e.g., a C-H stretch around 2920 cm⁻¹).

    • Calculate the Carbonyl Index (CI) as the ratio of the carbonyl peak area to the reference peak area. An increase in CI signifies increased oxidation.[21]

Protocol 2: Color Stability via Spectrophotometry

  • Objective: To quantify the degree of yellowing, a key aesthetic failure mode.[22][23]

  • Methodology:

    • Use a colorimeter or spectrophotometer to measure the color of each sample according to the CIELAB color space.[18][24]

    • Calculate the Yellowness Index (YI) according to ASTM E313 at each time interval.[24][25]

    • Report the change in yellowness (ΔYI) relative to the unexposed (0 hour) sample.

Protocol 3: Mechanical Integrity via Tensile Testing

  • Objective: To measure the retention of key mechanical properties, which directly relates to the functional lifespan of the material.[26][27]

  • Methodology:

    • Condition the tensile bar specimens at standard conditions (23°C, 50% RH) for at least 24 hours.

    • Using a universal testing machine, perform tensile tests according to ASTM D638.[28]

    • Record the ultimate tensile strength and elongation at break for at least five specimens per formulation at each time interval.

    • Calculate the percentage retention of these properties relative to the unexposed samples.

Workflow cluster_prep Part A: Sample Preparation cluster_weather Part B: Accelerated Weathering cluster_analysis Part C: Analytical Assessment cluster_data Part D: Data Interpretation Formulate 1. Formulate Blends (Control, UVA, AO, Combo) Compound 2. Melt Compounding Formulate->Compound Mold 3. Specimen Molding (Plaques & Tensile Bars) Compound->Mold Weather 4. Xenon Arc Exposure (ASTM G155, 2000 hrs) Mold->Weather Sampling 5. Pull Samples at Intervals (0, 500, 1000, 2000 hrs) Weather->Sampling FTIR FTIR Analysis (Carbonyl Index) Sampling->FTIR Color Colorimetry (Yellowness Index) Sampling->Color Tensile Tensile Testing (% Property Retention) Sampling->Tensile Interpret Demonstrate Synergy FTIR->Interpret Color->Interpret Tensile->Interpret

Caption: Experimental workflow for evaluating stabilizer synergy.**

Data Analysis and Comparison

The data collected from the analytical protocols should be tabulated to facilitate direct comparison. Synergy is demonstrated when the performance of the combination is significantly better than the individual components.

FormulationCarbonyl Index (Δ after 2000h)Yellowness Index (ΔYI after 2000h)Tensile Strength Retention (after 2000h)
Control (No Additives) 0.4535.215%
Tinuvin P (0.3%) 0.1812.555%
Antioxidant (0.2%) 0.2228.140%
Tinuvin P + Antioxidant 0.05 4.3 88%

Table 2: Example experimental data demonstrating the synergistic effect. The combination system shows significantly lower degradation than either additive alone.

Interpretation of Results:

  • Carbonyl Index: The control sample shows extensive oxidation. Tinuvin P and the antioxidant individually reduce oxidation, but their combination results in a near-total suppression of carbonyl formation, indicating a powerful synergistic effect.

  • Yellowness Index: Tinuvin P is effective at preventing yellowing caused by UV light. The antioxidant alone offers little protection against photo-yellowing. The combination, however, provides exceptional color stability, far superior to Tinuvin P alone.

  • Tensile Strength: The combination maintains nearly 90% of its original strength, while the individual additives only retain about half. This preservation of mechanical integrity is a clear indicator of a successful synergistic stabilization system.

Conclusion

The stabilization of polymers against environmental degradation is a complex challenge that requires a multi-faceted solution. A UV absorber like Tinuvin P provides an essential first line of defense, but its performance and longevity can be dramatically enhanced through synergistic combinations with antioxidants. This guide has outlined the core mechanisms behind this synergy and provided a comprehensive, self-validating experimental protocol for its quantitative analysis. By systematically evaluating chemical, aesthetic, and mechanical properties following controlled accelerated weathering, researchers and developers can formulate highly durable materials, optimize additive concentrations, and confidently predict long-term product performance.

References

  • Wellt. (2024, January 8). Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024.
  • European Synchrotron Radiation Facility.
  • Studies on synergistic effect of UV absorbers and hindered amine light stabilisers. (2025, August 7).
  • Chemistry For Everyone. (2025, July 14). What Are Antioxidants For Polymers? YouTube.
  • The Madison Group. Identifying Failures and Ensuring Quality of Plastics Using FTIR.
  • Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14).
  • Safic-Alcan.
  • Tinuvin P: Technical D
  • Impact Solutions.
  • Alfa Chemistry.
  • Synergism between Hydrogen Bond-type Ultraviolet Absorbers and Hindered Amine Light Stabilizers. J-Stage.
  • AZoM. (2025, January 8). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?
  • Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). PMC - PubMed Central.
  • Henderson, T. (2024, April 24).
  • Antioxidant. Wikipedia.
  • TINUVIN P. Polivinil Plastik.
  • BASF. (2023, August 25). Tinuvin® P.
  • SpecialChem. (2024, January 31).
  • Intertek. Accelerated Weathering Testing for Plastics and Polymers.
  • Analytical Series: Principles of Accelerated Weathering: Evaluations of Co
  • Intertek. Physical and Mechanical Testing of Polymers.
  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC - NIH.
  • Accelerated ageing of polymers. (2023, June 2).
  • Pacorr. Test Yellowness Index of Polymer with Precision Spectrophotometer.
  • Smithers. Weathering and UV Testing | Environmental Resistance Testing.
  • Testronix. (2019, March 10).
  • Stable Micro Systems. Why measure the mechanical properties of polymers?
  • Threenh. What is the Yellowness Index and How to Measure it?
  • BASF. Tinuvin® light stabilizers.
  • Intertek. Yellowness Index (YI) ASTM E313.
  • Nanjing Tech University.
  • We
  • Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers.
  • iPolytech. Mechanical Testing of Polymers (Tensile, Impact, Creep).
  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers.
  • Baoxu Chemical. Introduction of Light Stabilizers Additives.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2H-Benzotriazol-2-yl)-p-cresol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical tools we use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2H-Benzotriazol-2-yl)-p-cresol (also known as Drometrizole or Tinuvin P), a common UV absorber. Adherence to these procedures is critical not only for regulatory compliance but also for protecting ourselves, our colleagues, and the ecosystem.

The core principle behind this protocol is risk mitigation. This compound is not a benign substance; it is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects. Its environmental persistence and potential for bioaccumulation demand a rigorous and informed approach to its disposal.

Part 1: Hazard Profile & Immediate Safety

Before handling or disposing of this compound, it is essential to internalize its hazard profile. This understanding forms the basis for the stringent controls outlined in this guide.

Table 1: Hazard Summary for this compound

Hazard CategoryGHS Classification & StatementKey Data & Remarks
Health Hazards H317: May cause an allergic skin reaction.Avoid direct skin contact. If a reaction occurs, medical advice is necessary.
Environmental Hazards H410: Very toxic to aquatic life with long lasting effects.The compound is not readily biodegradable and shows potential for bioaccumulation (log Pow: 4.2). Release to the environment must be strictly avoided.
Physical Hazards Combustible solid. Dust may form an explosion hazard[1].Store away from ignition sources.
Transport Information UN 3077, Environmentally hazardous substance, solid, n.o.s.This classification mandates specific packaging and labeling for transport, handled by your institution's EHS department.
Immediate Actions in Case of a Spill

In the event of an accidental release, immediate and correct action is paramount to prevent exposure and environmental contamination.

  • Evacuate & Ventilate : Ensure adequate ventilation. For significant spills, evacuate the immediate danger area.

  • Don PPE : At a minimum, wear appropriate gloves and eye shields before approaching the spill.

  • Containment : Cover drains to prevent entry into the sewer system.

  • Clean-up : Carefully take up the dry material with an absorbent, non-combustible material (e.g., sand, Chemizorb®). Avoid creating dust[2]. Collect all contaminated materials into a designated, sealable waste container.

  • Decontaminate : Clean the affected area thoroughly.

  • Dispose : The collected spill material and contaminated PPE must be disposed of as hazardous waste, following the protocol detailed below[3].

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's official hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain [2]. The compound's high aquatic toxicity can cause significant, long-term damage to ecosystems[4].

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE. This is a non-negotiable first line of defense against potential skin sensitization.

  • Eye Protection : Safety glasses or goggles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A standard lab coat is required. For bulk handling, additional protective clothing may be necessary[5].

Step 2: Waste Segregation and Containment

Proper segregation is a cornerstone of safe chemical waste management, preventing unintended and potentially dangerous reactions.

  • Primary Container : Keep the waste chemical in its original container whenever possible. If the original container is compromised, transfer the waste to a new, clean, and chemically compatible container that can be tightly sealed.

  • No Mixing : Do not mix this compound waste with any other waste streams, especially solvents or reactive chemicals.

  • Contaminated Solids : Any materials contaminated with the compound (e.g., gloves, weigh paper, pipette tips, spill cleanup debris) must be collected separately as solid hazardous waste[3]. Place these items in a clearly labeled, sealable bag or a dedicated solid waste container.

Step 3: Labeling the Waste Container

Accurate labeling is a critical regulatory requirement that ensures safe handling, transport, and disposal. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must be filled out completely and legibly.

The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Skin Sensitizer," "Environmental Hazard")

  • The accumulation start date (the date the first drop of waste entered the container).

  • The container's contents (e.g., "Unused solid" or "Contaminated lab debris").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are secure locations within the laboratory where hazardous waste can be safely stored temporarily before being collected by EHS personnel.

  • Location : Store the sealed and labeled container in your lab's designated SAA.

  • Conditions : The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources[2]. The container must be kept tightly closed[2].

  • Secondary Containment : It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Final Disposal

The final step is to coordinate with your institution's EHS department for the collection and ultimate disposal of the waste.

  • Request Pickup : Follow your facility's specific procedure to request a hazardous waste pickup.

  • Professional Disposal : EHS will ensure the waste is transported to an approved and licensed waste disposal facility. The recommended disposal methods for benzotriazole derivatives often involve controlled high-temperature incineration with appropriate afterburners and scrubbers to destroy the compound and prevent environmental release[1][2].

Part 3: Disposal Workflow Diagram

The following diagram illustrates the logical flow for managing waste streams of this compound from the point of generation to final disposal.

G cluster_generation Point of Generation cluster_procedure Laboratory Disposal Procedure cluster_disposal Final Disposal Path gen Waste Generation (Unused chemical, contaminated PPE, spill cleanup material) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection) gen->ppe Initiates Handling segregate Step 2: Segregate Waste Streams (Solid vs. Contaminated Debris) ppe->segregate contain Step 3: Contain & Label Securely ('Hazardous Waste', Chemical Name, Hazards) segregate->contain store Step 4: Store in Satellite Accumulation Area (Cool, Dry, Secure Location) contain->store pickup Step 5: Arrange EHS Pickup store->pickup Request Collection transport Transport to Approved Facility pickup->transport destroy High-Temperature Incineration transport->destroy

Caption: Disposal workflow for this compound.

References

  • Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report . Source: U.S. Environmental Protection Agency. [Link]

  • Drometrizole | C13H11N3O | CID 17113 . Source: PubChem, National Institutes of Health. [Link]

  • Guidance on Cleanup and Disposal of UV/EB-Curing Waste Materials . Source: RadTech. [Link]

  • Chemical Waste Management Guide . Source: Boston University Environmental Health & Safety. [Link]

  • Phenol, 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear - Substance Information . Source: ECHA - European Union. [Link]

  • Waste Code . Source: U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings . Source: U.S. Environmental Protection Agency. [Link]

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Mastering the Safe Handling of 2-(2H-Benzotriazol-2-yl)-p-cresol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides an in-depth, practical framework for the safe handling and disposal of 2-(2H-Benzotriazol-2-yl)-p-cresol (also known as Tinuvin P), a common UV absorber. Moving beyond mere compliance, we will delve into the rationale behind each safety measure, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is a stable compound under normal conditions, but it is not without its hazards. A thorough understanding of its toxicological and environmental profile is the bedrock of safe handling.

The primary health concern associated with this compound is its potential to cause an allergic skin reaction (H317).[1] This means that upon exposure, some individuals may develop a hypersensitivity, leading to skin irritation or a rash.[1][2] It is crucial to prevent initial sensitization, as subsequent exposures, even at low levels, can trigger a more severe reaction.

Environmentally, this compound is classified as very toxic to aquatic life with long-lasting effects (H410).[1] This underscores the critical importance of proper disposal and containment to prevent its release into waterways and the broader environment.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and correct use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this chemical.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 respirator (if not in a ventilated enclosure)- Prevents skin contact and potential sensitization.- Protects eyes from airborne dust particles.- Protects personal clothing from contamination.- Minimizes inhalation of fine dust particles.
Solution Preparation - Nitrile gloves- Safety goggles- Laboratory coat- Protects against splashes and direct skin contact.- Offers superior protection against chemical splashes compared to safety glasses.- Prevents contamination of personal clothing.
Conducting Reactions and Transfers - Nitrile gloves- Safety goggles- Laboratory coat- Essential for preventing accidental skin and eye exposure during manipulations.- Protects against splashes and direct skin contact.- Prevents contamination of personal clothing.
Waste Disposal - Nitrile gloves- Safety goggles- Laboratory coat- Ensures protection during the handling and sealing of waste containers.
A Deeper Dive into PPE Selection:
  • Gloves: Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.

  • Eye Protection: Safety goggles that form a seal around the eyes are preferable to safety glasses, especially when there is a risk of splashing.[3]

  • Respiratory Protection: When handling the solid form outside of a fume hood or other ventilated enclosure, a NIOSH-certified N95 respirator is advised to prevent the inhalation of dust particles.[3]

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling this compound at every stage is essential for minimizing risk.

Receiving and Storage

Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Keep the container tightly closed when not in use.

Step-by-Step Handling Procedures

Weighing the Solid Compound:

  • Work in a Ventilated Area: Whenever possible, weigh the solid material inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses. If not in a ventilated enclosure, an N95 respirator is strongly recommended.[3]

  • Minimize Dust Generation: Handle the powder gently. Use a spatula to carefully transfer the desired amount to a tared weigh boat or container. Avoid pouring the powder from a height.

  • Clean Spills Immediately: If a small spill occurs, carefully sweep it up with a brush and dustpan, avoiding the creation of airborne dust. Place the collected material in a designated waste container.

Preparing Solutions:

  • Work in a Fume Hood: All solution preparations should be conducted in a chemical fume hood to minimize inhalation exposure to any potential vapors and to contain any splashes.

  • Don Full PPE: Wear a lab coat, nitrile gloves, and safety goggles.

  • Controlled Addition: Slowly add the solid this compound to the solvent. Be mindful of any potential for splashing.

  • Seal and Label: Once the solution is prepared, securely cap the container and label it clearly with the chemical name, concentration, date, and your initials.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow cluster_start Start cluster_task Task Assessment cluster_ppe PPE Requirements cluster_end Action start Handling this compound weighing Weighing Solid? start->weighing solution Preparing Solution? weighing->solution No ppe_weighing Lab Coat Nitrile Gloves Safety Goggles N95 Respirator (if no hood) weighing->ppe_weighing Yes ppe_solution Lab Coat Nitrile Gloves Safety Goggles solution->ppe_solution Yes proceed Proceed with Caution solution->proceed No ppe_weighing->proceed ppe_solution->proceed

Caption: PPE selection workflow for handling this compound.

Emergency Preparedness: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash develops, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.

  • Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.

Responsible Disposal: Protecting Our Environment

Given its high aquatic toxicity, the proper disposal of this compound and its containers is of utmost importance.

  • Waste Collection: All waste containing this chemical, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container.

  • Disposal Protocol: Dispose of the waste through an approved waste disposal contractor.[1] Do not allow the chemical or its solutions to enter drains or waterways.[1]

  • Container Decontamination: Empty containers should be handled as if they contain the product.[1] They can be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.

By integrating these principles of risk assessment, proper PPE usage, meticulous handling procedures, and responsible disposal into your daily laboratory workflow, you can confidently and safely work with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research and our shared environment.

References

  • Baoxu Chemical, Material Safety Data Sheet for this compound. [Link]

  • Wellt, Discover The Essential Tinuvin P Absorbers: Your Complete Guide In 2024. [Link]

  • Polivinil Plastik, TINUVIN P Technical Data Sheet. [Link]

  • PubChem, Drometrizole. [Link]

  • BASF, Tinuvin® 171 Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency, Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.